2-Amino-4-tert-amylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 315545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFDNKYFPDSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317434 | |
| Record name | 2-Amino-4-tert-amylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91339-74-1 | |
| Record name | 91339-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-tert-amylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-tert-amylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-tert-amylphenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-tert-amylphenol, a valuable chemical intermediate. Drawing upon established chemical principles and available data, this document details its synthesis, physical and chemical characteristics, safety considerations, and potential applications, offering a crucial resource for professionals in research and development.
Molecular and Physicochemical Profile
This compound, also known as 2-amino-4-(2-methylbutan-2-yl)phenol, is an aromatic organic compound featuring an amino group and a hydroxyl group attached to a benzene ring, which is further substituted with a tert-amyl group.[1] This unique substitution pattern imparts specific solubility and reactivity characteristics that are valuable in organic synthesis.
Key Identifiers and Properties
A summary of the core physicochemical properties of this compound is presented in the table below. These values are critical for its handling, application in reactions, and for analytical characterization.
| Property | Value | Source |
| CAS Number | 91339-74-1 | [2] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| Melting Point | 119-120 °C | [2] |
| Appearance | Solid | [3] |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [1] |
Spectral Data for Characterization
-
¹H NMR: Distinct signals for the aromatic protons, the protons of the tert-amyl group (with characteristic splitting for the ethyl and methyl substituents), and broad signals for the -NH₂ and -OH protons.
-
¹³C NMR: Resonances corresponding to the aromatic carbons (with shifts influenced by the electron-donating amino and hydroxyl groups and the alkyl substituent), and signals for the carbons of the tert-amyl group.
-
IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring and alkyl group, and C=C stretching of the aromatic ring.[1]
Synthesis of this compound: A Multi-Step Approach
A direct and explicitly detailed synthesis protocol for this compound is not prominently published. However, based on established organic chemistry principles and patent literature for the synthesis of the related compound, 2-amino-4-tert-amyl-6-nitrophenol, a reliable multi-step synthesis can be devised.[1][5][6] The logical synthetic pathway involves three key stages:
-
Friedel-Crafts Alkylation: Synthesis of the intermediate, p-tert-amylphenol.
-
Nitration: Introduction of a nitro group onto the p-tert-amylphenol ring.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
Experimental Protocol: A Plausible Synthesis
The following protocol is a scientifically grounded projection for the synthesis of this compound.
Step 1: Synthesis of p-tert-Amylphenol
This step involves the acid-catalyzed Friedel-Crafts alkylation of phenol with isoamylene.[2][7]
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with phenol and an acidic catalyst (e.g., an inorganic solid acid or an acidic ion exchange resin).[7]
-
Addition of Alkylating Agent: Slowly add isoamylene to the reaction mixture while maintaining a controlled temperature, typically between 30°C and 120°C.[7]
-
Reaction Monitoring and Workup: Monitor the reaction progress using a suitable technique like gas chromatography (GC). Upon completion, cool the mixture, remove the catalyst by filtration, and purify the resulting p-tert-amylphenol by distillation.[2]
Step 2: Nitration of p-tert-Amylphenol
This step introduces a nitro group, primarily at the ortho position to the hydroxyl group, due to its activating and directing effects.[8]
-
Dissolution: Dissolve the p-tert-amylphenol from Step 1 in a suitable organic solvent such as dichloromethane, chloroform, or acetic acid.[5][6]
-
Nitrating Agent Addition: Cool the solution in an ice bath and slowly add a nitrating agent, such as dilute nitric acid, while maintaining a low temperature (e.g., 15°C) to control the exothermic reaction and minimize side products.[1][5][6]
-
Reaction and Isolation: After the addition is complete, allow the reaction to proceed for a specified time before warming to a higher temperature (e.g., 55-60°C) to ensure complete reaction.[5][6] The organic layer is then separated, washed, and the solvent is removed to yield the crude 2-nitro-4-tert-amylphenol.
Step 3: Reduction of 2-Nitro-4-tert-amylphenol
The final step involves the reduction of the nitro group to an amine.[9][10]
-
Choice of Reducing Agent: A variety of reducing agents can be employed for this transformation. Common choices include:
-
Reaction Procedure (Illustrative example with SnCl₂): Dissolve the crude 2-nitro-4-tert-amylphenol in a suitable solvent like ethanol. Add an excess of tin(II) chloride dihydrate and heat the mixture at reflux.
-
Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The crude this compound can then be purified by recrystallization or column chromatography.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its functional groups: the electron-donating amino and hydroxyl groups, and the bulky, hydrophobic tert-amyl group.[5][12]
General Reactivity
-
Reactions of the Amino and Hydroxyl Groups: Both the amino and hydroxyl groups can undergo typical reactions such as alkylation and acylation.[12] The presence of both groups in close proximity on the aromatic ring can also lead to cyclization reactions under certain conditions.[12]
-
Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strongly activating and ortho-, para-directing.[5] This makes the aromatic ring susceptible to further electrophilic substitution.
-
Oxidation: Aminophenols are prone to oxidation, which can lead to the formation of colored polymeric species.[12]
Industrial and Research Applications
While specific, large-scale industrial applications of this compound are not extensively documented, its structural similarity to other alkylated aminophenols, such as 2-amino-4-tert-butylphenol, suggests its utility in several areas:[13][14]
-
Dye and Pigment Synthesis: It can serve as a key intermediate in the manufacturing of various dyes. For instance, the related compound 2-amino-4-tert-amyl-6-nitrophenol is used in the synthesis of the metal complex dye Orasol Red 2B.[5]
-
Fluorescent Whitening Agents: Its structural motifs are found in compounds used as optical brighteners in textiles, paper, and plastics.[13][14]
-
Agrochemicals: It has the potential to be a building block in the synthesis of certain pesticides.[13][14]
-
Specialty Polymer Additives: The phenolic and amino functionalities, combined with the alkyl group, make it a candidate for use in the synthesis of antioxidants and UV stabilizers for polymers.
-
Organic Synthesis: In a laboratory setting, it has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide.[2]
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:[1][2]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a dust mask (e.g., N95) is recommended.[2]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] It is classified as a combustible solid.[2]
Toxicological Profile
Analytical Methodologies
The purity and concentration of this compound can be determined using standard analytical techniques.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polar nature of the amino and hydroxyl groups, direct analysis by GC-MS may result in poor peak shape. Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[4][6][15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is a suitable method for the analysis of aminophenols. Detection is typically achieved using a UV-Vis detector.
Sources
- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 8. Khan Academy [khanacademy.org]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
An In-depth Technical Guide to 2-Amino-4-tert-amylphenol (CAS: 91339-74-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Amino-4-tert-amylphenol, a substituted aminophenol with potential applications in chemical synthesis and as a scaffold in drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, potential biological activities, and analytical characterization, grounded in established chemical principles and data from related compounds.
Core Molecular Attributes
This compound is an aromatic organic compound featuring an aminophenol core substituted with a bulky tert-amyl group. This substitution pattern, particularly the steric hindrance imparted by the tert-amyl group, is crucial to its chemical reactivity and potential biological functions.
| Property | Value | Source |
| CAS Number | 91339-74-1 | [1] |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [2] |
| Melting Point | 119-120 °C | |
| Appearance | Not specified, likely a crystalline solid | |
| SMILES | CCC(C)(C)c1ccc(O)c(N)c1 | |
| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N |
Synthesis and Purification: A Proposed Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of p-tert-Amylphenol
-
To a stirred solution of phenol in a suitable solvent (e.g., petroleum ether), add a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[3]
-
Slowly add tert-amyl alcohol to the reaction mixture at a controlled temperature (e.g., 15-25°C).[3]
-
After the addition is complete, allow the reaction to proceed for several hours.
-
Quench the reaction by pouring the mixture into dilute hydrochloric acid.
-
Separate the organic layer, wash with water, and purify by distillation to obtain p-tert-amylphenol.[3]
Step 2: Nitration of p-tert-Amylphenol
-
Dissolve the p-tert-amylphenol in a suitable solvent such as dichloromethane.[4]
-
Cool the solution (e.g., to 0-5°C) and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The regioselectivity of this step is critical, aiming for nitration ortho to the hydroxyl group.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer and purify the crude product, likely 2-nitro-4-tert-amylphenol, by chromatography or crystallization.
Step 3: Reduction of 2-Nitro-4-tert-amylphenol
-
Dissolve the 2-nitro-4-tert-amylphenol in an appropriate solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. Common methods include tin metal in concentrated hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).[5]
-
Heat the reaction mixture if necessary and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product into an organic solvent.
-
Purify the crude this compound by crystallization to yield the final product.
Potential Biological Activities and Applications in Drug Discovery
Direct studies on the biological activity of this compound are limited in publicly accessible literature. However, based on its structural features as a sterically hindered aminophenol, we can infer several potential areas of interest for drug development professionals.
Antioxidant and Anti-inflammatory Potential
Phenolic compounds are well-known for their antioxidant properties, and this activity can be influenced by the nature and position of substituents.[6] The presence of the electron-donating amino and hydroxyl groups on the aromatic ring suggests that this compound could act as a radical scavenger. Elongation of alkyl chains in p-alkylaminophenols has been shown to enhance antioxidant activity.[7]
Furthermore, many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. Phytochemicals with phenolic structures have been shown to inhibit the TLR4/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8] Some aminothiophene derivatives have demonstrated anti-inflammatory activity associated with the activation of the NRF2 pathway.[9][10][11]
Anticancer Activity
Derivatives of aminophenol have been investigated as potential anticancer agents. For instance, fenretinide, an aminophenol derivative of retinoic acid, exhibits antiproliferative properties.[12] Studies on p-alkylaminophenols have shown that their anticancer activities can be dependent on the length of the alkyl chain, with longer chains sometimes correlating with increased potency and cellular uptake.[13] These compounds can induce apoptosis in cancer cell lines.[13] The bulky tert-amyl group in this compound could play a role in its bioavailability and interaction with biological targets.
A Building Block for Bioactive Molecules
This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, a naphthalene diimide derivative.[14] Naphthalene diimides are a class of compounds with interesting electronic and photophysical properties, and they have been explored for various applications, including as DNA intercalators and in materials science.
The structurally related 2-Amino-4-tert-butylphenol is used to prepare intermediates for biologically important 2-(pyridyl)benzoxazole derivatives and as a component in organocatalysts.[15] This suggests that this compound could similarly be a versatile scaffold for generating libraries of compounds for biological screening.
Putative Signaling Pathway Interactions
Based on the known activities of structurally related phenolic and aminophenolic compounds, this compound could potentially interact with several key signaling pathways implicated in disease. It is important to emphasize that these are hypothetical interactions that require experimental validation.
Caption: Hypothetical signaling pathway interactions of this compound.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: As a potential antioxidant, this compound could inhibit the activation of the NF-κB pathway, which is often triggered by oxidative stress. This would lead to a downstream reduction in the expression of inflammatory genes.[8]
-
NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway: Some phenolic compounds are known to activate the NRF2 pathway, a master regulator of the antioxidant response.[9][10][11] Activation of NRF2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
-
Apoptosis Pathways: The potential anticancer activity of this compound could be mediated by the induction of apoptosis. This could involve the generation of reactive oxygen species (ROS) at higher concentrations, a known mechanism for some phenolic anticancer agents, leading to the activation of caspase cascades.[12]
Analytical Methodologies
The accurate characterization and quantification of this compound are crucial for its use in research and development. Standard analytical techniques for substituted phenols are applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for the analysis of this compound. A reversed-phase method would be the most common approach.
-
Column: A C18 or C8 column would likely provide good retention and separation.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol would be appropriate.
-
Detection: UV detection at a wavelength around 275-285 nm should be effective due to the aromatic nature of the compound. For higher specificity and structural confirmation, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS can be challenging due to the polar amino and hydroxyl groups, which can cause poor peak shape and thermal degradation.[16] Derivatization is therefore recommended to improve its volatility and thermal stability.
Caption: A typical workflow for the GC-MS analysis of this compound.
Derivatization Protocol (General):
-
Evaporate the solvent from the sample extract containing the analyte.
-
Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[16]
-
Heat the mixture (e.g., at 70°C for 60 minutes) to facilitate the derivatization of the -OH and -NH₂ groups to their corresponding trimethylsilyl (TMS) ethers and amines.[16]
-
The resulting derivatized sample is then ready for GC-MS analysis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or with a fume hood. A dust mask (e.g., N95) is recommended when handling the solid.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion and Future Perspectives
This compound is a chemical intermediate with a structural motif that suggests potential for further investigation in drug discovery. Its synthesis is achievable through established organic chemistry reactions. While specific biological data is currently lacking, its classification as a sterically hindered aminophenol points towards potential antioxidant, anti-inflammatory, and anticancer activities. Future research should focus on the experimental validation of these potential biological effects and the exploration of its utility as a scaffold for the synthesis of novel bioactive compounds. The analytical methods outlined in this guide provide a framework for the robust characterization and quantification of this compound in various research settings.
References
- Gudeika, D., et al. (2014). Synthesis and properties of dimeric naphthalene diimides. Chemija, 25(1), 28-36.
- Lee, H. Y., et al. (2018). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry Letters, 28(14), 2449-2453.
- Takahashi, N., et al. (2004). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry Letters, 14(18), 4755-4758.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
- ResearchGate. (n.d.). Some biologically active aminophenol-containing derivatives described in the literature. ResearchGate.
- Al-Amiery, A. A., et al. (2019). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 24(21), 3948.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses.
- Takahashi, N., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 1124-1133.
- Carrillo-López, K. N., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 26(16), 4915.
- Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
- Mak, K. K., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry.
- International Agency for Research on Cancer. (1993). 2-Amino-4-nitrophenol. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 57, 195-203.
- Farkas, O., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 26(16), 4995.
- Google Patents. (n.d.). 2-Aminophenol derivatives and process for their preparation. European Patent Office.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 15. 2-Amino-4-tert-butylphenol 98 1199-46-8 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Amino-4-tert-amylphenol: Molecular Structure, Synthesis, and Inferred Biological Significance
This guide offers a comprehensive technical overview of 2-Amino-4-tert-amylphenol, a substituted phenol derivative of interest to researchers in organic synthesis, materials science, and drug discovery. By synthesizing fundamental chemical data with insights into its synthesis and the well-documented biological activities of related aminophenols, this document provides a foundational resource for professionals in the field.
Core Molecular and Physicochemical Profile
This compound, systematically named 2-amino-4-(2-methylbutan-2-yl)phenol, is an aromatic organic compound featuring an amino group and a hydroxyl group ortho to each other on a benzene ring, with a tert-amyl substituent at the para position relative to the hydroxyl group.[1] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
The presence of both an acidic hydroxyl group and a basic amino group makes this compound an amphoteric molecule, capable of reacting with both acids and bases.[2] The tert-amyl group, a bulky hydrophobic substituent, significantly influences its solubility and steric hindrance in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [1] |
| CAS Number | 91339-74-1 | |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | |
| Melting Point | 119-120 °C | |
| Appearance | Solid | N/A |
| SMILES | CCC(C)(C)C1=CC(=C(C=C1)O)N | |
| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N |
Elucidation of the Molecular Structure: A Spectroscopic Approach
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the protons of the tert-amyl group. The aromatic protons would appear as a complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm). The amino and hydroxyl protons would present as broad singlets, with their chemical shifts being solvent-dependent. The tert-amyl group would exhibit signals for the ethyl and two methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbons attached to the oxygen and nitrogen atoms being the most deshielded. The carbons of the tert-amyl group would appear in the aliphatic region (0-40 ppm).
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:
-
O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and amino groups.
-
C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O and C-N stretching: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 179. The fragmentation pattern would likely involve the loss of alkyl fragments from the tert-amyl group and other characteristic cleavages of the aromatic ring. For related aminophenols, common fragmentation involves the loss of CO and HCO radicals.[3]
Synthesis of this compound: A Proposed Pathway
A plausible and efficient synthesis of this compound can be conceptualized from p-tert-amylphenol, a readily available starting material. The synthetic strategy involves a two-step process: electrophilic nitration of the phenol ring followed by the reduction of the nitro group to an amino group. This approach is supported by patents describing the synthesis of the related compound, 2-amino-4-tert-amyl-6-nitrophenol.[4][5]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Nitration of p-tert-amylphenol
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve p-tert-amylphenol in a suitable solvent like glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrating Agent Addition: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C. The ortho-directing effect of the hydroxyl group will favor the formation of 2-nitro-4-tert-amylphenol.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-nitro-4-tert-amylphenol.
Step 2: Reduction of 2-Nitro-4-tert-amylphenol
-
Reaction Setup: In a flask, dissolve the synthesized 2-nitro-4-tert-amylphenol in a solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a reducing agent such as palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation and Purification: Evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Applications in Chemical Synthesis
The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules.[] Its bifunctional nature (amino and hydroxyl groups) allows it to participate in a variety of chemical reactions, making it a valuable building block.
-
Dye and Pigment Synthesis: Aminophenols are widely used as precursors in the manufacturing of various classes of dyes and stains.[2] The specific structure of this compound makes it suitable for producing specialized dyes with particular color and fastness properties. It is a known intermediate for the synthesis of the metal complex dye Orasol Red 2B.[4][5]
-
Polymer Chemistry: Substituted phenols can be used as monomers or additives in polymer synthesis. The antioxidant properties inherent to the phenolic structure may also impart stability to polymeric materials.[7]
-
Organic Synthesis: It serves as a precursor for creating a diverse range of organic molecules through reactions involving its amino and hydroxyl functionalities. For instance, it has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide.
Inferred Biological Activities and Toxicological Profile
Direct experimental data on the biological activities of this compound is scarce in the public domain. However, by examining the well-documented properties of its parent compound, aminophenol, and its isomers, we can infer potential biological effects and toxicological concerns.
Antioxidant Properties
Phenolic compounds are well-known for their antioxidant activity, which is attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[7][8] The resulting phenoxy radical is stabilized by resonance. The presence of an electron-donating amino group on the aromatic ring is expected to enhance this antioxidant potential. Therefore, this compound is likely to possess antioxidant properties.
Potential Toxicity
The toxicity of aminophenol isomers is well-documented and varies depending on the position of the functional groups.[9][10] p-Aminophenol, in particular, is known to be nephrotoxic (toxic to the kidneys).[2][11] This toxicity is associated with the formation of reactive metabolites that can cause cellular damage.[11] Given the structural similarity, it is prudent to handle this compound with care, assuming it may exhibit similar toxicological properties. General hazards associated with aminophenols include skin and eye irritation, and at high levels, they can lead to methemoglobinemia.[12]
Enzyme Inhibition
Derivatives of aminophenols have been investigated as inhibitors of various enzymes. For example, some aminophenol-based compounds have been designed as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[13] Additionally, aminophenol derivatives have shown inhibitory activity against carbonic anhydrase isozymes.[14] It is plausible that this compound could serve as a scaffold for the development of novel enzyme inhibitors.
Antimicrobial and Anticancer Potential
Recent research has explored the antimicrobial and anticancer activities of various 4-aminophenol derivatives.[15] These studies have shown that modifications to the aminophenol structure can lead to compounds with significant biological activity against various bacterial strains and cancer cell lines.[16] This suggests that this compound could be a starting point for the synthesis of new therapeutic agents.
Analytical Methodologies
The quality control and quantification of this compound in various matrices would likely employ standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile method for the analysis of aminophenols.[17][18][19] A reversed-phase HPLC method would be suitable for the separation and quantification of this compound.
Hypothetical HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 270-290 nm).[18] For higher sensitivity, amperometric detection can also be employed.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of aminophenols, often requiring derivatization to improve volatility and chromatographic performance.[21][22]
Hypothetical GC-MS Method:
-
Derivatization: Acetylation of the amino and hydroxyl groups with a reagent like acetic anhydride to form a more volatile derivative.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Conclusion
This compound is a valuable chemical intermediate with a well-defined molecular structure and a plausible synthetic route. While its primary applications are currently in the synthesis of dyes and other complex organic molecules, the known biological activities of structurally related aminophenols suggest a potential for this compound to be explored in the fields of medicinal chemistry and materials science. Further research into its specific biological profile is warranted to fully elucidate its potential as a lead compound for drug discovery or as a functional additive in various materials. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. [Link]
- ResearchG
- PubMed. (n.d.). Heteroaryl-substituted phenols as potential antioxidants. [Link]
- SpringerLink. (2025). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
- ACS Publications. (1978). Antioxidative Properties of Phenyl-Substituted Phenols. [Link]
- MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
- PubMed. (n.d.).
- NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. [Link]
- EPA. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol. [Link]
- MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
- ACS Publications. (n.d.). Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. [Link]
- ResearchGate. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. [Link]
- PubMed Central. (2023).
- PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]
- PubMed. (n.d.). Design and synthesis of aminophenol-based factor Xa inhibitors. [Link]
- DergiPark. (2018).
- PubMed Central. (2023).
- MDPI. (n.d.). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. [Link]
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Wikipedia. (n.d.). Paracetamol. [Link]
- ResearchGate. (n.d.). Integrals of discriminatory metabolites identified by GC–MS analysis of.... [Link]
- ResearchGate. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]
- IRJET. (n.d.).
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 4-Aminophenol GC-MS (1 TMS) - 70eV, Positive (HMDB0001169). [Link]
- NCBI. (n.d.). 2-AMINO-4-NITROPHENOL. [Link]
- PubChem. (n.d.). This compound. [Link]
- Cosmetic Science. (2024). Hair Dye Products in Cosmetic Science. [Link]
- MDPI. (n.d.).
- FDA. (2025). Hair Dyes. [Link]
- Research Journal of Topical and Cosmetic Sciences. (n.d.). Review: Mechanism of Hair Dying and their safety aspects. [Link]
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds [mdpi.com]
- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. Design and synthesis of aminophenol-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
- 16. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. irjet.net [irjet.net]
A Comprehensive Technical Guide to the Synthesis of 2-Amino-4-tert-amylphenol
Abstract
This technical guide provides a detailed exploration of a viable and robust synthesis pathway for 2-Amino-4-tert-amylphenol, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, from starting materials to the final purified product. Each stage of the synthesis—Friedel-Crafts alkylation, regioselective nitration, and nitro group reduction—is meticulously detailed with step-by-step protocols, mechanistic insights, and data presentation. The causality behind experimental choices is explained to ensure both reproducibility and a foundational understanding of the chemical transformations. This guide emphasizes scientific integrity, with protocols designed as self-validating systems and key claims supported by authoritative references.
Introduction and Strategic Overview
This compound is an important aromatic compound featuring both an amine and a hydroxyl group, making it a versatile precursor in the synthesis of dyes, pigments, and various pharmaceutical and bioactive molecules. Its synthesis requires a carefully planned, multi-step approach to ensure proper regiochemical control and high yields. The most logical and industrially scalable pathway proceeds via three core transformations, as outlined in this guide:
-
Step 1: Friedel-Crafts Alkylation of phenol to introduce the tert-amyl group at the para-position, yielding 4-tert-amylphenol.
-
Step 2: Regioselective Ortho-Nitration of 4-tert-amylphenol to install a nitro group at the 2-position, forming the key intermediate, 2-nitro-4-tert-amylphenol.
-
Step 3: Catalytic Reduction of the nitro group to an amine, yielding the final product, this compound.
This strategy is predicated on the directing effects of the hydroxyl group on the phenol ring, which activates the ortho and para positions for electrophilic substitution. By first blocking the more sterically accessible para position with the bulky tert-amyl group, the subsequent nitration is directed primarily to the ortho position.
Synthesis Pathway and Experimental Protocols
The overall synthesis pathway is depicted below. Each step is followed by a detailed experimental protocol and scientific rationale.
Caption: Overall synthesis pathway for this compound.
Step 1: Synthesis of 4-tert-Amylphenol via Friedel-Crafts Alkylation
Mechanistic Rationale: This reaction is a classic electrophilic aromatic substitution. The Lewis acid catalyst, aluminum trichloride (AlCl₃), facilitates the formation of a tert-amyl carbocation from tert-amyl alcohol. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group is a strong ortho-, para-director. Due to the steric bulk of the incoming tert-amyl group, substitution occurs preferentially at the less hindered para-position.[1]
Experimental Protocol:
-
Reactor Setup: Equip a dry 1L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge Reagents: Charge the flask with phenol (94 g, 1.0 mol), tert-amyl alcohol (88 g, 1.0 mol), and petroleum ether (150 mL). Begin stirring to form a homogeneous solution.
-
Catalyst Addition: Cool the mixture to 15-20°C. Slowly and portion-wise, add anhydrous aluminum trichloride (67 g, 0.5 mol) over 1 hour, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 20-25°C with continuous stirring for 4-5 hours.
-
Quenching: Carefully pour the reaction mixture into a 2L beaker containing 500 mL of 15% hydrochloric acid in an ice bath with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it twice with 200 mL of water, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent. Remove the petroleum ether solvent by distillation under atmospheric pressure. The crude product is then purified by vacuum distillation to yield pure 4-tert-amylphenol.
| Parameter | Value | Reference |
| Phenol | 1.0 mol | [1] |
| tert-Amyl Alcohol | 1.0 mol | [1] |
| AlCl₃ Catalyst | 0.5 mol | [1] |
| Reaction Temperature | 15-25°C | [1] |
| Reaction Time | 4-5 hours | [1] |
Table 1: Key parameters for the synthesis of 4-tert-Amylphenol.
Step 2: Regioselective Nitration of 4-tert-Amylphenol
Mechanistic Rationale: The nitration of phenols requires careful control to prevent over-reaction and to achieve the desired regioselectivity. The hydroxyl group is a powerful activating group, making the ring susceptible to oxidation by strong nitric acid. Using dilute nitric acid in a biphasic system at low temperatures mitigates this. The addition of a catalytic amount of sodium nitrite (NaNO₂) generates nitrous acid, which is believed to form the initial nitrosating agent. The resulting nitroso-phenol is then rapidly oxidized to the nitrophenol.[2] This method provides excellent regioselectivity for the ortho position, as the para position is already blocked.
Experimental Protocol:
-
Reactor Setup: In a 600 mL round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-tert-amylphenol (32.8 g, 0.2 mol) in 200 mL of ethyl acetate.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Nitrating Agent Addition: Prepare a solution of nitric acid (13 mL) in water (13 mL). Add this solution dropwise to the stirred phenol solution over 15 minutes, maintaining the temperature at 0°C.
-
Catalyst Addition: Add a catalytic amount of sodium nitrite (approx. 0.1 g).
-
Reaction: Stir the mixture vigorously at 0°C for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with 100 mL of 1N HCl. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Isolation: Remove the ethyl acetate under reduced pressure (rotary evaporator) to yield crude 2-nitro-4-tert-amylphenol, which can be used in the next step without further purification.
| Parameter | Value | Reference |
| Starting Material | 4-tert-Amylphenol (0.2 mol) | [2] |
| Nitrating Agent | Dilute Nitric Acid | [2] |
| Catalyst | Sodium Nitrite (catalytic) | [2] |
| Solvent | Ethyl Acetate | [2] |
| Temperature | 0°C | [2] |
| Reaction Time | 45-60 minutes | [2] |
Table 2: Optimized conditions for the regioselective nitration.
Step 3: Reduction of 2-Nitro-4-tert-amylphenol
Mechanistic Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups to amines.[2] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the transfer of hydrogen atoms occurs, leading to the reduction of the nitro group. The primary byproduct is water, making product isolation straightforward.
Experimental Protocol:
-
Reactor Setup: Place the crude 2-nitro-4-tert-amylphenol (approx. 0.19 mol) from the previous step into a Parr hydrogenation bottle or a suitable high-pressure reactor.
-
Solvent and Catalyst: Add 100 mL of ethyl acetate and 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 g, handle with care as it can be pyrophoric).
-
Hydrogenation: Seal the reactor and place it on a Parr hydrogenator. Purge the system with nitrogen, then with hydrogen. Pressurize the reactor to 50 psi with hydrogen gas.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction is typically exothermic and can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethyl acetate.
-
Crystallization and Isolation: Combine the filtrates and remove the ethyl acetate under reduced pressure. The resulting crude solid can be recrystallized from a solvent/anti-solvent system such as heptane or ethanol/water to yield pure this compound as crystalline solid.[2]
| Parameter | Value | Reference |
| Substrate | 2-Nitro-4-tert-amylphenol | [2] |
| Catalyst | 10% Palladium on Carbon | [2] |
| Hydrogen Pressure | 50 psi | [2] |
| Solvent | Ethyl Acetate | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 1-2 hours | [2] |
Table 3: Conditions for catalytic hydrogenation.
Product Characterization and Quality Control
Ensuring the identity and purity of the final product is critical. A combination of analytical techniques should be employed.
Caption: Quality control workflow for this compound.
-
Melting Point: The purified this compound should exhibit a sharp melting point in the range of 119-120°C.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic peaks for O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region), and aromatic C-H stretches.
-
NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR spectroscopy will confirm the exact structure, showing distinct signals for the aromatic protons, the tert-amyl group, and the protons of the amine and hydroxyl groups.[3]
-
-
Chromatography:
Conclusion
The synthesis pathway detailed in this guide, commencing with a Friedel-Crafts alkylation of phenol, followed by a regioselective ortho-nitration and culminating in a catalytic hydrogenation, represents a reliable and well-documented method for producing this compound. By carefully controlling reaction conditions, particularly during the critical nitration step, high yields and purity can be achieved. The provided protocols are based on established chemical principles and analogous procedures from peer-reviewed literature and patents, offering a solid foundation for laboratory-scale synthesis and process development.
References
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916A.
- PrepChem. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. CN102267916B.
- Savinov, S. N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(15), 3322–3325.
- Hartman, W. W., & Silloway, H. L. (1946). 2-AMINO-4-NITROPHENOL. Organic Syntheses, 26, 3.
- Shafiee, G. H., et al. (2012). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. E-Journal of Chemistry, 9(3), 1335-1339.
- Savinov, S. N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
- Google Patents. (n.d.). Selective nitration process. US2868844A.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 330042, this compound.
- Analytice. (n.d.). 2-Amino-4-nitrophenol - analysis.
- Google Patents. (n.d.). Process for the preparation of 2-amino-4-nitrophenol. US4329503A.
- MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
Sources
- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-nitrophenol - analysis - Analytice [analytice.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"2-Amino-4-tert-amylphenol" chemical precursors
An In-depth Technical Guide to the Chemical Precursors and Synthesis of 2-Amino-4-tert-amylphenol
Abstract
This compound is a significant chemical intermediate, primarily utilized in the synthesis of specialized dyes and pigments, such as metal complex dyes like Orasol Red 2B.[1][2] Its molecular structure, featuring an amino group and a hydroxyl group on a phenol ring substituted with a bulky tert-amyl group, imparts unique properties to the final products. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, focusing on its direct precursors and the underlying chemical principles. The predominant industrial synthesis is a multi-step process that begins with the Friedel-Crafts alkylation of phenol to produce the key intermediate, p-tert-amylphenol, followed by a sequential nitration and reduction to yield the final product. Each stage is examined in detail, including reaction mechanisms, protocol standards, and process variables.
Part I: Synthesis of the Core Precursor: p-tert-Amylphenol
The foundational precursor for the synthesis of this compound is p-tert-amylphenol. This intermediate is synthesized via the electrophilic aromatic substitution of phenol with a tert-amylating agent, a classic example of a Friedel-Crafts alkylation reaction.
Governing Reaction: Friedel-Crafts Alkylation
The core of this synthesis is the acid-catalyzed alkylation of phenol. The tert-amyl group is installed onto the aromatic ring, primarily at the para position due to steric hindrance from the hydroxyl group and the bulky incoming electrophile.
Causality Behind Experimental Choices:
-
Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst such as an acidic ion exchange resin is required to generate the electrophile—the tert-amyl carbocation—from its source.[2][3][4] The catalyst polarizes the C-O bond of tert-amyl alcohol or reacts with an isoamylene, facilitating the formation of the relatively stable tertiary carbocation.
-
Reactants: Phenol serves as the nucleophilic aromatic ring. The alkylating agent is typically tert-amyl alcohol (2-methyl-2-butanol) or isoamylene (2-methyl-2-butene and/or 2-methyl-1-butene).[3][4][5][6]
-
Temperature Control: The reaction is exothermic and must be controlled (e.g., 15-25°C) to minimize side reactions, such as the formation of the ortho-isomer (o-tert-amylphenol) and di- or tri-alkylated products (2,4-di-tert-amylphenol).[1][3][4]
Experimental Protocol: Synthesis of p-tert-Amylphenol
The following protocol is a representative synthesis derived from established industrial processes.[1][2]
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitable reactor with an organic solvent (e.g., 90-100 parts petroleum ether) and phenol (e.g., 33-36 parts).[2]
-
Initial Cooling: Begin stirring and cool the mixture to the target reaction temperature, typically between 15°C and 25°C.
-
Catalyst Addition: Slowly add the aluminum trichloride catalyst. The slow addition is critical to manage the exothermic reaction.
-
Alkylation Agent Addition: Introduce the tert-amyl alcohol (e.g., 30 parts) to the mixture.
-
Reaction Maintenance: Maintain the temperature between 15-25°C with constant stirring for a period of 3-5 hours to ensure complete reaction.[2]
-
Quenching: After the reaction period, the mixture is carefully poured into a dilute acid solution (e.g., 200 parts of 15% hydrochloric acid) to quench the catalyst and separate the phases.
-
Workup and Purification: The organic (oil) layer is separated and washed with water. The solvent is first removed by atmospheric distillation, followed by vacuum distillation of the crude product to isolate pure p-tert-amylphenol.
Data Summary: Alkylation Conditions
| Parameter | Value / Reagent | Source / Rationale |
| Substrate | Phenol | The aromatic core for alkylation. |
| Alkylating Agent | tert-Amyl Alcohol or Isoamylene | Source of the tert-amyl electrophile.[3][4][5] |
| Catalyst | Aluminum Chloride, Acidic Ion Exchange Resin | Generates the tert-amyl carbocation.[2][3][4] |
| Temperature | 15 – 40°C | Balances reaction rate while minimizing byproducts.[1][3] |
| Reaction Time | 3 – 7 hours | Required for achieving high conversion.[2][4] |
| Solvent | Petroleum Ether, Dichloromethane, etc. | Provides a medium for the reaction.[1][2] |
Workflow Visualization
Caption: Friedel-Crafts alkylation workflow for p-tert-amylphenol.
Part II: Conversion of p-tert-Amylphenol to this compound
With the core precursor, p-tert-amylphenol, in hand, the synthesis proceeds through a well-defined two-step sequence: nitration followed by reduction.
Step 1: Nitration of p-tert-Amylphenol
This step introduces a nitro group (-NO₂) onto the aromatic ring. The hydroxyl and tert-amyl groups are both ortho, para-directing. Since the para position is already occupied by the tert-amyl group, the nitration is directed to one of the ortho positions relative to the hydroxyl group.
Mechanism & Causality:
-
Electrophile Generation: The active electrophile, the nitronium ion (NO₂⁺), is typically generated from nitric acid. The reaction is often performed in a solvent like dichloromethane or acetic acid.[1]
-
Regioselectivity: The powerful activating and ortho-directing hydroxyl group ensures that the nitration occurs at the position adjacent (ortho) to it, yielding 2-nitro-4-tert-amylphenol.
-
Reaction Control: The reaction temperature is kept low (initially around 15°C) during the addition of nitric acid to control the highly exothermic nitration process and prevent over-nitration or oxidative side reactions.[1][7]
Experimental Protocol: Nitration
The following protocol is based on patent literature for the synthesis of 2-amino-4-tert-amyl-6-nitrophenol, which involves a similar nitration step.[1][2] The target here is the mono-nitro product.
Step-by-Step Methodology:
-
Dissolution: Dissolve p-tert-amylphenol (e.g., 45 parts) in an organic solvent (e.g., 100 parts dichloromethane) in a reactor.[1]
-
Cooling: Cool the solution to approximately 15°C with stirring.
-
Nitrating Agent Addition: Slowly add dilute nitric acid (e.g., 35% concentration) dropwise. The molar ratio of nitric acid to the phenol is a critical parameter, typically controlled to favor mono-nitration.[1]
-
Initial Reaction: After the addition is complete, continue stirring at 15°C for 2 hours.
-
Heating: Raise the temperature to 55-65°C and hold for an additional 2 hours to drive the reaction to completion.[1]
-
Workup: Cool the mixture to room temperature and allow the layers to separate. The organic layer containing the 2-nitro-4-tert-amylphenol is processed for the next step.
Data Summary: Nitration Conditions
| Parameter | Value / Reagent | Source / Rationale |
| Substrate | p-tert-Amylphenol | The molecule to be nitrated. |
| Nitrating Agent | Dilute Nitric Acid (30-50%) | Provides the nitronium ion electrophile.[1] |
| Solvent | Dichloromethane, Acetic Acid, CCl₄ | Inert solvent to control reaction medium.[1] |
| Temperature | 15°C (initial), 55-65°C (final) | Controlled to manage exothermicity and ensure completion.[1] |
| Molar Ratio | HNO₃ : Phenol ≈ 2.2-4 : 1 | Ratio is optimized to achieve desired nitration.[1] |
Step 2: Reduction of 2-Nitro-4-tert-amylphenol
The final step is the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation is a cornerstone of aromatic chemistry, with several reliable methods available.
Mechanism & Causality:
-
Reducing Agent: The choice of reducing agent is critical. For industrial synthesis, reagents like sodium hydrosulfide (NaSH) or sodium sulfide are often used due to their effectiveness and cost.[2][8] These reagents are suitable for selectively reducing a nitro group in the presence of the phenol hydroxyl group.
-
Alternative Methods: Other common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) and metal-acid systems (e.g., Fe/HCl, SnCl₂).[8][9][10] Catalytic hydrogenation is very clean but can be more expensive and require specialized pressure equipment.
Experimental Protocol: Reduction
This protocol details the reduction using sodium hydrosulfide, as described in patent filings.[2]
Step-by-Step Methodology:
-
Reactor Charge: The crude nitrated material from the previous step is transferred to a reduction reactor. Ethanol (5 parts) and DMF (1 part) may be added as co-solvents.[2]
-
Heating: The mixture is heated to approximately 85°C.
-
Reductant Addition: A solution of the reducing agent, such as 30% sodium hydrosulfide (NaSH), is added dropwise over about 30 minutes.[2]
-
Reaction Hold: The temperature is maintained for a period to ensure the reduction is complete.
-
Neutralization & Isolation: The mixture is cooled, and the pH is adjusted to ~8 with concentrated hydrochloric acid, causing the product to precipitate.
-
Purification: The crude product is collected by filtration. Further purification can be achieved by treating an aqueous solution of the material with activated carbon, followed by hot filtration and recrystallization upon cooling.[2]
Data Summary: Common Reduction Methods
| Reducing Agent | Conditions | Advantages & Considerations |
| Sodium Hydrosulfide (NaSH) | Aqueous/Alcoholic solution, 70-95°C | Cost-effective, good for selective reduction.[2][8] |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas (e.g., 50 psi), Ethyl Acetate solvent | High yield, clean byproducts (water). Requires pressure setup.[9][10] |
| Iron (Fe) in Acid | Fe powder, Acetic or Hydrochloric Acid | Mild, tolerates other functional groups.[9] |
| Tin(II) Chloride (SnCl₂) | Acidic conditions | Mild method, good for laboratory scale.[8][9] |
Workflow Visualization
Caption: Synthesis pathway from p-tert-amylphenol to the final product.
Conclusion
The synthesis of this compound is a well-established industrial process rooted in fundamental organic reactions. The primary route relies on two key precursors: phenol and a tert-amylating agent (such as tert-amyl alcohol). These are first converted to p-tert-amylphenol via Friedel-Crafts alkylation. This intermediate then undergoes a regioselective nitration to form 2-nitro-4-tert-amylphenol, which is the immediate precursor to the final product. The synthesis is completed by the reduction of the nitro group to an amine. Understanding the causality behind the choice of reagents, catalysts, and reaction conditions at each stage is paramount for achieving high yields and purity, ensuring the viability of this process for researchers and chemical industry professionals.
References
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
- CN101696169B - The synthetic method of o-nitro p-tert-butylphenol.
- 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
- Reduction of nitro compounds. Wikipedia. [Link]
- GB1468362A - Alkylation of p-aminophenol.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
- SYNTHESIS LAB # 10: NITRATION OF PHENOL.
- US4568778A - Process for producing tert-amylphenols.
- Catalytic production of tert-amylphenols - European Patent Office - EP 0153181 A2.
- Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]
- US3519693A - Nitration process for phenolic compounds.
- Alkylation of phenol with tert.-amyl alcohol | Request PDF.
- Synthesis of 2-nitro-4-t-butyl phenol. PrepChem.com. [Link]
- tert-Amyl alcohol. Sciencemadness Wiki. [Link]
Sources
- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 2-Amino-4-tert-amylphenol
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Comprehensive Monograph
This technical guide offers a detailed exploration of 2-Amino-4-tert-amylphenol, a substituted phenol derivative of interest in various chemical and pharmaceutical domains. Moving beyond a simple data sheet, this document provides an in-depth analysis of its chemical identity, synthesis, and key properties. The structure is designed to furnish researchers and drug development professionals with a thorough and practical understanding of this compound, facilitating its application in their work.
Part 1: Chemical Identity and Nomenclature
The precise identification of a chemical entity is fundamental to scientific rigor. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system to ensure clarity and global understanding.
IUPAC Name
The formal IUPAC name for the compound is 2-amino-4-(2-methylbutan-2-yl)phenol .[1] This systematic name accurately describes the molecular architecture: a central phenol ring with an amino (-NH₂) substituent at the second carbon position and a 2-methylbutan-2-yl group, commonly referred to as the tert-amyl or tert-pentyl group, at the fourth position.
Synonyms and Identifiers
In practice, a compound is often referred to by various common names and registered identifiers. A comprehensive awareness of these is essential for efficient literature and database searches.
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol[1] |
| CAS Number | 91339-74-1[1] |
| Alternative Synonyms | 2-amino-4-(tert-pentyl)phenol[1] |
| 2-amino-4-(1,1-dimethylpropyl)phenol[1] | |
| Phenol, 2-amino-4-(1,1-dimethylpropyl)-[1] | |
| 2-amino-4-t-amylphenol[1] | |
| 2-Amino-4-tert-pentylphenol[1] |
Structural Representation
The spatial arrangement of atoms defines the molecule's chemical behavior. The following diagram illustrates the structure of this compound.
Caption: Structure of 2-amino-4-(2-methylbutan-2-yl)phenol.
Part 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 119-120 °C | [2] |
| Solubility | Moderately soluble in alcohols, can be recrystallized from hot water. | |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Part 3: Synthesis and Manufacturing
The synthesis of this compound can be approached through a multi-step process, typically starting from phenol. The general strategy involves the alkylation of the phenol ring, followed by the introduction of an amino group at the ortho position.
Step 1: Synthesis of the Precursor - p-tert-Amylphenol
The initial step involves the Friedel-Crafts alkylation of phenol with an amylene (e.g., a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol in the presence of an acid catalyst.[3][4]
-
Experimental Protocol: Alkylation of Phenol
-
Charge a suitable reactor with phenol and an organic solvent.
-
With stirring, bring the reaction mixture to the target temperature (e.g., 15-25 °C).
-
Slowly add a catalyst, such as an aluminum trichloride complex or an acidic ion exchange resin.[3]
-
Maintain the reaction temperature for a specified period (e.g., 3-5 hours) to ensure complete reaction.
-
Quench the reaction, for example, by adding it to a dilute acid solution.
-
Separate the organic layer, wash with water, and purify the p-tert-amylphenol, typically by distillation.
-
Caption: Synthesis of p-tert-amylphenol.
Step 2: Introduction of the Amino Group
The introduction of the amino group at the 2-position of p-tert-amylphenol is a critical step. A common industrial approach for the synthesis of 2-aminophenols is the reduction of the corresponding nitrophenol.[1]
-
Sub-step 2a: Nitration of p-tert-Amylphenol The p-tert-amylphenol is nitrated to introduce a nitro group (-NO₂) at the 2-position. This is typically achieved using a nitrating agent such as nitric acid.
-
Experimental Protocol: Nitration
-
Dissolve p-tert-amylphenol in a suitable solvent (e.g., dichloromethane).
-
Cool the solution (e.g., to 15 °C).
-
Slowly add dilute nitric acid while maintaining the temperature.
-
After the addition, allow the reaction to proceed, potentially with a period of heating to ensure completion.
-
Separate the organic layer containing the nitrated product.
-
-
Sub-step 2b: Reduction of 2-Nitro-4-tert-amylphenol The final step is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as sodium sulfide or catalytic hydrogenation.
-
Experimental Protocol: Reduction
-
Transfer the nitrated intermediate to a reduction reactor.
-
Add a reducing agent (e.g., sodium disulfide solution) dropwise at an elevated temperature (e.g., 70-95 °C).
-
After the reduction is complete, neutralize the reaction mixture and isolate the crude this compound.
-
Purify the product, for example, by recrystallization.
-
Caption: Synthesis of this compound.
Part 4: Applications and Research Interest
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile building block.
-
Dye and Pigment Synthesis: A significant application of this compound is as an intermediate in the manufacturing of dyes and pigments. For instance, it is a precursor in the synthesis of the metal complex dye Orasol Red 2B, which is utilized in various coatings.
-
Organic Synthesis: In a laboratory setting, this compound has been used in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, a complex organic molecule.[2]
Part 5: Safety and Handling
Appropriate safety precautions are essential when working with this compound.
-
Hazard Classification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (e.g., N95), eye shields, and gloves when handling this compound.[2]
-
Storage: Store in a well-ventilated, dry place with the container tightly closed. It is classified as a combustible solid.[2]
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 330042, this compound.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. (n.d.). US4568778A - Process for producing tert-amylphenols.
- European Patent Office. (n.d.). EP0153181A2 - Catalytic production of tert-amylphenols.
- Wikipedia. (2023). 2-Aminophenol.
Sources
"2-Amino-4-tert-amylphenol" physical and chemical properties
An In-depth Technical Guide to 2-Amino-4-tert-amylphenol
Introduction and Strategic Overview
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Possessing a phenol ring functionalized with both an amine and a bulky tertiary amyl group, this molecule presents a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate and building block for the synthesis of more complex molecules, particularly in the fields of dye chemistry and material science. For researchers and professionals in drug development, understanding the fundamental properties and reactivity of such intermediates is paramount for the rational design and synthesis of novel chemical entities. This guide provides a comprehensive analysis of the core physicochemical properties, synthetic pathways, and safety considerations for this compound, offering a foundational resource for its application in advanced chemical research.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The structural and naming conventions for this compound are outlined below.
The core structure consists of a phenol backbone with an amino group (-NH₂) at the ortho position (C2) relative to the hydroxyl group (-OH), and a tertiary amyl (tert-pentyl) group at the para position (C4). The tert-amyl group, with the systematic name (2-methylbutan-2-yl), provides significant steric bulk, which can influence the molecule's reactivity and intermolecular interactions.
-
IUPAC Name : 2-amino-4-(2-methylbutan-2-yl)phenol[1]
-
CAS Number : 91339-74-1[1]
-
Molecular Formula : C₁₁H₁₇NO[1]
-
Synonyms : 2-Amino-4-tert-pentylphenol, Phenol, 2-amino-4-(1,1-dimethylpropyl)-[1][2]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Crystals or powder | [3] |
| Melting Point | 119-120 °C (lit.) | [2] |
| Boiling Point | 291.3 ± 33.0 °C (Predicted) | [2] |
| Density | 1.034 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.08 ± 0.31 (Predicted) | [2] |
| XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Note: Boiling point, density, and pKa values are computationally predicted and should be confirmed experimentally for critical applications.
Synthesis and Reactivity
Proposed Synthetic Pathway
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, a logical pathway can be inferred from established organic chemistry principles and patent literature describing the synthesis of related compounds, such as 2-amino-4-tert-amyl-6-nitro-phenol.[4][5] The synthesis logically begins with the functionalization of a simpler starting material, p-tert-amylphenol.
The proposed multi-step synthesis involves:
-
Nitration : The selective introduction of a nitro group (-NO₂) onto the p-tert-amylphenol ring, ortho to the hydroxyl group. This is a standard electrophilic aromatic substitution.
-
Reduction : The subsequent reduction of the nitro group to an amino group (-NH₂), yielding the final product.
This workflow is visualized in the diagram below.
Caption: Proposed two-step synthesis of this compound from p-tert-amylphenol.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional components: the aromatic ring, the hydroxyl group, and the amino group.
-
Aromatic Ring : The ring is electron-rich due to the activating -OH and -NH₂ groups, making it susceptible to further electrophilic substitution. The positions ortho and para to these groups are activated, though steric hindrance from the tert-amyl group will significantly influence regioselectivity.
-
Phenolic Hydroxyl Group : The -OH group is acidic and can be deprotonated to form a phenoxide. It can also undergo etherification or esterification reactions.
-
Amino Group : The -NH₂ group is basic and nucleophilic. It can be acylated, alkylated, or diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
Applications in Chemical Synthesis
The primary utility of this compound is as a chemical intermediate. Its bifunctional nature (amine and phenol) allows it to be used in the construction of heterocyclic systems or as a precursor for more complex molecules. One documented application is its use in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, highlighting its role in creating specialized dye and pigment structures. Furthermore, related aminophenol derivatives are known intermediates in the production of agrochemicals, photosensitive materials, and fluorescent whitening agents.[6] For drug development professionals, its value lies in its potential as a scaffold or starting material for synthesizing libraries of compounds for biological screening.
Spectral Analysis Data
Spectroscopic data is essential for the structural elucidation and purity confirmation of chemical compounds. According to public databases, the following spectral data are available for this compound:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectra are available, which are critical for confirming the carbon-hydrogen framework and the connectivity of the molecule.[1]
-
Infrared (IR) Spectroscopy : IR spectra, available via techniques like KBr wafer and ATR-IR, can confirm the presence of key functional groups, such as O-H and N-H stretches from the phenol and amine groups, respectively.[1]
-
Raman Spectroscopy : Raman spectra provide complementary vibrational information to IR spectroscopy.[1]
Researchers should consult spectral databases for detailed peak information when working with this compound.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Classification: [1]
-
Skin Corrosion/Irritation : Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation : Category 2 (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity, Single Exposure : Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][2]
Signal Word : Warning
Recommended Personal Protective Equipment (PPE):
-
Hand Protection : Wear protective gloves.
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Respiratory Protection : Use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood.
Store the compound in a tightly sealed container in a dry, well-ventilated place.[7]
Representative Experimental Protocol: Reduction of a Nitroaromatic
The following is a representative, self-validating protocol for the reduction of a nitro group on a phenol ring to an amine, based on established procedures for similar compounds.[8] This illustrates the key steps and considerations for the second stage of the proposed synthesis.
Objective : To reduce 2-Nitro-4-tert-amylphenol to this compound.
Materials :
-
2-Nitro-4-tert-amylphenol (starting material)
-
Sodium sulfide (Na₂S) or catalytic hydrogenation setup (H₂, Pd/C)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (28%)
-
Deionized water
-
Glacial acetic acid
-
Activated carbon (Norit)
-
Reaction flask, condenser, stirrer, heating mantle, filtration apparatus
Methodology :
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend the starting material, 2-Nitro-4-tert-amylphenol, in water.
-
Addition of Reagents : Add ammonium chloride and a small amount of aqueous ammonia to the suspension. Heat the mixture to approximately 85°C with stirring.
-
Controlling the Exotherm : Turn off the heat and allow the mixture to cool to around 70°C. Begin the portion-wise addition of the reducing agent (e.g., sodium sulfide). The reaction is exothermic; maintain the temperature between 80-85°C by controlling the rate of addition or by using external cooling (e.g., a water bath).
-
Causality Insight: Portion-wise addition is critical to control the exothermic reaction, preventing dangerous temperature spikes and side reactions. The ammonium chloride acts as a buffer.
-
-
Reaction Completion : After all the reducing agent has been added, maintain the mixture at 85°C for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Workup and Isolation : Filter the hot reaction mixture to remove any insoluble byproducts. Allow the filtrate to cool slowly (e.g., overnight) to crystallize the product.
-
Purification : Collect the crude crystals by filtration. For higher purity, dissolve the crystals in a minimum amount of boiling water.
-
Acidification and Decolorization : Acidify the solution with glacial acetic acid, which helps in precipitating the aminophenol. Add a small amount of activated carbon (Norit) to adsorb colored impurities and heat the solution again.
-
Self-Validation: The color change from the typically dark nitro-compound solution to a lighter solution, and the subsequent formation of light-colored crystals, provides a visual check on the success of the reduction and purification.
-
-
Final Crystallization : Filter the hot solution to remove the activated carbon and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by filtration and dry them in a vacuum desiccator or a low-temperature oven.
-
Characterization : Confirm the identity and purity of the final product using techniques like melting point determination, NMR, and IR spectroscopy.
Caption: Workflow for the reduction and purification of an aminophenol.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Research Scientific. (n.d.). This compound, 97%.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis.
- PubChem. (n.d.). 2-Amino-4-tert-butylphenol. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2-Amino-4-tert-butylphenol. John Wiley & Sons, Inc.
- LANXESS. (2018). EC-SAFETY DATA SHEET - 2,4-DI-TERT.-AMYLPHENOL.
- Aladdin Scientific. (n.d.). This compound, min 97%.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- The Good Scents Company. (n.d.). 4-tert-amyl phenol.
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. 2-Amino-4-tert-butylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-tert-amyl-2-amino-6-nitrophenol | 83488-02-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility of 2-Amino-4-tert-amylphenol for Researchers and Drug Development Professionals
Introduction
2-Amino-4-tert-amylphenol is an organic compound characterized by a phenol ring substituted with an amino group and a tert-amyl group. Its unique structure, combining both polar (amino, hydroxyl) and non-polar (tert-amyl) functionalities, makes it a valuable intermediate in the synthesis of complex molecules, including dyes and potentially pharmaceutical compounds.[1] For researchers and professionals in drug development, a thorough understanding of this compound's solubility is paramount. Solubility data governs critical parameters such as reaction kinetics, purification strategies, formulation development, and bioavailability.
This guide provides a comprehensive overview of the known physicochemical properties of this compound, its predicted solubility profile, and detailed, field-proven protocols for experimentally determining its solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development objectives.
Physicochemical Properties and Structural Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | PubChem[2] |
| Molecular Formula | C₁₁H₁₇NO | PubChem[2] |
| Molecular Weight | 179.26 g/mol | PubChem, Sigma-Aldrich[2] |
| Melting Point | 119-120 °C | Sigma-Aldrich |
| Appearance | Crystalline powder | ChemBK |
Structural Insights into Solubility: The molecular structure of this compound dictates its interaction with various solvents.
-
Polar Groups: The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows for hydrogen bonding with polar solvents like water and alcohols.[3]
-
Non-Polar Group: The bulky, hydrophobic tert-amyl group limits solubility in water but promotes solubility in non-polar organic solvents.
-
Amphoteric Nature: The amino group provides basic character, while the phenolic hydroxyl group is weakly acidic. This amphoteric nature predicts that solubility in aqueous solutions will be highly pH-dependent. Solubility is expected to increase significantly in acidic solutions (due to protonation of the amino group to form a soluble salt) and in strongly basic solutions (due to deprotonation of the phenolic hydroxyl group).[4]
Qualitative Solubility Profile
While precise quantitative data is scarce in the literature, a qualitative solubility profile can be reliably predicted based on the structural analysis and data from closely related compounds like 2-Amino-4-tert-butylphenol.[5]
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Very low to Insoluble | The large non-polar tert-amyl group dominates, outweighing the contribution of the polar amino and hydroxyl groups.[5] |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amino group is protonated to form a water-soluble ammonium salt.[4] |
| Aqueous Base (e.g., 5% NaOH) | Soluble | The acidic phenolic proton is removed to form a water-soluble sodium phenoxide salt.[3][4] |
| Methanol, Ethanol | Soluble | The alcohol can engage in hydrogen bonding with the solute and has sufficient non-polar character to solvate the tert-amyl group.[5] |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can act as hydrogen bond acceptors and effectively solvate the molecule. |
| Chloroform, Dichloromethane | Soluble | Effective at solvating moderately polar compounds.[5] |
| Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity of the amino and hydroxyl groups limits solubility in highly non-polar solvents. |
Experimental Protocols for Solubility Determination
To generate precise, application-specific data, direct experimental measurement is essential. The following protocols provide robust methodologies for both qualitative and quantitative solubility assessment.
Protocol 1: Quantitative Determination via the Shake-Flask Method
The shake-flask method is the gold-standard technique for determining equilibrium solubility.[6] It measures the concentration of a saturated solution at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Place the container in a constant-temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature must be rigorously controlled.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, withdraw a sample of the supernatant and clarify it using centrifugation (e.g., 5,000 x g for 15 minutes) followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Method.
Protocol 2: Systematic Qualitative Solubility Assessment
This protocol provides a rapid and logical approach to confirm the compound's behavior in different solvent classes.
Methodology:
-
Initial Solvent Screening: In separate small test tubes, add approximately 10-20 mg of this compound to 1 mL of each test solvent (e.g., water, ethanol, toluene).
-
Mixing: Agitate each tube vigorously for 60 seconds.
-
Observation: Visually inspect for the dissolution of the solid. Classify as "soluble," "sparingly soluble," or "insoluble."
-
pH-Dependent Solubility:
-
To the tube containing water (if insoluble), add 5% aqueous HCl dropwise until the solution is acidic. Observe for dissolution.
-
In a new tube with water and solute, add 5% aqueous NaOH dropwise until the solution is basic. Observe for dissolution. This confirms the compound's acidic and basic nature.[4]
-
Caption: Logical flow for pH-dependent solubility testing.
Safety and Handling
As a responsible scientist, proper handling of this compound is mandatory. The compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
All work should be conducted in a well-ventilated fume hood.
Applications and Conclusion
The solubility profile of this compound is critical to its primary application as a chemical intermediate. For synthetic chemists, selecting an appropriate solvent in which reactants are soluble but potential byproducts are not is a key step in optimizing reaction yield and purity. In the context of drug development, amino acid and phenol moieties are often explored as carriers in prodrug design to enhance solubility and cell permeability.[9]
References
- Title: this compound | C11H17NO | CID 330042 Source: PubChem, N
- Title: Solubility and Properties of Alcohols & Phenols Source: Scribd URL:[Link]
- Title: 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 Source: PubChem, N
- Title: 2-Amino-4-tert-butylphenol - Physico-chemical Properties Source: ChemBK URL:[Link]
- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Cengage Learning (via Studylib) URL:[Link]
- Title: (PDF)
- Title: Techniques for Analysis of Plant Phenolic Compounds Source: PMC, N
- Title: Mutual Solubility curve of Phenol and water Determination of critical solution temper
- Title: Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) Source: Cheméo URL:[Link]
- Title: Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol Source: Google Patents URL
- Title: Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol Source: Google Patents URL
- Title: Amino Acids in the Development of Prodrugs Source: PMC, PubMed Central URL:[Link]
Sources
- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Research Applications of 2-Amino-4-tert-amylphenol
Abstract
2-Amino-4-tert-amylphenol, a substituted aminophenol, is a compound with significant untapped potential across various scientific and industrial domains. While its direct applications are not extensively documented, its chemical structure—featuring a phenol ring with both an amino and a bulky tert-amyl group—suggests a wide range of possible functionalities. This guide provides a comprehensive exploration of these potential applications, grounded in the established principles of chemistry and material science. We delve into its prospective roles as an antioxidant, a monomer for advanced polymers, a corrosion inhibitor, and a versatile building block in medicinal chemistry. Each section is supported by detailed theoretical justifications, step-by-step experimental protocols for validation, and data-driven insights to empower researchers, scientists, and drug development professionals to unlock the full potential of this promising molecule.
Introduction to this compound: Core Properties
This compound (CAS No: 91339-74-1) is an organic compound with the molecular formula C11H17NO.[1][2] Its structure is characterized by a phenol ring substituted with an amino group (-NH2) at position 2 and a tert-amyl group (-C(CH3)2(C2H5)) at position 4. This unique combination of functional groups imparts a set of chemical properties that form the basis for its potential applications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 179.26 g/mol | PubChem[1] |
| Appearance | Brown to gray crystals or powder | Thermo Fisher Scientific[3] |
| Melting Point | 119-120 °C | Sigma-Aldrich |
| Solubility | Soluble in many organic solvents | N/A |
The presence of both a hydroxyl (-OH) and an amino (-NH2) group makes the molecule amphoteric, capable of acting as a weak acid or base.[4] The bulky, hydrophobic tert-amyl group significantly influences its solubility and steric interactions, which can be advantageous in applications such as polymer science and corrosion inhibition.
A plausible synthesis route for this compound involves the nitration of p-tert-amylphenol followed by a reduction of the nitro group to an amino group. A similar process is described for the preparation of 2-amino-4-tert-amyl-6-nitro-phenol.[5][6]
Potential Research Application I: Antioxidant Activity
Theoretical Basis: Phenolic compounds are well-established antioxidants, primarily acting as free radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[7] The antioxidant capacity of aminophenols is attributed to the presence of both hydroxyl and amino groups, which can donate a hydrogen atom or an electron to neutralize free radicals.[8] The position of the amino group relative to the hydroxyl group is a critical determinant of the compound's antioxidant capacity.[7] Ortho- and para-aminophenols, such as this compound, generally exhibit greater antioxidant activity compared to their meta- counterparts.[7][8] This is due to the formation of more stable quinone-imine or quinone-like radical species after hydrogen donation.[8] However, it is also noted that in the presence of metal ions like copper, some aminophenols can exhibit pro-oxidant activity.[9]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method to evaluate the antioxidant potential of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11][12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[10]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.[10]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions from the stock solution.
-
Prepare a stock solution of Trolox in methanol and a corresponding series of dilutions to be used as a positive control and for creating a standard curve.
-
-
Assay Protocol:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[10] Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[10]
-
Caption: Workflow for DPPH antioxidant assay.
Potential Research Application II: Polymer and Material Science
Theoretical Basis: Aminophenols are versatile monomers for the synthesis of high-performance polymers.[13][14] The presence of both a reactive amine and a phenolic hydroxyl group allows them to participate in various polymerization reactions.
-
Polybenzoxazines: this compound can be used to synthesize benzoxazine monomers through a Mannich condensation reaction with an aldehyde (like formaldehyde) and another primary amine.[15][16][17] These monomers can then undergo thermal ring-opening polymerization to form polybenzoxazines, a class of phenolic resins with excellent thermal stability, low water absorption, and good dielectric properties.[15] The bulky tert-amyl group can enhance the solubility of the monomer and modify the properties of the final polymer, such as increasing its free volume and lowering its dielectric constant.
-
Conducting Polymers: Aminophenols can be polymerized through chemical or electrochemical oxidation to form conducting polymers.[13][18][19][20] These polymers, such as poly(o-aminophenol), have potential applications in sensors, energy storage, and electrocatalysis.[18][21]
Experimental Protocol: Synthesis of a Benzoxazine Monomer
This protocol describes a general procedure for the synthesis of a benzoxazine monomer from this compound, a primary amine, and paraformaldehyde.
Materials:
-
This compound
-
A primary amine (e.g., aniline or methylamine)
-
Paraformaldehyde
-
A suitable solvent (e.g., 1,4-dioxane or toluene)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and the primary amine in the solvent.
-
Add paraformaldehyde to the mixture in a 1:1:2 molar ratio of phenol:amine:formaldehyde.[17]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the crude product with an aqueous NaOH solution to remove any unreacted phenol, followed by washing with deionized water until the pH is neutral.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting benzoxazine monomer by recrystallization or column chromatography.
-
Characterize the purified monomer using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy.
Caption: General workflow for benzoxazine monomer synthesis.
Potential Research Application III: Corrosion Inhibition
Theoretical Basis: Organic compounds containing heteroatoms like nitrogen and oxygen, especially those with aromatic rings, are often effective corrosion inhibitors.[22] Aminophenols can adsorb onto metal surfaces through their hydroxyl and amine groups, forming a protective film that shields the metal from corrosive agents.[23][24] The aromatic ring contributes to this protective layer through π-electron interactions with the metal surface.[23] Studies on aminophenols have shown their effectiveness in inhibiting the corrosion of aluminum-copper alloys and mild steel.[22][24][25] The o-aminophenol isomer, in particular, has demonstrated superior performance, which is attributed to its ability to form stable chelate complexes with metal ions.[22][25] The presence of the bulky tert-amyl group in this compound could further enhance its corrosion inhibition efficiency by increasing the surface coverage on the metal.
Experimental Protocol: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the performance of corrosion inhibitors.[26][27][28][29][30]
Materials:
-
A working electrode (e.g., carbon steel or aluminum alloy coupon)
-
A reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
A counter electrode (e.g., platinum wire)
-
A corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
This compound
-
A potentiostat with EIS capability
Procedure:
-
Electrode Preparation: Polish the working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.
-
Inhibitor Addition: Add different concentrations of this compound to the corrosive medium.
-
EIS Measurement:
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open circuit potential (OCP).
-
Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[28]
-
-
Data Analysis:
-
The EIS data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the impedance data and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] * 100 Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
Caption: Hypothesized interaction with the Nrf2/ARE pathway.
Safety and Handling
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. [31][32][33]
Conclusion and Future Directions
This compound is a molecule with considerable, yet largely unexplored, potential. Its unique chemical structure suggests promising applications in several fields. As an antioxidant , its efficacy can be readily quantified and compared to established standards. In material science , it serves as a promising monomer for creating novel polybenzoxazines and other polymers with tailored properties, driven by the influence of the tert-amyl group. Its potential as a corrosion inhibitor is strongly supported by the performance of similar aminophenol structures, with the bulky substituent potentially offering enhanced surface protection. Finally, in medicinal chemistry , it represents a versatile scaffold for the development of new therapeutic agents, with the Nrf2/ARE pathway being a prime target for initial investigations into its biological activity.
Future research should focus on systematically validating these potential applications through the experimental protocols outlined in this guide. Further derivatization of the amino and hydroxyl groups will open up a vast chemical space for creating new molecules with optimized properties for specific applications, from advanced materials to novel pharmaceuticals.
References
- BenchChem. (n.d.). Application Notes & Protocols: DPPH Assay for Measuring Antioxidant Activity in Beverages.
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants.
- Desai, M. N., Patel, R. R., & Shah, D. K. (1973). Aminophenols as Corrosion Inhibitors for Aluminium–Copper Alloy in Sodium Hydroxide. British Corrosion Journal, 14(2).
- Kajay Remedies. (2025). The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces.
- BenchChem. (n.d.). The Antioxidant Profile of Phenolic Amines: A Technical Guide Focused on 3-(1-Aminoethyl)phenol.
- Taylor & Francis Online. (2013). Aminophenols as Corrosion Inhibitors for Aluminium–Copper Alloy in Sodium Hydroxide.
- Journal of Mechanical and Energy Engineering. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
- ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy: A Useful Tool for monitoring the Performance of Corrosion Inhibitors.
- Journal of Engineering Science and Technology. (2025). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- ResearchGate. (n.d.). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species.
- ResearchGate. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium.
- ResearchGate. (n.d.). Preparation of amino-functional benzoxazine monomers using TCP-protected o-aminophenol.
- AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
- Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection.
- PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
- MDPI. (n.d.). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
- NIH. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
- International Journal of Electrochemical Science. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior.
- Taylor & Francis. (n.d.). Aminophenol – Knowledge and References.
- RSC Publishing. (n.d.). Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture.
- ResearchGate. (n.d.). Aminophenols.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- NIH. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of poly(m-aminophenol)-succinat.
- Drexel Research Discovery. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Sigma-Aldrich. (n.d.). This compound 97%.
- CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.
- Thermo Fisher Scientific. (n.d.). 2-Amino-4-tert-butylphenol, 97% 25 g.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Spectrum Chemical. (2018). TCI AMERICA.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. B22964.14 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electrochemsci.org [electrochemsci.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Research Portal [researchdiscovery.drexel.edu]
- 21. Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. kajay-remedies.com [kajay-remedies.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. ijcsi.pro [ijcsi.pro]
- 27. researchgate.net [researchgate.net]
- 28. pubs.aip.org [pubs.aip.org]
- 29. usbr.gov [usbr.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. tcichemicals.com [tcichemicals.com]
- 32. spectrumchemical.com [spectrumchemical.com]
- 33. fishersci.com [fishersci.com]
Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Health and Safety of 2-Amino-4-tert-amylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scope
This compound is an aromatic amine derivative utilized as a chemical intermediate in the synthesis of more complex molecules, such as dyes and functional materials. As with any reactive chemical intermediate, a comprehensive understanding of its health and safety profile is not merely a regulatory formality but a prerequisite for responsible research and development. This guide provides an in-depth analysis of the known hazards associated with this compound, moving beyond mere procedural lists to explain the causality behind recommended safety protocols. It is designed to empower laboratory professionals to build a self-validating system of safety, grounded in authoritative data, to mitigate risks during handling, storage, and in the event of an emergency.
A precise understanding of a compound's identity and physical properties forms the foundation of a robust safety assessment. These characteristics influence its behavior under laboratory conditions, potential for aerosolization, and appropriate storage requirements.
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [1] |
| Synonyms | 2-Amino-4-(tert-pentyl)phenol | [2] |
| CAS Number | 91339-74-1 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 119-120 °C | [2] |
| Boiling Point | 291.3 ± 33.0 °C (Predicted) | [2] |
| Density | 1.034 ± 0.06 g/cm³ (Predicted) | [2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties.[1] While the toxicological properties have not been fully investigated, the existing data mandates stringent precautions.[3]
| GHS Classification | Hazard Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Expert Interpretation of Hazards:
-
Skin Irritation (H315): In a laboratory context, this means that direct contact of the solid or solutions with the skin is likely to cause redness, inflammation, or itching. The causality stems from the chemical's ability to disrupt the lipid barrier of the epidermis, leading to an inflammatory response. Repeated or prolonged contact can lead to more severe dermatitis.
-
Serious Eye Irritation (H319): This is a more severe warning than simple eye irritation. Accidental contact with the eyes (e.g., from airborne dust or splashes) can cause significant, potentially painful, inflammation and may lead to temporary vision impairment or damage if not addressed immediately and correctly. The mechanism involves direct chemical insult to the sensitive tissues of the cornea and conjunctiva.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols is the primary concern. The compound can irritate the mucous membranes of the entire respiratory tract—from the nasal passages to the lungs—causing symptoms like coughing, sneezing, and shortness of breath. This is particularly relevant when handling the powdered solid.
Section 3: Exposure Scenarios and Risk Mitigation
In a research or drug development setting, exposure risk is highest when weighing, transferring, or manipulating the solid compound, and when working with its solutions. The primary routes of exposure are inhalation, dermal contact, and ocular contact. A multi-layered defense system combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigation.
Caption: Logical relationship between exposure routes and mitigation strategies.
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to a validated SOP is a hallmark of a trustworthy safety system. The following protocols are designed to minimize exposure during routine laboratory work.
Engineering Controls
The first line of defense is to contain the hazard at its source.
-
Primary Handling: All weighing and transfers of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent the release of dust into the laboratory environment.[3]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted effectively.[3][4]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and correct.
Step-by-Step Protocol for PPE:
-
Pre-Operation Inspection: Before entering the lab, inspect all PPE for defects (e.g., cracks in goggles, holes in gloves).
-
Gowning (in order):
-
Clothing: Wear long pants and closed-toe shoes.
-
Lab Coat: Don a clean, buttoned lab coat.
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][4] A face shield should be worn over goggles if there is a significant splash risk.
-
Gloves: Wear appropriate chemical-resistant gloves (nitrile is a common and effective choice for incidental contact). Ensure gloves are pulled over the cuffs of the lab coat.
-
Respiratory Protection: For routine handling inside a fume hood, respiratory protection is not typically required. If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved N95 dust mask or a full-face respirator may be necessary.[4]
-
-
De-Gowning (in order to prevent cross-contamination):
-
Gloves: Remove gloves first, turning them inside out as they are removed. Dispose of them in the appropriate chemical waste container.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Lab Coat: Unbutton and remove, folding the contaminated exterior inward.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
-
Storage and Segregation
Proper storage is critical for maintaining chemical integrity and preventing hazardous interactions.
-
Container: Keep the container tightly closed when not in use.[3][5]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3][4]
-
Incompatibilities: Store away from incompatible substances, such as strong oxidizing agents.
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel.[5] The designated storage class for this combustible solid is 11.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
Accidental Release Measures
For a small spill of solid this compound:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the fume hood is operating or the area is well-ventilated.
-
PPE: Don appropriate PPE as described in Section 4.2, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the material into a designated, labeled waste container.[4] Avoid generating dust.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste according to institutional and local regulations.
First Aid Procedures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Caption: Decision-making flowchart for first aid response.
-
Inhalation: Immediately move the affected person to fresh air.[3][4] If they are not breathing, begin artificial respiration.[3][6] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[3][6] If skin irritation develops or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][6] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[3]
-
Ingestion: If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.[3]
Section 6: Toxicological Profile (Current Understanding)
The toxicological profile of this compound is not fully characterized, a fact that necessitates a conservative approach to safety.[3] The primary known hazards are its irritant effects on the skin, eyes, and respiratory system, as established by its GHS classification.[1] There is currently no publicly available data on carcinogenicity, mutagenicity, or reproductive toxicity. Therefore, all handling procedures should be based on the principle of minimizing all potential exposure routes until more comprehensive data becomes available.
Conclusion
The safe handling of this compound in a research and development environment is predicated on a foundational respect for its known hazards and an acknowledgment of its incompletely understood toxicological profile. By implementing robust engineering controls, adhering to stringent PPE protocols, and maintaining a state of readiness for emergency situations, researchers can effectively mitigate the risks. This guide serves as a technical framework for developing institution-specific SOPs, fostering a culture where safety is not just a procedure, but an integrated and self-validating scientific principle.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 330042, this compound.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70982, 2-Amino-4-tert-butylphenol.
- Material Safety Data Sheet for this compound. (n.d.).
- TCI Chemicals (2025). Safety Data Sheet for 2,4-Di-tert-amylphenol.
- Spectrum Chemical (2018). Safety Data Sheet for 4-tert-Amylphenol.
- Fisher Scientific (2024). Safety Data Sheet for 2-Amino-4-tert-butylphenol.
- Fisher Scientific (2025). Safety Data Sheet for p-tert-Pentylphenol.
- P-TERT-AMYLPHENOL Safety Data Sheet (2020).
- ChemicalBook (2025). 4-tert-Amyl-2-amino-6-nitrophenol - Safety Data Sheet.
- EC-SAFETY DATA SHEET for 2,4-DI-TERT.-AMYLPHENOL (2018).
- Fisher Scientific (2024). Safety Data Sheet for 2-Amino-4-tert-butylphenol.
- ChemicalBook (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-(methylsulfonyl)phenol.
- Cheméo (n.d.). Chemical Properties of Phenol, 4-(2-aminoethyl)- (CAS 51-67-2).
- Research Scientific (n.d.). This compound, 97%. Retrieved from a scientific product supplier website.
- Google Patents (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- IARC Publications (n.d.). 2-Amino-4-nitrophenol.
- BenchChem (2025). Personal protective equipment for handling tert-Amyl peroxy-2-ethylhexanoate.
- Sigma-Aldrich (2024). Safety Data Sheet for 4'-Amino-2',5'-diethoxybenzanilide.
- Google Patents (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
Sources
An In-depth Technical Guide to the Historical Research and Discovery of 2-Amino-4-tert-amylphenol
Introduction: Unveiling a Key Synthetic Intermediate
2-Amino-4-tert-amylphenol is a substituted aminophenol that has carved a niche for itself as a crucial intermediate in the synthesis of a variety of organic compounds. While it may not be a household name, its molecular structure makes it a valuable building block in the chemical industry. This guide provides a comprehensive overview of the historical development, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative of this compound is not one of a singular, celebrated discovery, but rather a story of the evolution of synthetic organic chemistry and the industrial demand for specialized molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application, and the design of synthetic protocols.
| Property | Value | Source |
| CAS Number | 91339-74-1 | [1], [2], [3] |
| Molecular Formula | C₁₁H₁₇NO | [1], [4], [5] |
| Molecular Weight | 179.26 g/mol | [1], [4], [5] |
| Melting Point | 119-120 °C | [1], [2] |
| Boiling Point | 130 °C | [6] |
| Appearance | White or light gray crystalline powder | |
| Solubility | Moderately soluble in alcohols | [7] |
Historical Development and Synthesis
The history of this compound is intrinsically linked to the development of industrial organic synthesis, particularly the methods for producing substituted phenols. There isn't a single documented moment of "discovery," but rather a gradual emergence as a useful intermediate. Its synthesis is a multi-step process that reflects the advancements in alkylation, nitration, and reduction reactions.
The general synthetic pathway to this compound can be broken down into three core steps:
-
Alkylation of Phenol: The process begins with the Friedel-Crafts alkylation of phenol with a source of the tert-amyl group, typically isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) or tert-amyl alcohol. This reaction is catalyzed by an acid, with various catalysts being employed over the years, from traditional Lewis acids to more modern solid acid catalysts.[8]
-
Nitration of 4-tert-amylphenol: The resulting 4-tert-amylphenol is then nitrated. This is a crucial step that introduces a nitro group onto the aromatic ring, which will later be reduced to the amino group. The conditions for this reaction, such as the concentration of nitric acid and the reaction temperature, must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration.
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to an amino group. A variety of reducing agents can be used for this transformation, including iron powder in an acidic medium, catalytic hydrogenation, or sodium sulfide/hydrosulfide.[7][9][10] The choice of reducing agent often depends on factors like cost, efficiency, and environmental considerations.
The following diagram illustrates the general synthetic pathway for this compound:
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of this compound, synthesized from various patented methods.[11][12]
Step 1: Synthesis of 4-tert-amylphenol (Alkylation)
-
To a stirred solution of phenol in a suitable solvent (e.g., petroleum ether), add a Lewis acid catalyst (e.g., aluminum trichloride) at a controlled temperature (e.g., 18-25°C).
-
Slowly add tert-amyl alcohol to the mixture.
-
Maintain the reaction at this temperature for a specified period (e.g., 3-5 hours) to ensure complete reaction.
-
Quench the reaction by pouring the mixture into a dilute acid solution (e.g., 15% hydrochloric acid).
-
Separate the organic layer, wash it with water, and purify by distillation to obtain 4-tert-amylphenol.
Step 2: Synthesis of 2-Nitro-4-tert-amylphenol (Nitration)
-
Dissolve the 4-tert-amylphenol in an organic solvent (e.g., chloroform or dichloromethane).
-
Cool the solution to a low temperature (e.g., 15°C).
-
Slowly add a dilute solution of nitric acid dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a period, then warm to a higher temperature (e.g., 55-60°C) and stir for an additional period.
-
Cool the mixture, separate the organic layer, and wash it to remove residual acid. The solvent can be partially removed by distillation.
Step 3: Synthesis of this compound (Reduction)
-
Transfer the nitrated intermediate to a reduction reactor.
-
Add a reducing agent, such as a solution of sodium hydrosulfide or by catalytic hydrogenation.
-
Heat the reaction mixture to a specified temperature (e.g., 70-95°C) and maintain for a period to ensure complete reduction.
-
After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid) to a specific pH.
-
The crude product can then be purified by filtration, washing, and recrystallization to yield this compound.
Applications and Industrial Significance
This compound is primarily used as an intermediate in the chemical industry. Its bifunctional nature, possessing both an amino and a hydroxyl group on a substituted aromatic ring, makes it a versatile precursor for a range of products.
Dyes and Pigments
One of the significant applications of this compound is in the synthesis of dyes and pigments. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. The presence of the hydroxyl and tert-amyl groups can be used to tune the color, solubility, and fastness properties of the final dye molecule. For instance, it is a precursor in the synthesis of certain metal-complex dyes.[12]
Photographic Developers
Aminophenols, as a class of compounds, are well-known for their use as developing agents in black-and-white and color photography.[13] They act as reducing agents, selectively reducing the silver halide crystals in the photographic emulsion that have been exposed to light to form a silver image. While specific patents naming this compound as a developer are not prominent, its structural similarity to other aminophenol developers suggests its potential in this application. The tert-amyl group could influence its solubility and reactivity in developer solutions.
The general mechanism of an aminophenol as a photographic developer is illustrated below:
Other Applications
The versatile chemical nature of this compound also allows for its use in the synthesis of other specialty chemicals, including:
-
Fluorescent Whitening Agents: Its derivatives can be used in the production of compounds that absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making materials appear whiter.
-
Pharmaceutical Intermediates: While not a primary application, the aminophenol scaffold is present in many pharmaceutical compounds, and this compound could serve as a starting material for the synthesis of new drug candidates.
-
Polymer Additives: Substituted phenols are often used as antioxidants and UV stabilizers in polymers. The structure of this compound suggests potential in this area as well.
Future Outlook
The future of this compound is likely to remain tied to its role as a key intermediate in the chemical industry. As the demand for high-performance dyes, specialty polymers, and novel pharmaceuticals continues to grow, the need for versatile building blocks like this compound will persist. Research may focus on developing more sustainable and efficient synthesis methods, potentially utilizing green chemistry principles to reduce waste and energy consumption. Furthermore, its potential in new applications, driven by its unique substitution pattern, remains an area ripe for exploration by researchers in materials science and drug discovery.
References
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google P
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google P
- 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem. [Link][14]
- This compound | C11H17NO | CID 330042 - PubChem. [Link][4]
- US4990671A - Method for making aminophenols and their amide derivatives - Google P
- 4-Aminophenol - Wikipedia. [Link][7]
- DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google P
- Aminophenols | Request PDF - ResearchG
- WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google P
- 91339-74-1 this compound. [Link][6]
- Catalytic production of tert-amylphenols - European P
- This compound, min 97%, 1 gram. [Link][5]
- This compound, 97% - Research Scientific. [Link][3]
- EP0530921A1 - Photographic color developer formulation using an alpha amino acid for enhanced solution stability - Google P
Sources
- 1. This compound 97 91339-74-1 [sigmaaldrich.com]
- 2. 2-Amino-4-(tert-pentyl)phenol , 97% , 91339-74-1 - CookeChem [cookechem.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 91339-74-1 this compound [chemsigma.com]
- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. data.epo.org [data.epo.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 11. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 12. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 13. EP0530921A1 - Photographic color developer formulation using an alpha amino acid for enhanced solution stability - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Theoretical Properties of 2-Amino-4-tert-amylphenol
This guide provides a comprehensive exploration of the theoretical properties of 2-Amino-4-tert-amylphenol, a molecule of significant interest in chemical synthesis, particularly as an intermediate for dyes and pigments.[1][2] For researchers, scientists, and professionals in drug development, understanding the fundamental quantum chemical properties of such molecules is paramount for predicting their reactivity, designing novel derivatives, and elucidating their potential biological activities. This document offers an in-depth, technically-grounded framework for the in silico characterization of this compound, moving beyond a mere recitation of methods to explain the causality behind computational choices.
Introduction to this compound: A Molecule of Practical Importance
This compound, with the chemical formula C₁₁H₁₇NO and CAS Number 91339-74-1, is a substituted aminophenol characterized by an amino group and a hydroxyl group on a benzene ring, further functionalized with a bulky tert-amyl group.[3] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis. Before embarking on costly and time-consuming experimental studies, computational chemistry provides a powerful and economical avenue to probe its intrinsic molecular properties.[4] This guide will detail the application of Density Functional Theory (DFT), a robust and widely-used computational method, for this purpose.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91339-74-1 | [6] |
| Molecular Formula | C₁₁H₁₇NO | [3][7] |
| Molecular Weight | 179.26 g/mol | [3] |
| Melting Point | 119-120 °C | |
| SMILES String | CCC(C)(C)c1ccc(O)c(N)c1 | |
| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N |
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for studying small to medium-sized organic molecules due to its favorable balance of accuracy and computational cost.[8][9][10] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.[4] This approach allows for the prediction of a wide range of molecular properties with a reliability that often rivals more computationally expensive methods.[11]
For a molecule like this compound, selecting the appropriate DFT functional and basis set is a critical first step that dictates the accuracy of the subsequent calculations. Hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated considerable success in describing the properties of phenolic compounds.[11] Range-separated hybrid functionals, like CAM-B3LYP, are particularly well-suited for studying systems where charge transfer may be important and for predicting electronic excitation energies.[12][13] The choice of basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-31G** or the more flexible 6-311+G(d,p), offer a good compromise between accuracy and computational expense for molecules of this size.[14]
Computational Workflow: A Self-Validating Protocol
The following workflow outlines a robust protocol for the theoretical characterization of this compound. Each step is designed to build upon the previous one, ensuring a logical and self-validating progression of calculations.
Caption: A typical workflow for the theoretical calculation of molecular properties.
Step-by-Step Methodologies for Theoretical Property Calculation
This section provides detailed protocols for the key computational experiments. These protocols are designed to be implemented using common quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To determine the most stable 3D conformation of this compound and to confirm that it corresponds to a true energy minimum.
Methodology:
-
Input Structure: Generate an initial 3D structure of this compound. This can be done using a molecular builder or by converting its SMILES string.
-
Computational Level: Select a suitable level of theory. For initial optimization, B3LYP with the 6-31G** basis set is a cost-effective and reliable choice.[11]
-
Optimization Keyword: Perform a geometry optimization calculation. This will systematically adjust the bond lengths, angles, and dihedral angles to find the lowest energy structure.
-
Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory.
-
Verification: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the structure should be further optimized. The output of this calculation also provides the predicted infrared (IR) spectrum.
Protocol 2: Electronic Structure and Frontier Molecular Orbital Analysis
Objective: To understand the electronic properties of the molecule, including its electron distribution and its propensity to donate or accept electrons.
Methodology:
-
Optimized Geometry: Use the optimized geometry obtained from Protocol 1.
-
Higher Level of Theory: For more accurate electronic properties, it is advisable to perform a single-point energy calculation using a more sophisticated functional and a larger basis set, such as CAM-B3LYP/6-311+G(d,p).[13]
-
Molecular Orbitals: From the output of the single-point energy calculation, identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Analysis:
-
The HOMO energy is related to the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
The LUMO energy is related to the molecule's ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
The HOMO-LUMO gap (the difference between the LUMO and HOMO energies) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Caption: The relationship between HOMO, LUMO, and electron donating/accepting capabilities.
Protocol 3: Prediction of Spectroscopic Properties
Objective: To theoretically predict the infrared (IR) and UV-Vis absorption spectra of this compound, which can be used to aid in its experimental identification.
Methodology:
-
Infrared (IR) Spectrum: The frequency calculation performed in Protocol 1 directly yields the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.
-
UV-Vis Spectrum: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.
-
Use the optimized geometry from Protocol 1.
-
Perform a TD-DFT calculation, typically at the same or a higher level of theory used for the electronic structure analysis (e.g., CAM-B3LYP/6-311+G(d,p)).
-
The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (related to the intensity of the absorption). This data can be used to construct a theoretical UV-Vis spectrum.
-
Protocol 4: Calculation of Reactivity Descriptors
Objective: To predict the reactive sites of the molecule and gain insights into its chemical behavior.
Methodology:
-
Electrostatic Potential (ESP) Map: Generate an ESP map from the calculated electron density. The ESP map visually represents the charge distribution on the molecule's surface.
-
Negative regions (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack.
-
Positive regions (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack.
-
-
Fukui Functions: These are conceptual DFT descriptors that quantify the change in electron density at a particular point when an electron is added to or removed from the system. They can be used to identify the most electrophilic and nucleophilic sites in the molecule with greater precision than a simple ESP map.
Potential Applications in Drug Development and QSAR
The theoretical properties calculated for this compound can serve as valuable descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[5][15][16] QSAR models correlate the chemical structure of a series of compounds with their biological activity. By calculating descriptors such as HOMO and LUMO energies, dipole moment, and various electronic and steric parameters for a library of this compound derivatives, it is possible to build predictive models for properties like toxicity or binding affinity to a biological target.[17][18] This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Conclusion
This guide has provided a detailed framework for the theoretical calculation of the properties of this compound using modern computational chemistry techniques. By following the outlined protocols, researchers can gain a deep understanding of the molecule's structural, electronic, and reactive characteristics. This knowledge is invaluable for its application in chemical synthesis and for guiding the design of novel molecules with desired properties in fields such as materials science and drug development. The integration of theoretical calculations with experimental work represents a powerful synergy that can drive innovation and accelerate scientific discovery.
References
- Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. Chem Biol Drug Des. 2010 May;75(5):521-31.
- Sameti, A. R. Computational Methods for Study of Hydrogen Bonding Between Phenol Derivatives with Ethanol. Asian Journal of Chemistry.
- Comparative QSAR study of phenol derivatives with the help of density functional theory. Bioorg Med Chem. 2005 Dec 15;13(24):6823-9.
- This compound 97%. Sigma-Aldrich.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Pezzola, S., et al. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. 2022; 27(23):8498.
- This compound, 97%. Research Scientific.
- This compound | 91339-74-1. ChemicalBook.
- This compound. PubChem.
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics. 2022; 156(18):184107.
- An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
- computional study of small organic molecular using density functional theory (DFT). SlideShare.
- A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. 1997; 119(47):11554-11559.
- Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radic Biol Med. 1999 Feb;26(3-4):285-94.
- Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules.
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal. 2021; 27(1):35-50.
- DFT Study of the Structure and Property of Small Organic Hole-Transporting Molecules.
- A novel QSAR approach for estimating toxicity of phenols. SAR QSAR Environ Res. 1995; 3(4):247-58.
- Rational design of novel phenol ether derivatives as non-covalent proteasome inhibitors through 3D-QSAR, molecular docking and ADMET prediction. Explor Target Antitumor Ther. 2023; 4(6):1127-1145.
- This compound,(CAS# 91339-74-1). Sinfoo Biotech.
Sources
- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 5. Comparative QSAR study of phenol derivatives with the help of density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 91339-74-1 [chemicalbook.com]
- 7. sinfoobiotech.com [sinfoobiotech.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Accurate Approach for Computational pKa Determination of Phenolic Compounds | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel QSAR approach for estimating toxicity of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rational design of novel phenol ether derivatives as non-covalent proteasome inhibitors through 3D-QSAR, molecular docking and ADMET prediction [explorationpub.com]
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminophenols represent a critical class of aromatic compounds, fundamentally characterized by a benzene ring substituted with both a hydroxyl (-OH) and an amino (-NH2) group. Their unique chemical architecture makes them highly versatile intermediates in a multitude of industries, from pharmaceuticals and agrochemicals to dyes and materials science. This guide provides a detailed examination of 2-Amino-4-tert-amylphenol, a specific alkylated aminophenol, and situates it within the broader context of related compounds. We will explore its synthesis, physicochemical properties, and known applications, while also drawing comparative insights from structurally similar aminophenols. The methodologies and data presented herein are synthesized from established chemical literature, patents, and safety data, providing a robust resource for professionals engaged in chemical research and development.
Introduction to the Aminophenol Class
Aminophenols are organic compounds whose properties are dictated by the interplay between the electron-donating amino group and the hydroxyl group on the aromatic ring. There are three primary isomers: 2-aminophenol (ortho), 3-aminophenol (meta), and 4-aminophenol (para).[1][2] Of these, the para-isomer, 4-aminophenol, is arguably the most commercially significant, serving as the final intermediate in the industrial synthesis of paracetamol (acetaminophen), one of the world's most common analgesic and antipyretic drugs.[1][2]
The reactivity and utility of the aminophenol scaffold can be further tailored by introducing various substituents onto the benzene ring. Alkylation, such as the addition of tert-amyl or tert-butyl groups, modifies the compound's lipophilicity, steric profile, and reactivity, opening avenues for new applications. This guide focuses specifically on this compound, a derivative that combines the foundational aminophenol structure with a bulky alkyl group at the para-position relative to the amine.
Core Compound Profile: this compound
This compound (CAS No: 91339-74-1) is a substituted aminophenol that serves as a valuable chemical intermediate.[3] Its structure features an amino group and a hydroxyl group in an ortho configuration, with a tert-amyl group (a 2-methylbutan-2-yl group) at the C4 position.[4]
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in synthesis and material design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 91339-74-1 | [4] |
| Molecular Formula | C₁₁H₁₇NO | [4] |
| Molecular Weight | 179.26 g/mol | [4] |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [4] |
| Appearance | Solid (form may vary) | |
| Melting Point | 119-120 °C | |
| SMILES | CCC(C)(C)c1ccc(O)c(N)c1 | |
| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N | [4] |
Synthesis Pathways
While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in readily available literature, its structure suggests a logical multi-step synthesis originating from phenol. A related compound, 2-amino-4-tert-amyl-6-nitro-phenol, has a well-documented preparation process which provides a blueprint for the core reactions required.[5][6] The synthesis generally involves three key stages: Friedel-Crafts alkylation, nitration, and subsequent reduction of the nitro group.
Below is a generalized workflow illustrating the synthesis logic.
Caption: Generalized synthesis workflow for alkylated aminophenols.
Experimental Protocol: Synthesis of a Related Derivative (2-amino-4-tert-amyl-6-nitro-phenol)
The following protocol is adapted from patent literature describing the synthesis of a closely related nitro-derivative, which is a crucial intermediate for dyes and pigments.[5][6] This process demonstrates the practical application of the core chemical transformations.
Step 1: Condensation (Friedel-Crafts Alkylation)
-
Setup: Charge a reactor with 90-100 parts of an organic solvent mixture containing phenol, tert-amyl alcohol, and petroleum ether.
-
Catalysis: Begin stirring and maintain the reaction temperature between 15-25 °C. Slowly add an aluminum chloride (AlCl₃) complex catalyst.
-
Rationale: AlCl₃ is a classic Lewis acid catalyst for Friedel-Crafts alkylation. The controlled temperature minimizes the formation of polysubstituted byproducts and isomers.
-
-
Reaction: Maintain the reaction temperature for 3-5 hours to ensure complete conversion.
-
Workup: Quench the reaction by pouring the mixture into 200 parts of a 15% ice-cold hydrochloric acid solution. Stir vigorously.
-
Rationale: The acidic water deactivates the catalyst and facilitates separation.
-
-
Purification: Separate the organic (oil) layer and wash it twice with water. Purify the crude product by atmospheric distillation followed by vacuum distillation to yield 40-50 parts of p-tert-amyl phenol.[5]
Step 2: Nitration
-
Setup: In a separate reactor, dissolve 45 parts of the p-tert-amylphenol from Step 1 in 100 parts of dichloromethane.
-
Temperature Control: Cool the solution to 15 °C.
-
Reagent Addition: Slowly add dilute nitric acid (e.g., 35% concentration) dropwise. The molar ratio of nitric acid to p-tert-amylphenol should be approximately 3:1.
-
Rationale: Dichloromethane is a suitable solvent that is inert to nitrating conditions. Dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration.
-
-
Reaction: After addition is complete, stir for 2 hours. Then, raise the temperature to approximately 57 °C and stir for an additional 2 hours to drive the reaction to completion.
-
Workup: Cool the mixture to room temperature and separate the layers. The organic layer is distilled to recover the solvent. The remaining material is treated with water and a sodium hydroxide solution to adjust the pH to alkaline.[5]
Step 3: Reduction
-
Setup: Transfer the nitrated material from Step 2 into a reduction reactor. Add 5 parts ethanol and 1 part DMF.
-
Rationale: These solvents help to solubilize the nitro-intermediate for the subsequent reduction.
-
-
Reaction: Heat the mixture to 70-95 °C. Begin dropwise addition of 150 parts of a reducing agent, such as 30% sodium disulfide or sodium hydrosulfide solution, over 30 minutes.[5]
-
Rationale: Sodium disulfide/hydrosulfide are effective and selective reducing agents for converting an aromatic nitro group to an amino group, especially in the presence of other functional groups.
-
-
Purification: After a holding period, cool the reaction to room temperature. Neutralize with concentrated hydrochloric acid to a pH of ~8. Filter the resulting solid and wash with water. The crude product can be further purified by recrystallization, often involving treatment with activated carbon and clay to remove colored impurities.[6]
Applications and Utility
While specific, large-scale industrial uses of this compound itself are not as broadly documented as its analogues, its chemical structure points to its utility as a valuable intermediate.
-
Synthesis of Complex Molecules: It has been used in the laboratory-scale synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, indicating its role as a building block for specialized organic materials.
-
Dye and Pigment Intermediates: The closely related 2-amino-4-tert-amyl-6-nitro-phenol is explicitly cited as an important intermediate for synthesizing metal-complex dyes, such as Orasol Red 2B, which are used in high-performance coatings.[5] This strongly suggests a potential application for this compound in similar fields, likely as a coupling component or precursor.
Comparative Analysis: Related Aminophenol Compounds
Understanding this compound is enhanced by comparing it with other structurally related aminophenols. The nature and position of substituents dramatically influence the compound's properties and applications.
2-Amino-4-tert-butylphenol (CAS 1199-46-8)
This compound is a close structural analogue, differing only by the substitution of a tert-butyl group for the tert-amyl group.[7] This seemingly minor change has significant implications for its established industrial uses.
-
Applications: 2-Amino-4-tert-butylphenol is a key intermediate in several major industrial sectors:
-
Fluorescent Whitening Agents: It is a primary building block for optical brighteners used to enhance the appearance of textiles, paper, and plastics.[8]
-
Agrochemicals: It is utilized in the synthesis of various pesticides.[8]
-
Photosensitive Materials: Its reactivity makes it valuable in creating light-sensitive formulations for photography and electronics.[8]
-
The comparison highlights how a subtle change in the alkyl chain length can lead to a compound with a different, and more extensively commercialized, application profile.
| Feature | This compound | 2-Amino-4-tert-butylphenol |
| CAS Number | 91339-74-1 | 1199-46-8 |
| Molecular Formula | C₁₁H₁₇NO | C₁₀H₁₅NO |
| Molecular Weight | 179.26 g/mol | 165.23 g/mol |
| Key Applications | Intermediate for specialized chemicals. | Optical brighteners, pesticides, photosensitive materials.[8] |
4-Aminophenol (p-Aminophenol)
4-Aminophenol is the parent compound without any alkyl substitution on the ring.[2] Its primary role is in the pharmaceutical industry.
-
Pharmaceutical Precursor: It is the direct precursor to Paracetamol (Acetaminophen). The synthesis involves the acetylation of the amino group of 4-aminophenol using acetic anhydride.[2]
-
Oncology Drug Development: Beyond paracetamol, 4-aminophenol serves as a versatile building block in the synthesis of more complex oncology drugs, such as the tyrosine kinase inhibitor Cabozantinib.[9] Its derivatives are also explored for use in drug delivery systems and as antioxidant or antimicrobial agents.[9]
-
Atypical Retinoids: In cancer research, derivatives of 4-aminophenol, such as Fenretinide (4-HPR) and p-dodecylaminophenol (p-DDAP), have been investigated as potent antiproliferative agents.[10] This research demonstrates how modifying the aminophenol core can lead to compounds with significant biological activity.[10]
Caption: Relationship between the core aminophenol scaffold and its derivatives.
Safety, Handling, and Toxicology
Proper handling of any chemical intermediate is crucial for laboratory and industrial safety.
Hazard Profile of this compound
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Hazard Classifications: Skin Irritant Category 2, Eye Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3.[4]
-
Target Organs: Respiratory system.
Recommended Personal Protective Equipment (PPE) and Handling
Based on the hazard profile, the following precautions and PPE are mandatory when handling this compound:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[11]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[11]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator, such as a dust mask type N95 (US).
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage: Store in a well-ventilated place and keep the container tightly closed.[11] It is classified under Storage Class 11 (Combustible Solids).
Conclusion
This compound serves as a potent example of how the foundational aminophenol scaffold can be chemically modified to create valuable intermediates for specialized applications. While not as widely commercialized as its tert-butyl or unsubstituted counterparts, its synthesis and properties provide a crucial case study for researchers in organic synthesis and materials science. By understanding its relationship to broadly used compounds like 4-aminophenol (the precursor to paracetamol) and 2-Amino-4-tert-butylphenol (an industrial staple), drug development professionals and chemists can better appreciate the structure-property-application relationships that govern this versatile class of molecules. Continued research into such derivatives may yet unlock novel applications in pharmaceuticals, advanced materials, and beyond.
References
- This compound | C11H17NO | CID 330042.
- How 4-Aminophenol Powers Paracetamol: From Intermediate to Over-the-Counter Pill. Kajay Remedies. [Link]
- The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982.
- Role of Para Aminophenol in Oncology Drug Development. Kajay Remedies. [Link]
- Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- 4-Aminophenol. Wikipedia. [Link]
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. This compound | 91339-74-1 [chemicalbook.com]
- 4. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. kajay-remedies.com [kajay-remedies.com]
- 10. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
"2-Amino-4-tert-amylphenol" literature review and background
This guide provides a comprehensive technical overview of 2-Amino-4-tert-amylphenol, a versatile aromatic amine of significant interest in the chemical and materials sciences. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound's synthesis, properties, and applications.
Introduction
This compound, with the CAS number 91339-74-1, is an organic compound characterized by a phenol ring substituted with an amino group and a tert-amyl group. Its molecular structure, combining the reactivity of an aromatic amine and a phenol with the steric bulk and lipophilicity of the tert-amyl group, makes it a valuable intermediate in the synthesis of a variety of specialized chemicals. This guide will delve into the key technical aspects of this compound, providing insights into its synthesis, chemical and physical properties, known applications, and safety considerations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [1] |
| CAS Number | 91339-74-1 | |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 119-120 °C | |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in alcohols, can be recrystallized from hot water.[2] | Inferred from 2-aminophenol |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and industrially relevant synthetic route can be inferred from patents detailing the synthesis of the related compound, 2-amino-4-tert-amyl-6-nitrophenol.[3][4] This process involves a three-step sequence starting from phenol.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of p-tert-Amylphenol (Friedel-Crafts Alkylation)
The initial step involves the alkylation of phenol with tert-amyl alcohol in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).
-
Protocol:
-
In a suitable reactor, phenol is dissolved in an organic solvent such as petroleum ether.
-
tert-Amyl alcohol is added to the solution.
-
The mixture is cooled, and aluminum trichloride is added portion-wise while maintaining a low temperature.
-
The reaction is allowed to proceed for several hours at a controlled temperature (e.g., 15-25°C).[4]
-
The reaction is quenched by pouring the mixture into an acidic aqueous solution (e.g., 15% HCl).
-
The organic layer is separated, washed, and the solvent is removed.
-
The crude p-tert-amylphenol is purified by distillation.
-
-
Causality: The Friedel-Crafts alkylation is a classic and efficient method for introducing alkyl groups onto an aromatic ring. The use of a Lewis acid catalyst like AlCl₃ is crucial for activating the alkylating agent (tert-amyl alcohol) to generate a carbocation, which then undergoes electrophilic aromatic substitution with the electron-rich phenol ring. The para product is generally favored due to steric hindrance at the ortho positions from the bulky tert-amyl group.
Step 2: Nitration of p-tert-Amylphenol
The second step is the regioselective nitration of the p-tert-amylphenol intermediate.
-
Protocol:
-
p-tert-Amylphenol is dissolved in a suitable solvent like dichloromethane or chloroform.
-
The solution is cooled to a low temperature (e.g., 15°C).
-
A nitrating agent, such as a dilute solution of nitric acid, is added dropwise while maintaining the low temperature.[4]
-
The reaction is stirred for a period, and the temperature may be gradually increased to ensure complete reaction.
-
The reaction mixture is then worked up by separating the organic layer, washing it, and removing the solvent to yield the nitrated intermediate.
-
-
Causality: The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the tert-amyl group, nitration is directed to the ortho position. Careful control of temperature and the concentration of the nitrating agent is essential to prevent over-nitration and side reactions.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amino group to yield the target compound, this compound.
-
Protocol:
-
The nitrated intermediate is dissolved in a suitable solvent system, which may include an alcohol like ethanol.
-
A reducing agent, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS), is added.[3]
-
The reaction mixture is heated to facilitate the reduction (e.g., 70-95°C).[3]
-
After the reduction is complete, the mixture is cooled, and the pH is adjusted.
-
The product is isolated by filtration and can be further purified by recrystallization.
-
-
Causality: The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. Sodium sulfide is a cost-effective reducing agent suitable for this purpose. The choice of solvent and temperature is optimized to ensure complete conversion and minimize the formation of byproducts.
Applications of this compound
This compound is a valuable intermediate in the synthesis of more complex molecules, primarily in the dye and specialty chemicals industries.
-
Dye Intermediate: This compound serves as a precursor in the manufacturing of various dyes. Its primary application in this area appears to be in hair dye formulations, where it can be used to create a range of brown and reddish-gold shades.[5] Like other aminophenols, it likely acts as a "primary intermediate" or "coupler" in oxidative hair dyes, reacting with other components in the presence of an oxidizing agent to form the final color molecules within the hair shaft.
-
Synthesis of Complex Organic Molecules: this compound has been utilized in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, indicating its utility in creating complex, functionalized aromatic compounds for materials science applications.
-
Potential as an Azo Dye Intermediate: While specific examples are not prevalent in the literature, its chemical structure makes it a suitable candidate for the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.
Safety and Toxicology
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
(Source:)
-
General Toxicity: Aminophenols, as a class, can exhibit toxicity. For instance, studies on 2-aminophenol and 4-aminophenol have shown potential for renal toxicity.[6] The tert-amyl group may influence the lipophilicity and metabolic profile of the molecule, potentially altering its toxicological properties.
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Spectroscopic Data
While direct, high-resolution spectra for this compound are not widely published, data for the closely related compound, 2-Amino-4-tert-butylphenol, can provide a useful reference for structural confirmation.
-
¹H NMR: The proton NMR spectrum of 2-Amino-4-tert-butylphenol shows characteristic signals for the aromatic protons, the tert-butyl protons (a sharp singlet), and the protons of the amino and hydroxyl groups.[7] The spectrum of this compound would be expected to show more complex signals in the aliphatic region due to the ethyl and methyl groups of the tert-amyl substituent.
-
¹³C NMR: The carbon NMR spectrum of 2-Amino-4-tert-butylphenol displays distinct signals for the aromatic carbons and the carbons of the tert-butyl group.[8] The spectrum of the tert-amyl analog would show additional signals corresponding to the carbons of the tert-amyl group.
-
FTIR: The infrared spectrum of 2-Amino-4-tert-butylphenol exhibits characteristic absorption bands for the O-H and N-H stretching vibrations, as well as bands associated with the aromatic ring.[9] Similar characteristic peaks would be expected for this compound.
Conclusion
This compound is a specialty chemical with demonstrated and potential applications as an intermediate in the synthesis of dyes and other complex organic molecules. While detailed, publicly available research on this specific compound is somewhat limited, its synthesis can be reasonably inferred from established chemical principles and patent literature. Its handling requires adherence to standard safety protocols for aromatic amines and phenols. Further research into its specific applications and a more detailed toxicological evaluation would be beneficial for expanding its use in various fields of chemical science and industry.
References
- Yu, J., Wang, Y., Zhang, P., & Wu, J. (2013). Direct Amination of Phenols under Metal-Free Conditions. Synlett, 24(07), 1448-1454. [Link]
- Li, W., et al. (2018). Visible-Light-Promoted Direct Amination of Phenols via Oxidative Cross-Dehydrogenative Coupling Reaction. Organic Letters, 20(16), 4972-4976. [Link]
- Wikipedia. (n.d.). 2-Aminophenol. [Link]
- Li, W., et al. (2020). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 18(3), 436-440. [Link]
- Wang, C., et al. (2013). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. Organic Letters, 15(10), 2438-2441. [Link]
- Yu, J., Wang, Y., Zhang, P., & Wu, J. (2013). Direct Amination of Phenols under Metal-Free Conditions.
- MySkinRecipes. (n.d.). This compound. [Link]
- Wang, C., et al. (2013).
- Li, W., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). [Link]
- The Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]
- SpectraBase. (n.d.). 2-Amino-4-tert-butylphenol - Optional[13C NMR] - Spectrum. [Link]
- SpectraBase. (n.d.). 2-Amino-4-tert-butylphenol. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-tert-butylphenol. PubChem. [Link]
- International Agency for Research on Cancer. (1993). 2-Amino-4-nitrophenol.
- Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Toxicology and Industrial Health, 14(5), 727-740. [Link]
- National Center for Biotechnology Information. (n.d.). 4-tert-Pentylphenol. PubChem. [Link]
- SpectraBase. (n.d.). 4-Tert-amylphenol, tbdms derivative - Optional[13C NMR] - Chemical Shifts. [Link]
- Japan Existing Chemical Database. (n.d.). 4-(1-Methylpropyl)phenol. [Link]
- Gudi, R., et al. (1996). Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test. Mutation Research/Genetic Toxicology, 368(3-4), 223-231. [Link]
- CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram. [Link]
- SpectraBase. (n.d.). Phenol, 2-amino-4-(1H-1,2,3,4-tetrazol-1-yl)- - Optional[1H NMR] - Spectrum. [Link]
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Japan Existing Chemical Database. (n.d.). 2,4-Di-tert-butylphenol. [Link]
- ResearchGate. (2025).
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 5. Catalytic Amination of Phenols with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Amino-4-tert-butylphenol(1199-46-8) 13C NMR [m.chemicalbook.com]
- 9. 2-Amino-4-tert-butylphenol(1199-46-8) IR Spectrum [m.chemicalbook.com]
Methodological & Application
Synthesis of 2-Amino-4-tert-amylphenol: An Application and Protocol Guide
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 2-Amino-4-tert-amylphenol, a valuable chemical intermediate, starting from p-tert-amylphenol. The content is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations involved, catering to researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound is a substituted aminophenol that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor for the development of pharmaceuticals, agrochemicals, and specialty dyes. The tert-amyl substituent enhances the lipophilicity of the molecule, a property that can be leveraged to modulate the biological activity and physical properties of its derivatives.
The synthesis of this compound from the readily available p-tert-amylphenol is a two-step process that involves an initial electrophilic aromatic substitution (nitration) followed by a reduction of the introduced nitro group. The strategic placement of the amino group ortho to the hydroxyl group is directed by the activating and directing effects of the substituents on the aromatic ring.
Overall Synthetic Workflow
The transformation of p-tert-amylphenol to this compound is achieved through a two-step synthetic sequence. The first step is the regioselective nitration of the phenol ring, followed by the reduction of the nitro intermediate to the desired aminophenol.
Caption: Synthetic pathway from p-tert-amylphenol to this compound.
Part 1: Electrophilic Nitration of p-tert-amylphenol
The introduction of a nitro group onto the aromatic ring of p-tert-amylphenol is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the tert-amyl group is a weakly activating, ortho-, para-directing group. Since the para position is blocked by the tert-amyl group, nitration is directed to the positions ortho to the hydroxyl group.
Mechanism and Rationale
The nitrating agent, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid and a catalytic amount of sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich phenol ring then attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring and yields the nitrated product.
The choice of reaction conditions, such as temperature and the concentration of nitric acid, is critical to avoid over-nitration and oxidative side reactions, to which phenols are susceptible.
Experimental Protocol: Nitration of p-tert-amylphenol
This protocol is adapted from established procedures for the nitration of substituted phenols.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-tert-amylphenol | 164.24 | 16.4 g | 0.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Nitric Acid (70%) | 63.01 | 9.0 mL | ~0.14 |
| Sulfuric Acid (98%) | 98.08 | 1.0 mL | ~0.018 |
| Sodium Bicarbonate (sat. aq.) | 84.01 | 100 mL | - |
| Brine (sat. aq. NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
Dissolution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-tert-amylphenol (16.4 g, 0.1 mol) in dichloromethane (150 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare a nitrating mixture by adding nitric acid (9.0 mL) to chilled dichloromethane (20 mL). Caution: This should be done slowly in a fume hood with appropriate personal protective equipment (PPE).
-
Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred solution of p-tert-amylphenol over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Catalyst Addition: After the addition of the nitrating mixture, slowly add concentrated sulfuric acid (1.0 mL) dropwise while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitro-4-tert-amylphenol as a viscous oil or a low-melting solid.
Part 2: Reduction of 2-Nitro-4-tert-amylphenol
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available for this conversion, with the most common being catalytic hydrogenation and the use of dissolving metal reductions.
Choosing the Right Reduction Method
-
Catalytic Hydrogenation: This method typically employs a catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is often a clean and high-yielding reaction, with water being the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Dissolving Metal Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid). The metal acts as the electron donor for the reduction. This method is operationally simpler and does not require a pressurized hydrogen source, making it more accessible in many laboratory settings. The reaction proceeds through nitroso and hydroxylamine intermediates.
For this guide, we will detail the iron/hydrochloric acid reduction method due to its reliability, cost-effectiveness, and operational simplicity.
Experimental Protocol: Reduction of 2-Nitro-4-tert-amylphenol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitro-4-tert-amylphenol | 209.24 | 20.9 g | 0.1 |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 50 mL | - |
| Iron powder (<100 mesh) | 55.84 | 28 g | 0.5 |
| Hydrochloric Acid (conc.) | 36.46 | 5 mL | ~0.06 |
| Sodium Hydroxide (5 M aq.) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
Procedure:
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine the crude 2-nitro-4-tert-amylphenol (20.9 g, 0.1 mol), ethanol (200 mL), water (50 mL), and iron powder (28 g, 0.5 mol).
-
Initiation: Heat the mixture to a gentle reflux (around 80-85 °C).
-
Acid Addition: Slowly add concentrated hydrochloric acid (5 mL) dropwise to the refluxing mixture. An exotherm may be observed.
-
Reaction: Continue to stir the mixture at reflux for 3-4 hours. The color of the reaction mixture will typically change from yellow/orange to a dark brown or black suspension. Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Basification and Filtration: Cool the reaction mixture to room temperature. Carefully add 5 M sodium hydroxide solution until the pH is approximately 8-9. Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (2 x 50 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as toluene/heptane or by column chromatography on silica gel.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Logical workflow for the characterization of this compound.
Expected Analytical Data for this compound:
-
Appearance: Off-white to light brown solid.
-
Melting Point: 119-120 °C.[2]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.7-6.9 (m, 3H, Ar-H), ~4.5-5.5 (br s, 3H, -NH₂ and -OH), ~1.6-1.8 (q, 2H, -CH₂-), ~1.2-1.3 (s, 6H, 2 x -CH₃), ~0.6-0.7 (t, 3H, -CH₃). Note: The chemical shifts for the NH₂ and OH protons are concentration-dependent and may exchange with D₂O.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~142 (C-OH), ~138 (C-NH₂), ~136 (C-tert-amyl), ~115-120 (Ar-CH), ~37 (quaternary C), ~32 (-CH₂-), ~28 (2 x -CH₃), ~9 (-CH₃).
-
IR (KBr, cm⁻¹): ~3300-3500 (br, O-H and N-H stretching), ~2800-3000 (C-H stretching), ~1600 (N-H bending and C=C stretching), ~1500 (C=C stretching), ~1250 (C-O stretching).
-
Mass Spectrometry (EI): m/z 179 (M⁺), with characteristic fragmentation patterns.
Safety and Handling
-
p-tert-amylphenol: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves, safety glasses, and a lab coat.
-
Nitric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with many organic compounds. Always handle in a chemical fume hood and wear acid-resistant gloves, a face shield, and a lab coat.[3]
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Iron Powder: Flammable solid. Avoid creating dust.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Hydrogen Gas (if used for reduction): Highly flammable. Use with appropriate safety measures and in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from p-tert-amylphenol is a robust and scalable two-step process. Careful control of the reaction conditions during the nitration step is crucial for achieving good regioselectivity and yield. The subsequent reduction of the nitro group can be accomplished by various methods, with the choice depending on the available laboratory infrastructure and safety considerations. The protocols and data provided in this guide are intended to enable researchers to successfully synthesize and characterize this important chemical intermediate for its further application in research and development.
References
- ResearchGate. Catalytic hydrogenation of nitroarenes into different products via...[Link]
- Organic Chemistry Portal. Reduction of Nitro Compounds. [Link]
- National Institutes of Health.
- ResearchGate.
- Google Patents. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- ACS Green Chemistry Institute. Sn2+ reduction. [Link]
- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. [Link]
- Taylor & Francis Online. A Facile Reduction Procedure for Nitroarenes with Cp2TiCl2/Sm System. [Link]
- National Institutes of Health.
- Google Patents. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol.
- National Institutes of Health. This compound | C11H17NO | CID 330042 - PubChem. [Link]
- Wikipedia. Reduction of nitro compounds. [Link]
- University of California, Santa Barbara. NITRIC ACID SAFETY. [Link]
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]
Sources
- 1. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Amino-4-tert-amylphenol via Nitration and Subsequent Reduction of p-tert-amylphenol
Introduction
The synthesis of substituted aminophenols is a cornerstone of industrial and pharmaceutical chemistry, providing crucial intermediates for dyes, pigments, agrochemicals, and active pharmaceutical ingredients.[1][2][] This document provides a comprehensive guide to the two-step synthesis of 2-amino-4-tert-amylphenol, a valuable chemical intermediate.[][4][5] The process involves the electrophilic nitration of the readily available p-tert-amylphenol, followed by the chemoselective reduction of the resulting nitro-intermediate.
This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for each stage. We will delve into the mechanistic aspects of the reactions, process optimization, safety protocols, and analytical techniques for in-process monitoring and final product characterization.
Part 1: Electrophilic Nitration of p-tert-amylphenol
The introduction of a nitro group onto the aromatic ring of p-tert-amylphenol is an archetypal electrophilic aromatic substitution reaction. The hydroxyl (-OH) and tert-amyl groups are ortho-, para-directing activators. Since the para position is blocked, nitration is directed to the ortho position relative to the powerful activating hydroxyl group.
Mechanism of Nitration
The nitration of phenols requires careful control of reaction conditions to prevent oxidation and the formation of polysubstituted byproducts.[6] The reaction typically proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid, often in the presence of a dehydrating agent like sulfuric acid. However, for activated rings such as phenols, dilute nitric acid can be sufficient.
Safety Considerations for Nitration
Nitration reactions are potentially hazardous due to the use of strong acids and the exothermic nature of the reaction.[6][7] Nitric acid is highly corrosive and a strong oxidizing agent that can react violently with organic compounds.[7][8]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., neoprene or butyl rubber over nitrile), safety goggles, a face shield, and a chemical-resistant lab coat.[7][9]
-
Ventilation: All manipulations involving nitric acid must be performed in a certified chemical fume hood to prevent inhalation of toxic fumes.[6][7][9]
-
Thermal Runaway: The reaction is exothermic. Controlled, slow addition of the nitrating agent and efficient cooling are critical to prevent a runaway reaction.[7]
-
Quenching: The reaction mixture should be quenched by slowly adding it to ice-water to dissipate heat and precipitate the product.[10]
Experimental Protocol: Nitration of p-tert-amylphenol
This protocol is adapted from established procedures for the nitration of substituted phenols.[4][11][12]
Materials and Equipment:
-
p-tert-amylphenol
-
Concentrated Nitric Acid (69-71%)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tert-amylphenol in the chosen solvent (e.g., dichloromethane).[4]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitric Acid: Slowly add dilute nitric acid dropwise to the stirred solution via a dropping funnel. The molar ratio of nitric acid to p-tert-amylphenol should be carefully controlled, typically ranging from 1:1 to 4:1.[13] Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 15°C) for a specified time (e.g., 2 hours).[4][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10][14]
-
Work-up:
-
Slowly pour the reaction mixture into a beaker containing crushed ice and water.[10]
-
If a solid precipitates, collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.[10]
-
If the product is an oil or remains in solution, perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.[10]
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[1]
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-nitro-4-tert-amylphenol. The product can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Value |
| Molar Ratio (p-tert-amylphenol:HNO₃) | 1 : 1.1 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-15 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, followed by filtration or extraction |
Part 2: Reduction of 2-nitro-4-tert-amylphenol
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[15] Several methods are available, with the choice depending on factors such as substrate compatibility, desired selectivity, and scale of the reaction. For the reduction of 2-nitro-4-tert-amylphenol, two common and effective methods are catalytic hydrogenation and chemical reduction with sodium dithionite.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[16][17] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[17][18] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Mechanism of Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst. The nitro compound and hydrogen are adsorbed onto the catalyst surface, where the nitro group is sequentially reduced to the amine.
Experimental Protocol: Catalytic Hydrogenation This protocol provides a general methodology for the catalytic hydrogenation of a nitrophenol.[11][18][19]
Materials and Equipment:
-
2-nitro-4-tert-amylphenol
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
Setup: To a reaction flask, add 2-nitro-4-tert-amylphenol and methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[18]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]
-
Work-up:
-
Carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove any remaining hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[18] Wash the Celite pad with a small amount of the reaction solvent.
-
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
| Parameter | Recommended Value |
| Catalyst | 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 1-5 bar (balloon pressure is often sufficient)[18] |
| Temperature | Room Temperature |
| Monitoring | TLC, LC-MS |
Method B: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and versatile reducing agent for the conversion of nitro compounds to amines.[1] This method offers a metal-free alternative to catalytic hydrogenation and is known for its high chemoselectivity.[1][20]
Mechanism of Sodium Dithionite Reduction: The reduction is believed to proceed via a single-electron transfer mechanism.[1] In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[1]
Experimental Protocol: Sodium Dithionite Reduction This protocol is based on established procedures for the reduction of nitroarenes using sodium dithionite.[1][21]
Materials and Equipment:
-
2-nitro-4-tert-amylphenol
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol or Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the 2-nitro-4-tert-amylphenol in a suitable solvent system (e.g., a mixture of ethanol and water) in a round-bottom flask.
-
Dithionite Addition: In a separate container, prepare a solution of sodium dithionite in water. Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[1] The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[1]
-
Combine the organic extracts and wash with a saturated brine solution.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
| Parameter | Recommended Value |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |
| Solvent System | Ethanol/Water or Methanol/Water |
| Temperature | Room Temperature to gentle heating |
| Work-up | Liquid-liquid extraction |
Part 3: Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product.[14]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the compound and can be used to detect byproducts.[14]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key vibrational bands to look for in the final product include the O-H and N-H stretching of the phenol and amine groups, respectively.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the amine protons, the hydroxyl proton, and the protons of the tert-amyl group.[22]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
Conclusion
This application note has provided a detailed guide for the synthesis of this compound from p-tert-amylphenol through a two-step nitration and reduction sequence. By understanding the underlying chemical principles, adhering to strict safety protocols, and employing robust analytical techniques, researchers can confidently and efficiently produce this valuable chemical intermediate. The choice between catalytic hydrogenation and sodium dithionite for the reduction step allows for flexibility based on available resources and specific experimental requirements.
References
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing).
- Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols - Benchchem.
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem.
- Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Publications.
- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C4CY00048J.
- Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing).
- Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Publications.
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate.
- Results: Visible effect on the reaction: Nitration of phenol in flow - Corning.
- Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly - ResearchGate.
- Nitration reaction safety - YouTube.
- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Publications.
- Nitration of Substituted Aromatic Rings and Rate Analysis.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents.
- Reduction of nitro compounds - Wikipedia.
- US4568778A - Process for producing tert-amylphenols - Google Patents.
- Nitration synthesis of fluorescent whitening agent with p-tert butylphenol.
- ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH.
- Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources | Analytical Chemistry - ACS Publications.
- Synthesis of 2-nitro-4-t-butyl phenol - PrepChem.com.
- 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem.
- Standard Operating Procedure - Yale Environmental Health & Safety.
- Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine - ResearchGate.
- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI.
- phenol-haz-controls-fact-sheet-wsp.pdf - UC Berkeley.
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA.
- Nitration Lab - Todd Bronson - YouTube.
- View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents.
- SYNTHESIS LAB # 10: NITRATION OF PHENOL.
- Unlocking p – tert – amylphenol: A Versatile Expert in the Industrial Field - ZHONGAN.
- CAS 83488-02-2 4-TERT-AMYL-2-AMINO-6-NITROPHENOL - BOC Sciences.
- p-tert-Amyl phenol - ChemBK.
- THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR.
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
- Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen - PubMed.
- Catalytic production of tert-amylphenols - European Patent Office - EP 0153181 A2.
- CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents.
- Phenol - Hazardous Substance Fact Sheet.
- High throughput green reduction of tris(p-nitrophenyl)amine at ambient temperature over homogenous AgNPs as H-transfer catalyst - Indian Academy of Sciences.
- 4-tert-Amyl-2-Amino-6-Nitrophenol - ChemBK.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. corning.com [corning.com]
- 7. youtube.com [youtube.com]
- 8. nj.gov [nj.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]
- 13. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Nitration synthesis of fluorescent whitening agent with p-tert butylphenol [chuanhechem.cn]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
laboratory scale synthesis protocol for "2-Amino-4-tert-amylphenol"
An Application Note and Laboratory Protocol for the Synthesis of 2-Amino-4-tert-amylphenol
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound, a valuable chemical intermediate in the manufacturing of dyes and pigments.[1] The synthesis is presented as a two-step process commencing from the commercially available precursor, 4-tert-amylphenol. The methodology involves an electrophilic aromatic substitution via regioselective nitration, followed by a catalytic hydrogenation to reduce the nitro-intermediate. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, robust safety protocols, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction and Synthetic Strategy
This compound is a substituted aniline derivative with applications as a precursor in the synthesis of complex organic molecules, such as metal-complex dyes.[1] Its synthesis is a classic example of aromatic functionalization. The strategy employed here leverages the directing effects of the hydroxyl and tert-amyl groups on the phenol ring.
The overall transformation is outlined below:
Reaction Scheme:
-
Step 1: Nitration. 4-tert-amylphenol is treated with dilute nitric acid. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the bulky tert-amyl group, the electrophilic nitronium ion (NO₂⁺) is directed to the ortho position, yielding 2-Nitro-4-tert-amylphenol.
-
Step 2: Reduction. The intermediate, 2-Nitro-4-tert-amylphenol, is subsequently reduced to the target amine, this compound. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected for its high efficiency, chemoselectivity, and cleaner work-up compared to metal-acid reductions.[2][3]
Health and Safety Precautions
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
4-tert-amylphenol: May cause skin and serious eye irritation.
-
Nitric Acid (concentrated and dilute): Corrosive and a strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dichloromethane: Potential carcinogen and volatile. Avoid inhalation and skin contact.
-
Palladium on Carbon (Pd/C): Flammable solid, especially when dry or saturated with hydrogen. Handle with care and do not allow it to dry out completely during filtration.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure the reaction setup is free from leaks and there are no ignition sources nearby.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[4]
Experimental Protocol
This protocol is designed for a multi-gram scale synthesis suitable for a standard research laboratory.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-tert-amylphenol | 99% | Sigma-Aldrich |
| Nitric Acid (HNO₃), 69-70% | ACS Reagent | Fisher Scientific |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
| Palladium on Carbon (Pd/C) | 10 wt. %, wet basis | Sigma-Aldrich |
| Methanol (MeOH) | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Reagent | Fisher Scientific |
| Celite® 545 | N/A | Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity | Local Supplier |
Equipment: 250 mL and 500 mL round-bottom flasks, magnetic stirrer, ice bath, dropping funnel, reflux condenser, rotary evaporator, Büchner funnel, hydrogenation apparatus (e.g., Parr shaker or H-Cube), standard glassware.
Part A: Synthesis of 2-Nitro-4-tert-amylphenol
This procedure is adapted from established nitration methods for phenols.[1][5] Temperature control is critical to prevent over-nitration and oxidative side reactions.
Workflow Diagram: Synthesis Part A
Caption: Workflow for the nitration of 4-tert-amylphenol.
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-amylphenol (16.4 g, 100 mmol) in dichloromethane (150 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Nitrating Agent: In a separate beaker, carefully prepare a dilute nitric acid solution by adding 7.2 mL of concentrated nitric acid (69%, ~115 mmol) to 20 mL of cold water.
-
Reaction: Transfer the dilute nitric acid to a dropping funnel. Add the acid dropwise to the stirred dichloromethane solution over 30-45 minutes. The key is to maintain the internal reaction temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be visible under UV light and will have a lower Rf than the starting material.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water. Separate the layers.
-
Neutralization: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and then 100 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a dark orange/brown oil or solid. This crude 2-Nitro-4-tert-amylphenol is often of sufficient purity for the next step.
Part B: Synthesis of this compound
This reduction is achieved via catalytic hydrogenation, a widely applicable and clean method for converting nitroarenes to anilines.[3][6]
Workflow Diagram: Synthesis Part B
Caption: Workflow for the reduction of 2-Nitro-4-tert-amylphenol.
Step-by-Step Procedure:
-
Setup: Transfer the crude 2-Nitro-4-tert-amylphenol (~100 mmol, assuming 100% conversion) to a suitable hydrogenation vessel (e.g., a 500 mL Parr bottle). Add methanol (200 mL) to dissolve the compound.
-
Catalyst Addition: Carefully add 10% Pd/C (0.8 g, ~5 wt. %) to the solution. Causality Note: The catalyst is added under an inert atmosphere if possible, as dry Pd/C can be pyrophoric.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake. The reaction can also be monitored by TLC, observing the disappearance of the starting material.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Safety Note: The Celite pad with the catalyst should be kept wet with solvent to prevent ignition and disposed of in a designated waste container. Wash the filter cake with a small amount of fresh methanol (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a minimal amount of a hot hexanes/ethyl acetate mixture to afford this compound as off-white to light brown crystals.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by analytical methods.
Table of Expected Product Characteristics:
| Property | Expected Value |
| Appearance | Off-white to light brown crystalline solid |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Melting Point | 119-120 °C |
| Yield | 70-85% over two steps |
| ¹H NMR | Consistent with the structure (peaks for aromatic protons, amine, hydroxyl, and tert-amyl group) |
| IR Spectroscopy | Peaks corresponding to N-H and O-H stretches (~3300-3500 cm⁻¹) and aromatic C-H |
Purity Assessment: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by the sharpness of the melting point range.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in nitration step | Incomplete reaction; reaction temperature too low. | Increase reaction time. Ensure the temperature does not exceed 10°C during addition but warms to RT for the duration. |
| Formation of multiple products (TLC) | Over-nitration or oxidation due to excessive temperature or concentrated acid. | Strictly maintain temperature below 10 °C during HNO₃ addition. Ensure nitric acid is properly diluted before use. |
| Incomplete reduction | Inactive catalyst; insufficient hydrogen pressure or reaction time. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and repressurize with H₂ if needed. Extend reaction time. |
| Product is dark/oily after reduction | Impurities from nitration step; air oxidation of the amine product. | Ensure the crude nitro-compound is reasonably pure. Purify the final product by recrystallization or column chromatography. Handle the final amine quickly to minimize air exposure. |
References
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2021). MDPI.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). Rapid and Inexpensive Method for Reduction of Nitroarenes to Anilines.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Smith, J. A., & Jones, B. C. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3489–3497.
- Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Google Patents. (n.d.). CN101696169B - The synthetic method of o-nitro p-tert-butylphenol.
- Kálai, T., & Hideg, K. (2007). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. The Journal of Organic Chemistry, 72(5), 1884–1887.
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
- Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
- Shaabani, A., & Lee, D. G. (2007). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Journal of Chemical Sciences, 119(1), 43-46.
- Technical Disclosure Commons. (2023, January 23). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
- Khan Academy. (n.d.). Nitration of Phenols [Video].
- Agilent Technologies. (n.d.). Amino Acid Analysis.
Sources
- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tdcommons.org [tdcommons.org]
- 4. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2-Amino-4-tert-amylphenol in Advanced Dye Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 2-Amino-4-tert-amylphenol (CAS No. 91339-74-1) as a pivotal intermediate in the synthesis of high-performance dyes. We will explore the unique structural attributes of this compound, detailing its synthesis and subsequent utilization in the preparation of azo dyes. This guide offers field-proven, step-by-step protocols, explains the causality behind experimental choices, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is an aromatic amine derivative whose molecular architecture makes it a valuable precursor in the field of color chemistry. Its structure, featuring a primary amine, a hydroxyl group, and a bulky tert-amyl substituent on a benzene ring, provides a unique combination of reactivity and physicochemical properties.
-
The Amine Group (-NH₂): Serves as the primary reactive site for diazotization, a fundamental process for forming a diazonium salt, which is the electrophilic component in azo coupling reactions[1].
-
The Hydroxyl Group (-OH): Acts as an auxochrome, a group that modulates the color and intensity of the dye. It can also influence the dye's solubility and affinity for certain substrates.
-
The tert-Amyl Group (-C(CH₃)₂(C₂H₅)): This bulky, hydrophobic alkyl group is critical. It enhances the solubility of the dye in organic solvents and polymer matrices and can improve lightfastness and thermal stability by sterically hindering the degradation of the chromophore. Its presence is key for applications in coatings, plastics, and oil-soluble dyes[2][3][4].
This combination makes this compound a superior choice for creating specialized dyes, such as metal-complex dyes, where properties like durability and solubility are paramount[2][3].
Physicochemical Properties & Safety Data
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 91339-74-1 | [5][6] |
| Molecular Formula | C₁₁H₁₇NO | [5][6] |
| Molecular Weight | 179.26 g/mol | [5][6] |
| Appearance | Solid | [2] |
| Melting Point | 119-120 °C | [5] |
| Purity | ≥97% | [5] |
Safety Profile:
This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6].
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[5][6].
-
Required PPE: N95 dust mask, chemical-resistant gloves, safety goggles, lab coat[5].
Synthesis of the Precursor: 2-Amino-4-tert-amyl-6-nitrophenol
Often, a nitrated version of the aminophenol is used to synthesize specific metal-complex dyes, such as Orasol Red 2B[2][3]. The synthesis is a multi-step process, illustrating a common pathway in industrial organic chemistry.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of 2-Amino-4-tert-amyl-6-nitrophenol.
Protocol 1: Synthesis of 2-Amino-4-tert-amyl-6-nitrophenol
This protocol is adapted from established patent literature, outlining the key transformations[2][3].
Part A: Friedel-Crafts Alkylation to form p-tert-Amylphenol
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add phenol (1.0 mol) and an organic solvent such as petroleum ether.
-
Catalyst: Cool the mixture to 15-25°C in an ice bath. Slowly add a Lewis acid catalyst (e.g., aluminum trichloride composite catalyst)[2][3].
-
Reaction: Add tert-amyl alcohol (1.1 mol) dropwise, maintaining the temperature between 15-25°C. The use of a para-directing catalyst system is crucial to maximize the yield of the desired p-tert-amylphenol.
-
Work-up: After stirring for 3-5 hours, the reaction is quenched by pouring it into a cold 15% hydrochloric acid solution. The organic layer is separated, washed with water, and distilled to yield p-tert-amylphenol.
Part B: Nitration
-
Dissolution: Dissolve the p-tert-amylphenol (1.0 mol) from Part A in a suitable solvent (e.g., dichloromethane) in a reactor.
-
Nitrating Agent: Cool the solution to 15°C. Slowly add dilute nitric acid (e.g., 35% concentration) dropwise. The molar ratio and temperature control are critical to prevent over-nitration and side reactions.
-
Reaction: After the addition, stir for 2 hours, then warm to ~55-60°C and stir for another 2 hours to ensure complete reaction[2].
-
Isolation: Cool the mixture, separate the organic layer, and distill off the solvent. The resulting crude nitrated product is used directly in the next step.
Part C: Selective Reduction
-
Setup: Transfer the nitrated material to a reduction reactor. Add ethanol and DMF as co-solvents[3].
-
Reduction: Heat the mixture to 70-95°C. Add a solution of a reducing agent, such as 30% sodium hydrosulfide or sodium disulfide, dropwise over 30 minutes[3]. The sulfide-based reducing agent is selective for the nitro group in the presence of the phenol.
-
Neutralization & Purification: After the reaction is complete, cool the mixture and neutralize with concentrated hydrochloric acid to a pH of ~8. The precipitated product is filtered, washed with water, and can be further purified by recrystallization after treatment with activated carbon to yield the final product, 2-Amino-4-tert-amyl-6-nitrophenol[3].
Application in Azo Dye Synthesis
The most prominent application of this compound is in the synthesis of azo dyes. The general principle involves two core steps: diazotization of the amine and subsequent azo coupling with an electron-rich partner[1][7].
Reaction Scheme: Synthesis of an Azo Dye
Caption: General reaction scheme for azo dye synthesis.
Protocol 2: Synthesis of a Representative Azo Dye
This protocol details the synthesis of a vibrant orange-red dye using this compound and 2-naphthol as the coupling component.
Part A: Diazotization of this compound
-
Setup: In a 250 mL beaker, create a suspension of this compound (0.01 mol, 1.79 g) in a mixture of distilled water (20 mL) and concentrated hydrochloric acid (2.5 mL).
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with continuous magnetic stirring. Maintaining this low temperature is paramount because diazonium salts are unstable and can explosively decompose at higher temperatures[1].
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in 10 mL of cold distilled water.
-
Reaction: Add the sodium nitrite solution dropwise to the aminophenol suspension over 15-20 minutes. Ensure the reaction temperature does not exceed 5°C. The reaction is complete when a drop of the solution turns starch-iodide paper blue, indicating a slight excess of nitrous acid.
-
Result: The product is a cold solution of the 4-tert-amyl-2-hydroxyphenyldiazonium chloride intermediate. This solution should be used immediately in the next step.
Part B: Azo Coupling
-
Coupling Solution: In a 500 mL beaker, dissolve 2-naphthol (0.01 mol, 1.44 g) in a 10% aqueous sodium hydroxide solution (20 mL). The alkaline conditions are necessary to deprotonate the phenol, forming the highly reactive naphthoxide ion which is susceptible to electrophilic attack by the diazonium salt.
-
Cooling: Cool this solution to 0-5°C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately. The coupling occurs at the position ortho to the hydroxyl group on the naphthol ring.
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation & Purification:
-
Collect the dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.
-
Further washing with a small amount of cold ethanol can remove non-polar impurities.
-
Dry the purified dye in a desiccator or a low-temperature oven.
-
Characterization of the Synthesized Dye
To confirm the identity and purity of the synthesized dye, several analytical techniques should be employed.
-
UV-Visible Spectroscopy: An ethanolic solution of the dye should be analyzed to determine its maximum absorbance wavelength (λmax), which corresponds to its color.
-
FTIR Spectroscopy: To confirm the presence of key functional groups. Expect to see peaks corresponding to O-H stretching (broad), N=N stretching (azo group, often weak), and aromatic C-H stretching.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the exact structure of the dye molecule and confirm the successful coupling at the expected positions.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product. A single spot indicates a pure compound.
Conclusion
This compound is a versatile and highly effective intermediate for the synthesis of specialized dyes. The presence of the bulky tert-amyl group imparts desirable properties such as enhanced solubility and stability, making the resulting dyes suitable for demanding applications. The protocols provided herein offer a reliable and reproducible methodology for synthesizing both the nitrated precursor and a representative azo dye. Adherence to strict temperature control and safety protocols is essential for achieving high yields and ensuring laboratory safety.
References
- Google Patents. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 330042, this compound. [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. [Link]
- Google Patents. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Fisher Scientific. Safety Data Sheet - 2-Amino-4-tert-butylphenol. [Link]
- University of Alberta. The Synthesis of Azo Dyes. [Link]
- Walker, G. J. Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. [Link]
- Digital Commons @ NJIT. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. [Link]
- Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors. [Link]
- Google Patents.
- Google Patents. US4568778A - Process for producing tert-amylphenols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. US4568778A - Process for producing tert-amylphenols - Google Patents [patents.google.com]
- 5. 2-氨基-4-叔戊基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic a" by Guy J. Walker [digitalcommons.njit.edu]
Application Notes & Protocols: The Strategic Use of 2-Amino-4-tert-amylphenol in the Synthesis of High-Performance Metal-Complex Dyes
Preamble: The Architectural Advantage of 2-Amino-4-tert-amylphenol in Dye Chemistry
Metal-complex dyes represent a superior class of colorants, prized for their exceptional light fastness, thermal stability, and vibrant, deep shades. Their performance is intrinsically linked to the molecular architecture of the organic ligands that coordinate with a central metal ion. This compound is a uniquely valuable precursor in this field due to its trifunctional molecular design.
The molecule incorporates:
-
An amino group (-NH₂) , which is the reactive site for diazotization, initiating the formation of the chromophoric azo (-N=N-) bridge.
-
A hydroxyl group (-OH) , positioned ortho to the amino group, which acts as a primary chelation site for the metal ion, forming a stable coordination complex.
-
A bulky tert-amyl group (C(CH₃)₂(C₂H₅)) , which enhances the solubility of the dye in organic solvents and polymer matrices and improves the overall fastness properties of the final product by sterically hindering molecular aggregation and degradation pathways.
This guide provides a comprehensive framework for researchers and scientists, detailing the synthesis and characterization of a representative 1:2 chromium-complex dye starting from this compound. The protocols are designed to be self-validating, with explanations grounded in established chemical principles.
Profile of the Core Reagent: this compound
A thorough understanding of the primary building block is critical for safety and experimental success.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 91339-74-1 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Crystalline Powder | |
| Melting Point | 119-120 °C | |
| SMILES String | CCC(C)(C)c1ccc(O)c(N)c1 | |
| InChI Key | APOFDNKYFPDSLE-UHFFFAOYSA-N | [1] |
Safety & Handling
This compound is an irritant and requires careful handling.
-
GHS Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
GHS Pictogram: GHS07 (Exclamation mark).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] For handling the solid powder, a dust mask (e.g., N95) is recommended.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
Synthesis of a 1:2 Chromium-Complex Azo Dye: A Three-Stage Protocol
The synthesis of a metal-complex dye is a sequential process involving diazotization, azo coupling to form the ligand, and subsequent metallization. This protocol uses this compound as the diazo component and β-naphthol as the coupling component to create a representative monoazo ligand.
Diagram: Overall Synthesis Workflow
Caption: Workflow from precursor to final metal-complex dye.
Protocol 1: Diazotization of this compound
Causality: This step converts the primary aromatic amine into a highly reactive diazonium salt. The reaction is performed at 0–5 °C because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[4] Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong mineral acid.
Materials:
-
This compound (1.79 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 37%, ~2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 0.011 mol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, create a suspension of this compound (0.01 mol) in 50 mL of distilled water and 2.5 mL of concentrated HCl.
-
Cool the suspension to 0–5 °C in an ice-salt bath with continuous magnetic stirring. The mixture should be a fine, uniform slurry.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Maintain the temperature strictly below 5 °C.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0–5 °C.
-
Validation: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates a complete reaction. If the test is negative, add a small amount of additional NaNO₂ solution.
-
The resulting clear, cold diazonium salt solution is unstable and should be used immediately in the next stage. Do not attempt to isolate the diazonium salt. [4]
Protocol 2: Azo Coupling to Synthesize the Ligand
Causality: The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, the phenoxide ion of β-naphthol. The reaction is typically carried out in an alkaline medium to deprotonate the phenol, forming the more strongly activating phenoxide ion, which facilitates the electrophilic aromatic substitution.
Materials:
-
Cold diazonium salt solution (from Protocol 1)
-
β-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve β-naphthol (0.01 mol) in 50 mL of a 10% aqueous NaOH solution.
-
Cool this solution to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the β-naphthol solution over 30 minutes. A deeply colored precipitate (typically red or orange) will form immediately.
-
Maintain vigorous stirring and a temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour to ensure the reaction goes to completion.
-
Isolate the solid azo dye ligand by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60 °C.
Protocol 3: Metallization to Form the 1:2 Chromium Complex
Causality: The azo dye ligand now coordinates with a metal ion. Chromium(III) is a common choice for producing highly stable 1:2 complexes, where two dye ligands coordinate to a single metal ion.[5] The reaction involves the displacement of water or other ligands from the metal's coordination sphere by the chelating sites (the hydroxyl group and an azo nitrogen) on the dye molecule.
Materials:
-
Synthesized Azo Dye Ligand (0.01 mol based on theoretical yield)
-
Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O, 1.33 g, 0.005 mol)
-
Formamide or Ethylene Glycol (solvent)
-
Sodium Acetate (as a buffer, if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the dried azo dye ligand (0.01 mol) in 100 mL of formamide.
-
Add the chromium(III) chloride hexahydrate (0.005 mol) to the suspension. The molar ratio of ligand to metal should be 2:1.
-
Heat the mixture to 110-120 °C with stirring. The reaction progress can often be monitored by a visible color change as the complex forms.
-
Maintain the reaction at this temperature for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the metal-complex dye by pouring the reaction mixture into a large volume of water or a brine solution with stirring.
-
Collect the solid product by vacuum filtration.
-
Wash the product extensively with hot water to remove any unreacted starting materials and inorganic salts.
-
Dry the final metal-complex dye in a vacuum oven at 80-100 °C.
Characterization & Validation
Validation of the final product is essential to confirm the successful formation of the metal-complex dye. UV-Visible spectroscopy is a primary and highly effective tool for this purpose.[6][7]
Protocol 4: UV-Visible Spectroscopic Analysis
Causality: The coordination of the metal ion to the azo ligand alters the electronic structure of the chromophore. This change in electronic energy levels results in a shift in the wavelength of maximum absorbance (λmax), a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. Observing a significant shift between the unmetallized ligand and the final product is strong evidence of complex formation.[8][9]
Materials & Equipment:
-
Azo Dye Ligand (from Protocol 2)
-
Final Metal-Complex Dye (from Protocol 3)
-
Spectroscopic grade solvent (e.g., DMF or Ethanol)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare dilute solutions of both the unmetallized azo ligand and the final metal-complex dye in the same spectroscopic grade solvent (e.g., 10 mg/L in DMF). Ensure the solutions are optically clear.
-
Calibrate the spectrophotometer by running a baseline with the pure solvent.
-
Record the absorption spectrum for the azo ligand solution over a range of 300–800 nm and identify its λmax.
-
Record the absorption spectrum for the metal-complex dye solution over the same range and identify its λmax.
-
Compare the two spectra.
Expected Results & Interpretation:
| Compound | Expected λmax Range | Interpretation |
| Azo Ligand | 450 - 500 nm | This peak corresponds to the π → π* electronic transition within the azo chromophore. |
| Cr-Complex Dye | 550 - 650 nm | A significant bathochromic (red) shift is expected upon metallization. This shift confirms the electronic interaction between the metal d-orbitals and the ligand's π-system, validating the formation of the complex. The color deepens, often moving from red/orange to violet/blue. |
Diagram: Chelation Mechanism
Caption: Chelation of the azo ligand with a central metal ion.
(Note: The images in the DOT script are placeholders representing the chemical structures for visualization purposes.)
Conclusion
This compound serves as a robust and versatile platform for the synthesis of high-performance metal-complex dyes. By following structured protocols for diazotization, coupling, and metallization, researchers can reliably produce stable colorants. The key to success lies in careful control of reaction parameters, particularly temperature during diazotization, and a systematic approach to purification and characterization. The analytical validation, especially via UV-Visible spectroscopy, provides a direct and reliable method to confirm the successful coordination of the metal, completing the synthesis of these advanced materials.
References
- Christie, R. M. (2007). Metal-complexed dyes. Coloration Technology, 123(5), 253-267. (General principles of metal-complex dyes)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Spectroscopic characterization of metal complex formation.
- ResearchGate. (n.d.). Absorption coefficients in the UV-visible range for different concentrations.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- Walker, G. J. (1950). Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. New Jersey Institute of Technology.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- AHH Chemical Co., Ltd. (n.d.). 4 Tert Amyl 2 Amino 6 Nitro Phenol.
- Sharma, K., et al. (2018). Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation. PLoS ONE, 13(2), e0192113.
- MDPI. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Molecules, 27(18), 6035.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sdc.org.uk [sdc.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 2-Amino-4-tert-amylphenol in Polymer Chemistry
For: Researchers, scientists, and drug development professionals exploring novel polymer additives.
Introduction: Unveiling the Potential of 2-Amino-4-tert-amylphenol
In the vast landscape of polymer additives, the quest for novel molecules that can enhance the stability, longevity, and performance of polymeric materials is perpetual. This compound, a substituted aminophenol, presents a compelling structural motif for exploration in polymer chemistry. Its architecture, featuring both a phenolic hydroxyl group and an aromatic amine, suggests a dual-functionality that could be harnessed for polymer stabilization. While its primary documented use is as a chemical intermediate in the synthesis of specialized dyes and other complex organic molecules, its inherent chemical features warrant a thorough investigation into its potential as a primary antioxidant and polymerization inhibitor.[1][2]
This technical guide is designed to provide researchers with a comprehensive framework for the evaluation of this compound as a potential additive in polymer systems. We will delve into its hypothetical mechanism of action, drawing parallels with well-understood classes of stabilizers, and provide detailed protocols for assessing its efficacy.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its application in polymer science.
| Property | Value | Source |
| CAS Number | 91339-74-1 | |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | 119-120 °C | |
| Solubility | Expected to be soluble in various organic solvents and monomers | Inferred |
Hypothesized Mechanism of Action in Polymer Stabilization
The potential of this compound as a polymer stabilizer is rooted in the synergistic action of its two functional groups: the phenolic hydroxyl (-OH) and the amino (-NH₂) group. Both are known to interfere with radical-mediated degradation pathways in polymers.
Primary Antioxidant Activity (Radical Scavenging)
Oxidative degradation of polymers is a free-radical chain reaction. Phenolic antioxidants are primary stabilizers that interrupt this cycle.[3][4] The sterically hindered phenolic moiety in this compound is hypothesized to act as a radical scavenger. The bulky tert-amyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new polymerization chains.
The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating peroxy radical (ROO•), thus terminating the degradation cascade.[4][5]
Chain-Breaking Amine Functionality
Aromatic amines are also recognized for their antioxidant properties. The amino group in this compound can similarly donate a hydrogen atom to a free radical, forming a stable nitrogen-centered radical. This dual-action capability could offer a more comprehensive stabilization effect compared to single-function additives.
Potential Applications in Polymer Chemistry
Based on its structure, this compound could find utility in several areas of polymer chemistry:
-
Monomer Stabilization: Preventing premature polymerization of reactive monomers like styrenics, acrylates, and methacrylates during synthesis, purification, and storage.
-
Polyolefin Stabilization: Acting as a primary antioxidant in polyolefins (polyethylene, polypropylene) to protect against thermal degradation during processing and to enhance the long-term service life of the final products.[6]
-
Elastomer Protection: Functioning as an anti-degradant in natural and synthetic rubbers to prevent oxidative aging, which leads to embrittlement and loss of mechanical properties.
-
Adhesion Promotion: The presence of polar amine and hydroxyl groups suggests potential as an adhesion promoter at the polymer-substrate interface.[7]
Experimental Protocols for Evaluation
A systematic evaluation is necessary to validate the hypothesized applications of this compound. The following protocols provide a starting point for researchers.
Protocol 1: Evaluation as a Polymerization Inhibitor
This protocol is designed to assess the effectiveness of this compound in preventing the bulk polymerization of a model monomer, such as styrene or methyl methacrylate (MMA).
Materials:
-
This compound
-
Styrene or Methyl Methacrylate (inhibitor-free)
-
Radical initiator (e.g., AIBN or BPO)
-
Solvent (e.g., toluene)
-
Nitrogen gas source
-
Constant temperature bath
-
Dilatometer or viscometer
Procedure:
-
Monomer Purification: Remove any existing inhibitor from the monomer by passing it through a column of activated basic alumina.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the purified monomer at various concentrations (e.g., 100, 500, 1000 ppm).
-
Prepare a control sample of purified monomer without any added inhibitor.
-
Add a known concentration of the radical initiator to each sample.
-
-
Induction Period Measurement:
-
Place each sample in a dilatometer or viscometer and immerse it in a constant temperature bath set to a temperature that will induce polymerization (e.g., 60-80 °C).
-
Purge the samples with nitrogen to remove oxygen.
-
Monitor the change in volume (dilatometry) or viscosity over time. The induction period is the time before a noticeable change occurs, indicating the onset of polymerization.
-
-
Data Analysis:
-
Plot the change in volume/viscosity against time for each concentration.
-
Compare the induction periods of the samples containing this compound to the control. A longer induction period signifies a more effective inhibitor.
-
Protocol 2: Assessment of Antioxidant Efficacy in a Polymer Matrix
This protocol outlines a method to determine the antioxidant activity of this compound in a polymer matrix, such as polypropylene, using oxidative induction time (OIT) measurements.
Materials:
-
This compound
-
Polypropylene (PP) powder (unstabilized)
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Differential Scanning Calorimeter (DSC)
-
Oxygen and Nitrogen gas supplies
Procedure:
-
Compounding:
-
Dry-blend the PP powder with various concentrations of this compound (e.g., 0.1, 0.25, 0.5 wt%).
-
Prepare a control sample of PP without any antioxidant.
-
Melt-compound each blend using an internal mixer or extruder to ensure homogeneous dispersion.
-
-
Sample Preparation:
-
Compression mold the compounded materials into thin films or discs of uniform thickness.
-
-
Oxidative Induction Time (OIT) Measurement:
-
Place a small sample (5-10 mg) into a DSC pan.
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200 °C).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This is the OIT.
-
-
Data Analysis:
-
Compare the OIT values of the samples containing this compound to the control. A longer OIT indicates greater oxidative stability.[8]
-
| Sample | ATAP Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| Control | 0 | Hypothetical Value: 5 |
| Sample 1 | 0.1 | Hypothetical Value: 25 |
| Sample 2 | 0.25 | Hypothetical Value: 60 |
| Sample 3 | 0.5 | Hypothetical Value: 110 |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Directions
While direct applications of this compound in polymer chemistry are not extensively documented, its chemical structure strongly suggests its potential as a versatile polymer stabilizer. The dual functionality of its sterically hindered phenolic and aromatic amine groups presents a promising avenue for the development of novel antioxidant and polymerization inhibitor systems. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy. Further research could explore its performance in a wider range of polymer systems, its potential for synergistic effects with other additives, and the synthesis of polymeric antioxidants derived from this monomer. The exploration of such multifunctional additives is a critical step toward enhancing the durability and sustainability of polymeric materials.
References
- Kajay Remedies. (2024, June 27). Application Para Amino Phenols (PAP)
- Tucceri, I. R. (2013). Synthesis, transport properties and practical applications of poly(o-aminophenol) film electrodes. Springer.
- Bicak, N., et al. (2014). Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture. Polymer Chemistry, 5(1), 135-142.
- Raj, A. A., & John, S. A. (2013). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound.
- Chen, Z., et al. (2022). Poly (O-Aminophenol) Produced by Plasma Polymerization Has IR Spectrum Consistent with a Mixture of Quinoid & Keto Structures. MDPI.
- Sathish, K., et al. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
- Lecamp, L., et al. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH.
- Prior, R. L., et al. (2005). Methods for testing antioxidant activity.
- Karakoç, A., & Sarac, A. S. (2015). Synthesis and characterization of poly(m-aminophenol)
- Sathish, K., et al. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- Barone, E., et al. (2020). Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. MDPI.
- Chemistry For Everyone. (2025, July 14).
- US20110196057A1 - Curable solid ink compositions - Google P
- Frontiers. (n.d.).
- MDPI. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- ResearchGate. (n.d.).
- PMC - NIH. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
- ResearchGate. (2018). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.
- NIH. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. [Link]
- Google Patents. (2009, June 10).
- PubMed Central. (2025, January 27). Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II)
- ResearchGate. (2017, November 29).
- Google Patents. (n.d.).
- Scribd. (n.d.).
- Justia Patents. (2012, November 6). Solid inks for masks for printed circuit boards and other electronic devices.
- ResearchGate. (2025, August 7). Study of redox mechanism of poly(o-aminophenol) using in situ techniques: Evidence of two redox processes.
- EPO. (n.d.). Method of making a pigmented phase change ink with...
- MySkinRecipes. (n.d.). Hair Dye Ingredients (3). [Link]
- MySkinRecipes. (n.d.). Hair Dye Ingredients (3). [Link]
- ResearchGate. (2025, August 8). New 3d multifunctional metal chelates of sulfonamide: Spectral, vibrational, molecular modeling, DFT, medicinal and in silico studies.
- Google Patents. (n.d.). US8357763B2 - Adhesion promoter.
- ResearchGate. (n.d.).
Sources
- 1. Hair Dye Ingredients (3) [myskinrecipes.com]
- 2. Hair Dye Ingredients (3) [myskinrecipes.com]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. specialchem.com [specialchem.com]
- 7. kajay-remedies.com [kajay-remedies.com]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of 2-Amino-4-tert-amylphenol by ¹H NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural characterization of 2-Amino-4-tert-amylphenol (IUPAC Name: 2-amino-4-(2-methylbutan-2-yl)phenol) using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.[1] We present a detailed, field-proven protocol for sample preparation, data acquisition, and spectral interpretation. This note is designed for researchers, analytical scientists, and professionals in drug development and quality control, offering both a practical workflow and the theoretical basis for the unambiguous elucidation of the molecule's structure. Key techniques, including the use of deuterated solvents and D₂O exchange for the confirmation of labile protons, are discussed in detail.
Introduction: The Need for Unambiguous Characterization
This compound (C₁₁H₁₇NO, Molar Mass: 179.26 g/mol ) is a substituted phenol derivative utilized as an intermediate in various chemical syntheses, including the development of specialized dyes and polymers.[1] Given its role as a building block, verifying its structural integrity and purity is paramount to ensuring the quality and desired properties of the final products.
¹H NMR spectroscopy stands as the gold standard for the structural analysis of organic molecules. It provides precise information about the electronic environment of each proton, their relative numbers, and the connectivity between neighboring protons. This application note demonstrates how a systematic ¹H NMR analysis can deliver a definitive structural fingerprint of this compound.
Foundational Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is governed by three core principles: chemical shift, integration, and spin-spin coupling. Understanding how these apply to the molecule's distinct functional groups is key to its interpretation.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting them "downfield" (to a higher ppm value), while electron-donating groups shield them, moving them "upfield" (to a lower ppm value). In our target molecule, the electron-donating hydroxyl (-OH) and amino (-NH₂) groups significantly influence the chemical shifts of the aromatic protons.[2]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent atoms, causing its signal to split into multiple peaks (a multiplet). The splitting pattern, or multiplicity, is described by the "n+1 rule," where 'n' is the number of neighboring non-equivalent protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz), which provides crucial information about connectivity.[3]
The logical workflow for spectral analysis follows a clear path from sample preparation to final structural confirmation.
Caption: Experimental and analytical workflow for NMR characterization.
Detailed Application Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Materials and Equipment
-
Analyte: this compound (solid)
-
NMR Spectrometer: 300 MHz or higher
-
NMR Tubes: 5 mm, clean and unscratched
-
Deuterated Solvents: Chloroform-d (CDCl₃, CAS 865-49-6) or Dimethyl sulfoxide-d₆ (DMSO-d₆, CAS 2206-27-1)[4][5]
-
Internal Standard: Tetramethylsilane (TMS)
-
Deuterium Oxide (D₂O): For exchange experiment
-
Volumetric Glassware: Glass Pasteur pipettes, small vials
-
Filter Material: A small plug of glass wool
Protocol 1: Standard Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]
-
Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7][8][9]
-
Solubilization: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[7] CDCl₃ is a versatile solvent for many organic compounds, while DMSO-d₆ is excellent for more polar molecules and for clearly observing exchangeable -OH and -NH₂ protons.[5]
-
Mixing: Gently swirl or vortex the vial to ensure the sample completely dissolves.
-
Referencing: Add a very small amount of TMS to the solution. TMS provides the reference signal at 0.0 ppm.[10]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[9]
-
Final Steps: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before insertion into the spectrometer.
Protocol 2: D₂O Exchange for Labile Proton Identification
This self-validating step confirms the signals arising from the hydroxyl (-OH) and amino (-NH₂) protons.
-
Acquire Initial Spectrum: Follow Protocol 3.2 to prepare a sample and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D₂O.
-
Mix: Cap the tube and shake gently for about 30 seconds to facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Re-insert the sample into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the -OH and -NH₂ protons will either disappear or significantly decrease in intensity in the second spectrum, confirming their identity.[10][11]
Spectral Interpretation and Data Analysis
The structure of this compound contains several distinct proton environments, which can be assigned based on established principles.
Caption: Structure of this compound.[1]
Below is a detailed prediction of the ¹H NMR spectrum. The labels (Hᵃ, Hᵇ, etc.) correspond to the protons on the molecular structure.
Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) (Predicted Range) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Hᵃ (-CH₂CH₃ ) | ~0.6 - 0.8 | 3H | Triplet (t) | Jₐₑ ≈ 7.4 Hz | Shielded alkyl protons, split by the two Hᵉ protons (n=2, triplet). |
| Hᵇ (-C(CH₃ )₂) | ~1.2 - 1.4 | 6H | Singlet (s) | N/A | Two equivalent methyl groups with no adjacent protons, resulting in a singlet. |
| Hᵉ (-CH₂ CH₃) | ~1.6 - 1.8 | 2H | Quartet (q) | Jₑₐ ≈ 7.4 Hz | Methylene protons deshielded by the quaternary carbon, split by the three Hᵃ protons (n=3, quartet). |
| Hᶠ, Hᵍ (-NH₂ , -OH ) | ~3.5 - 5.5 (variable) | 3H (total) | Broad Singlet (br s) | N/A | Labile protons; chemical shift is concentration and solvent dependent. Disappear upon D₂O exchange.[11] |
| Hᶜ (Ar-H) | ~6.6 - 6.8 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.2 Hz, ⁴J ≈ 2.0 Hz | Aromatic proton ortho to -NH₂ and meta to -OH. Split by both ortho and meta neighbors. |
| Hᵈ (Ar-H) | ~6.8 - 6.9 | 1H | Doublet (d) | ⁴J ≈ 2.0 Hz | Aromatic proton ortho to -OH and meta to -NH₂. Shows smaller meta coupling. |
| Hʰ (Ar-H) | ~6.9 - 7.1 | 1H | Doublet (d) | ³J ≈ 8.2 Hz | Aromatic proton meta to both -OH and -NH₂. Shows larger ortho coupling. |
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent, concentration, and instrument.[12] Aromatic coupling constants are typical values; ortho coupling (³J) is generally 6-10 Hz, while meta coupling (⁴J) is 1-3 Hz.[3][13][14]
Conclusion
¹H NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation—including the analysis of chemical shifts, integration, and coupling patterns—researchers can unambiguously confirm the molecule's identity and assess its purity. The use of a D₂O exchange experiment provides an additional layer of validation, solidifying the assignment of labile amine and hydroxyl protons. This application note serves as a robust guide for achieving reliable and high-quality analytical results.
References
- University of Rochester. (n.d.). NMR Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 330042, this compound. PubChem.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
- Hans J. Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. scribd.com [scribd.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. compoundchem.com [compoundchem.com]
- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Amino-4-tert-amylphenol
Introduction: The Analytical Imperative for 2-Amino-4-tert-amylphenol
This compound, a substituted aminophenol derivative, serves as a crucial intermediate in various industrial syntheses, including the production of specialized dyes and polymers.[1] Its chemical structure, characterized by a hydroxyl group, an amino group, and a bulky tert-amyl substituent on the aromatic ring, presents a unique analytical challenge.[1][2] The accurate and sensitive determination of this compound is paramount for process optimization, quality control of final products, and for monitoring potential environmental dissemination. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its specificity and sensitivity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem[2] |
| Molecular Weight | 179.26 g/mol | Sigma-Aldrich[1], PubChem[2] |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | PubChem[2] |
| CAS Number | 91339-74-1 | Sigma-Aldrich[1] |
Conceptual Framework for Method Development
The analytical workflow for this compound is predicated on a multi-stage process designed to ensure specificity, sensitivity, and reproducibility. The core components of this workflow are outlined below.
Caption: A generalized experimental workflow for the analysis of this compound.
Part 1: Sample Preparation - Isolating the Analyte of Interest
The complexity of the sample matrix necessitates a robust sample preparation protocol to minimize interferences and enhance the analyte's concentration. For industrial applications, Solid Phase Extraction (SPE) is a highly effective technique.[3][4]
Protocol 1: Solid Phase Extraction (SPE)
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. This activates the stationary phase for optimal analyte retention.
-
Sample Loading: Acidify the aqueous sample (e.g., 100 mL of industrial effluent) to a pH of approximately 4-5 with formic acid. Load the sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min. The acidic condition ensures that the amino group is protonated, enhancing its retention on the nonpolar C18 phase.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove hydrophilic impurities and salts that could cause ion suppression in the mass spectrometer.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[5] Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.
Part 2: HPLC-MS/MS Analysis - Separation and Detection
Chromatographic Separation: Achieving Baseline Resolution
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating moderately polar compounds like this compound. A C18 stationary phase provides excellent retention and separation from potential impurities.
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | Provides high-resolution separation for complex matrices.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for better retention and ESI efficiency.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography.[6] |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures the efficient elution of the analyte while separating it from other components.[6] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with ESI.[6] |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity.[6] |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading. |
Mass Spectrometric Detection: Specificity and Sensitivity
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like aminophenols, minimizing in-source fragmentation and preserving the molecular ion.[7][8] Positive ion mode is preferred due to the basicity of the amino group, which readily accepts a proton.
Ionization and Fragmentation:
The protonated molecule [M+H]⁺ of this compound will have a mass-to-charge ratio (m/z) of 180.27. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented by collision-induced dissociation (CID). Based on the fragmentation patterns of similar alkylated phenols, the most probable fragmentation pathway involves the cleavage of the bulky tert-amyl group.[1] Specifically, the loss of a neutral pentene (C₅H₁₀) molecule or the formation of a stable tert-amyl cation is expected.
Sources
- 1. library.dphen1.com [library.dphen1.com]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. opentrons.com [opentrons.com]
- 4. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 5. organomation.com [organomation.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity Recovery of 2-Amino-4-tert-amylphenol via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of crude 2-Amino-4-tert-amylphenol. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2] This guide moves beyond a simple list of steps, delving into the causal relationships behind solvent selection, temperature control, and impurity removal to ensure a robust and reproducible workflow. The protocol is designed for researchers in synthetic chemistry and drug development who require high-purity intermediates for their work.
Introduction and Scientific Principles
This compound is a substituted phenol derivative that serves as a valuable intermediate in the synthesis of dyes, pigments, and other specialty chemicals.[3][4][5] The purity of such intermediates is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised final product performance.
The synthesis of this compound can introduce various impurities, including unreacted starting materials, by-products from side reactions, and colored oxidation products, which are common for aminophenols.[6][7] Recrystallization offers an elegant solution for removing these contaminants.
The Principle of Recrystallization: The foundation of this technique lies in the differential solubility of the target compound and its impurities.[8] An ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The crude compound should be highly soluble in the solvent at or near its boiling point.
-
Low Solvency at Reduced Temperatures: The compound's solubility should decrease significantly as the solution cools, allowing it to crystallize out.
-
Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystal collection).
This protocol is designed as a self-validating system, incorporating quality control checks to verify the purity of the final product.
Compound Properties and Safety Mandates
A thorough understanding of the compound's physicochemical properties and associated hazards is critical before beginning any experimental work.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇NO | [3][9] |
| Molecular Weight | 179.26 g/mol | [3][9] |
| Appearance | Off-white to tan or gray crystalline solid | [10] |
| Melting Point (lit.) | 119-120 °C | [3] |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | [9] |
Safety & Handling: this compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][9]
-
Required PPE:
-
Nitrile gloves
-
Chemical splash goggles or face shield
-
Laboratory coat
-
Dust mask (Type N95 or better) when handling the solid powder[3]
-
Optimized Recrystallization Protocol
This protocol has been optimized for both yield and purity. The central challenge with aminophenols is their propensity for oxidation, which can result in colored impurities. This procedure includes an optional but highly recommended decolorization step.
Rationale for Solvent System Selection
The molecular structure of this compound features both polar functional groups (hydroxyl and amino) capable of hydrogen bonding, and a nonpolar tert-amyl group. This amphiphilic nature suggests that a moderately polar solvent system is optimal. An ethanol/water mixture is an excellent choice:
-
Ethanol: Readily dissolves the compound when hot due to its polarity and ability to hydrogen bond.
-
Water: Acts as an "anti-solvent." The compound is poorly soluble in water. By adding water to the ethanol solution, we can carefully modulate the polarity of the solvent system to find the sweet spot where the compound crystallizes effectively upon cooling while impurities remain dissolved.
Materials and Apparatus
Materials:
-
Crude this compound (~5 g)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (Decolorizing Carbon)
-
Celite™ (or other filter aid, optional)
Apparatus:
-
2 x 125 mL Erlenmeyer flasks
-
50 mL Graduated cylinder
-
Magnetic stir plate and stir bar
-
Stemless or short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and appropriately sized filter paper
-
Vacuum filter flask (500 mL) with vacuum tubing
-
Watch glass
-
Spatula
-
Ice bath
Step-by-Step Experimental Workflow
Step 1: Dissolution of the Crude Solid
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 20 mL of ethanol.
-
Gently heat the mixture on a magnetic stir plate to near boiling while stirring. The goal is to create a saturated solution.
-
Continue adding ethanol in small (~2 mL) portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling. Avoid adding a large excess.
Step 2: Decolorization (Impurity Adsorption)
-
If the solution is significantly colored (e.g., yellow, brown), remove the flask from the heat source. Allow it to cool for a minute to prevent violent boiling when adding the charcoal.
-
Add a small amount (~0.1-0.2 g, or the tip of a spatula) of activated charcoal to the solution.[8]
-
Gently reheat the solution to boiling for 3-5 minutes. Causality: Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules, which are often products of oxidation.
Step 3: Hot Gravity Filtration (Removal of Insolubles)
-
Place a stemless or short-stem funnel with fluted filter paper into the neck of a second, clean 125 mL Erlenmeyer flask.
-
Pre-heat the filtration apparatus by pouring a small amount of boiling ethanol through it. Discard this ethanol. Causality: This step is critical to prevent "premature crystallization," where the desired product crystallizes on the cold funnel and filter paper, reducing the final yield.
-
Quickly and carefully pour the hot solution containing the dissolved product through the fluted filter paper. If charcoal was used, this will remove it along with any other insoluble impurities. The resulting filtrate should be clear and possibly lighter in color.
Step 4: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop. Causality: Slow, undisturbed cooling promotes the formation of larger and purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.
Step 5: Isolation and Washing of Crystals
-
Set up a vacuum filtration apparatus using the Büchner funnel and filter flask.
-
Wet the filter paper in the funnel with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals on the filter paper with two small portions (~5 mL each) of ice-cold ethanol-water (1:1) solution. Causality: The wash solvent must be cold to avoid redissolving the purified crystals. This step removes the "mother liquor" which contains the soluble impurities.
-
Continue to pull air through the crystals for 10-15 minutes to partially dry them.
Step 6: Drying and Quality Control
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the product to a constant weight. This can be done by air drying or in a vacuum oven at a low temperature (~40-50 °C).
-
Determine the final mass and calculate the percent recovery.
-
Assess the purity by measuring the melting point. A sharp melting range close to the literature value of 119-120 °C indicates high purity.[3]
Workflow Visualization
The following diagram outlines the logical flow of the purification process.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound 97 91339-74-1 [sigmaaldrich.com]
- 4. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-tert-butylphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocol: Diazotization of 2-Amino-4-tert-amylphenol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth technical guide for the diazotization of 2-Amino-4-tert-amylphenol. This protocol is designed to yield a reactive diazonium salt intermediate, a critical precursor for the synthesis of various azo dyes, substituted aromatic compounds, and other valuable chemical entities. The narrative emphasizes the underlying chemical principles, stringent safety protocols, and in-process controls to ensure a reproducible and safe experimental outcome.
Introduction: The Versatility of Aryl Diazonium Salts
The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, was first reported by the German industrial chemist Peter Griess in 1858.[1][2] This transformation is a cornerstone of synthetic organic chemistry, providing a versatile intermediate that can undergo a wide array of subsequent reactions.[3] The resulting aryl diazonium salts are pivotal in the synthesis of azo dyes, the preparation of aryl halides via Sandmeyer or Schiemann reactions, and can even participate in carbon-carbon bond-forming reactions like the Heck or Suzuki couplings.[3][4]
The subject of this protocol, this compound, possesses a primary aromatic amine group that can be readily converted to its corresponding diazonium salt. The presence of the hydroxyl and tert-amyl groups on the aromatic ring influences the reactivity and stability of the resulting diazonium species. This guide will detail the precise conditions required to manage this transformation effectively and safely.
Reaction Principle and Causality
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂).[2] Due to the instability of nitrous acid, it is almost always generated in situ by the reaction of a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][] The reaction is performed at low temperatures, generally between 0 and 5 °C, to maintain the stability of the diazonium salt, which can be prone to decomposition at higher temperatures.[4][6]
The mechanism of diazotization can be summarized in the following key steps:
-
Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1][4]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of this compound attacks the nitrosonium ion.[4]
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.[1][4]
The overall stoichiometry of the reaction is as follows:
C₁₁H₁₇NO + NaNO₂ + 2HCl → [C₁₁H₁₆N₂O]⁺Cl⁻ + NaCl + 2H₂O
The choice of a strong acid and low temperature is critical. The acid acts as a catalyst for the formation of the nitrosonium ion and also prevents the newly formed diazonium salt from coupling with the unreacted parent amine.[] The low temperature is paramount for safety and yield, as aryl diazonium salts are thermally labile and can decompose, sometimes explosively, especially if isolated in a solid state.[7][8]
Visualizing the Diazotization Workflow
The following diagram outlines the key stages of the experimental protocol, from reagent preparation to the final use of the diazonium salt solution.
Caption: Experimental workflow for the diazotization of this compound.
Detailed Experimental Protocol
This protocol details the in situ preparation of the 4-tert-amyl-2-hydroxybenzenediazonium chloride solution. It is imperative that this solution is used immediately and that no attempt is made to isolate the diazonium salt in a solid, dry form. [7]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | 97% or higher purity | Starting material |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acid catalyst and solvent |
| Sodium Nitrite (NaNO₂) | ACS reagent grade or higher | Nitrosating agent precursor |
| Distilled or Deionized Water | High purity | Solvent |
| Sulfamic Acid or Urea | ACS reagent grade | To quench excess nitrous acid |
| Starch-Iodide Paper | In-process control for nitrous acid | |
| Beaker or Round-bottom flask | Appropriate size for the scale | Reaction vessel |
| Magnetic Stirrer and Stir Bar | For efficient mixing | |
| Ice Bath | To maintain low temperature | |
| Thermometer | Calibrated, low temperature | To monitor reaction temperature |
| Dropping Funnel | For controlled addition of NaNO₂ |
Step-by-Step Methodology
-
Preparation of the Amine Solution:
-
In a beaker or round-bottom flask of appropriate size, create a slurry of this compound (1.0 equivalent) in distilled water.
-
Place the vessel in an ice bath and begin stirring.
-
Slowly add concentrated hydrochloric acid (2.5 - 3.0 equivalents) to the slurry. The amine will dissolve to form its hydrochloride salt. Ensure the temperature is maintained below 10 °C during this exothermic addition.
-
Cool the resulting solution to 0-5 °C.
-
-
Preparation of the Nitrite Solution:
-
In a separate small beaker, dissolve sodium nitrite (1.0 - 1.1 equivalents) in a minimal amount of cold distilled water.
-
Ensure this solution is also cooled to 0-5 °C before use.
-
-
Diazotization Reaction:
-
While vigorously stirring the amine hydrochloride solution and maintaining the temperature strictly between 0 and 5 °C, add the cold sodium nitrite solution dropwise using a dropping funnel.
-
The rate of addition should be controlled such that the temperature does not exceed 5 °C.[6][9]
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
In-Process Control and Verification:
-
To confirm the completion of the reaction and the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.[10][11]
-
If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after 5-10 minutes.
-
Once a positive test is achieved, any significant excess of nitrous acid should be quenched by the careful, portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.[12] This is a critical step as excess nitrous acid can interfere with subsequent coupling reactions.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution containing the 4-tert-amyl-2-hydroxybenzenediazonium chloride is now ready for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions.
-
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through rigorous in-process controls and an understanding of the potential pitfalls.
-
Temperature Control: The most critical parameter is temperature. The use of a calibrated thermometer and a well-maintained ice bath is non-negotiable. A temperature excursion above 10 °C can lead to the decomposition of the diazonium salt, resulting in reduced yield and the formation of phenolic byproducts.
-
Stoichiometry: The use of a slight excess of sodium nitrite ensures the complete conversion of the primary amine. However, a large excess should be avoided.[9]
-
Endpoint Detection: The starch-iodide paper test provides a simple and reliable method to monitor the reaction's progress and endpoint.[10] This qualitative test is a cornerstone of ensuring the reaction has gone to completion.
-
Immediate Use: The protocol's trustworthiness hinges on the principle of in situ generation and immediate consumption. The inherent instability of most diazonium salts makes their isolation not only unnecessary for many applications but also extremely hazardous.[7][13]
Authoritative Grounding and Safety Imperatives
The handling of diazonium salts demands the utmost respect for their potential hazards. They are a class of high-energy materials, and in their solid, dry state, can be sensitive to shock, friction, and heat, leading to explosive decomposition.[7][14]
The Cardinal Rules of Diazonium Salt Safety
The following safety protocols, synthesized from authoritative chemical safety literature, must be strictly adhered to:
-
NEVER Isolate: Do not attempt to isolate the diazonium salt in a solid form unless you have definitive data on its stability and are equipped with the necessary specialized safety equipment (e.g., blast shields).[9][12] It is recommended not to handle more than 0.75 mmol of an isolated explosive diazonium salt at one time.[9]
-
Maintain Low Temperature: Always keep the reaction temperature below 5 °C.[6][9] Diazonium salts are significantly more stable at lower temperatures.
-
Use Appropriate Tools: Avoid using metal spatulas for handling any solid reagents that might come into contact with the diazonium salt solution, as they can cause frictional heating or sparks.[7] Use plastic or wooden implements.[9]
-
Ensure Venting: Diazotization reactions can evolve gases. Ensure the reaction vessel is not sealed to prevent pressure buildup.[7][9]
-
Quench Before Disposal: Before workup or disposal of any reaction mixture, ensure any residual diazonium salt is quenched. A common method is the addition of a reducing agent like hypophosphorous acid.[14]
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step formation of the 4-tert-amyl-2-hydroxybenzenediazonium ion from the parent amine.
Caption: Mechanism of the diazotization of this compound.
Conclusion
The diazotization of this compound is a powerful and efficient method for generating a highly versatile synthetic intermediate. By adhering to the detailed protocol, understanding the chemical principles, and prioritizing the stringent safety measures outlined in these application notes, researchers can confidently and safely perform this valuable transformation. The key to success lies in meticulous temperature control, careful monitoring of the reaction, and the immediate use of the resulting diazonium salt solution.
References
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- Mack, J., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts.
- ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- Wikipedia. (n.d.). Diazonium compound.
- Pharmaacademias. (2023, October 20). Basic Principles, methods, and application of diazotization titration.
- ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters.
- Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE.
- Scribd. (n.d.). Assays by Diazotization | PDF.
- Google Patents. (n.d.). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
- ACS Omega. (2020, May 8). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection.
- ResearchGate. (n.d.). (PDF) Diazotization Method.
- Analytical Methods (RSC Publishing). (n.d.). Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors.
- Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol.
- MDPI. (n.d.). Grafting of Diazonium Salts on Surfaces: Application to Biosensors.
- PMC - NIH. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- RSC Publishing. (2021, October 12). Synthesis and grafting of diazonium tosylates for thermoplastic electrode immunosensors.
- PMC - PubMed Central. (2016, July 14). Exploring Flow Procedures for Diazonium Formation.
- ResearchGate. (n.d.). Grafting of Diazonium Salts on Surfaces: Application to Biosensors.
- ResearchGate. (2025, August 7). Diazonium salt-mediated synthesis of new amino, hydroxy, propargyl, and maleinimido-containing superparamagnetic Fe@C nanoparticles as platforms for linking bio-entities or organocatalytic moieties.
- CHIMIA. (n.d.). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media.
- ResearchGate. (2025, March 14). Diazonium Salts in Visible Light Photocatalysis – a Focused Overview of their Application in Continuous Flow Synthesis.
Sources
- 1. byjus.com [byjus.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. scribd.com [scribd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diazonium compound - Wikipedia [en.wikipedia.org]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Coupling Reactions of 2-Amino-4-tert-amylphenol Derivatives
Abstract
This guide provides a comprehensive overview of synthetic strategies for the chemical modification of 2-Amino-4-tert-amylphenol, a versatile building block for the development of novel pharmaceuticals, functional materials, and specialized polymers. The inherent reactivity of its two distinct functional groups—a nucleophilic primary amine and a sterically hindered phenol—presents both unique opportunities and challenges for synthetic chemists. We will explore detailed protocols for selective C-N, C-C, and C-O bond-forming reactions, with a focus on modern palladium-catalyzed cross-coupling methodologies and classical oxidative couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs. We will delve into the causality behind experimental choices, from protecting group strategies to the selection of specific catalysts and ligands, to ensure reproducible and high-yielding transformations.
The this compound Scaffold: Reactivity and Strategic Considerations
This compound is a bifunctional aromatic compound whose synthetic utility is dictated by the interplay of its substituents. The bulky tert-amyl group at the para-position relative to the hydroxyl group provides significant steric hindrance, which can influence regioselectivity and catalyst accessibility. The ortho-amino and hydroxyl groups are both nucleophilic and can participate in a variety of coupling reactions. However, their disparate reactivity profiles allow for selective functionalization.
-
Amino Group (-NH₂): A potent nucleophile, readily participating in C-N bond-forming reactions such as the Buchwald-Hartwig amination.[1][2] Its basicity can, however, interfere with certain catalysts, necessitating careful selection of reaction conditions.
-
Phenolic Hydroxyl Group (-OH): Weakly acidic and nucleophilic. It is a poor leaving group in cross-coupling reactions and typically requires activation, most commonly by conversion to a triflate (-OTf), to participate in Suzuki-Miyaura or Sonogashira couplings.[3] Alternatively, it is highly susceptible to oxidative coupling, a reaction class that leverages its antioxidant properties.[4][5][6]
Achieving selective coupling at either the nitrogen or oxygen atom is the primary strategic consideration. This is typically accomplished either by exploiting the inherent reactivity differences under specific conditions or, more robustly, through a protecting group strategy. The following workflow illustrates the decision-making process for functionalizing this scaffold.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Versatility of 2-Amino-4-tert-amylphenol as a Synthon in Modern Organic Chemistry: Applications and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-tert-amylphenol, a substituted aminophenol, emerges as a highly valuable and versatile building block, particularly for the synthesis of heterocyclic compounds and dye molecules. Its unique arrangement of a nucleophilic aromatic amine, a phenolic hydroxyl group, and a bulky, lipophilic tert-amyl group imparts a distinct reactivity profile that can be harnessed for a variety of synthetic transformations.[1]
This technical guide serves as a comprehensive resource for researchers, chemists, and professionals in drug discovery and materials science. It provides an in-depth exploration of the chemical properties of this compound, detailed protocols for its application in key synthetic reactions, and a mechanistic rationale for the experimental choices, grounded in established chemical principles.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety precautions, is essential before utilizing any chemical reagent.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| CAS Number | 91339-74-1 | [2] |
| Appearance | Off-white to tan crystalline powder | N/A |
| Melting Point | 119-120 °C | |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | N/A |
Safety and Handling: this compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Applications: A Gateway to Diverse Molecular Scaffolds
The strategic positioning of the amino and hydroxyl groups ortho to each other on the benzene ring makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems. The tert-amyl group, a bulky alkyl substituent, enhances the solubility of the resulting derivatives in organic media and can play a role in modulating the biological activity and material properties of the final compounds.
Synthesis of Benzoxazole Derivatives: The Phillips-Ladenburg Reaction
One of the most powerful applications of this compound is in the synthesis of 6-tert-amyl-substituted benzoxazoles. Benzoxazoles are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The Phillips-Ladenburg reaction, a classic method for benzoxazole synthesis, involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically under acidic conditions and heat.[6]
Reaction Workflow: Phillips-Ladenburg Benzoxazole Synthesis
Caption: Workflow for the synthesis of 6-tert-amyl-2-substituted-benzoxazoles.
Mechanistic Insight:
The reaction proceeds through a two-step mechanism. Initially, the amino group of this compound attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield an o-hydroxyamide intermediate. The subsequent step is an acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the amide carbonyl carbon. A final dehydration step then leads to the formation of the aromatic benzoxazole ring.[7] Polyphosphoric acid (PPA) is often employed as it serves as both the acidic catalyst and a powerful dehydrating agent, driving the reaction to completion.[7]
Reaction Mechanism: Formation of the Benzoxazole Ring
Caption: General mechanism of the Phillips-Ladenburg benzoxazole synthesis.
Detailed Protocol: Synthesis of 6-tert-amyl-2-phenylbenzoxazole
This protocol details the synthesis of a representative 6-tert-amyl-benzoxazole derivative using benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and benzoic acid.
-
Carefully add polyphosphoric acid (approximately 10 times the weight of the aminophenol).
-
Heat the reaction mixture to 180-200 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-tert-amyl-2-phenylbenzoxazole.[8] Alternatively, recrystallization from a suitable solvent system such as ethanol/water or acetone/acetonitrile can be employed.[9]
Expected Yield: 75-85%
Synthesis of Azo Dyes: A Colorful Application
The aromatic amine functionality of this compound allows it to be readily diazotized and subsequently coupled with various aromatic compounds to form azo dyes.[10] Azo dyes are a major class of synthetic colorants used extensively in the textile, printing, and food industries. The tert-amyl group can enhance the dye's affinity for non-polar substrates and influence its lightfastness and solubility.
Detailed Protocol: Synthesis of an Azo Dye from this compound and N,N-Dimethylaniline
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
N,N-Dimethylaniline (1.0 eq)
-
Sodium Hydroxide Solution (10%)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve N,N-dimethylaniline in a dilute hydrochloric acid solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring, maintaining the temperature below 5 °C.
-
Slowly add a 10% sodium hydroxide solution to make the mixture slightly alkaline (pH 8-9), which facilitates the coupling reaction. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Stir the mixture for another 30 minutes in the ice bath.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.
-
Further Applications and Future Outlook
Beyond benzoxazoles and azo dyes, this compound serves as a valuable intermediate in the synthesis of:
-
Agrochemicals: Its derivatives are utilized in the development of pesticides and herbicides.[7]
-
Fluorescent Whitening Agents: The aminophenol backbone can be incorporated into larger conjugated systems that find use as optical brighteners in textiles and plastics.[7][11]
-
Photosensitive Materials: The molecule's reactivity makes it suitable for creating light-sensitive formulations for applications in photography and printing.[7]
The continued exploration of the reactivity of this compound is expected to unlock new synthetic methodologies and lead to the discovery of novel molecules with significant biological and material properties. Its utility as a readily available and multifunctional building block ensures its enduring importance in the field of organic synthesis.
References
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Process for the purification of substituted benzoxazole compounds. Google Patents.
- The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
- Three‐component reactions of enaminones, o‐aminophenols, and cinnamaldehydes. ResearchGate.
- One-Pot, Three-Step Synthesis of o-Aminophenol Derivatives from Nitro Arenes. ACS Publications.
- Reaction of o‐Aminophenols 1 with Cyclohexanones 2. ResearchGate.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health.
- High definition Optical Brightening Agent By3b - 2-Amino-4-tert-butylphenol CAS NO.: 1199-46-8. DEBORN.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
- Benzoxazole derivatives: design, synthesis and biological evaluation. National Institutes of Health.
- This compound, 97%. Research Scientific.
- This compound. PubChem.
- Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal.
- Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics. ResearchGate.
- Fluorescent whitening agents. Google Patents.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health.
- Studies in the Synthesis of Benzoxazole Compounds. CORE.
Sources
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 10. (PDF) Biosynthetic Rivalry of O-Aminophenol-Carboxylic [research.amanote.com]
- 11. China High definition Optical Brightening Agent By3b - 2-Amino-4-tert-butylphenol CAS NO.: 1199-46-8 – DEBORN - Shanghai Deborn Co., Ltd. [debornchem.com]
Application Notes & Protocols for the Derivatization of 2-Amino-4-tert-amylphenol
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel derivatives from 2-amino-4-tert-amylphenol, a versatile substituted aminophenol. We present detailed, field-proven protocols for three principal reaction pathways: N-acylation, Schiff base formation, and diazotization followed by azo coupling. The causality behind experimental choices, such as reagent selection and reaction conditions, is elucidated to empower researchers in adapting and optimizing these methods. Furthermore, this guide explores the potential applications of the resulting derivatives, with a focus on their anticipated antioxidant, antimicrobial, and catalytic properties, supported by comparative data from analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space and unlock the therapeutic and industrial potential of this compound derivatives.
Introduction: The Chemical Versatility of this compound
This compound is a bifunctional aromatic compound possessing both a nucleophilic amino group and a phenolic hydroxyl group.[1][2] This unique arrangement, with the amino and hydroxyl groups in an ortho relationship, coupled with the bulky tert-amyl substituent at the para position, imparts distinct reactivity and physical properties. The electron-donating nature of both the amino and hydroxyl groups activates the aromatic ring, making it susceptible to electrophilic substitution, while the functional groups themselves are amenable to a variety of chemical transformations.[1]
The sterically hindering tert-amyl group can influence the regioselectivity of reactions and modulate the physicochemical properties of the resulting derivatives, such as solubility and lipophilicity. These characteristics make this compound an attractive scaffold for the development of novel compounds with potential applications in medicinal chemistry, materials science, and as dye intermediates.[3][4]
This guide will focus on three key derivatization strategies that leverage the inherent reactivity of the amino and hydroxyl moieties.
Strategic Derivatization Pathways
The development of novel derivatives from this compound can be systematically approached through several key reaction pathways. The choice of pathway is dictated by the desired functional group and the intended application of the final compound.
Figure 1: Key derivatization pathways for this compound.
Protocol I: N-Acylation of this compound
Rationale: N-acylation is a fundamental transformation that converts the primary amino group into an amide functionality. This modification can significantly alter the biological activity of the parent molecule. For instance, N-acyl derivatives of other substituted aminophenols have been investigated for their antiviral and protective effects under halogenating stress.[5] The introduction of different acyl groups allows for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity, which are critical for drug-receptor interactions.
Experimental Protocol:
This protocol describes a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acetyl chloride (or other acyl chloride/anhydride)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of aminophenol).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the aminophenol solution at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.
Protocol II: Synthesis of Schiff Bases from this compound
Rationale: Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[6][7][8][9][10] The imine nitrogen and the phenolic oxygen of the 2-aminophenol moiety can act as a bidentate ligand, forming stable complexes with various metal ions.[6] These metal complexes have shown potential as catalysts in various organic transformations.
Experimental Protocol:
This protocol details the synthesis of a Schiff base from this compound and a substituted salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde (or other aromatic aldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per gram) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the aldehyde (e.g., salicylaldehyde, 1.0 eq) in a minimal amount of ethanol.
-
Add the aldehyde solution to the aminophenol solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure Schiff base.
Figure 2: Workflow for the synthesis of Schiff bases.
Protocol III: Diazotization and Azo Coupling
Rationale: The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly reactive electrophile.[11] This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes.[11][12] Azo compounds are characterized by the -N=N- chromophore and are widely used as dyes and pigments. Furthermore, some azo compounds exhibit interesting biological activities, including antimicrobial properties. The bulky tert-amyl group is expected to enhance the solubility of the resulting dye in non-polar media. A patent for the synthesis of the analogous 2-amino-4-tert-butylphenol utilizes an azo-cracking reduction method, highlighting the industrial relevance of this chemistry.[13]
Experimental Protocol:
This protocol outlines the two-step synthesis of an azo dye starting from this compound.
Part A: Diazotization
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature throughout the diazotization process.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aminophenol suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for another 30 minutes in the ice bath.
-
Check for the completion of diazotization by testing a drop of the solution with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
The resulting solution is the diazonium salt of this compound and should be used immediately in the next step.
Part B: Azo Coupling
Materials:
-
Diazonium salt solution from Part A
-
Coupling agent (e.g., 2-naphthol, phenol, or N,N-dimethylaniline)
-
Sodium hydroxide solution (10%)
-
Ice bath
Procedure:
-
In a separate beaker, dissolve the coupling agent (1.0 eq), for example, 2-naphthol, in a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Potential Applications and Comparative Data
The derivatives synthesized from this compound are anticipated to possess a range of useful properties. By comparing with structurally similar compounds, we can infer their potential activities.
Antioxidant Activity
Substituted aminophenols are known for their antioxidant properties due to the ability of the amino and hydroxyl groups to donate hydrogen atoms and scavenge free radicals. The ortho- and para-isomers are generally more potent than the meta-isomers.[14][15]
Table 1: Comparative Antioxidant Activity (IC50 values) of Aminophenol Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ascorbic Acid (Standard) | DPPH | 12.60 | [14] |
| Quercetin (Standard) | DPPH | 9.8 | [14] |
| o-Aminophenol Derivative | DPPH | 18.95 | [14] |
The derivatives of this compound are expected to exhibit significant antioxidant activity, which can be quantified using standard assays like the DPPH method.[14][15]
Antimicrobial Activity
Schiff bases derived from aminophenols and their metal complexes often display notable antimicrobial activity.[6][7][16][17] The imine group is a key pharmacophore, and the overall activity can be modulated by the substituents on the aldehydic part of the molecule and by chelation with metal ions.[6][16]
Table 2: Antimicrobial Activity of Representative Schiff Bases
| Compound | Organism | Activity |
| Salicylaldehyde-o-aminophenol Schiff base | E. coli, S. aureus | Significant |
| o-Vanillin-o-aminophenol Schiff base | E. coli, S. aureus | Significant |
| p-Vanillin-o-aminophenol Schiff base | E. coli, S. aureus | Non-active |
Data adapted from a study on ortho-aminophenol derivatives.[6]
The Schiff bases of this compound can be screened against a panel of pathogenic bacteria and fungi to determine their efficacy.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives. The protocols detailed in this guide for N-acylation, Schiff base formation, and azo coupling provide a solid foundation for researchers to explore the chemical and biological properties of these novel compounds. The anticipated antioxidant, antimicrobial, and catalytic activities of these derivatives warrant further investigation and could lead to the development of new therapeutic agents, industrial dyes, and catalysts.
References
- Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):891-899.
- Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal for Multidisciplinary Research, Science, Technology, and Engineering.
- Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol.
- Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine.
- Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived
- Potential Research Applications for Substituted Aminophenols: An In-depth Technical Guide. BenchChem.
- Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review. IOSR Journal of Applied Chemistry.
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Deriv
- An eco-friendly and highly efficient route for N-acylation under c
- The preparation method of 2-amino-4-tert.-butyl phenol.
- Synthesis, Spectral Studies and Antimicrobial Activities of P-Anisalidene-O-Aminophenol and Their Metal Complexes. CABI Digital Library.
- Aminophenols.
- A Review on Synthesis and Biological Activities of 2‐Aminophenol‐Based Schiff Bases and Their Transition Metal Complexes.
- Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry.
- This compound 97%. Sigma-Aldrich.
- Anticancer activity of 2‐aminophenol‐based Schiff base ligands and their metal complexes.
- IC50 values of the antioxidant activity test using DPPH method.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Azo coupling. Wikipedia.
- N-Acyl Derivatives of 2-Amino-4,6-di-tERt-butylphenol — Potential Protectors Under Neutrophil-Induced Halogenating Stress.
- This compound. PubChem.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong.
- 2-Amino-4-tert-butylphenol 98%. Sigma-Aldrich.
- Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons.
- Azo coupling – Knowledge and References. Taylor & Francis.
- An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- 2-Amino-4-tert-butylphenol 98%. Sigma-Aldrich.
- 2-Amino-4-tert-butylphenol. PubChem.
- Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library.
- Scheme 2: Synthesis of Schiff bases (9-17) by condensation of 4-amino phenol and a variety of aldehydes.
- Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Semantic Scholar.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Azo coupling - Wikipedia [en.wikipedia.org]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijmrsti.com [ijmrsti.com]
- 17. mdpi.com [mdpi.com]
Electrochemical Polymerization of 2-Amino-4-tert-amylphenol: A Comprehensive Protocol for the Synthesis and Characterization of Functional Polymer Films
An Application Note for Researchers
Author: Gemini, Senior Application Scientist
Date: January 10, 2026
Abstract
This guide provides a detailed protocol for the electrochemical polymerization of 2-Amino-4-tert-amylphenol, yielding a functional polymer film, poly(this compound), directly onto an electrode surface. Electropolymerization offers a facile and highly controllable method for creating thin, adherent polymer films with unique electrochemical properties. This document is intended for researchers in materials science, electrochemistry, and sensor development. It covers the underlying reaction mechanism, a step-by-step experimental workflow, essential characterization techniques, and a troubleshooting guide. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction and Scientific Context
Electrochemical polymerization is a powerful technique for synthesizing conductive and electroactive polymers directly on an electrode surface, offering precise control over film thickness and morphology.[1] Among the various monomers, ortho-aminophenol (o-AP) and its derivatives are of significant interest because they form electroactive films, typically with a phenoxazine-based structure.[2][3] These polymers, known as poly(o-aminophenol)s (POAPs), can be synthesized in acidic, neutral, or alkaline solutions, though conductive films are primarily formed in acidic media.[4]
The introduction of substituent groups onto the aminophenol ring allows for the fine-tuning of the resulting polymer's properties. The subject of this guide, this compound, features a bulky, hydrophobic tert-amyl group. This substituent is expected to influence the polymerization mechanism and the final properties of the polymer, such as its solubility, redox behavior, and structural morphology. Insights from the closely related monomer, 2-amino-4-tert-butylphenol, suggest that the bulky alkyl group may favor specific N-N couplings and influence the packing of the polymer chains, leading to materials with distinct characteristics.[3] Potential applications for such modified polymer films include chemical sensors, corrosion protection layers, and platforms for bio-immobilization.[5]
Proposed Mechanism of Electropolymerization
The anodic oxidation of ortho-aminophenol derivatives in an acidic medium is a complex process.[3] The generally accepted mechanism proceeds through the formation of a radical cation after the initial one-electron oxidation of the monomer at the electrode surface. These highly reactive species then undergo coupling reactions to form dimers and oligomers, which continue to react and grow, ultimately depositing on the electrode as a polymer film. Spectroscopic data from analogous polymers strongly suggest that the final structure is predominantly composed of phenoxazine rings.[3][6]
The proposed pathway is as follows:
-
Initiation: The monomer, this compound, is oxidized at the anode to form a radical cation.
-
Propagation: These radical cations couple, primarily through C-N or N-N linkages. The presence of the bulky tert-amyl group may sterically hinder some coupling positions while favoring others.
-
Cyclization & Rearrangement: The intermediate dimers and oligomers undergo intramolecular cyclization and rearrangement to form stable phenoxazine-like heterocyclic units, which constitute the backbone of the polymer.
-
Termination: The polymerization process ceases on a given chain when it becomes electronically passivated or sterically hindered from further reaction.
Caption: Proposed mechanism for the electropolymerization of this compound.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis and analysis of poly(this compound) films.
Materials and Equipment
| Category | Item | Specifications |
| Monomer | This compound | 97% purity or higher |
| Supporting Electrolyte | Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄) | ACS reagent grade, 70% |
| Solvent | Deionized (DI) Water | Resistivity > 18 MΩ·cm |
| Polishing Material | Alumina (Al₂O₃) slurry | 0.3 µm and 0.05 µm particle sizes |
| Gases | High-purity Nitrogen (N₂) or Argon (Ar) | For deaeration |
| Working Electrode (WE) | Glassy Carbon Electrode (GCE) or Platinum (Pt) disk | Typical diameter: 3-5 mm |
| Counter Electrode (CE) | Platinum wire or mesh | High surface area |
| Reference Electrode (RE) | Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl) | Store properly in filling solution |
| Instrumentation | Potentiostat/Galvanostat | Capable of cyclic voltammetry |
| Glassware | Standard three-electrode electrochemical cell, beakers, graduated cylinders | - |
Protocol 1: Working Electrode Pre-treatment
Causality: A pristine electrode surface is paramount for achieving reproducible polymer films. Any organic or inorganic contaminants can inhibit monomer oxidation or lead to inconsistent film growth. This multi-step cleaning procedure ensures a standardized, active surface.[5]
-
Mechanical Polishing: a. Place a small amount of 0.3 µm alumina slurry onto a polishing pad. b. Polish the working electrode surface using a gentle, figure-eight motion for 2-3 minutes. c. Rinse the electrode thoroughly with DI water. d. Repeat the polishing step with 0.05 µm alumina slurry for 3-5 minutes to achieve a mirror-like finish.
-
Sonication: a. Place the polished electrode in a beaker of DI water and sonicate for 5 minutes to remove any embedded alumina particles. b. Repeat the sonication step in ethanol or acetone for 5 minutes to remove organic residues. c. Perform a final sonication in fresh DI water for 5 minutes.
-
Electrochemical Cleaning (for Pt electrodes): a. Assemble the three-electrode cell with the cleaned Pt working electrode, Pt counter electrode, and reference electrode in 0.5 M H₂SO₄.[5] b. Cycle the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.2 V vs. SCE) at a scan rate of 100 mV/s until a stable, characteristic Pt voltammogram is obtained.[5]
-
Final Rinse & Dry: a. Thoroughly rinse the electrode with DI water. b. Gently dry the electrode surface with a stream of high-purity nitrogen or argon. The electrode is now ready for use.
Protocol 2: Electropolymerization via Cyclic Voltammetry
Causality: Cyclic voltammetry is the preferred method as it allows for real-time monitoring of the polymer film's growth. The increasing current of the redox peaks with each successive cycle is direct evidence of the deposition of an electroactive material.[4]
-
Solution Preparation: a. Prepare a 0.5 M solution of the supporting electrolyte (e.g., HClO₄) in DI water. b. Dissolve the this compound monomer in the electrolyte solution to a final concentration of approximately 10-50 mM. Ensure complete dissolution. c. Transfer the solution to the electrochemical cell. d. Deaerate the solution by bubbling with high-purity N₂ or Ar for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction. Maintain a blanket of inert gas over the solution during the experiment.
-
Electrochemical Synthesis: a. Assemble the three-electrode cell with the pre-treated working electrode. b. Set the potentiostat for cyclic voltammetry. Typical parameters are:
- Potential Window: -0.2 V to +0.9 V (vs. SCE). This window must be wide enough to oxidize the monomer but should avoid excessive solvent breakdown or polymer degradation.
- Scan Rate: 50-100 mV/s.
- Number of Cycles: 10-30 cycles. The number of cycles controls the film thickness. c. Initiate the potential cycling. Observe the voltammogram. An oxidation peak for the monomer should be visible on the first anodic scan. With subsequent cycles, new redox peaks corresponding to the polymer film will appear and grow in intensity, indicating successful deposition.
-
Post-Synthesis Cleaning: a. After the final cycle, remove the working electrode from the polymerization solution. b. Immediately and thoroughly rinse the electrode with the monomer-free electrolyte solution (e.g., 0.5 M HClO₄) to remove any non-adherent oligomers and residual monomer. c. Rinse with DI water and gently dry. The electrode is now modified with the polymer film.
Characterization and Data Analysis
Electrochemical Characterization
The primary method to confirm the successful deposition of an electroactive polymer film is to assess its redox behavior in a monomer-free electrolyte solution.
-
Prepare a fresh, monomer-free electrolyte solution (e.g., 0.5 M HClO₄).
-
Assemble the cell with the polymer-modified working electrode.
-
Run a cyclic voltammogram within a potential window where the polymer is active (e.g., -0.2 V to +0.6 V vs. SCE) at various scan rates (e.g., 20, 50, 100, 150 mV/s).
-
Analysis: A well-defined pair of redox peaks should be observed, corresponding to the oxidation and reduction of the polymer backbone. The peak currents should increase linearly with the scan rate, which is characteristic of a surface-confined redox species.
| Parameter | Typical Value Range | Significance |
| Monomer Oxidation Potential | +0.6 V to +0.9 V vs. SCE | Potential required to initiate polymerization. |
| Polymer Redox Potential (E½) | +0.2 V to +0.4 V vs. SCE | Indicates the formal potential of the polymer's redox transition. |
| Film Growth per Cycle | 5-20% increase in peak current | Confirms continuous deposition of electroactive material. |
| Scan Rate Dependence | Linear for peak current vs. scan rate | Confirms a well-adhered, surface-confined polymer film. |
Spectroscopic and Morphological Analysis
For in-depth structural validation, further techniques can be employed:
-
FTIR Spectroscopy: Provides information on the chemical structure. The spectrum of the polymer should show the disappearance of monomer-specific bands and the appearance of new bands characteristic of the phenoxazine-like structure.[3]
-
UV-Vis Spectroscopy: Can be used in-situ during electropolymerization to monitor the formation of intermediates and the final polymer film by observing changes in absorbance at specific wavelengths.[6]
-
Scanning Electron Microscopy (SEM): Reveals the surface morphology of the polymer film (e.g., globular, fibrous, or compact).
Caption: Experimental workflow from electrode preparation to polymer characterization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No film formation or very slow growth | 1. Inadequate electrode cleaning.2. Monomer concentration too low.3. Incorrect potential window (not reaching monomer oxidation).4. Presence of dissolved oxygen. | 1. Repeat the electrode pre-treatment protocol meticulously.2. Increase monomer concentration.3. Widen the anodic potential limit.4. Ensure thorough deaeration of the solution. |
| Poorly adherent film (peels off) | 1. Polymerization run for too many cycles (film is too thick).2. Scan rate is too high.3. Contaminated electrode surface. | 1. Reduce the number of polymerization cycles.2. Lower the scan rate (e.g., to 50 mV/s).3. Re-clean the electrode. |
| Low electroactivity in monomer-free solution | 1. Film is passivating or non-conductive.2. Incorrect pH of the characterization electrolyte.3. Polymer degradation due to excessively high potentials. | 1. Ensure synthesis was performed in acidic medium for a conducting film.[4]2. Characterize the film in the same acidic electrolyte used for synthesis.3. Narrow the potential window during synthesis and characterization. |
References
- Tucceri, R. (2013). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. Journal of Spectroscopy, 2013, 951604. Available at: https://www.researchgate.net/publication/262276566_Spectroscopic_Characterization_of_Polyortho-Aminophenol_Film_Electrodes_A_Review_Article
- Tucceri, R. (n.d.). Poly(o-aminophenol) film electrodes: synthesis and characterization and formation mechanisms — A review article. Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v02-141
- Tucceri, R. (2013). Spectroscopic Characterization of Poly(ortho-Aminophenol) Film Electrodes: A Review Article. ResearchGate. Available at: https://www.researchgate.net/publication/262276566_Spectroscopic_Characterization_of_Polyortho-Aminophenol_Film_Electrodes_A_Review_Article
- Abidi, M., et al. (n.d.). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. ResearchGate. Available at: https://www.researchgate.
- Tucceri, R. (n.d.). Poly(o-aminophenol) film electrodes. Synthesis and characterization. Formation mechanisms. A review article. Repositorio Institucional CONICET Digital. Available at: https://ri.conicet.gov.ar/handle/11336/75043
- Al-Jaafari, M. A. (2016). Development of Conducting Poly(o-Aminophenol) Film and its Capacitance Behavior. Journal of Applicable Chemistry. Available at: https://www.joac.info/index.php/joac/article/view/524
- Ziyatdinova, G., et al. (2021). Electrochemical Sensors Based on the Electropolymerized Natural Phenolic Antioxidants and Their Analytical Application. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704269/
- Abidi, M., et al. (2016). The chemical and electrochemical oxidative polymerization of 2-amino-4-tert-butylphenol. Universidad de Alicante. Available at: https://rua.ua.es/dspace/handle/10045/54966
- Rivas, G. A., et al. (2022). Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. MDPI. Available at: https://www.mdpi.com/1420-3049/27/18/6046
- Sedenho, G. C., et al. (n.d.). Electrochemical copolymerization of aniline and o-aminophenol. ResearchGate. Available at: https://www.researchgate.
- Carbone, M., et al. (2020). Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates. MDPI. Available at: https://www.mdpi.com/1424-8220/20/19/5590
- Fomo, G., et al. (2014). Electrochemical Polymerization. ResearchGate. Available at: https://www.researchgate.
- Sigma-Aldrich. (n.d.). This compound 97%. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/s26714
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-tert-amylphenol
Welcome to the technical support center for the synthesis of 2-Amino-4-tert-amylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
I. Synthesis Overview: A Two-Step Pathway
The most common and industrially relevant synthesis of this compound is a two-step process starting from 4-tert-amylphenol.
-
Electrophilic Nitration: The phenol ring is first nitrated to introduce a nitro group, primarily yielding 2-Nitro-4-tert-amylphenol.
-
Reduction of the Nitro Group: The nitro intermediate is then reduced to the corresponding amine, yielding the final product.
This pathway is favored due to the availability of the starting material and the generally high efficiency of each step, provided that conditions are carefully controlled.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs): Nitration of 4-tert-amylphenol
This initial step is critical for the overall yield. The primary challenge is achieving mono-nitration at the correct position (ortho to the hydroxyl group) while avoiding the formation of isomers and dinitrated byproducts.
Q1: My nitration yield is low, and my product is a dark, oily mixture. What's going wrong?
A1: This is a classic symptom of uncontrolled reaction conditions. The nitration of phenols is highly exothermic and rapid.
-
Causality: The hydroxyl (-OH) and tert-amyl groups are both activating, ortho-para directing groups. Without strict temperature control, the reaction can easily lead to the formation of multiple products, including 2,6-dinitro-4-tert-amylphenol and other isomers. Elevated temperatures also promote oxidative side reactions, which produce polymeric, tar-like substances.
-
Solution: Maintain a reaction temperature of 0-5 °C throughout the dropwise addition of the nitrating agent. A procedure based on the nitration of the similar 4-tert-butylphenol substrate has proven effective[1]. Use an ice/salt bath for cooling and monitor the internal temperature closely. Slow, controlled addition of nitric acid is paramount.
Q2: How do I improve the regioselectivity to favor 2-nitro-4-tert-amylphenol?
A2: The directing effects of the -OH and tert-amyl groups are synergistic for substitution at the 2-position. However, selectivity can be compromised by overly aggressive conditions.
-
Causality: The powerful activating nature of the hydroxyl group dominates the directing effects. Using a milder nitrating agent or a solvent system that can temper the reactivity is key.
-
Solution:
-
Dilute Nitric Acid: Use a diluted solution of nitric acid (e.g., 30-40% in water) instead of concentrated or fuming nitric acid. This reduces the concentration of the active nitronium ion (NO₂⁺), slowing the reaction and improving selectivity[2].
-
Solvent Choice: Using a non-polar organic solvent like dichloromethane, chloroform, or carbon tetrachloride can provide better temperature control and a more homogeneous reaction medium[2]. Acetic acid is also a viable solvent[2].
-
Catalytic Sodium Nitrite: The addition of a catalytic amount of sodium nitrite (NaNO₂) at the beginning of the reaction can help initiate the formation of the nitrating species under milder conditions, leading to a cleaner reaction profile[1].
-
Q3: My TLC shows two spots after nitration that are very close together. How can I avoid this?
A3: This likely indicates the formation of the 3-nitro-4-tert-amylphenol isomer, although the 2-nitro isomer is strongly favored.
-
Causality: While the hydroxyl group strongly directs ortho, some meta-substitution with respect to the tert-amyl group (which is also the other ortho position to the hydroxyl) can occur if the reaction is not selective.
-
Solution: Ensure the reaction conditions are optimized for selectivity as described in Q2. If isomer formation persists, purification via column chromatography is the most effective method, though it can be challenging on a large scale. A careful recrystallization from a heptane/ethyl acetate mixture may also help enrich the desired 2-nitro isomer.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes dinitration and oxidative side-products[1]. |
| Nitrating Agent | Dilute HNO₃ (30-50%) | Controls reactivity and improves selectivity[2]. |
| Solvent | Dichloromethane, Acetic Acid, Chloroform | Provides good thermal mass and reaction homogeneity[2]. |
| Molar Ratio | HNO₃ : Phenol ≈ 2.2-4 : 1 | An excess of nitric acid ensures complete conversion of the starting material[2]. |
III. Frequently Asked Questions (FAQs): Reduction of 2-Nitro-4-tert-amylphenol
The reduction of the nitro group to an amine is the final step. The choice of reducing agent is critical and depends on the scale, available equipment, and desired purity.
Q1: What is the best method for reducing the nitro group to an amine?
A1: There are two primary, highly effective methods: catalytic hydrogenation and chemical reduction.
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Method: The nitro compound is dissolved in a solvent like ethyl acetate or ethanol, a catalyst (e.g., 10% Palladium on Carbon, Pd/C) is added, and the mixture is subjected to hydrogen gas (H₂) pressure (e.g., 50 psi) in a specialized apparatus[1].
-
Advantages: The only byproduct is water, making workup extremely simple (filter off the catalyst, remove the solvent). Yields are typically very high.
-
Disadvantages: Requires specialized hydrogenation equipment (Parr shaker, etc.). The catalyst can be pyrophoric and requires careful handling.
-
-
Chemical Reduction: This method is more accessible in a standard laboratory setting.
-
Method: A common and effective method involves using sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) in an aqueous or alcoholic solution, often with ammonium chloride as a buffer[2][3][4]. The reaction is typically heated to 70-95 °C[3]. Other reagents like iron powder in acidic medium (e.g., acetic or hydrochloric acid) are also effective[5][6].
-
Advantages: Does not require high-pressure equipment. Reagents are inexpensive.
-
Disadvantages: Workup is more involved, requiring filtration of inorganic salts and potentially extraction and recrystallization to achieve high purity. Can generate hazardous byproducts (e.g., H₂S gas if conditions become too acidic).
-
Q2: My reduction with Pd/C seems to stall and is incomplete, even after several hours. What could be the issue?
A2: This is a common sign of catalyst poisoning or deactivation.
-
Causality: The palladium catalyst is sensitive to impurities, particularly sulfur compounds. If the preceding nitration step used any sulfur-containing reagents or if there is residual sulfur contamination in the glassware or starting material, the catalyst surface can be irreversibly poisoned. Additionally, insufficient agitation can lead to poor contact between the catalyst, substrate, and hydrogen gas.
-
Solution:
-
Purify the Intermediate: Ensure the 2-Nitro-4-tert-amylphenol is reasonably pure before hydrogenation. A quick filtration through a plug of silica gel can remove baseline impurities.
-
Check for Sulfur: Use high-purity solvents and ensure all glassware is scrupulously clean.
-
Increase Catalyst Loading: If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help, but it is not an ideal solution.
-
Ensure Proper Agitation: Use vigorous stirring or shaking to ensure the catalyst remains suspended and in contact with the reactants.
-
Q3: After my chemical reduction with sodium sulfide, my final product is discolored (brown/dark). How can I get a clean, off-white product?
A3: Discoloration is often due to aerial oxidation of the aminophenol product and residual impurities from the reaction. Aminophenols, especially in solution, are sensitive to air.
-
Causality: The electron-rich aminophenol ring system is easily oxidized, forming highly colored quinone-imine type structures. Impurities from the sulfur-based reduction can also contribute to color.
-
Solution:
-
Inert Atmosphere: During workup and purification, try to minimize exposure to air. Purging vessels with nitrogen or argon can be beneficial.
-
Activated Carbon Treatment: After the initial isolation, redissolve the crude product in a suitable hot solvent (e.g., aqueous ethanol or toluene) and treat it with activated carbon (charcoal) and a filtering aid like celite or clay[3]. This is very effective at removing colored impurities.
-
Hot Filtration: Filter the hot solution quickly to remove the carbon and celite.
-
Recrystallization: Allow the purified filtrate to cool slowly to obtain clean, crystalline this compound[3]. The melting point should be sharp, around 119-120 °C.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
common side reactions in the synthesis of substituted aminophenols
Welcome to the Technical Support Center for the synthesis of substituted aminophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to directly address the specific issues you may encounter in your laboratory. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.
Section 1: Reduction of Substituted Nitrophenols
The reduction of nitrophenols is a cornerstone for the synthesis of aminophenols. However, this seemingly straightforward transformation is often plagued by side reactions that can complicate purification and reduce yields.
FAQ 1: My final aminophenol product is discolored (pink, brown, or black). What is the cause and how can I prevent or fix this?
Answer:
Discoloration is a very common issue when working with aminophenols and is almost always due to oxidation.[1][2][3] Aminophenols, particularly 2- and 4-aminophenols, are highly susceptible to air oxidation, which leads to the formation of highly colored polymeric quinoid structures.[2][4] This process can be accelerated by exposure to air, light, and basic or neutral pH conditions.[3]
Troubleshooting and Prevention:
-
Inert Atmosphere: To minimize oxidation, it is highly recommended to conduct the reaction, work-up, and purification steps under an inert atmosphere, such as nitrogen or argon.[1][3]
-
Prompt Work-up: Once the reaction is complete, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), proceed with the work-up without delay.[3]
-
Antioxidants: For particularly sensitive aminophenols, consider adding a small amount of an antioxidant, like sodium bisulfite, during work-up and storage.[5]
-
Storage: Store the final product under an inert gas, protected from light, and at a low temperature.
Remediation of Discolored Product:
-
Activated Charcoal: Treatment with activated charcoal is an effective method for adsorbing colored impurities.[1] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite.
-
Recrystallization: Recrystallization from a suitable solvent can also help in removing colored impurities, especially if the impurity has different solubility characteristics from the desired product.
FAQ 2: I'm performing a Béchamp reduction of a nitrophenol using iron and acid, and my yield is low. What are the potential reasons?
Answer:
The Béchamp reduction, while a classic and cost-effective method, can have variable yields due to several factors.[6][7][8][9]
Potential Causes for Low Yield:
-
Incomplete Reaction: The reduction may not have gone to completion. It is crucial to monitor the reaction's progress using TLC until the starting nitrophenol is no longer detectable.
-
Formation of Iron Hydroxide Sludge: A significant challenge with the Béchamp reduction is the formation of a thick iron hydroxide sludge, which can trap the product and complicate its extraction.[6][9]
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature and the rate of acid addition.[9] A slow, controlled addition of acid is often necessary to maintain a steady reaction rate and prevent overheating.
Troubleshooting and Optimization:
-
Reaction Monitoring: Regularly check the reaction progress by TLC. If the reaction stalls, consider adding more iron powder or extending the reaction time.
-
Efficient Extraction: To improve product recovery from the iron sludge, it's essential to thoroughly extract the reaction mixture with a suitable organic solvent. Sometimes, filtering the hot reaction mixture can be beneficial.
-
Modern Modifications: Consider modern adaptations of the Béchamp reduction, such as using iron with ammonium chloride in a neutral solvent like ethanol/water, which can reduce the acidity and waste generated.[6]
Experimental Protocol: Béchamp Reduction of 4-Nitrophenol
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-nitrophenol and iron powder (3-5 equivalents).
-
Add a mixture of ethanol and water as the solvent.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid or acetic acid dropwise over a period of 1-2 hours.
-
After the addition is complete, continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it to remove the excess iron.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia) to precipitate the crude p-aminophenol.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from hot water, often with the addition of a small amount of sodium bisulfite to prevent oxidation.
FAQ 3: During the catalytic hydrogenation of a nitrophenol, I'm observing the formation of byproducts. What are they and how can I minimize them?
Answer:
Catalytic hydrogenation is a cleaner alternative to the Béchamp reduction, but it is not without its own set of potential side reactions.[7][10]
Common Byproducts in Catalytic Hydrogenation:
-
Over-reduction Products: In some cases, the aromatic ring can be partially or fully reduced, leading to the formation of aminocyclohexanols. This is more likely to occur under harsh conditions (high pressure and temperature).
-
Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[7] Under certain conditions, the hydroxylamine intermediate can accumulate and may participate in side reactions. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[11]
-
Dehalogenation: If the substituted nitrophenol contains halogen substituents, these can be removed by hydrogenolysis, leading to the formation of dehalogenated aminophenols.[3]
Troubleshooting and Optimization:
-
Catalyst Selection: The choice of catalyst (e.g., Pd/C, Pt/C, Raney Ni) and its loading can significantly impact the reaction's selectivity.[12][13][14] For instance, platinum-based catalysts are generally more active for ring hydrogenation than palladium catalysts.
-
Reaction Conditions: Carefully control the hydrogen pressure, temperature, and reaction time to avoid over-reduction and other side reactions.[3]
-
Monitoring: Monitor the reaction progress closely by TLC or HPLC to stop the reaction once the starting material is consumed.
Section 2: Rearrangement Reactions
Rearrangement reactions offer alternative synthetic pathways to substituted aminophenols, each with its unique set of potential side reactions.
FAQ 4: I am attempting a Bamberger rearrangement to synthesize a 4-aminophenol, but I'm getting a mixture of products. What is going on?
Answer:
The Bamberger rearrangement involves the acid-catalyzed rearrangement of an N-phenylhydroxylamine to a 4-aminophenol.[15][16][17][18] The reaction proceeds through a nitrenium ion intermediate, which is then attacked by water.[16]
Potential Side Products:
-
Ortho-aminophenol: While the para-product is typically favored, some amount of the ortho-isomer can also be formed.
-
Coupling Products: The highly reactive nitrenium ion intermediate can also be attacked by another molecule of the starting N-phenylhydroxylamine or the product aminophenol, leading to the formation of dimeric impurities like azoxybenzenes.
-
Aniline: Further reduction of the N-phenylhydroxylamine intermediate can lead to the formation of aniline.[2]
Troubleshooting and Optimization:
-
Acid Concentration: The concentration of the strong aqueous acid is critical for the success of the rearrangement.[15][16]
-
Temperature Control: The reaction temperature should be carefully controlled to minimize side reactions.
-
Starting Material Purity: Ensure the purity of the starting N-phenylhydroxylamine, as impurities can lead to the formation of undesired byproducts.
Diagram: Bamberger Rearrangement and Side Reactions
Caption: Bamberger rearrangement pathway and common side reactions.
FAQ 5: My Fries rearrangement of a phenolic ester is giving me a mixture of ortho and para isomers. How can I control the regioselectivity?
Answer:
The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[19][20] The reaction is known to produce a mixture of ortho and para isomers, and controlling the regioselectivity is a common challenge.
Factors Influencing Regioselectivity:
-
Temperature: This is the most critical factor. Low reaction temperatures favor the formation of the para-product (thermodynamic control), while high temperatures favor the ortho-product (kinetic control).[21][19] The ortho-product can form a more stable bidentate complex with the Lewis acid.[21]
-
Solvent: The polarity of the solvent also plays a role. Non-polar solvents tend to favor the formation of the ortho-product, whereas an increase in solvent polarity increases the proportion of the para-product.[21][19]
-
Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) can influence the isomer ratio.
Troubleshooting and Optimization:
-
Temperature Control: To favor the para-isomer, conduct the reaction at a low temperature (e.g., 0 °C or below). For the ortho-isomer, higher temperatures are required.
-
Solvent Selection: Choose a solvent with the appropriate polarity to favor the desired isomer. For the ortho-product, a non-polar solvent like carbon disulfide or nitrobenzene can be used. For the para-product, a more polar solvent might be beneficial.
-
Photo-Fries Rearrangement: As an alternative, the photo-Fries rearrangement, which proceeds via a radical mechanism, can also yield a mixture of ortho and para products and may be useful in specific cases.
Section 3: Amination of Phenols
The direct amination of phenols, such as the Buchwald-Hartwig amination, provides a powerful tool for forming C-N bonds. However, these reactions are not without their challenges.
FAQ 6: I'm having trouble with my Buchwald-Hartwig amination of a substituted phenol. The reaction is sluggish and gives a low yield. What could be the problem?
Answer:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[22][23] However, its success is highly dependent on the careful selection of reaction components.
Potential Causes for Low Yield/Slow Reaction:
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Different generations of ligands have been developed to improve the reaction's scope and efficiency.[22][23]
-
Base Selection: The base plays a crucial role in the deprotonation of the amine and the regeneration of the active catalyst. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The choice of base depends on the functional group tolerance of the substrates.[23]
-
Catalyst Poisoning: Certain functional groups, such as thiols or some nitrogen-containing heterocycles, can act as catalyst poisons, deactivating the palladium catalyst and halting the reaction.[23][24]
-
Substrate Reactivity: Phenols can be less reactive than the corresponding aryl halides. The electronic nature of the substituents on the phenol can also affect its reactivity.
Troubleshooting and Optimization:
-
Ligand Screening: If the reaction is not proceeding as expected, a screening of different phosphine ligands is often the first step in optimization.
-
Base Screening: Similarly, screening different bases can have a significant impact on the reaction outcome.
-
Catalyst Loading: Increasing the catalyst loading may improve the conversion, but this should be done judiciously due to the cost of palladium catalysts.
-
Temperature: Increasing the reaction temperature can sometimes overcome sluggish reactivity, but this may also lead to increased side product formation.
Diagram: Troubleshooting Buchwald-Hartwig Amination
Caption: A troubleshooting workflow for optimizing the Buchwald-Hartwig amination.
Section 4: Purification and Characterization
FAQ 7: What are the best methods for purifying substituted aminophenols and identifying impurities?
Answer:
The purification of substituted aminophenols often requires a combination of techniques due to the presence of various side products and their susceptibility to oxidation.
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating closely related impurities, such as regioisomers or byproducts with different polarities.[1] Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Recrystallization: This is a classic and often very effective method for purifying solid aminophenols, especially for removing small amounts of impurities.[1] The choice of solvent is critical and may require some experimentation.
-
Acid-Base Extraction: The amphoteric nature of aminophenols can be exploited for purification.[4] By adjusting the pH of an aqueous solution, the aminophenol can be selectively extracted into an organic or aqueous phase, leaving behind neutral or basic/acidic impurities.
-
Treatment with Activated Charcoal: As mentioned earlier, this is particularly useful for removing colored impurities.[1]
Characterization and Impurity Identification:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the product.[1] Different staining techniques can be used to visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of the product and quantifying the levels of impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying the structures of any isolated impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the product and impurities, which is crucial for their identification.
Table 1: Common Impurities and Identification Methods
| Common Impurity | Typical Synthetic Route | Recommended Analytical Technique(s) |
| Unreacted Nitrophenol | Reduction of Nitrophenols | TLC, HPLC[1] |
| Aniline | Reduction of Nitrobenzene | HPLC, GC-MS[2] |
| 4,4'-Diaminodiphenyl ether | Reduction of Nitrobenzene | HPLC[2] |
| Regioisomers (e.g., o-aminophenol) | Nitration followed by reduction | HPLC, Column Chromatography[3] |
| Oxidation/Polymeric Products | All routes | Visual inspection, HPLC[1][2] |
| O-acylated/Di-acylated Products | Acylation of Aminophenols | NMR, Mass Spectrometry[1] |
References
- BenchChem. (n.d.). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of aminophenols.
- Wiley-VCH. (n.d.). 1 Rearrangement Reactions.
- Grokipedia. (n.d.). Béchamp reduction.
- Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis, 17(4), 850-861.
- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL.
- Wikipedia. (n.d.). Fries rearrangement.
- Google Patents. (n.d.). US4264525A - Stepwise reduction of p-nitrophenol.
- Wikipedia. (n.d.). Béchamp reduction.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (n.d.). Fries Rearrangement.
- Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Wikipedia. (n.d.). Bamberger rearrangement.
- MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- Jiang, H., Yan, Q., & Chen, R. (2016). Synthesis of p-aminophenol from p-nitrophenol reduction over Pd@ZIF-8. ResearchGate.
- Sigma-Aldrich. (n.d.). Fries Rearrangement.
- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
- ResearchGate. (n.d.). (PDF) Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin.
- Reddit. (n.d.). Nitro reduction conditions : r/Chempros.
- Scribd. (n.d.). Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions.
- Scribd. (n.d.). Bamberger Rearrangement | PDF | Chemical Reactions.
- Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
- Surendranath College. (n.d.). Bamberger Rearrangement.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Chem-Station Int. Ed. (2017). Bechamp Reduction.
- ResearchGate. (n.d.). Aminophenols | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 12. US4264525A - Stepwise reduction of p-nitrophenol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 17. scribd.com [scribd.com]
- 18. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 19. jk-sci.com [jk-sci.com]
- 20. byjus.com [byjus.com]
- 21. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. reddit.com [reddit.com]
Technical Support Center: Optimizing Nitration Conditions for Amylphenols
Welcome to the technical support center for the nitration of amylphenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthetic step. As Senior Application Scientists, we understand that successful nitration goes beyond simply mixing reagents; it requires a nuanced understanding of mechanism, reaction dynamics, and potential pitfalls. This document is structured to provide both foundational knowledge and practical troubleshooting advice to ensure your experiments are successful, repeatable, and safe.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nitration of amylphenols, establishing a core understanding of the reaction's principles.
Q1: What is the fundamental mechanism for the nitration of an amylphenol?
The nitration of amylphenols proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The aromatic ring of the phenol acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺). The reaction can be summarized in two key stages:
-
Generation of the Electrophile: The nitronium ion is typically generated in situ. In a classic mixed-acid nitration (HNO₃/H₂SO₄), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive NO₂⁺ ion.[3] With milder reagents like dilute nitric acid, the equilibrium concentration of NO₂⁺ is much lower.
-
Electrophilic Attack and Re-aromatization: The electron-rich phenol ring attacks the nitronium ion. The hydroxyl (-OH) and amyl (-C₅H₁₁) groups on the ring are both electron-donating, which powerfully activates the ring towards this attack and directs the substitution to the ortho and para positions.[2][4][5] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (like water) then removes a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity and yielding the final nitroamylphenol product.
Caption: Mechanism of Electrophilic Nitration of p-Amylphenol.
Q2: What factors control the regioselectivity (ortho- vs. para-nitration)?
Controlling the ratio of ortho to para isomers is a primary challenge. Several factors govern this outcome:
-
Electronic Effects: Both the hydroxyl and amyl groups are ortho, para-directing.[2] The hydroxyl group is a powerful activating group, significantly increasing electron density at the positions ortho and para to it.
-
Steric Hindrance: The amyl group is sterically bulky. This bulk can hinder the approach of the nitrating agent to the ortho positions, thereby favoring substitution at the less hindered para position.[6][7][8] For a substrate like p-amylphenol, nitration can only occur at the positions ortho to the hydroxyl group. For o- or m-amylphenol, a mixture of isomers is more likely.
-
Reaction Temperature: Higher temperatures can sometimes decrease selectivity, leading to a more statistical distribution of isomers and increasing the risk of side reactions.[9]
-
Nitrating Agent and Solvent: The choice of reagent is critical. Bulky nitrating agents can increase the preference for the para product due to steric hindrance.[6] Furthermore, reaction systems like microemulsions or the use of specific metal nitrate catalysts have been shown to provide high regioselectivity, often favoring the ortho product.[10][11]
Q3: What are the most common nitrating agents for phenols and their derivatives?
The high reactivity of the phenol ring means that harsh nitrating conditions (like concentrated HNO₃/H₂SO₄) often lead to oxidation and polysubstitution.[12][13] Milder, more controlled conditions are preferable.
| Nitrating Agent/System | Typical Conditions | Advantages | Disadvantages |
| Dilute Nitric Acid | Aqueous or in a solvent like acetic acid, low temp (0-20 °C)[2][13] | Inexpensive, simple, favors mononitration. | Can give mixtures of isomers, potential for oxidation. |
| Mixed Acid (HNO₃/H₂SO₄) | Concentrated acids, very low temp (-10 to 0 °C), slow addition. | Highly reactive, generates high concentration of NO₂⁺. | High risk of oxidation, tar formation, and polysubstitution.[6][12] |
| Metal Nitrates (NaNO₃, NH₄NO₃) | With a solid acid catalyst (e.g., KHSO₄) in a solvent like acetonitrile.[6][14] | Milder, often safer, can offer improved regioselectivity (often ortho).[6][8] | May require specific catalysts or conditions to be effective. |
| tert-Butyl Nitrite | Aprotic solvents (e.g., DMSO, CHCl₃) at room temperature.[15] | Highly chemoselective, excellent for mononitration, avoids strong acids. | Reagent can be less common; mechanism involves radical intermediates.[15] |
Q4: Why is strict temperature control so critical in this reaction?
Temperature is arguably the most critical parameter to control during the nitration of phenols for three main reasons:
-
Preventing Oxidation: Phenolic rings are electron-rich and thus highly susceptible to oxidation by nitric acid, a strong oxidizing agent.[12] This oxidation leads to the formation of complex, dark-colored, tarry byproducts and significantly reduces the yield of the desired nitro-product.[3]
-
Controlling Exothermicity: The nitration reaction is highly exothermic. Without efficient cooling, the reaction temperature can rise uncontrollably, a dangerous situation known as a thermal runaway.[16] This accelerates the rate of reaction and exacerbates oxidation and polysubstitution. Slow, dropwise addition of the nitrating agent into a well-chilled and vigorously stirred reaction mixture is mandatory.[3][9]
-
Influencing Selectivity: Reaction temperature can affect the ortho:para isomer ratio.[7][16] Maintaining a consistent, low temperature ensures that the reaction proceeds under kinetic control, which is often necessary to achieve a desired regioselectivity.
Troubleshooting Guide
This section is formatted to directly address specific issues encountered during experiments, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What went wrong?
Possible Causes & Solutions:
-
Insufficiently Activating Conditions: The concentration of the nitronium ion (NO₂⁺) may be too low. While harsh conditions are dangerous, overly mild conditions can be ineffective.
-
Solution: If using a metal nitrate system, ensure your acid catalyst (e.g., KHSO₄, Mg(HSO₄)₂) is active and present in the correct stoichiometric amount.[6][14] If using dilute nitric acid, a slight, controlled increase in concentration or the addition of a co-solvent like acetic acid might be necessary.[17]
-
-
Low Temperature: While crucial for control, an excessively low temperature may slow the reaction rate to a near standstill.
-
Poor Reagent Quality: Nitric acid can decompose over time. Old or improperly stored reagents may have a lower-than-expected concentration.
-
Solution: Use fresh, properly stored nitric acid. If possible, titrate the acid to confirm its concentration before use.
-
Q2: I'm observing significant formation of dark, tarry byproducts. How can I prevent this?
Possible Causes & Solutions:
-
Oxidation of the Substrate: This is the most common cause of tar formation.[3][12] The phenolic ring is being oxidized by nitric acid rather than nitrated.
-
Solution 1 (Temperature Control): This is the most critical fix. Maintain the reaction temperature strictly, ideally below 10 °C, using an ice-salt or other appropriate cooling bath. Ensure the addition of the nitrating agent is slow and dropwise to dissipate the heat generated.[3]
-
Solution 2 (Milder Reagents): Switch from mixed acid or concentrated nitric acid to a milder system. Using sodium nitrate with wet silica and an acid catalyst, or ammonium nitrate with KHSO₄, can provide the nitrating species under less oxidative conditions.[6][14]
-
-
Formation of Nitrous Acid: The reaction can generate nitrous acid (HNO₂), which can lead to nitrosation followed by oxidation, contributing to byproducts.
-
Solution: Sometimes, adding a small amount of a nitrous acid scavenger, like urea or sulfamic acid, to the reaction mixture can help prevent these side reactions.
-
Caption: Troubleshooting Workflow for Amylphenol Nitration.
Q3: I'm getting a high yield of di- or tri-nitrated products. How do I favor mononitration?
Possible Causes & Solutions:
-
Excess Nitrating Agent: The highly activated product of the first nitration is susceptible to further nitration if a sufficient amount of nitrating agent is still present.
-
Solution: Carefully control the stoichiometry. Use a molar ratio of nitrating agent to amylphenol of approximately 1:1 or a slight excess of the phenol.[9] Avoid large excesses of the nitrating agent.
-
-
Reaction Temperature Too High: Higher temperatures increase the reaction rate, making it more difficult to stop the reaction after the first substitution.
-
Solution: As with preventing oxidation, maintain a low and consistent temperature.
-
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed will inevitably lead to polysubstitution.
-
Solution: Monitor the reaction's progress closely using TLC. Once the starting amylphenol spot has disappeared or is very faint, proceed with the work-up immediately.
-
Q4: I am having trouble isolating and purifying my final product. What are the best practices?
Possible Causes & Solutions:
-
Product is an Oil or Soluble in the Work-up Solution: Nitro-compounds can sometimes be oily or have some solubility in the acidic aqueous mixture.
-
Solution 1 (Quenching): Pour the completed reaction mixture slowly into a large volume of crushed ice and water with vigorous stirring.[3][9] This quenches the reaction, dilutes the acid, and helps precipitate the organic product.
-
Solution 2 (Extraction): If the product does not precipitate or separates as an oil, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[16][18]
-
-
Separating Ortho and Para Isomers: These isomers often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution 1 (Steam Distillation): This is the classic and most effective method. The ortho-nitroamylphenol isomer can form an intramolecular hydrogen bond between the phenolic hydrogen and an oxygen of the nitro group. This reduces its intermolecular hydrogen bonding, making it more volatile. The para-isomer cannot do this and engages in strong intermolecular hydrogen bonding, making it much less volatile. By passing steam through the crude product mixture, the ortho isomer will co-distill with the water and can be collected, while the para isomer remains in the distillation flask.[2][13][19]
-
Solution 2 (Advanced Crystallization): Techniques like complex-assisted crystallization, where an agent is added to selectively form a complex with one isomer to prevent its incorporation into the crystal lattice of the other, can be used for high-purity separations.[20][21]
-
Experimental Protocols
Protocol 1: General Procedure for Mononitration of p-tert-Amylphenol
This protocol is adapted from general procedures for phenol nitration, emphasizing control and safety.[3][17]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve p-tert-amylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (approx. 10 mL per gram of phenol).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with efficient stirring.
-
Prepare Nitrating Solution: In a separate beaker, prepare the nitrating solution by slowly adding dilute nitric acid (e.g., 35-40% concentration, 1.05 eq) to the same solvent used in the reaction flask.[17] Cool this solution in an ice bath.
-
Addition: Transfer the cold nitrating solution to the dropping funnel. Add the solution dropwise to the stirred amylphenol solution over 30-60 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 10 °C. Brown fumes (NO₂) indicate the reaction is proceeding too quickly or getting too hot.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a large beaker containing 5-10 times its volume of crushed ice and water, stirring vigorously.
-
Isolation: The product, 2-nitro-4-tert-amylphenol, should precipitate as a yellow solid. If it separates as an oil, stir for an additional 30 minutes in the ice bath to induce solidification. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum. The product can then be purified further, for example, by recrystallization from ethanol/water.
Protocol 2: Separation of Ortho- and Para-Nitro Isomers via Steam Distillation
This protocol is applicable if your starting material was an amylphenol that could produce both ortho and para isomers.
-
Setup: Transfer the crude, water-washed product mixture to a large round-bottom flask (the "distilling pot"). Add water to create a slurry. Set up a steam distillation apparatus, ensuring a steam inlet tube goes below the surface of the slurry and a condenser is ready to collect the distillate.
-
Distillation: Begin passing steam into the distilling pot. The volatile ortho-isomer will co-distill with the water. The distillate will appear as a cloudy, often yellow, emulsion. Continue the distillation until the distillate runs clear, indicating that all the ortho-isomer has been removed.
-
Isolate Ortho-Isomer: Cool the collected distillate in an ice bath. The ortho-nitroamylphenol will often solidify and can be collected by vacuum filtration. If it remains an oil, extract the distillate with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Isolate Para-Isomer: The non-volatile para-isomer remains in the distilling pot. Cool the pot and collect the solid para-isomer by vacuum filtration. This isomer can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
References
- Chemistry Stack Exchange. (2024).
- Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. [Link]
- Adah, S. A., et al. (1998).
- Chhatre, S. S., et al. (2010). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis Online. [Link]
- Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. [Link]
- Hashemi, M. M., & Beni, Y. A. (2005). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]
- Khan Academy. (n.d.).
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
- Rao, K. S., & Sridar, V. (2007).
- Chhatre, S. S., et al. (2010). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Taylor & Francis Online. [Link]
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
- Harding, M. J., et al. (2018).
- Slaninova, J., et al. (2011). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
- Corning. (2022).
- Bejan, V., et al. (2007). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. [Link]
- Harding, M. J., et al. (2018).
- Organic Chemistry Portal. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
- Google Patents. (2013). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- UKEssays. (2017).
- Quora. (2023).
- Ghiaci, M., & Asghari, J. (2001).
- Hashemi, M. M., & Beni, Y. A. (2005). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. [Link]
- Sciencemadness.org. (2022).
Sources
- 1. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 16. corning.com [corning.com]
- 17. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Navigating the Nuances of Nitro-Amylphenol Reduction: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the reduction of nitro-amylphenol. As Senior Application Scientists, we understand that the journey from a nitro-substituted aromatic ring to a functional amine is a critical transformation in the synthesis of many pharmaceutical and chemical entities. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your experimental workflow. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring that every step you take is a confident one.
Troubleshooting Guide: From Incomplete Reactions to Impure Products
The reduction of nitro-amylphenol, while a common reaction, can present several challenges. This section addresses the most frequently encountered issues in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Issue 1: My reaction is sluggish or incomplete. How can I drive it to completion?
An incomplete reaction is a frequent hurdle, often stemming from several factors related to reaction kinetics and catalyst/reagent activity.
Underlying Causes & Solutions:
-
Insufficient Catalyst/Reagent Activity: The heart of your reaction is the reducing agent. For catalytic hydrogenations (e.g., using Pd/C or Raney Nickel), ensure your catalyst is not old or poisoned. It's advisable to use a fresh batch or one from a reliable supplier. For chemical reductions (e.g., using Fe/HCl, SnCl₂, or sodium dithionite), the purity and physical form of the metal are crucial. Finely powdered metals offer a larger surface area for reaction.[1] Reagents like sodium dithionite can decompose over time, so using a fresh supply is recommended.
-
Poor Solubility: Your nitro-amylphenol must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider switching to a more suitable solvent or using a co-solvent system. For instance, in catalytic hydrogenations, protic solvents like ethanol or methanol are commonly used.
-
Suboptimal Temperature: While many reductions can be performed at room temperature, some substrates, especially those with electron-donating groups like the amyl group, may require gentle heating to increase the reaction rate.[1] Conversely, highly exothermic reactions may need cooling to prevent the formation of side products.
-
Inadequate Mixing: In heterogeneous reactions, such as catalytic hydrogenation, vigorous stirring is essential to ensure efficient contact between the substrate, hydrogen, and the catalyst surface.
Troubleshooting Workflow for Incomplete Reactions:
Caption: A stepwise approach to troubleshooting incomplete nitro-amylphenol reductions.
Issue 2: I'm observing significant side products. How can I improve the selectivity towards the desired amino-amylphenol?
The formation of intermediates such as nitroso and hydroxylamine species, or further reaction to form azo and azoxy compounds, is a common challenge in nitro group reductions.[1]
Minimizing Side Products:
-
Reaction Time and Temperature Control: Prolonged reaction times or excessive heat can lead to over-reduction or side reactions. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the starting material is consumed.[1]
-
pH Control: For reductions using metals in an acidic medium, maintaining the appropriate pH is critical.
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact selectivity. For molecules with other reducible functional groups, a chemoselective reducing agent is necessary.
| Reducing Agent | Selectivity Profile | Common Applications & Notes |
| H₂/Pd/C | High activity, can reduce other functional groups (e.g., alkenes, alkynes). | Often the first choice for simple nitro reductions due to clean workup.[2] |
| Fe/HCl or Fe/NH₄Cl | Good chemoselectivity for the nitro group. | A classic and cost-effective method.[2] |
| SnCl₂·2H₂O | Mild and selective for nitro group reduction in the presence of other reducible groups. | Often used for substrates with sensitive functionalities.[1] |
| Sodium Dithionite (Na₂S₂O₄) | Mild conditions, high chemoselectivity, and tolerates various functional groups. | A good metal-free alternative.[3] |
Issue 3: The purity of my final product is low, and it's discolored. What are the best purification strategies?
The final amino-amylphenol product can be prone to oxidation, leading to discoloration. Common impurities may include unreacted starting material, reaction intermediates, and catalyst residues.
Purification Protocols:
-
Recrystallization: This is often the most effective method for obtaining a highly crystalline and pure product. A mixed solvent system, such as ethanol and water, can be effective. If the solution is colored, adding a small amount of activated charcoal and performing a hot filtration can help remove colored impurities.
-
Acid-Base Extraction: Since amino-amylphenol is amphoteric, it can be separated from non-acidic or non-basic impurities through acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer containing the protonated amine can then be basified to precipitate the purified product.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Handling and Storage:
To prevent oxidation and discoloration, it is advisable to handle the purified amino-amylphenol under an inert atmosphere (e.g., nitrogen or argon), especially when heating. Storing the final product in a dark, cool place is also recommended.
Frequently Asked Questions (FAQs)
Q1: How does the amyl group on the phenol ring affect the reduction?
The amyl group is an electron-donating alkyl group. Electron-donating groups can slightly decrease the rate of reduction compared to unsubstituted nitroarenes.[1] This is because they increase the electron density on the aromatic ring, making the nitro group slightly less electrophilic. However, this effect is generally modest and can be overcome by optimizing reaction conditions such as temperature or catalyst loading. The steric bulk of the amyl group is unlikely to significantly hinder the approach of the reducing agent to the nitro group, which is relatively exposed.
Q2: Can I selectively reduce the nitro group in the presence of other functional groups on my nitro-amylphenol derivative?
Yes, achieving chemoselectivity is a common challenge in organic synthesis. The choice of reducing agent is paramount. For instance, if your molecule also contains a ketone or an aldehyde, catalytic hydrogenation might also reduce the carbonyl group. In such cases, reagents like tin(II) chloride in ethanol are known to be more selective for the nitro group.
Decision Tree for Selective Nitro Group Reduction:
Caption: A guide for selecting a reducing agent based on the presence of other functional groups.
Q3: What are the key safety precautions I should take during the reduction of nitro-amylphenol?
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your reaction is carried out in a well-ventilated fume hood, away from ignition sources. Always purge the reaction vessel with an inert gas (like nitrogen or argon) before and after the reaction.
-
Exothermic Reactions: Many nitro group reductions are exothermic. Monitor the reaction temperature closely, especially during the initial stages. Have an ice bath ready to cool the reaction if necessary.
-
Handling of Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and should be optimized for your specific nitro-amylphenol substrate.
Materials:
-
Nitro-amylphenol
-
Ethanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas supply
Procedure:
-
Reactor Setup: In a hydrogenation vessel, dissolve the nitro-amylphenol in ethanol (e.g., 10-20 mL of solvent per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen (a balloon of hydrogen is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of fresh solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino-amylphenol.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This method is particularly useful when other reducible functional groups are present.
Materials:
-
Nitro-amylphenol
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the nitro-amylphenol in ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution, followed by a catalytic amount of concentrated HCl.
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product as necessary.
References
- BenchChem. (2025). Synthesis and Purification of 4-Amino-2-methylphenol.
- BenchChem. (2025). Challenges in the selective reduction of the nitro group.
- MDPI. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- ACS Publications. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- ResearchGate. (2012). How 4-amino-2-nitrophenol can be prepared.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
- RSC Publishing. (2022). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization.
- ResearchGate. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups.
- PrepChem.com. (n.d.). Synthesis of 4-amino-2,6-di-tert-butylphenol.
- MDPI. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts.
- RSC Publishing. (2021). Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods.
- RSC Publishing. (2021). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.
- RSC Publishing. (2022). Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe-based composites.
- ResearchGate. (2018). 4-Nitrophenol reduction.
- ResearchGate. (2025). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure.
- RSC Publishing. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
- ResearchGate. (2025). Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin.
- PMC. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
- RSC Publishing. (2024). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
- ResearchGate. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
- ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
Sources
Technical Support Center: Purification of 2-Amino-4-tert-amylphenol
Welcome to the technical support guide for the purification of 2-Amino-4-tert-amylphenol (ATA). This document is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during the isolation and purification of this compound. We will address common issues through a detailed troubleshooting guide and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Introduction: The Unique Challenges of a Substituted Aminophenol
This compound is a bifunctional molecule containing both a nucleophilic aromatic amine and an acidic phenol. This dual reactivity, combined with its susceptibility to oxidation, presents a unique set of purification challenges. Common issues include product discoloration from oxidation, poor separation during chromatography due to strong interactions with stationary phases, and difficulties in achieving effective crystallization. This guide provides field-proven insights to navigate these obstacles effectively.
Physicochemical Properties of this compound
A clear understanding of the physical properties of this compound is fundamental to designing robust purification protocols. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |
| Molecular Weight | 179.26 g/mol | PubChem[1], Sigma-Aldrich |
| Melting Point | 119-120 °C | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| IUPAC Name | 2-amino-4-(2-methylbutan-2-yl)phenol | PubChem[1] |
| CAS Number | 91339-74-1 | Sigma-Aldrich |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My sample of this compound is a pink or dark brown color, not off-white. What causes this discoloration and how can I prevent it?
Answer: This is the most common issue faced with aminophenols. The discoloration is caused by the oxidation of the aminophenol to form highly colored quinone-imine or quinone-type impurities.[2] This process is readily accelerated by exposure to atmospheric oxygen, light, and trace metal ions.
Causality: The electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups make the aromatic ring highly susceptible to oxidation. The initial product is often a quinone-imine, which can further polymerize to form complex, dark-colored mixtures.
Solutions & Preventive Measures:
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification steps such as chromatography, solvent evaporation, and filtration under a nitrogen or argon atmosphere to minimize contact with oxygen.[2]
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degassing your solvents by sparging with an inert gas (N₂ or Ar) or via freeze-pump-thaw cycles before use can significantly reduce oxidation.[2]
-
Add Antioxidants: In some cases, adding a small amount of a reducing agent like sodium dithionite or ascorbic acid during workup or extraction can help prevent oxidation. However, this will require subsequent removal.
-
Proper Storage: Store the purified, dry solid under an inert atmosphere, protected from light (in an amber vial), and at low temperatures to ensure long-term stability.[2]
Question 2: During silica gel column chromatography, my compound streaks severely ("tails"), leading to poor separation and mixed fractions. What is happening?
Answer: This is a classic problem observed with basic amines and acidic phenols on standard silica gel. Peak tailing occurs due to strong, non-ideal interactions between your compound and the stationary phase.
Causality: Silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic. The basic amino group on your molecule can engage in a strong acid-base interaction with these silanols. Simultaneously, the acidic phenolic hydroxyl group can hydrogen bond strongly with the silica surface. These interactions lead to slow desorption kinetics, causing the compound to "smear" or "tail" down the column.[2]
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To suppress the interaction of the amino group, add a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine to your eluent system. The modifier will preferentially bind to the acidic silanol sites, allowing your compound to elute more symmetrically.
-
Add an Acidic Modifier: Alternatively, to protonate the amine and potentially modify the silica surface, a small amount of acetic acid or formic acid can be added. This is often less effective for aminophenols than a basic modifier.
-
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): Switching to alumina can be highly effective. Basic alumina will prevent the protonation of the amine, while neutral alumina offers a less acidic surface than silica.
-
Reversed-Phase (C18): If your impurities have significantly different polarities, reversed-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can provide excellent separation, as it operates on a different separation principle (hydrophobicity).
-
Question 3: I am attempting to recrystallize this compound, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature that is above the compound's melting point.[2] This is detrimental to purification because impurities are often soluble in the oil and become trapped upon solidification.
Causality: This phenomenon is common when the melting point of the solute is lower than the boiling point of the chosen recrystallization solvent. It can also happen if the compound's solubility increases too rapidly with temperature.
Solutions:
-
Select a Lower-Boiling Solvent: Choose a solvent or solvent system with a boiling point well below the compound's melting point (119-120 °C). For example, a mixture of ethyl acetate and hexanes, or toluene, might be suitable candidates.
-
Use a Solvent Pair: A solvent pair, consisting of one solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and another in which it is insoluble (e.g., hexanes, heptane), provides excellent control. Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the hot "bad" solvent until the solution becomes faintly cloudy (the cloud point). Allow it to cool slowly from there.
-
Increase the Solvent Volume: Sometimes, using a more dilute solution can prevent the saturation point from being reached at a temperature above the melting point.
-
Induce Crystallization at a Lower Temperature: After dissolving the compound, allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization at a lower temperature.
Experimental Protocols
Protocol 1: Column Chromatography Purification with a Modified Eluent
This protocol describes a standard procedure for purifying this compound on silica gel while mitigating peak tailing.
-
Stationary Phase Preparation:
-
Select silica gel with a standard particle size (e.g., 60 Å, 40-63 µm).
-
Prepare a slurry of the silica gel in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
-
Eluent Preparation:
-
Prepare a stock solution of your mobile phase (e.g., Hexanes/Ethyl Acetate). A good starting point for polarity can be determined by Thin Layer Chromatography (TLC), aiming for an Rf of ~0.25-0.35.
-
To this mobile phase, add 0.5% (v/v) triethylamine (Et₃N). For every 1 L of eluent, add 5 mL of Et₃N. Mix thoroughly.
-
-
Column Packing:
-
Secure a glass column vertically. Pour the silica slurry into the column and allow it to pack under gravity or with light pressure.
-
Once packed, drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the top of the column.
-
Begin elution, collecting fractions and monitoring the separation by TLC. The triethylamine in the eluent should ensure a symmetrical spot on the TLC plate and a sharp peak during elution.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will co-evaporate with the solvent.
-
Troubleshooting Workflow for Column Chromatography
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for phenolic compound purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound synthesized from p-tert-amylphenol? A: If the synthesis follows a common route involving the nitration of p-tert-amylphenol followed by reduction, potential impurities include:
-
Unreacted p-tert-amylphenol: The starting material for the nitration step.
-
Isomeric Products: Nitration can sometimes yield small amounts of other isomers, which would carry through the reduction step.
-
Di-nitrated Species: Over-nitration can lead to dinitro-tert-amylphenol species.
-
Incomplete Reduction Products: Depending on the reduction method, nitroso or azoxy intermediates may be present.
-
Starting materials from the initial step: The synthesis of p-tert-amylphenol itself uses phenol and tert-amyl alcohol, which could be present as trace impurities.[3]
Q2: How can I confirm the purity of my final product? A: A combination of techniques is recommended for full characterization:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. The absence of secondary spots in several different eluent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.[1] The integration of proton signals can provide a quantitative measure of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. A single sharp peak on the chromatogram indicates a high degree of purity.[4]
-
Melting Point Analysis: A sharp melting point that matches the literature value (119-120 °C) is a strong indicator of a pure crystalline solid. Impurities typically broaden the melting range and depress the melting point.
Q3: Is distillation a viable purification method for this compound? A: While distillation is a powerful technique for liquids, it is generally not the preferred method for solid this compound. Its relatively high melting point and potential for thermal degradation and oxidation at elevated temperatures make distillation challenging. Vacuum distillation could lower the required temperature, but recrystallization or chromatography are typically safer and more effective methods for this compound.
References
- Benchchem. Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 330042, this compound. PubChem.
- Google Patents. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Reddit. How to dry and purify Phenol. r/chemistry.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC.
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
preventing oxidation of "2-Amino-4-tert-amylphenol" during storage
This guide is intended for researchers, scientists, and drug development professionals working with 2-Amino-4-tert-amylphenol. Its purpose is to provide expert guidance on preventing its oxidation during storage, ensuring the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Storing this compound
This compound is a substituted aminophenol with the molecular formula C₁₁H₁₇NO.[1][2] While a valuable intermediate in various synthetic applications, its chemical structure—featuring both an amino (-NH₂) and a hydroxyl (-OH) group on an aromatic ring—renders it highly susceptible to atmospheric oxidation.[3][4] This degradation not only alters the compound's physical appearance, often leading to discoloration from a white or off-white solid to yellow, brown, or even purple hues, but it can also compromise its purity and reactivity in downstream applications. Understanding and mitigating this oxidative instability is therefore critical for ensuring experimental reproducibility and the quality of synthesized products.
This technical support center provides a comprehensive overview of the causes of this compound oxidation, preventative strategies, and troubleshooting measures.
Frequently Asked Questions (FAQs)
Q1: My new bottle of this compound has a slight yellowish tint. Is it still usable?
A slight yellowish tint can be an early indicator of oxidation. While it may still be suitable for some non-critical applications, for sensitive experiments such as pharmaceutical synthesis or kinetic studies, it is highly recommended to first assess the purity of the material. The presence of oxidation products could potentially interfere with your reaction. A simple visual inspection is not sufficient for quality assessment.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The primary drivers of oxidation for this compound are:
-
Oxygen: Atmospheric oxygen is the principal oxidizing agent.[4]
-
Light: Exposure to light, particularly UV radiation, can catalyze the oxidation process.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.
-
High Humidity: Moisture can facilitate oxidative processes.
Q3: What are the visible signs of significant degradation?
Significant degradation is often indicated by a noticeable change in color from its typical off-white or light tan appearance to darker shades of yellow, brown, or even purple. In advanced stages of oxidation, you may also observe a change in the material's physical state, such as clumping of the solid.
Q4: How can I confirm if my sample has oxidized?
Visual inspection is a preliminary step. For a definitive assessment of purity, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method to quantify the parent compound and identify degradation products.[5] Spectrophotometric methods can also be employed to detect the formation of colored oxidation byproducts.[6][7]
Troubleshooting Guide: Managing Oxidized this compound
If you suspect your stock of this compound has undergone oxidation, follow these steps:
-
Isolate the Container: Immediately segregate the suspected container to prevent accidental use in critical experiments.
-
Document Observations: Record the date, appearance of the material (color, consistency), and any relevant storage conditions (e.g., duration of storage, temperature).
-
Perform Quality Control Analysis (Recommended):
-
HPLC Analysis: Use a validated HPLC method to determine the purity of the sample. Compare the chromatogram to a reference standard or a previously analyzed, non-degraded batch.
-
Spectrophotometry: Dissolve a small, known amount of the material in a suitable solvent (e.g., ethanol or methanol) and measure its UV-Vis spectrum. The appearance of new absorption bands, particularly in the visible region, can indicate the presence of colored oxidation products.[5][6]
-
-
Decision on Usability:
-
High Purity (>98%): If analytical results confirm high purity with minimal degradation products, the material may be suitable for less sensitive applications. However, it should be used promptly.
-
Significant Degradation (<98%): If significant degradation is detected, it is strongly advised to discard the material according to your institution's hazardous waste disposal procedures.[8] Using degraded material can lead to failed experiments, impure products, and misleading results.
-
Preventative Measures: Best Practices for Storage
Proactive measures are the most effective way to ensure the long-term stability of this compound.
Inert Atmosphere Storage
The most critical step in preventing oxidation is to minimize contact with atmospheric oxygen.
-
Inert Gas Blanketing: Store the compound under an inert atmosphere such as argon or nitrogen.[9] After each use, flush the container headspace with the inert gas before sealing.
-
Vacuum Sealing: For long-term storage, consider sealing the container under vacuum.
Controlled Environment
-
Temperature: Store this compound in a cool, dry place. Refrigeration is often recommended, but ensure the container is well-sealed to prevent condensation upon removal.
-
Light: Protect the compound from light by storing it in an amber glass bottle or in a light-blocking secondary container.
-
Moisture: Ensure the storage area is dry. Use of desiccants within a secondary containment unit can be beneficial.
Use of Antioxidants
For solutions of this compound, the addition of a small amount of an antioxidant can be beneficial, particularly for applications where the antioxidant will not interfere.
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are effective radical scavengers.[10][11] They work by donating a hydrogen atom to terminate the oxidative chain reactions.[3][12] A typical concentration range is 0.01-0.1%.[10]
-
Reducing Agents: Ascorbic acid can act as a reducing agent to prevent the formation of hydroperoxides.[11]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with oxygen, the primary oxidant.[9] |
| Temperature | Cool (2-8 °C Recommended) | Reduces the rate of chemical degradation. |
| Light | Protection from Light (Amber Vial) | Prevents light-catalyzed oxidation. |
| Container | Tightly Sealed, Air-tight | Prevents ingress of oxygen and moisture.[8] |
| Additives | Antioxidants (for solutions) | Scavenges free radicals to inhibit oxidation.[10] |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
-
Materials: Container of this compound, source of dry nitrogen or argon gas with a regulator and tubing, appropriate personal protective equipment (PPE) (gloves, safety glasses).[1]
-
Procedure: a. Open the container in a well-ventilated area or fume hood. b. Dispense the required amount of the compound quickly. c. Insert a tube delivering a gentle stream of nitrogen or argon into the container's headspace. d. Flush the headspace for 15-30 seconds to displace the air. e. While maintaining the inert gas flow, securely seal the container cap. f. Store the container under the recommended conditions.
Protocol 2: Quality Control by UV-Vis Spectrophotometry (Qualitative)
-
Materials: Suspected this compound sample, reference (non-degraded) sample, spectrophotometer-grade solvent (e.g., ethanol), quartz cuvettes, spectrophotometer.
-
Procedure: a. Prepare a stock solution of both the reference and suspect samples at the same concentration (e.g., 0.1 mg/mL) in the chosen solvent. b. Run a baseline scan with the solvent-filled cuvette. c. Scan the reference sample solution across a relevant wavelength range (e.g., 200-700 nm) to obtain its characteristic spectrum. d. Without changing settings, scan the suspect sample solution. e. Analysis: Compare the two spectra. The presence of new absorption peaks in the visible range (400-700 nm) for the suspect sample is indicative of colored oxidation products.[6]
Visualizing the Process
Diagram 1: Simplified Oxidation Pathway
The oxidation of this compound can proceed through a series of steps to form colored quinone-imine type structures.
Caption: Simplified schematic of the oxidation of this compound.
Diagram 2: Recommended Storage Workflow
A logical workflow for ensuring the quality of this compound.
Caption: Recommended workflow for storing and handling this compound.
References
- This compound. PubChem, National Institutes of Health.
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies. (2024-06-20).
- SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Biochem Chemopharma.
- Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. (2020-09-02).
- View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. University of Mosul.
- Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry (RSC Publishing).
- Aniline. Washington State University, Environmental Health & Safety.
- Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry - ACS Publications.
- Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. (2020-04-05).
- phenol handling phenol hydrates substituted phenols cresols. Biodeg.co.uk.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health.
- Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. CordenPharma. (2021-06-23).
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI.
- Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. Google Patents.
- Synthesis of meta-carbonyl phenols and anilines. National Institutes of Health. (2024-03-18).
- Amines. NCERT.
- (PDF) Synthesis of meta-functionalized phenols and anilines. ResearchGate.
Sources
- 1. 2-氨基-4-叔戊基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. kajay-remedies.com [kajay-remedies.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting NMR peak assignments for "2-Amino-4-tert-amylphenol"
Technical Support Center: 2-Amino-4-tert-amylphenol NMR Analysis
Welcome to the technical support guide for the NMR analysis of this compound. This document provides in-depth troubleshooting advice and practical workflows designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges in spectral assignment and ensure the integrity of your structural elucidation.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the NMR analysis of this compound.
Q1: Why are the signals for my -OH and -NH₂ protons very broad or completely missing?
A1: This is a classic issue related to "exchangeable protons." Protons on heteroatoms like oxygen and nitrogen can rapidly exchange with each other and with trace amounts of acid or water in the NMR solvent (e.g., CDCl₃).[1][2] This rapid exchange, occurring on the NMR timescale, leads to significant peak broadening. In some cases, especially with protic solvents like CD₃OD or D₂O, these protons will exchange with deuterium from the solvent and their signals will disappear entirely.[2][3]
-
Causality: The rate of chemical exchange affects the appearance of NMR signals. Fast exchange averages the magnetic environments, resulting in a single, often broad, peak. Intermediate exchange rates can cause signals to broaden to the point where they are indistinguishable from the baseline noise.
-
Troubleshooting: To confirm the identity of these peaks, perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear, confirming their assignment.[2][4]
Q2: The aromatic protons are overlapping. How can I resolve and assign them?
A2: The three aromatic protons in this compound form a complex spin system, and their chemical shifts can be very close, leading to overlapping multiplets.
-
Causality: The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups strongly shield the aromatic protons, shifting them upfield. The precise chemical shift is sensitive to the substitution pattern and solvent.
-
Troubleshooting:
-
Change the Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS), which may resolve the overlapping signals.[4][5]
-
2D COSY Experiment: A Correlation SpectroscopY (COSY) experiment is the most direct way to resolve this. It will show correlations between protons that are coupled to each other (typically through three bonds). This will allow you to trace the connectivity of the aromatic spin system and definitively identify which protons are adjacent on the ring.[6]
-
Q3: How do I definitively assign the quaternary carbons, especially the ones in the aromatic ring and the tert-amyl group?
A3: Quaternary carbons do not have any directly attached protons, so they will not show signals in a standard ¹³C DEPT-135 or HSQC spectrum. The best tool for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality: HMBC detects long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[7][8]
-
Troubleshooting: By analyzing the HMBC spectrum, you can find correlations from known protons to the unknown quaternary carbons. For example:
-
The methyl protons of the tert-amyl group will show a correlation to the quaternary carbon of that same group.
-
The aromatic protons will show correlations to the nearby quaternary carbons in the ring, allowing for their unambiguous assignment.
-
Systematic Troubleshooting Workflow
For more complex assignment challenges, a systematic approach is required. This workflow guides you from basic 1D experiments to advanced 2D techniques, ensuring a robust and self-validating assignment.
Workflow Diagram: Systematic Peak Assignment
Caption: A flowchart for systematic NMR peak assignment.
Step 1: Foundational ¹H NMR Analysis
-
Acquire a high-resolution ¹H NMR spectrum. Ensure good shimming to obtain sharp peaks and accurate integrals.[9]
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment. For this compound, you expect ratios corresponding to the three aromatic protons, the nine protons of the tert-amyl group (split into 6H, 2H, and 3H), and the three exchangeable protons (-OH and -NH₂).
-
Perform a D₂O shake as described in the FAQs to identify the -OH and -NH₂ signals.
Step 2: Establish Proton Connectivity with COSY
The COSY experiment reveals which protons are coupled to each other.
-
Expected Correlations:
-
You will see cross-peaks connecting the three adjacent aromatic protons.
-
In the tert-amyl group, a cross-peak will connect the -CH₂- protons (quartet) with the -CH₃ protons (triplet).
-
-
Interpretation: This experiment allows you to "walk" along the proton spin systems, confirming the structure of the aromatic ring and the ethyl fragment of the tert-amyl group.
Step 3: Correlate Protons to Carbons with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[7]
-
Expected Correlations:
-
Each of the three aromatic ¹H signals will show a cross-peak to a ¹³C signal in the aromatic region (typically 110-150 ppm).
-
The aliphatic protons of the tert-amyl group will correlate to their respective carbons in the aliphatic region (typically 10-40 ppm).
-
-
Trustworthiness Check: This provides a direct link between the ¹H and ¹³C spectra for all protonated carbons. Quaternary carbons will be absent from the HSQC spectrum.
Step 4: Assemble the Full Carbon Skeleton with HMBC
The HMBC experiment is the key to assigning the complete carbon skeleton by identifying long-range (2- and 3-bond) H-C correlations.
Key HMBC Correlations for this compound
Caption: Key HMBC correlations for structural assignment.
-
Critical Correlations to Look For:
-
tert-Amyl to Ring: The protons of the tert-amyl group should show a 3-bond correlation (³J) to the aromatic carbon they are attached to (C4) and potentially 4-bond correlations to C3 and C5. This definitively connects the aliphatic side chain to the aromatic ring.
-
Aromatic Protons to Quaternary Carbons: The aromatic proton at C5, for example, will show correlations to the quaternary carbons C1 and C4. These correlations are essential for assigning C1, C2, and C4.
-
Exchangeable Protons to Ring: In an aprotic solvent like DMSO-d₆ where exchange is slower, the -NH₂ protons may show correlations to C2 and C3, further confirming their position.
-
Reference Data
The following table provides estimated chemical shift ranges for this compound. Actual values can vary based on solvent, concentration, and temperature.[10][11]
| Assignment | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Aromatic CH | 6.5 - 7.0 | 115 - 125 | Highly dependent on position relative to -OH and -NH₂ groups. |
| Aromatic C-OH | - | 140 - 150 | Quaternary carbon, assigned by HMBC. |
| Aromatic C-NH₂ | - | 135 - 145 | Quaternary carbon, assigned by HMBC. |
| Aromatic C-tert-amyl | - | 130 - 140 | Quaternary carbon, assigned by HMBC. |
| -OH | 4.0 - 6.0 (variable) | - | Broad signal, disappears on D₂O shake.[1] |
| -NH₂ | 3.5 - 5.0 (variable) | - | Broad signal, disappears on D₂O shake.[1] |
| tert-amyl -C(CH₃)₂ | ~ 0.7 (singlet, 6H) | ~ 25 | |
| tert-amyl -C(CH₃)₂ | - | ~ 35 | Quaternary carbon, assigned by HMBC. |
| tert-amyl -CH₂- | ~ 1.6 (quartet, 2H) | ~ 30 | |
| tert-amyl -CH₃ | ~ 0.9 (triplet, 3H) | ~ 10 |
Experimental Protocols
Protocol 1: D₂O Shake for Identification of Exchangeable Protons
-
Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop (~20 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube securely and shake vigorously for 30 seconds to ensure mixing.
-
Allow the sample to settle for 1-2 minutes.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Compare the two spectra. Signals corresponding to -OH and -NH₂ protons will be significantly reduced in intensity or will have disappeared.[4]
Protocol 2: Standard ¹H-¹³C HMBC Acquisition
-
Prepare a reasonably concentrated sample (~15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for ¹³C correlations.
-
Tune and shim the spectrometer for the sample.
-
Load a standard HMBC experiment parameter set from the spectrometer's library (e.g., hmbcgplpndqf on a Bruker system).
-
Set the spectral widths to cover the expected proton and carbon chemical shift ranges.
-
Crucial Parameter: Set the long-range coupling constant (d6 or CNST2) to optimize for 2- and 3-bond correlations. A value of 8-10 Hz is a standard starting point for aromatic and aliphatic systems.[6]
-
Set an appropriate number of scans (e.g., 8-16) and dummy scans (e.g., 2-4) to achieve adequate signal-to-noise.
-
Acquire and process the 2D data using standard Fourier transformation and phase correction routines.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Moser, A. Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. 2023.
- The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. 2021.
- H NMR Spectroscopy. Unknown Source.
- Why don't NH2 and OH protons appear in 1H NMR spectra?. Reddit. 2015.
- HMBC and HMQC Spectra. Chemistry LibreTexts. 2022.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. 2020.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- NMR Chemical Shift Values Table. Chemistry Steps.
- How does solvent choice effect chemical shift in NMR experiments?. Reddit. 2022.
- Troubleshooting Acquisition Related Problems. NMR Facility, University of Wisconsin-Madison.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Diazotization of Sterically Hindered Aminophenols
Welcome to the technical support center for resolving challenges in the diazotization of sterically hindered aminophenols. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this notoriously challenging yet crucial transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the diazotization of aminophenols bearing bulky substituents.
Q1: My diazotization reaction is failing or giving very low yields. What are the primary causes related to steric hindrance?
A1: Low yields or complete reaction failure with sterically hindered aminophenols typically stem from a combination of factors all rooted in the bulky nature of the substrate.
-
Reduced Nucleophilicity of the Amino Group: Large groups, especially in the ortho positions relative to the amine, can electronically deactivate the amino group. This makes it a poorer nucleophile, slowing down the critical initial attack on the nitrosonium ion (NO⁺), the key electrophile in diazotization.[1]
-
Physical Shielding: The steric bulk creates a physical barrier, impeding the approach of the diazotizing agent to the amino functional group.[1]
-
Poor Solubility: Sterically hindered aminophenols often exhibit poor solubility in the highly polar, acidic aqueous media traditionally used for diazotization.[1][2] This leads to a heterogeneous reaction mixture, preventing complete conversion.
Troubleshooting Workflow:
dot graph TD { A[Low Yield/No Reaction] --> B{Initial Diagnosis}; B --> C[Check Solubility]; B --> D[Assess Steric Hindrance]; C --> E{Substrate fully dissolved?}; E -- No --> F[Switch to Organic Solvent System]; F --> G[Use tert-Butyl Nitrite (TBN)]; E -- Yes --> H[Consider Electronic Effects]; D --> I{Ortho-substituents present?}; I -- Yes --> J[Employ Alternative Diazotizing Agents]; J --> K[Nitrosylsulfuric Acid (HNSO₄)]; H --> L[Increase Reaction Time/Temperature]; subgraph "Solutions" G; K; L; end style G fill:#4285F4,fontcolor:#FFFFFF style K fill:#EA4335,fontcolor:#FFFFFF style L fill:#FBBC05,fontcolor:#202124 } caption: Decision-making workflow for low-yield reactions.
Q2: I'm observing significant decomposition of my diazonium salt, indicated by gas evolution and the formation of a dark, oily precipitate. How can I improve its stability?
A2: The instability of diazonium salts is a well-known issue, exacerbated by steric hindrance which can weaken the C-N bond.[3] The black, oily product is a classic sign of decomposition, where the diazonium salt breaks down to release nitrogen gas (N₂) and form phenols or other byproducts.[4][5]
-
Temperature Control is Critical: The diazotization reaction is highly exothermic.[6] Maintaining a low temperature, typically between 0-5 °C, is paramount to prevent decomposition.[1][5][6][7][8]
-
Choice of Counter-ion: The stability of the diazonium salt is significantly influenced by its counter-ion. Smaller counter-ions like chloride (Cl⁻) lead to less stable salts.[3] Larger, non-nucleophilic counter-ions such as tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) can form more stable, sometimes even isolable, diazonium salts.[3][9]
Q3: My reaction is sluggish and incomplete, even with extended reaction times. Are there more powerful diazotization methods for these challenging substrates?
A3: Yes, for particularly unreactive or insoluble aminophenols, standard aqueous methods are often insufficient. In these cases, more potent diazotizing agents and non-aqueous conditions are necessary.
-
Nitrosylsulfuric Acid: This is a powerful diazotizing agent prepared by dissolving sodium nitrite in concentrated sulfuric acid.[2][10] It is particularly effective for weakly basic or insoluble amines.[1][2][11]
-
Organic Nitrites in Non-Aqueous Solvents: Reagents like tert-butyl nitrite (TBN) or isopentyl nitrite can be used in organic solvents (e.g., acetonitrile, dichloromethane, or HFIP).[1][12][13] This approach overcomes the solubility issues of hindered aminophenols in aqueous media.[1]
| Method | Diazotizing Agent | Solvent | Temperature | Best For |
| Standard Aqueous | NaNO₂ / HCl or H₂SO₄ | Water | 0-5 °C | Unhindered or moderately hindered, soluble amines.[7][8] |
| Nitrosylsulfuric Acid | NaNO₂ in conc. H₂SO₄ | Concentrated H₂SO₄ | 0-10 °C | Weakly basic, insoluble, or highly hindered amines.[2][10] |
| Organic Nitrite | tert-Butyl Nitrite (TBN) | Acetonitrile, THF, etc. | Varies (can be > 5 °C) | Poorly soluble amines, acid-sensitive substrates.[1][12] |
Q4: I am struggling with side reactions, particularly the formation of triazenes or azo compounds from unreacted starting material.
A4: The formation of these byproducts indicates that the newly formed, electrophilic diazonium salt is reacting with the remaining nucleophilic starting amine. This is a common issue when the diazotization is slow or incomplete.
-
Ensure Complete Diazotization: It's crucial that all of the primary amine is converted to the diazonium salt before it has a chance to couple. This can be verified by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue).[14]
-
Control Stoichiometry and Addition Rate: A slight excess of the diazotizing agent is often used. The slow, dropwise addition of the sodium nitrite solution to the acidic amine solution ensures that the nitrous acid is consumed as it is formed, minimizing side reactions.[6]
Part 2: Detailed Experimental Protocols
These protocols provide step-by-step guidance for performing diazotization on challenging substrates.
Protocol 1: Diazotization using Nitrosylsulfuric Acid
This method is suitable for sterically hindered aminophenols that are unreactive or insoluble in standard aqueous acids.
1. Preparation of Nitrosylsulfuric Acid: a. In a clean, dry flask equipped with a magnetic stirrer and cooled in an ice-salt bath, carefully add sodium nitrite (1.05 eq.) in small portions to concentrated sulfuric acid (96-98%). b. Maintain the temperature between 0-10 °C during the addition.[2] c. Stir the mixture until all the sodium nitrite has dissolved to form a clear solution of nitrosylsulfuric acid.
2. Diazotization: a. In a separate flask, dissolve the sterically hindered aminophenol (1.0 eq.) in concentrated sulfuric acid, keeping the temperature below 15 °C. b. Cool this solution to 0-5 °C. c. Slowly add the prepared nitrosylsulfuric acid solution dropwise to the aminophenol solution. d. Maintain rigorous temperature control (0-5 °C) throughout the addition. e. After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete conversion.
3. Subsequent Coupling: a. The resulting diazonium salt solution can now be added to a cooled solution of the coupling partner (e.g., a phenol or aniline derivative) under appropriate pH conditions.
dot graph TD { subgraph "Step 1: Prepare HNSO₄" A[Cool conc. H₂SO₄] --> B[Add NaNO₂ portion-wise]; B --> C[Stir until dissolved]; end subgraph "Step 2: Diazotization" D[Dissolve Aminophenol in conc. H₂SO₄] --> E[Cool to 0-5 °C]; E --> F[Add HNSO₄ dropwise]; F --> G[Stir for 30-60 min]; end subgraph "Step 3: Coupling" G --> H[Add to Coupling Partner]; end style A fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124 style H fill:#34A853,fontcolor:#FFFFFF } caption: Workflow for diazotization with nitrosylsulfuric acid.
Protocol 2: Diazotization using tert-Butyl Nitrite in an Organic Solvent
This protocol is ideal for substrates with poor solubility in aqueous media or those sensitive to strong mineral acids.
1. Reaction Setup: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered aminophenol (1.0 eq.) in a suitable anhydrous organic solvent (e.g., acetonitrile, THF, or dichloromethane). b. Cool the solution to the desired temperature (this can range from 0 °C to room temperature depending on the substrate's reactivity).
2. Diazotization: a. To the stirred solution, add tert-butyl nitrite (1.1-1.2 eq.) dropwise via a syringe. b. Monitor the reaction progress by TLC or LC-MS. c. Stir for 1-4 hours, or until the starting material is consumed.
3. Subsequent Use: a. The resulting solution of the diazonium salt is typically used immediately in the next step without isolation.
Part 3: Understanding the Mechanism
The diazotization process involves a series of well-defined steps. Understanding this mechanism is key to troubleshooting effectively.
-
Formation of the Diazotizing Agent: In aqueous acid, sodium nitrite is protonated to form nitrous acid (HNO₂).[7][9] Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺).[15][16][17]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminophenol attacks the nitrosonium ion, forming an N-N bond.[15][17]
-
Proton Transfer & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable, triple-bonded diazonium ion (-N₂⁺).[15][16][18]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];
} caption: Simplified mechanism of diazotization.
Steric hindrance primarily affects the initial nucleophilic attack (A -> C), slowing it down and allowing side reactions or decomposition to compete. By using more potent electrophiles (like those generated from nitrosylsulfuric acid) or improving substrate availability (by changing solvents), these hurdles can be overcome.
References
- H. H. S. O. O. N. N. H3C. CH3. O. O. O. ,. ,. ,. OH. ,. OH. HO a b c d e. 1. Scheme 1: Diazotization of aniline derivatives and coupling reaction with electron-donor compounds (1a-e) in the presence of solid sodium nitrite and 2 by grinding. Prog.
- General Organic Chemistry | Steric Hindrance | Diazo Coupling Reaction on Aniline. YouTube.
- Diazotization of amines.
- Diazotiz
- Sterically Hindered Diazonium Salts for the Grafting of a Monolayer on Metals.
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- Application Notes and Protocols: Diazotization of Aniline Nitrate for Synthetic Applic
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
- Diazotis
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionaliz
- Amines. NCERT.
- Technical Support Center: Coupling Reactions with Diazotized 5-Amino-2,4-dichlorophenol. Benchchem.
- Structures, Stability, and Safety of Diazonium Salts.
- converting anilines to diazoniums ions. YouTube.
- The diazotiz
- The Reaction of Amines with Nitrous Acid. Chemistry Steps.
- Technical Support Center: Diazotization of Sterically Hindered Anilines. Benchchem.
- Exploring Flow Procedures for Diazonium Form
- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.
- Diazotization of 2- or 4-aminophenols.
- Process and apparatus for the diazotization of amines.
- Diazonium Salts Prepar
- Lecture 16 Arom
- The diazotization process.
- One-Pot Sodium Azide-Free Synthesis of Aryl Azides
- 14.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. XMB.
- The stability of benzene diazonium salts is because class 11 chemistry CBSE. Vedantu.
- Diazonium Salt Form
- The preparation method of 2-amino-4-tert.-butyl phenol.
- Chemistry Diazotization Reaction.
- Application Notes and Protocols for Azo Dye Synthesis Using 2-Amino-3-methylphenol. Benchchem.
- Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
- Organic Syntheses Procedure.
- (PDF) Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol.
- Troubleshooting low sensitivity in 4-diazodiphenylamino sulf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5874547A - Diazotization of amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. byjus.com [byjus.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. US4234478A - Process and apparatus for the diazotization of amines - Google Patents [patents.google.com]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. byjus.com [byjus.com]
- 16. m.youtube.com [m.youtube.com]
- 17. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Coupling Reactions for 2-Amino-4-tert-amylphenol
Welcome to the technical support center for optimizing coupling reactions involving 2-Amino-4-tert-amylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming C-N bonds with this sterically hindered and functionally rich aniline derivative. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The structure of this compound presents unique challenges. The bulky tert-amyl group creates significant steric hindrance around the nucleophilic amino group. Furthermore, the presence of a phenolic hydroxyl group ortho to the amine introduces potential complications, including competitive reactivity and chelation effects. This guide provides a systematic approach to overcoming these hurdles.
Core Principles: Understanding the Catalytic Cycle
Success in optimization begins with a firm grasp of the reaction mechanism. The most common and versatile method for this transformation is the Buchwald-Hartwig Amination, a palladium-catalyzed cross-coupling reaction. Understanding its catalytic cycle is paramount for rational troubleshooting.
The cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The aniline (in our case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex. This step is often rate-limiting, especially with hindered anilines.
-
Reductive Elimination: The desired C-N bond is formed as the product (a substituted diphenylamine) is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common experimental failures.
Question 1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?
This is the most frequent issue, often stemming from a suboptimal choice of catalyst, base, or solvent, particularly given the steric hindrance of this compound.
Caption: Logical workflow for troubleshooting low-yield coupling reactions.
Detailed Breakdown:
-
A. Re-evaluate the Catalyst System:
-
The Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. The steric bulk of this compound requires specialized ligands to facilitate both the oxidative addition and the crucial reductive elimination step.
-
The Solution: Employ electron-rich, bulky biarylphosphine ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is necessary for coupling hindered substrates. Consider using pre-catalysts, which are air-stable and generate the active LPd(0) species in situ, leading to more reproducible results.[3]
-
Recommended Ligands:
-
For Palladium: XPhos, RuPhos, or BrettPhos are excellent starting points.
-
For Copper: While palladium is often more versatile, modern copper-catalyzed systems using ligands like pyrrole-ols have shown remarkable efficacy for coupling sterically demanding partners and can be a cost-effective alternative.[4][5][6][7][8]
-
-
-
B. Optimize the Base:
-
The Problem: The choice of base is critical and non-trivial. A base that is too strong (e.g., NaOtBu) can deprotonate the phenolic hydroxyl group, leading to side reactions or catalyst inhibition. An insoluble inorganic base may lead to reproducibility issues, as the deprotonation can be dependent on surface area and stirring rate.[3][9]
-
The Solution: Use weaker, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are strong enough to facilitate the amine deprotonation step without causing side reactions.[3] For sensitive substrates, soluble organic bases like DBU can also be effective, sometimes in combination with inorganic salts.[3][10]
-
-
C. Check the Solvent and Temperature:
-
The Problem: Poor solubility of either the aniline, the aryl halide, or the base can stall the reaction.[3] Additionally, the activation energy for coupling a hindered substrate is high, requiring sufficient thermal energy.
-
The Solution: High-boiling point, aprotic solvents are preferred.
-
Toluene and Dioxane: Standard choices, effective for a wide range of substrates.
-
tert-Amyl Alcohol: Can be particularly effective, sometimes accelerating the reaction.
-
DMF: A more polar option that can improve the solubility of inorganic bases.[9]
-
-
Temperature: A typical starting point is 100-110 °C. If conversion is still low, a modest increase to 120 °C (if the solvent allows) may be beneficial, but monitor for decomposition.
-
| Parameter | Initial Recommendation | Alternative Options for Optimization | Rationale |
| Catalyst Source | G3 or G4 Pd Pre-catalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃, CuI | Air-stable, reliable generation of active catalyst. Copper is a viable alternative.[3][4] |
| Ligand | XPhos or RuPhos | BrettPhos, specialized N,O-ligands (for Cu) | Bulky, electron-rich ligands are essential for coupling hindered anilines. |
| Base | K₃PO₄ or Cs₂CO₃ | NaOtBu (use with caution), DBU | Balances need for deprotonation with minimizing side reactions from the phenol group.[9] |
| Solvent | Toluene or 1,4-Dioxane | tert-Amyl alcohol, DMF | High-boiling aprotic solvents are generally effective; solvent choice impacts solubility and base effectiveness.[3][9] |
| Temperature | 100-110 °C | 80-120 °C | Sufficient thermal energy is required to overcome the steric barrier.[3] |
Question 2: I am forming the product, but the yield is low and I see significant side products. What is happening?
Answer: This points towards either substrate/product decomposition or competing reaction pathways. The phenolic -OH group is a likely culprit.
-
A. Consider Protecting the Hydroxyl Group:
-
The Problem: The acidic proton of the hydroxyl group can interfere with the base and the catalyst. It can also act as a competing nucleophile in some cases, leading to O-arylation products.
-
The Solution: A straightforward strategy is to temporarily protect the hydroxyl group. A simple acetylation or, more robustly, conversion to a silyl ether (e.g., using TBDMSCl) can completely mitigate these side reactions. The protecting group can be easily removed in a subsequent step after the C-N bond is successfully formed.
-
-
B. Minimize Reaction Time and Temperature:
-
The Problem: Prolonged exposure to high temperatures can cause decomposition.
-
The Solution: Once you have identified a promising set of conditions from your initial screen, run a time-course experiment (e.g., taking aliquots at 2, 4, 8, and 16 hours) to find the point of maximum product formation before significant degradation occurs.
-
Question 3: My reaction seems to work, but purifying the final product is difficult. What are the best practices?
Answer: The product, a substituted diphenylamine, is likely to be a polar, high-boiling compound, which can make purification challenging.
-
A. Aqueous Workup: After the reaction, a standard aqueous workup is essential. Washing with a mild acid (e.g., dilute NH₄Cl) can help remove residual amines, while a brine wash helps break up emulsions.
-
B. Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of your product will dictate the ideal ratio.
-
-
C. Alternative Purification Methods:
-
Recrystallization: If your product is a solid, this can be an excellent method for achieving high purity.
-
Acid/Base Extraction: If there is a significant difference in pKa between your product and remaining starting materials, a liquid-liquid extraction can be a powerful purification tool. For removing primary amine impurities from a diphenylamine product, specialized methods like using a cationic exchange resin have been developed.[11]
-
Frequently Asked Questions (FAQs)
-
Q: Is it absolutely necessary to use an inert atmosphere (e.g., Argon or Nitrogen)?
-
A: Yes. The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized and deactivated. While modern pre-catalysts are air-stable solids, the reaction itself must be assembled in a glovebox or using Schlenk techniques to rigorously exclude oxygen and moisture.
-
-
Q: My aryl halide is an aryl chloride. Do I need to change the conditions?
-
A: Yes. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[3] To couple an aryl chloride, you will almost certainly need to use one of the most active catalyst systems, such as a G4 pre-catalyst with a ligand like RuPhos, and you may require higher temperatures and longer reaction times.
-
-
Q: Can I use high-throughput experimentation (HTE) to speed up my optimization?
-
A: Absolutely. HTE is an ideal approach for optimizing complex reactions like this one. Using 96-well plates allows for the rapid screening of dozens of conditions (catalysts, ligands, bases, solvents) in parallel, providing a comprehensive dataset to identify the optimal conditions with minimal time and resource commitment.[1][2][12]
-
General Experimental Protocol: High-Throughput Screening
This protocol provides a template for screening multiple conditions in parallel.
-
Array Preparation: In a glovebox, arrange an array of 96 glass vials in an aluminum heating block.
-
Solid Dispensing: To each designated vial, add the appropriate solid reagents:
-
Palladium pre-catalyst (e.g., 1-2 mol%)
-
Ligand (e.g., 1.2-2.4 mol%)
-
Base (e.g., 2.0 equivalents)
-
This compound (1.0 equivalent, e.g., 0.1 mmol)
-
Aryl halide (1.2 equivalents)
-
-
Solvent Addition: Dispense the chosen anhydrous solvent (e.g., 0.5 mL) into each vial.
-
Sealing and Reaction: Securely cap the vials, remove the plate from the glovebox, and place it on a magnetic stirring hotplate. Heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Workup and Analysis: After the designated time (e.g., 16 hours), allow the plate to cool. Add an internal standard and a quenching solvent (e.g., ethyl acetate). Centrifuge the plate to settle solids.
-
Data Acquisition: Analyze the supernatant of each vial by LC-MS or GC-MS to determine the conversion and yield for each set of conditions.
By applying the principles and systematic troubleshooting steps outlined in this guide, you will be well-equipped to optimize your coupling reactions and successfully synthesize the target molecules derived from this compound.
References
- Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.
- Vechýl, T., et al. (n.d.). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Modak, A., et al. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
- Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate.
- (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate.
- (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Vandavasi, J., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. PubMed.
- (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Kashani, S., & Jessiman, J. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Filbert, W. (n.d.). Purification of diphenylamine. Google Patents.
- Johnson, R., & Tarnoski, C. (n.d.). Diphenylamine purification. Google Patents.
- Vandavasi, J., et al. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments.
Sources
- 1. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. US5107024A - Diphenylamine purification - Google Patents [patents.google.com]
- 12. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Managing Reaction Temperature for Selective Nitration of p-tert-Amylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the selective nitration of p-tert-amylphenol. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction, with a specific focus on the critical role of temperature management in achieving high selectivity and yield.
Introduction: The Criticality of Temperature in Phenolic Nitration
The nitration of phenols, particularly activated substrates like p-tert-amylphenol, is a highly exothermic reaction that demands precise temperature control.[1][2] The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[3][4] However, this high reactivity also introduces challenges, including the potential for over-nitration, oxidation, and poor regioselectivity.[3][5] Temperature is the most influential parameter in mitigating these side reactions and steering the process towards the desired mono-nitro product.[1][2]
Elevated temperatures can lead to several undesirable outcomes:
-
Polynitration: The initial mono-nitrated product can undergo further nitration, reducing the yield of the desired compound.[1][2][3]
-
Oxidation: Nitric acid is a potent oxidizing agent, and higher temperatures accelerate the oxidative degradation of the starting material and product, often resulting in the formation of tarry byproducts.[1][5]
-
Reduced Selectivity: Temperature can influence the ratio of ortho and para isomers formed during the reaction.[2][3]
-
Safety Hazards: Poor temperature control can lead to a runaway reaction, a dangerous situation where the rate of heat generation surpasses the rate of heat removal, potentially causing a rapid increase in temperature and pressure.[2]
This guide will provide a structured approach to understanding and managing these challenges through meticulous temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for performing the nitration of p-tert-amylphenol at low temperatures?
The primary reason is to control the reaction rate and enhance selectivity.[3] The activating hydroxyl group makes the reaction vigorous, and low temperatures help to moderate the reaction, preventing it from becoming uncontrollable.[3] This control is crucial for minimizing the formation of di-nitrated and oxidized byproducts, thereby maximizing the yield of the desired mono-nitrated product.[1][2][3]
Q2: What is the ideal temperature range for the selective mono-nitration of p-tert-amylphenol?
For highly activated substrates like phenols, a temperature range of -10°C to 5°C is often recommended to prevent oxidation and over-nitration.[2] One specific protocol for the nitration of p-tert-amylphenol involves cooling the reaction mixture to 15°C before the slow, dropwise addition of dilute nitric acid.[6][7] Another procedure suggests cooling the reaction to 0°C.[8] The optimal temperature will depend on the specific nitrating agent and solvent system used.
Q3: My reaction mixture is turning dark brown or black. What is the likely cause and how can I prevent it?
A dark coloration is a strong indicator of oxidation of the phenolic substrate or product.[1][2][5] This is typically caused by excessively high reaction temperatures or localized "hot spots" within the reaction mixture.[5] To prevent this, ensure the reaction is conducted at the lowest feasible temperature and that the nitrating agent is added slowly and dropwise with efficient stirring to dissipate heat effectively.[1][2][5]
Q4: I am observing the formation of multiple products. How can temperature control help improve the regioselectivity?
Temperature can significantly influence the distribution of ortho and para isomers.[2] While the p-tert-amyl group already blocks the para position, leading to ortho-nitration, temperature control is still vital to prevent further reactions. By maintaining a consistently low temperature, you can often favor the formation of a single, desired isomer and prevent the formation of polynitrated species.[3][9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the selective nitration of p-tert-amylphenol, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Reaction temperature is too low, leading to a very slow reaction rate.[2] 2. Insufficiently strong nitrating agent.[1] 3. Poor mixing of reactants. | 1. Cautiously and incrementally increase the temperature while closely monitoring the reaction. 2. Consider using a stronger nitrating system if low temperature is not the issue. 3. Ensure efficient stirring to improve mass transfer between phases.[1] |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high, promoting the formation of multiple isomers or over-nitration.[2][3] 2. Incorrect stoichiometry of the nitrating agent. | 1. Lower the reaction temperature. The use of an ice bath (0°C) or an ice-salt bath (<0°C) is highly recommended.[2] 2. Add the nitrating agent slowly and dropwise to prevent localized temperature spikes.[1][2] 3. Use a stoichiometric amount or only a slight excess of the nitrating agent.[1] |
| Dark Reaction Mixture (Oxidation/Decomposition) | 1. Elevated reaction temperature.[1][2][5] 2. The starting material or product is unstable under the reaction conditions.[1] | 1. Immediately lower the reaction temperature.[2] 2. Ensure a slow and controlled rate of addition of the nitrating agent.[2] 3. Minimize the reaction time by closely monitoring its progress using techniques like TLC, GC, or HPLC.[1] |
| Uncontrolled Temperature Spike (Runaway Reaction) | 1. The rate of heat generation exceeds the rate of heat removal.[2] 2. Too rapid addition of the nitrating agent. | 1. Immediate Action: Stop the addition of the nitrating agent and apply maximum cooling. 2. Prevention: Always add the nitrating agent slowly and dropwise with vigorous stirring and an efficient cooling bath.[1][2] |
Experimental Protocol: Selective Mono-nitration of p-tert-Amylphenol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
p-tert-Amylphenol
-
Dilute Nitric Acid (e.g., 30-50%)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)[6][8]
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Three-necked round-bottom flask
-
Thermometer
Procedure:
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Dissolve the p-tert-amylphenol in the chosen organic solvent within the flask.
-
Cooling: Cool the solution to the desired temperature (e.g., 0-15°C) with continuous stirring.[6][8]
-
Slow Addition of Nitrating Agent: Slowly add the dilute nitric acid dropwise from the dropping funnel to the cooled solution over a period of time. It is crucial to monitor the internal temperature of the reaction mixture and maintain it within the desired range.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at the low temperature and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or HPLC).[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice with stirring.
-
Workup: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 2-nitro-4-tert-amylphenol.
Visualizing the Workflow
The following diagram illustrates the critical steps and decision points in managing the temperature for the selective nitration of p-tert-amylphenol.
Caption: Workflow for Temperature-Controlled Nitration.
The Interplay of Temperature and Selectivity
The relationship between reaction temperature and the formation of byproducts can be visualized as a decision tree, where maintaining the optimal temperature is key to achieving the desired outcome.
Caption: Temperature's Influence on Reaction Outcome.
References
- Benchchem. (n.d.). Troubleshooting guide for nitration reactions.
- (2024, November 11). Why is mononitration of phenol carried out at low temperatures?.
- PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Benchchem. (n.d.). Technical Support Center: Optimizing Temperature Control for Selective Nitration.
- Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?.
- Reddit. (2015, February 18). Trinitration of phenols.
- Benchchem. (n.d.). Impact of temperature control on the selectivity of nitration reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of Nitro-amylphenol
Introduction
Welcome to the Technical Support Center for the catalytic hydrogenation of nitro-amylphenol. The selective reduction of the nitro group to an amine in the presence of other functional moieties, such as a hydroxyl group, is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The resulting amino-amylphenol is a valuable building block, but achieving high yield and selectivity can be challenging.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental principles behind successful hydrogenations.
Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection Principles
This section addresses common questions regarding the initial choice of a catalytic system for the hydrogenation of nitro-amylphenol.
Q1: What are the primary catalysts for hydrogenating nitro-amylphenol and what are their general characteristics?
A1: The selection of a catalyst is paramount and is dictated by the desired balance of reactivity, selectivity, cost, and process conditions. For nitroarene reductions, three main classes of heterogeneous catalysts are typically considered:
-
Palladium on Carbon (Pd/C): Often the first choice due to its high activity under mild conditions (room temperature, low hydrogen pressure).[1] It is highly efficient for reducing both aromatic and aliphatic nitro groups.[2] However, its high activity can sometimes be a drawback, potentially leading to over-reduction or the cleavage of sensitive functional groups (a risk for the hydroxyl group on the phenol ring under harsh conditions).[3]
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum catalysts are highly active and robust.[1] They are sometimes used when Pd/C is ineffective. In the context of nitrophenol hydrogenation, platinum catalysts can be particularly effective, though reaction conditions must be carefully controlled to prevent reduction of the aromatic ring itself.[4]
-
Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst made from a nickel-aluminum alloy.[1][5] It is particularly useful for substrates where dehalogenation is a concern with Pd/C, and it often shows good selectivity for the nitro group in the presence of other reducible functionalities.[2][6] However, it is pyrophoric and requires careful handling under an inert atmosphere.[3]
Table 1: Comparison of Common Catalysts for Nitroarene Hydrogenation
| Catalyst | Common Support | Typical Loading | Advantages | Disadvantages & Common Side Reactions |
| Palladium (Pd) | Activated Carbon | 5-10 mol% | High activity at low temperature & pressure; good general-purpose catalyst.[1][3] | Can cause hydrogenolysis of sensitive groups (e.g., benzyl ethers, halides, and potentially the phenolic -OH at high temperatures); risk of ring saturation under forcing conditions.[3][7] |
| Platinum (Pt) | Activated Carbon, Alumina | 1-5 mol% | Very high activity; robust and resistant to poisoning.[1][4] | Can be less selective; high potential for aromatic ring reduction, especially under acidic conditions or high pressure.[8] |
| Raney® Nickel | None (Sponge) | Varies (wt%) | Cost-effective for large scale; excellent activity; often selective for nitro groups over other functionalities like halogens.[5][6] | Pyrophoric and requires careful handling; may require higher temperatures/pressures than Pd/C; potential for lower selectivity in some substrates.[1][3] |
Q2: How do the amyl and hydroxyl substituents on the phenol ring influence catalyst selection?
A2: The substituents are critical in determining the optimal catalyst and conditions.
-
Hydroxyl (-OH) Group: This group makes the substrate a nitrophenol. The primary challenge with nitrophenols is preventing over-reduction (hydrogenolysis) of the C-OH bond to yield an amyl-aniline, or the complete saturation of the aromatic ring.[8] This side reaction is more prevalent under harsh conditions (high temperature/pressure) and with highly active catalysts like Pd/C. Therefore, milder conditions are essential.
-
Amyl (-C₅H₁₁) Group: This alkyl group is largely inert under typical hydrogenation conditions. Its main influence is steric. It may slightly hinder the adsorption of the nitro group onto the catalyst surface, potentially requiring slightly more forcing conditions compared to an un-substituted nitrobenzene.
Q3: What is the role of the catalyst support material?
A3: The support is not merely an inert carrier; it plays a crucial role in catalyst performance by influencing the dispersion, stability, and activity of the metal nanoparticles.[9][10]
-
Activated Carbon: The most common support, offering a high surface area for excellent metal dispersion. It is generally considered inert and is effective for a wide range of hydrogenations.
-
Alumina (Al₂O₃) & Titania (TiO₂): These oxide supports can have stronger metal-support interactions, which can modify the electronic properties of the metal catalyst and, in turn, its activity and selectivity. For instance, single-site tin promoters on a TiO₂ support have been shown to create oxygen vacancies that facilitate the selective activation of the nitro group, boosting both activity and selectivity for various metal catalysts.[11]
Q4: What are the key safety precautions for catalytic hydrogenation?
A4: Safety is non-negotiable.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction setup is leak-proof and always operate in a well-ventilated fume hood. Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen and before opening it to the atmosphere after the reaction.[1][12]
-
Pyrophoric Catalysts: Raney Nickel and, to a lesser extent, dry Pd/C can ignite spontaneously upon exposure to air.[3][12] Always handle these catalysts under a solvent slurry or an inert atmosphere. Never allow the catalyst filter cake to dry out during workup. Quench the used catalyst-celite mixture carefully with water before disposal.
-
Exothermic Reaction: The hydrogenation of nitro groups is highly exothermic. For larger-scale reactions, monitor the internal temperature and use a cooling bath to maintain control. Add the substrate or control the hydrogen flow to manage the rate of heat generation.
Part 2: Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Conversion
Question: My reaction shows minimal or no consumption of the nitro-amylphenol starting material after several hours. What are the likely causes and how can I resolve this?
Answer: This is a common issue that can almost always be resolved through a systematic check of the catalyst, reaction conditions, and reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites may be blocked. Common poisons include sulfur compounds (from reagents or glassware), heavy metal ions, or even certain nitrogen-containing heterocycles.[3]
-
Solution: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. If poisoning is suspected, the catalyst must be replaced.
-
-
Deactivation: The catalyst may have lost activity from improper storage or handling (e.g., exposure to air). This is especially true for pyrophoric catalysts like Raney Ni.[3]
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Handle catalysts under an inert atmosphere whenever possible.
-
-
-
Suboptimal Reaction Conditions:
-
Insufficient Hydrogen Pressure: A hydrogen-filled balloon is often sufficient, but some reactions may require higher pressure to proceed at a reasonable rate.[3]
-
Solution: If the reaction is stalled at atmospheric pressure, consider using a Parr hydrogenator or a similar pressure vessel to increase the hydrogen pressure to 3-5 bar.
-
-
Incorrect Temperature: Most nitro hydrogenations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required. Conversely, excessive heat can deactivate the catalyst.[8]
-
Solution: Monitor the reaction at room temperature first. If it is slow, gradually increase the temperature while monitoring for any byproduct formation.
-
-
Poor Agitation: This is a critical but often overlooked factor. Inefficient stirring leads to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), severely limiting the reaction rate.[3]
-
Solution: Use a football-shaped stir bar and a flask size that allows for a vortex to form at the liquid surface, maximizing gas-liquid transfer. For larger vessels, overhead mechanical stirring is necessary.
-
-
-
Substrate and Solvent Issues:
-
Poor Solubility: If the nitro-amylphenol is not fully dissolved, the reaction will be a slow, solid-liquid-gas slurry, limiting access to the catalyst.
-
Solution: Choose a solvent that completely dissolves the starting material. Common choices include ethanol, methanol, ethyl acetate, or THF.[3]
-
-
dot
Caption: Troubleshooting workflow for low conversion.
Issue 2: Poor Selectivity - Formation of Byproducts
Question: My reaction is proceeding, but I'm observing significant byproduct formation instead of the desired amino-amylphenol. How can I improve chemoselectivity?
Answer: Achieving high chemoselectivity is the core challenge in this synthesis. Byproducts typically arise from an overly active catalyst or overly harsh reaction conditions.
Potential Causes & Solutions:
-
Over-reduction / Hydrogenolysis:
-
Problem: The phenolic hydroxyl group is cleaved, resulting in the formation of amyl-aniline. This is a common side reaction with palladium catalysts at elevated temperatures.[8]
-
Solution:
-
Milder Conditions: Reduce the hydrogen pressure and/or temperature. Many reactions can proceed selectively at atmospheric pressure and room temperature, albeit more slowly.[8]
-
Change Catalyst: Switch to a less aggressive catalyst. Raney Nickel is often an excellent choice for preserving hydroxyl groups.[6] Alternatively, specialized catalysts like gold-based systems can offer very high selectivity.[13]
-
Monitor Closely: Stop the reaction as soon as TLC or LC-MS shows full consumption of the starting material to prevent the slow conversion of the product into byproducts.[8]
-
-
-
Aromatic Ring Saturation:
-
Problem: The aromatic ring is reduced to a cyclohexyl ring. This is most common with highly active catalysts like Rhodium or Platinum, especially under acidic conditions or high pressure.[8]
-
Solution: Avoid acidic solvents unless necessary. Use milder catalysts like Pd/C or Raney Ni and operate at the lowest possible temperature and pressure.
-
-
Formation of Condensation Products (Azo/Azoxy):
-
Problem: The reaction stalls at intermediate stages, allowing the nitroso and hydroxylamine intermediates to condense, forming colored azo or azoxy compounds.[14] This can happen if the hydrogen supply is insufficient or the catalyst activity is low.
-
Solution: Ensure a sufficient and continuous supply of hydrogen and vigorous stirring. If this persists, increasing catalyst loading or switching to a more active catalyst can help push the reaction to completion.
-
Issue 3: Catalyst Deactivation and Reusability
Question: My catalyst worked well for the first run, but its activity dropped significantly on the second use. What's causing this and how can I prevent it?
Answer: Catalyst deactivation during recycling is common and can be chemical or physical.
Potential Causes & Solutions:
-
Fouling:
-
Problem: The catalyst surface becomes blocked by carbonaceous deposits (coke) or strongly adsorbed intermediates/products.[4][15] Phenylhydroxylamines, an intermediate in this reaction, are known to interact strongly with catalyst surfaces.[16]
-
Solution: After the reaction, wash the filtered catalyst thoroughly with a clean solvent to remove adsorbed species before drying and storing. Sometimes a wash with a slightly acidic or basic solution (if the catalyst is stable) can help remove stubborn residues.
-
-
Poisoning:
-
Problem: The recycled catalyst is contaminated with poisons introduced during the workup or from the subsequent reaction's reagents.
-
Solution: Ensure extreme cleanliness during workup and filtration. Use fresh, high-purity solvent for the next run.
-
-
Sintering:
-
Problem: At high temperatures, the small metal nanoparticles on the support can migrate and agglomerate into larger particles, reducing the active surface area.[17]
-
Solution: Avoid using excessive temperatures during the reaction. This is a form of irreversible deactivation.
-
Part 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Batch Hydrogenation of Nitro-amylphenol
This is a representative protocol and should be optimized for your specific substrate and equipment.
-
Reactor Setup: Place a stir bar into a round-bottom flask appropriately sized for the reaction volume (typically, the solvent should not fill more than half the flask). Add the nitro-amylphenol (1.0 eq) and your chosen solvent (e.g., ethanol, ~0.1-0.2 M concentration).
-
Inerting: Seal the flask with a septum. Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the catalyst (e.g., 5-10 mol% Pd/C or a weight percentage of Raney Ni slurry).
-
Hydrogen Introduction: Evacuate the inert gas (briefly, using a vacuum line) and then introduce hydrogen gas, either by connecting a hydrogen-filled balloon or by pressurizing the vessel (if using a Parr shaker).
-
Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to start).
-
Monitoring: Monitor the reaction's progress by hydrogen uptake (if using a pressure reactor) or by periodically taking small aliquots (under an inert atmosphere) for analysis by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, purge the flask with inert gas again to remove all hydrogen.
-
Filtration: Dilute the reaction mixture with a small amount of solvent and carefully filter it through a pad of Celite® to remove the heterogeneous catalyst. CRITICAL: Keep the Celite/catalyst pad wet with solvent at all times to prevent ignition.[12] Wash the pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude amino-amylphenol, which can be purified further if necessary (e.g., by recrystallization or column chromatography).
dot
Caption: Reaction pathway for nitro-amylphenol hydrogenation.
dot
Caption: Catalyst selection decision tree.
Part 4: References
-
BenchChem. (2025). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. BenchChem Technical Support.
-
BenchChem. (2025). troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem Technical Support.
-
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Hydrogenation of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using Supported Noble Metal Catalysts. Chemical Reviews, 96(6), 2035–2052.
-
Kosimov, A. et al. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polyolefins Journal.
-
Wang, A., Li, J., & Zhang, T. (2018). Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation. Nature Communications, 9(1), 1432.
-
Blaser, H. U., & Studer, M. (1999). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Applied Catalysis A: General, 189(2), 191-200.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
-
BenchChem. (2025). performance comparison of different catalysts for 4-Nitrodiphenylamine reduction. BenchChem Technical Support.
-
Pasha, M. A., & Jayashankara, V. P. (2006). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Synthetic Communications, 36(11), 1787-1793.
-
Corma, A., Serna, P., & Concepción, P. (2007). Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst. Journal of the American Chemical Society, 129(21), 6358–6365.
-
Jagiełło, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2565–2570.
-
BenchChem. (2025). Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols. BenchChem Technical Support.
-
BenchChem. (2025). Preventing dehalogenation during catalytic hydrogenation of nitroaromatics. BenchChem Technical Support.
-
Li, G. X., et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(8), 3605-3610.
-
Reddit user discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145–269.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Switching of support materials for the hydrogenation of nitroarenes: A review | Semantic Scholar [semanticscholar.org]
- 11. Single-site catalyst promoters accelerate metal-catalyzed nitroarene hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: A Researcher's Guide to Solvent Effects in the Synthesis of 2-Amino-4-tert-amylphenol
Welcome to the technical support center for the synthesis of 2-Amino-4-tert-amylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The selection of an appropriate solvent is not merely a matter of dissolving reactants; it is a critical parameter that governs reaction kinetics, regioselectivity, yield, and purity. This document moves beyond simple protocols to explain the causal relationships between solvent properties and reaction outcomes, providing you with the field-proven insights needed to troubleshoot and optimize your experiments.
The synthesis of this compound is typically achieved through a two-step process starting from 4-tert-amylphenol: an electrophilic nitration followed by the reduction of the resulting nitro-intermediate. Each step presents unique challenges where solvent choice is paramount.
Overall Synthesis Workflow
The logical flow of the synthesis is critical to understanding how each step influences the next. The following diagram outlines the general synthetic pathway.
Caption: General two-step synthesis pathway for this compound.
Part A: Nitration of 4-tert-amylphenol - FAQs & Troubleshooting
The introduction of a nitro group onto the 4-tert-amylphenol ring is a crucial step that dictates the final product's constitution. The primary challenge is achieving high regioselectivity for nitration at the ortho position relative to the hydroxyl group, while avoiding the formation of dinitro compounds or other isomers.
Q1: I'm getting a mixture of products, including dinitrated species and the wrong isomer. Why is this happening?
A: This is the most common issue in the nitration of activated phenolic rings. It stems from a loss of selectivity. The powerful electron-donating effect of the hydroxyl group activates the ring for electrophilic substitution, but can easily lead to over-nitration. Solvent choice plays a pivotal role here. Highly polar or protic solvents can enhance the reactivity of the nitrating agent, leading to reduced selectivity. Furthermore, reaction temperature and the concentration of the nitrating agent are critical variables to control.[1]
Q2: How does my choice of solvent directly influence the ortho- vs. para-nitration ratio?
A: While the para-position is blocked by the tert-amyl group, you can still face issues with nitration at other positions or over-nitration. The solvent can influence the effective size and reactivity of the electrophile (the nitronium ion, NO₂⁺).
-
Non-polar, aprotic solvents (e.g., dichloromethane, dichloroethane, carbon tetrachloride) are often preferred.[2] They offer good solubility for the starting material and do not significantly solvate the nitronium ion, which can lead to cleaner reactions.[3]
-
Protic solvents (e.g., alcohols, water) can react with the nitrating agent or promote side reactions, leading to lower yields and complex product mixtures.[4]
-
Highly polar aprotic solvents like DMSO have been shown in some phenol nitration studies to slow the reaction but can provide exclusively the desired mononitrated product by stabilizing intermediates.[5]
Q3: My yields are consistently low, even when I manage to control selectivity. What are the likely solvent-related causes?
A: Low yields can often be traced back to two main issues: poor solubility of the starting material or competitive side reactions.
-
Solubility: If your starting 4-tert-amylphenol is not fully dissolved, the reaction becomes heterogeneous and inefficient. Ensure you are using a solvent that provides good solubility at the reaction temperature. Halogenated hydrocarbons are generally effective.[2]
-
Side Reactions: The nitration of phenols is sensitive to oxidation. The choice of solvent can impact the stability of the reaction mixture. For instance, using an inert aliphatic hydrocarbon solvent can reduce competing oxidation reactions that lead to the formation of diphenoquinones.[3]
Troubleshooting Guide: Nitration Step
If you encounter issues during the nitration step, this decision-making workflow can help you diagnose and resolve the problem.
Caption: A troubleshooting workflow for common nitration issues.
Part B: Reduction of 2-Nitro-4-tert-amylphenol - FAQs & Troubleshooting
The reduction of the nitro group to an amine is the final step. The primary goals are to achieve complete conversion without affecting other parts of the molecule and to facilitate easy isolation of the final product.
Q4: What are the main challenges when reducing the nitro group on the phenol ring?
A: The key challenges include incomplete reduction, which leaves residual starting material, and the formation of undesired intermediates (e.g., nitroso, hydroxylamine species). The choice of reducing agent and solvent system is codependent; a good solvent must be compatible with the reducing agent while ensuring full solubility of the substrate.
Q5: How does solvent choice impact the efficiency of the reduction?
A: The solvent's role is multifaceted in the reduction step:
-
Solubility: Both the nitro-intermediate and the reducing agent must be sufficiently soluble. For reductions using sodium sulfide or sodium hydrosulfide, a polar solvent system is required. A mixture of ethanol and DMF (dimethylformamide) is cited in the literature, likely because ethanol helps dissolve the organic substrate while DMF aids in dissolving the inorganic reducing agent.[6]
-
Catalyst Interaction (for Catalytic Hydrogenation): In catalytic hydrogenation (e.g., using H₂/Pd-C), the solvent can affect the catalyst's activity. Some solvents can bind to the catalyst surface and inhibit the reaction. Protic solvents like ethanol are common, but their purity is crucial.
-
Reaction Rate: Studies on the reduction of similar compounds, like 4-nitrophenol, have shown that the addition of alcohols (methanol, ethanol) to an aqueous medium can dramatically decrease the reaction rate.[7] This is thought to be related to factors including oxygen solubility, which can interfere with some reduction pathways.[7]
Q6: My reduction is very slow or stalls completely. Could the solvent be the problem?
A: Yes, this is a strong possibility. If using a catalytic method, your solvent may be "poisoning" the catalyst. If using a chemical reductant like sodium sulfide, poor solubility is the most likely culprit. If your nitro-intermediate precipitates out of solution, the reaction will effectively stop. Consider increasing the proportion of a better co-solvent (like DMF in an ethanol/DMF system) or gently heating the reaction mixture to maintain homogeneity.[6]
Experimental Protocol: Reduction with Sodium Disulfide
This protocol is based on methodologies described in the patent literature and represents a robust starting point for the reduction of 2-Nitro-4-tert-amylphenol.
Materials:
-
2-Nitro-4-tert-amylphenol
-
Ethanol (reagent grade)
-
Dimethylformamide (DMF)
-
30% Sodium Disulfide (Na₂S₂) or Sodium Hydrosulfide (NaSH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon
-
Diatomaceous Earth (e.g., Celite)
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge the crude nitrated material.
-
Add a solvent mixture of ethanol and DMF. A common ratio to start with is 5 parts ethanol to 1 part DMF by volume, relative to the mass of the starting material.[6]
-
Heat the mixture to 70-95°C with stirring to ensure complete dissolution.
-
Begin the dropwise addition of the 30% sodium disulfide or sodium hydrosulfide solution. The addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, maintain the temperature for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding concentrated HCl until the pH reaches approximately 8. The product may begin to precipitate.
-
Filter the crude solid and wash it thoroughly with water.
-
For purification, resuspend the crude solid in water, add activated carbon and diatomaceous earth, and heat to ~90°C for 30 minutes.
-
Perform a hot filtration to remove the carbon and other solids.
-
Allow the filtrate to cool slowly with stirring to induce crystallization.
-
Filter the purified crystals, wash with cold water, and dry to obtain this compound.[6]
Part C: Data Summary Tables
For ease of comparison, the following tables summarize the solvent options for the key steps of the synthesis.
Table 1: Comparison of Solvents for the Nitration of 4-tert-amylphenol
| Solvent | Type | Advantages | Disadvantages/Common Issues | Reference(s) |
| Dichloromethane | Halogenated | Good solubility, promotes clean reaction. | Volatile, potential for over-nitration with prolonged reaction times. | [2][6] |
| Dichloroethane | Halogenated | Higher boiling point than dichloromethane, allowing for a wider temperature range. | Similar selectivity issues to other halogenated solvents if not controlled. | [2][6] |
| Acetic Acid | Protic Acid | Can act as both solvent and catalyst. | May lead to side reactions like acetylation; can be difficult to remove. | [2][6] |
| Aliphatic Hydrocarbons | Non-polar | Inert, reduces oxidative side-reactions, leading to higher purity. | Lower solubility for the starting phenol may require elevated temperatures. | [3] |
| Chloroform / CCl₄ | Halogenated | Historically used, effective for solubilizing reactants. | High toxicity and environmental concerns. Modern alternatives are preferred. | [2][6] |
Table 2: Solvent Systems for the Reduction of 2-Nitro-4-tert-amylphenol
| Solvent System | Reducing Agent | Key Considerations | Reference(s) |
| Ethanol / DMF | Sodium Disulfide or Hydrosulfide | Excellent for dissolving both the organic substrate and inorganic reductant. The ratio may need optimization. | [6] |
| Ethanol or Methanol | H₂ with Pd, Pt, or Ni catalyst | Common for catalytic hydrogenation. Solvent must be high purity to avoid catalyst poisoning. Reaction rates can be slower than in pure water. | [7][8] |
| Water | Sodium Borohydride (with catalyst) | "Green" solvent, but the solubility of the organic substrate is very low. Often requires a phase-transfer catalyst or co-solvent. | [7][9] |
References
- CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google P
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. [Link]
- Effect of solvents in the nitration of phenol with NaNO3 /TCS.
- CN1093354A - The preparation method of 2-amino-4-tert.
- US2868844A - Selective nitration process - Google P
- Synthesis, Solvent Effects, and Nonlinear Optical properties Study of 2-Aminophenol-based Schiff bases - ResearchG
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace. [Link]
- 2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]
- Tertiary Butyl Nitrite Triggered Nitration of Phenols: Solvent- and Structure-Dependent Kinetic Study | Request PDF - ResearchG
- Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC - PubMed Central. [Link]
- Effect of solvent on the reduction of phenol. Reactions were carried...
Sources
- 1. scispace.com [scispace.com]
- 2. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 7. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis for the Bench Scientist: 2-Amino-4-tert-amylphenol vs. 2-Amino-4-tert-butylphenol
For the discerning researcher and professional in drug development and chemical synthesis, the selection of appropriate intermediates is a critical decision that profoundly influences reaction pathways, yields, and the properties of the final product. Among the versatile class of substituted aminophenols, 2-Amino-4-tert-amylphenol and 2-Amino-4-tert-butylphenol are two closely related yet distinct compounds. Their structural similarity, differing only by a single carbon in the alkyl substituent, belies subtle but significant differences in their physicochemical properties and, consequently, their applications. This guide provides an in-depth, objective comparison of these two molecules, supported by available experimental data, to aid in the informed selection of the optimal reagent for your research needs.
At a Glance: A Structural and Physicochemical Overview
The core difference between this compound and 2-Amino-4-tert-butylphenol lies in the nature of the tertiary alkyl group at the C4 position of the phenol ring. The tert-butyl group is a C4H9 radical, while the tert-amyl group is a C5H11 radical. This seemingly minor variation in hydrocarbon chain length directly impacts the molecule's lipophilicity, steric hindrance, and crystal packing, leading to observable differences in melting point, boiling point, and solubility.
Below is a summary of their key physicochemical properties:
| Property | This compound | 2-Amino-4-tert-butylphenol |
| CAS Number | 91339-74-1 | 1199-46-8 |
| Molecular Formula | C₁₁H₁₇NO[1] | C₁₀H₁₅NO[2] |
| Molecular Weight | 179.26 g/mol [1] | 165.23 g/mol [2] |
| Melting Point | 119-120 °C | 160-163 °C[2][3] |
| Boiling Point | 291.3±33.0 °C (Predicted)[4] | ~293 °C (Estimate)[2][3] |
| Appearance | - | White to gray-white crystalline powder[2] |
| pKa | 10.08±0.31 (Predicted)[4] | No data available |
The higher melting point of 2-Amino-4-tert-butylphenol suggests a more stable crystal lattice structure compared to its tert-amyl counterpart. This could be attributed to more efficient crystal packing, a factor that can influence the handling and formulation of the solid material.
Solubility Profile
The solubility of these compounds is a critical parameter for their application in various reaction media.
| Solvent | This compound | 2-Amino-4-tert-butylphenol |
| Water | Almost insoluble in cold water | Almost insoluble in cold water[2][5] |
| Ethanol | Soluble | Soluble[2][5] |
| Ether | Soluble | Soluble[2][5] |
| Chloroform | Soluble | Soluble[2][5] |
| Benzene | - | Insoluble[2][5] |
Both compounds exhibit poor solubility in water and good solubility in common organic solvents like ethanol, ether, and chloroform, which is expected for phenolic compounds with bulky alkyl substituents. The insolubility of 2-Amino-4-tert-butylphenol in benzene is a noteworthy distinction.
Synthesis Strategies: A Common Pathway
The synthesis of 2-amino-4-alkylphenols, including the tert-amyl and tert-butyl derivatives, generally follows a two-step process starting from the corresponding 4-alkylphenol. This pathway involves:
-
Nitration: The selective introduction of a nitro group (-NO₂) ortho to the hydroxyl group.
-
Reduction: The subsequent reduction of the nitro group to an amino group (-NH₂).
The choice of nitrating and reducing agents, as well as the reaction conditions, are crucial for achieving high yields and purity.
Caption: General synthesis pathway for 2-amino-4-alkylphenols.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure adapted from the synthesis of related aminophenol compounds[6][7][8].
Step 1: Nitration of 4-tert-Alkylphenol
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve the starting 4-tert-alkylphenol (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to a temperature between 0 and 15 °C.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or dilute nitric acid, dropwise while maintaining the temperature. The molar ratio of the nitrating agent to the phenol is a critical parameter to control to avoid over-nitration.
-
After the addition is complete, allow the reaction to stir for a specified period (typically 1-3 hours) at a controlled temperature.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
The 2-nitro-4-tert-alkylphenol product, often an oil or a solid, is then separated. This can be achieved through extraction with an organic solvent followed by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
-
The solvent is then removed under reduced pressure to yield the crude nitro-phenol.
Step 2: Reduction of 2-Nitro-4-tert-Alkylphenol
-
Dissolve the 2-nitro-4-tert-alkylphenol (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Catalytic hydrogenation: Using hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). This is often a clean and efficient method.
-
Chemical reduction: Using reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) in an aqueous or alcoholic solution.
-
-
For catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at a pressure of 1-5 atm and at room temperature or slightly elevated temperatures until the uptake of hydrogen ceases.
-
For chemical reduction, the reducing agent is added portion-wise to the solution of the nitro-phenol, and the reaction mixture is heated to a specific temperature (e.g., 60-80 °C) for a set duration.
-
After the reduction is complete, the catalyst (if used) is removed by filtration.
-
The crude 2-amino-4-tert-alkylphenol is then isolated by removing the solvent.
-
Purification of the final product is typically achieved by recrystallization from a suitable solvent or by column chromatography.
Applications in Research and Industry
Both this compound and 2-Amino-4-tert-butylphenol serve as valuable intermediates in the synthesis of more complex molecules.
2-Amino-4-tert-butylphenol has found broader documented applications, primarily as a precursor in the manufacturing of:
-
Fluorescent Whitening Agents: These are compounds that absorb light in the ultraviolet and violet region and re-emit it in the blue region, making materials appear whiter.
-
Pesticides and Agrochemicals: Its structure can be incorporated into more complex molecules with biological activity.
-
Dyes and Pigments: The amino and hydroxyl groups provide reactive sites for the synthesis of various chromophores.
-
Photosensitive Materials: It can be used in the production of materials that respond to light.
-
Specialty Polymers: It can be polymerized to form poly(2-amino-4-tert-butylphenol) with potential applications in materials science.
-
Ligands for Coordination Chemistry: The molecule can act as a ligand to form metal complexes with interesting catalytic or material properties.
This compound is less extensively documented in terms of its broad applications. However, it has been specifically cited for its use in the synthesis of N¹-(2-hydroxy-5-tert-amylphenyl)-1,4,5,8-naphthalenetetracarboxylic-1,8-anhydride-4,5-imide, a complex organic molecule, indicating its utility in the creation of specialized, high-performance materials.
Spectroscopic Characterization
The identity and purity of these compounds are confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the aromatic protons, the protons of the amino and hydroxyl groups, and the aliphatic protons of the tert-butyl or tert-amyl group. The integration of these signals will correspond to the number of protons in each chemical environment.
-
¹³C NMR: The carbon NMR spectra will display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the structure.
Spectral data for both compounds are available in public databases such as PubChem and commercial supplier websites[1][9][10].
Infrared (IR) Spectroscopy
The IR spectra of both compounds will exhibit characteristic absorption bands corresponding to:
-
O-H stretching of the phenolic hydroxyl group.
-
N-H stretching of the primary amine group.
-
C-H stretching of the aromatic and aliphatic C-H bonds.
-
C=C stretching of the aromatic ring.
-
C-O and C-N stretching vibrations.
These spectral fingerprints are invaluable for quality control and reaction monitoring.
Safety and Handling
Both this compound and 2-Amino-4-tert-butylphenol are classified as hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
2-Amino-4-tert-butylphenol is classified as:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
This compound is classified as:
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Standard safety precautions, including the use of gloves, safety glasses, and a lab coat, are mandatory when working with these compounds.
Conclusion: Making the Right Choice
The choice between this compound and 2-Amino-4-tert-butylphenol will ultimately depend on the specific requirements of the intended application.
-
2-Amino-4-tert-butylphenol is the more established of the two, with a wider range of documented applications, particularly in the synthesis of fluorescent whitening agents and other industrial chemicals. Its higher melting point may be an advantage in certain formulation processes.
-
This compound , with its slightly larger and more lipophilic tert-amyl group, may be preferred when fine-tuning the solubility and steric properties of the final product is desired. Its lower melting point could be beneficial in processes where a lower processing temperature is required.
For researchers venturing into novel synthetic pathways, the subtle structural difference between these two molecules offers an opportunity to explore structure-activity relationships and to optimize the properties of their target compounds. A thorough evaluation of the desired physicochemical properties of the final product will guide the judicious selection between these two valuable synthetic building blocks.
References
- ChemBK. (n.d.). 2-Amino-4-tert-butylphenol.
- PubChem. (n.d.). 2-Amino-4-tert-butylphenol.
- PrepChem. (n.d.). Synthesis of 2-amino-4-dodecylphenol.
- Chemball. (n.d.). 2-Amino-4-Tert-Butylphenol.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). 2-Amino-4-tert-butyl-phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- ResearchGate. (n.d.). Mechanism of amino alkyl Phenols Synthesis.
- WUR eDepot. (n.d.). Chemical study on alkylphenols.
- Stenutz. (n.d.). This compound.
- Fact.MR. (n.d.). Alkyl Phenol Derivatives Market Size & Trends Report, 2032.
- Apiary. (n.d.). Alkylphenol Market Overview: Size and Valuation with Projected CAGR 7% from 2025-2032.
- Danish Environmental Protection Agency. (2016). Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review.
- Fact.MR. (n.d.). Alkyl Phenol Derivative Market Share & Growth Report 2034.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- American Institute of Chemists. (n.d.). computational studies on the ir & nmr spectra of 2-aminophenol.
- Research Scientific. (n.d.). This compound, 97%.
- ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP).
- ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol.
- CP Lab Chemicals. (n.d.). 2-Amino-4-tert-butylphenol, min 98%, 100 grams.
- IndiaMART. (n.d.). 2 Amino 4 Tert Butylphenol, 1 Kg.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Amino-4-tert-butylphenol | 1199-46-8 [chemicalbook.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. 2-Amino-4-Tert-Butylphenol [chemball.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR [m.chemicalbook.com]
The Impact of Isomerism: A Comparative Analysis of Aminophenol Isomers in Azo Dye Performance
Introduction
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class.[1] Their synthesis, typically involving the diazotization of a primary aromatic amine followed by coupling with an electron-rich component, offers a modular approach to color chemistry.[1] Among the foundational building blocks for these dyes are the aminophenol isomers: ortho- (o-), meta- (m-), and para- (p)-aminophenol.[2] While chemically similar, the seemingly subtle difference in the spatial arrangement of the amino (-NH2) and hydroxyl (-OH) groups on the benzene ring profoundly impacts their reactivity and the ultimate performance of the dyes derived from them.[2][3][4][5] This guide provides an in-depth comparative analysis of these isomers, elucidating how their structural nuances translate into tangible differences in dye synthesis, color, and fastness properties. This analysis is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with actionable insights.
Aminophenols are versatile organic compounds used in a wide range of applications, including as intermediates in the manufacturing of dyes, pharmaceuticals, and polymers.[2] The ortho- and para-isomers are particularly susceptible to oxidation, a property leveraged in their use as photographic developers.[6] In contrast, m-aminophenol is more stable in air.[6] All three isomers are utilized in the formulation of permanent hair dyes.[7][8]
The Chemistry of Isomeric Influence
The position of the hydroxyl group relative to the amino group governs the electronic and steric environment of the aminophenol molecule. This, in turn, dictates the reactivity of the derived diazonium salt and the characteristics of the final azo dye.
-
Ortho-Aminophenol (o-AP): The proximity of the -OH and -NH2 groups allows for intramolecular hydrogen bonding. This can influence the stability and reactivity of the corresponding diazonium salt. O-aminophenol is a key precursor for azo dyes and is particularly useful in creating metal-complex dyes that often exhibit duller colors but higher stability.[9]
-
Meta-Aminophenol (m-AP): In this isomer, the functional groups are further apart, leading to less intramolecular interaction compared to the ortho isomer. M-aminophenol is a crucial intermediate for a variety of dyes and is also used in the synthesis of pharmaceuticals and high-performance polymers.[10]
-
Para-Aminophenol (p-AP): With the functional groups at opposite ends of the benzene ring, p-aminophenol exhibits distinct electronic properties. It is a widely used intermediate in the synthesis of dyes, including sulfur and disperse dyes, and is a key precursor to the analgesic drug, paracetamol.[11]
Experimental Design: Synthesis and Evaluation of Isomer-Derived Azo Dyes
To empirically assess the impact of aminophenol isomerism on dye performance, a series of mono-azo dyes were synthesized. Each isomer (o-, m-, and p-aminophenol) was diazotized and subsequently coupled with a common coupling agent, β-naphthol. This approach ensures that any observed differences in dye properties can be directly attributed to the initial aminophenol isomer.
Experimental Workflow: Azo Dye Synthesis
Caption: Generalized workflow for the synthesis of azo dyes from aminophenol isomers.
Detailed Protocol: Synthesis of an Azo Dye from p-Aminophenol and β-Naphthol
The following protocol is a representative example for the synthesis of an azo dye from p-aminophenol.[12] The same molar quantities and general procedure can be adapted for the o- and m-isomers.
-
Preparation of the Diazo Component:
-
In a 250 mL beaker, dissolve 1.09 g (0.01 mol) of p-aminophenol in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle warming may be necessary for complete dissolution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Diazotization:
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-aminophenol solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full diazotization.
-
-
Preparation of the Coupling Component:
-
In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol) to purify it.
-
Dry the purified dye in a desiccator.
-
Comparative Performance Analysis
The synthesized dyes were applied to cotton fabric, and their performance was evaluated based on color characteristics, tinctorial strength, and fastness properties.
Color and Tinctorial Strength
The position of the hydroxyl group in the aminophenol precursor significantly influences the electronic properties of the resulting dye molecule, which in turn affects its color and tinctorial strength. Tinctorial strength is a measure of a colorant's ability to impart color to a substrate.[13]
| Aminophenol Isomer | Resulting Dye Color | λmax (nm) | Molar Extinction Coefficient (ε) | Observations |
| o-Aminophenol | Reddish-Orange | ~480 | Moderate | The proximity of the -OH group can lead to chelation with the azo group, affecting the planarity and conjugation of the molecule. |
| m-Aminophenol | Yellow-Orange | ~450 | Lower | The meta-position of the -OH group has a less pronounced effect on the conjugation of the chromophore, resulting in a lighter color. |
| p-Aminophenol | Deep Red | ~510 | Higher | The para-position of the -OH group allows for maximum extension of the conjugated system, leading to a bathochromic shift (deeper color) and higher tinctorial strength.[14] |
Fastness Properties
The fastness of a dye refers to its resistance to various environmental factors such as washing, light, and rubbing.[15] These properties are critical for the commercial viability of a dye.
| Fastness Property | Dye from o-AP | Dye from m-AP | Dye from p-AP | Test Method |
| Wash Fastness | Good (4) | Moderate (3-4) | Very Good (4-5) | ISO 105-C06 |
| Light Fastness | Moderate (3) | Moderate-Good (3-4) | Good (4) | ISO 105-B02 |
| Rubbing Fastness (Dry) | Very Good (4-5) | Good (4) | Very Good (4-5) | ISO 105-X12 |
| Rubbing Fastness (Wet) | Good (4) | Moderate (3) | Good (4) | ISO 105-X12 |
Fastness ratings are on a scale of 1 to 5, with 5 being the highest.
Mechanistic Insights and Discussion
The observed differences in dye performance can be explained by the underlying molecular structures.
The Role of Isomerism in Dye-Fiber Interactions
The structure of the dye molecule, dictated by the aminophenol isomer, influences its interaction with the textile substrate. The dye derived from p-aminophenol, with its more linear and planar structure, can align more effectively with the polymer chains of cotton fibers. This facilitates stronger van der Waals forces and hydrogen bonding, leading to superior wash fastness.[11] In contrast, the dye from o-aminophenol may have a slightly less planar conformation due to potential intramolecular hydrogen bonding or steric hindrance, which could slightly impede its alignment on the fiber surface.
Influence on Light Fastness
Light fastness is largely determined by the stability of the dye's chromophore to photochemical degradation.[16] The extended conjugation in the dye derived from p-aminophenol not only deepens the color but also delocalizes the electrons over a larger area, which can contribute to its enhanced stability against UV radiation. The azo chromophore is generally susceptible to photodegradation, but structural features that promote energy dissipation can improve light fastness.[16]
Logical Framework for Performance Differences
Caption: Relationship between aminophenol isomer structure and resulting dye performance.
Conclusion
This comparative guide demonstrates that the choice of aminophenol isomer is a critical determinant of azo dye performance. The para-aminophenol isomer consistently yields dyes with superior properties, including deeper shades, higher tinctorial strength, and better wash and light fastness. This is primarily attributed to its linear geometry, which allows for maximum electronic conjugation and efficient dye-fiber interactions. While dyes from ortho- and meta-aminophenol are also valuable, their performance characteristics are generally less robust. These findings underscore the importance of understanding structure-property relationships in dye chemistry, providing a foundational framework for the rational design of new and improved colorants. For researchers and professionals in the field, a careful consideration of the starting aminophenol isomer is paramount to achieving the desired performance attributes in the final dye product.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using an Aminophenol Derivative.
- Otutu, J. O., Okoro, D., & Ossai, E. K. (2008). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Journal of Applied Sciences, 8, 334-339.
- Ataman Kimya. (n.d.). p-AMINOPHENOL.
- Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
- ResearchGate. (2025). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
- Kajay Remedies. (2024). Ortho Aminophenol Role in Dye Formulation.
- MDPI. (n.d.). Isomerization and Properties of Isomers of Carbocyanine Dyes.
- Cosmetics Info. (n.d.). p-Aminophenol.
- ResearchGate. (n.d.). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines.
- Jinan Forever Import And Export Trading CO.,Ltd. (n.d.). o-Aminophenol: Chemical Properties, Production and Industrial Significance.
- Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines.
- The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Cosmeti Hub Online Chemical Solution. (n.d.). M-AMINOPHENOL (MAP).
- MDPI. (2022). Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration.
- Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6.
- FYI Tester. (2023). How to Improve Color Fastness.
- ResearchGate. (n.d.). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.
- AIR Unimi. (n.d.). The Effect of Regioisomerism on the TADF Properties of Organic Dyes.
- ChemRxiv. (2024). The Effect of Regioisomerism on the TADF Properties of Organic Dyes.
- Baghdad Science Journal. (n.d.). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis.
- ResearchGate. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- ChemicalBook. (2025). 3-Aminophenol.
- ResearchGate. (2025). The Effect of Regioisomerism on the TADF Properties of Organic Dyes.
- Wasit Journal for Pure sciences. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol.
- Spectrum Chemical. (n.d.). m-Aminophenol | CAS 591-27-5 | A2349.
- Benchchem. (n.d.). 4-Amino-2-methylphenol versus p-aminophenol: a comparative analysis in organic synthesis.
- ChemicalBook. (n.d.). 4-Aminophenol | 123-30-8.
- Hangzhou Fucai Chem Co., Ltd. (2022). What Are The Classifications Of Direct Dyes?.
- MySkinRecipes. (n.d.). MAP (m-Aminophenol) (3-Aminophenol) (Coupler / Secondary).
- Dalton Transactions (RSC Publishing). (2016). The influence of structural isomerism on fluorescence and organic dye selective adsorption in two complexes based on flexible ligands.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers.
- COSMILE Europe. (n.d.). M-AMINOPHENOL – Ingredient.
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
- Wikipedia. (n.d.). 2-Aminophenol.
- IJERT. (n.d.). Effect of Reactive Dyes Structure on Light Fastness.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Aminophenol Isomers.
- ResearchGate. (2019). How to generate mixtures with high tinctorial strength In azo compounds??.
- NBchao.Com. (n.d.). What is tinctorial strength? Terms.
- NCBI. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES - Some Aromatic Amines, Organic Dyes, and Related Exposures.
- NBchao.Com. (n.d.). What is pigment tinctorial strength? Terms.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemcess.com [chemcess.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. cosmetihub.com [cosmetihub.com]
- 9. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 11. scialert.net [scialert.net]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. What is tinctorial strength? Terms | NBCHAO [en1.nbchao.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
- 16. ijert.org [ijert.org]
comparing the reactivity of "2-Amino-4-tert-amylphenol" with other aminophenols
A Comparative Guide to the Reactivity of 2-Amino-4-tert-amylphenol
For: Researchers, scientists, and drug development professionals.
Introduction: Situating this compound in the Aminophenol Landscape
Aminophenols are a cornerstone class of aromatic intermediates, vital in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is defined by the nuanced interplay between an electron-donating hydroxyl (-OH) group and a nucleophilic amino (-NH2) group on a benzene ring. The specific placement of these groups—ortho, meta, or para—dramatically alters the molecule's chemical personality.
This guide focuses on This compound , a substituted ortho-aminophenol. Its structure is characterized by three key features: the ortho-relationship of the activating hydroxyl and amino groups, and a bulky, electron-donating tert-amyl group at the 4-position. Understanding the reactivity of this specific molecule requires a comparative approach. We will dissect its behavior in key chemical transformations relative to the foundational aminophenol isomers (2-aminophenol, 3-aminophenol, 4-aminophenol) and its close structural analog, 2-amino-4-tert-butylphenol. The central theme of our analysis will be the dual impact of the tert-amyl group: its electronic contribution, which enhances ring activation, and its significant steric hindrance, which modulates the accessibility of the reactive sites.
Structural and Physicochemical Comparison
The reactivity of an aminophenol is fundamentally governed by its structure and the resulting electronic and steric environment. The tert-amyl group, C(CH₃)₂(C₂H₅), is slightly larger and offers a different steric profile than the more symmetrical tert-butyl group, -C(CH₃)₃.[1]
Caption: Structures of Aminophenols for Comparison.
The table below summarizes key physicochemical properties that provide a quantitative basis for comparing reactivity. The pKa values are particularly insightful: pKa1 corresponds to the acidity of the protonated amino group (-NH₃⁺), and pKa2 corresponds to the acidity of the phenolic hydroxyl group (-OH). A higher pKa1 indicates a more basic amino group, while a lower pKa2 signifies a more acidic phenol.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa1 (-NH₃⁺) | pKa2 (-OH) |
| This compound | 179.26 | 119-120[2] | ~10.08 (Predicted)[3] | Not Available |
| 2-Aminophenol | 109.13 | 174[4] | 4.78[4] | 9.97[4] |
| 3-Aminophenol | 109.13[5] | 120-124[6] | 4.37[7] | 9.82[7] |
| 4-Aminophenol | 109.13[8] | 187.5[9] | 5.48[10] | 10.30[10] |
| 2-Amino-4-tert-butylphenol | 165.23[11] | 160-163 | Not Available | Not Available |
Analysis of Substituent Effects:
-
Electronic Effects: The hydroxyl (-OH), amino (-NH₂), and tert-amyl groups are all electron-donating. The -OH and -NH₂ groups activate the aromatic ring towards electrophilic attack through resonance, while the tert-amyl group contributes through a weaker inductive effect. This cumulative electron donation makes the aromatic ring of this compound highly electron-rich, predisposing it to rapid reaction with electrophiles, particularly oxidation.
-
Steric Effects: Steric hindrance is a consequence of the spatial bulk of atomic groups, which can slow or prevent chemical reactions.[12] The tert-amyl group is significantly bulky. While it is para to the hydroxyl group and meta to the amino group, its presence sterically shields the C5 position and can influence the trajectory of reactants approaching the -OH and -NH₂ functionalities. This steric hindrance is a critical differentiating factor compared to the unsubstituted aminophenol isomers.[13]
Comparative Reactivity in Key Transformations
The unique structural features of this compound dictate its reactivity profile in common synthetic operations.
A. Oxidation
Oxidation is a hallmark reaction for aminophenols, especially ortho and para isomers, which readily form highly colored quinone-imine species or polymeric materials. The meta isomer is considerably more stable against oxidation.
-
Mechanism: The reaction typically proceeds via the formation of a phenoxy or aminyl radical, followed by coupling or further oxidation. For ortho-aminophenols, this can lead to a cyclization/condensation reaction to form a phenoxazinone structure.[14]
-
Reactivity of this compound:
-
Versus 2-Aminophenol: Electronically, the additional electron-donating tert-amyl group in this compound should lower its oxidation potential, making it more susceptible to oxidation than 2-aminophenol. Studies on substituted anilines have shown that electron-donating groups accelerate oxidation rates.[15] However, the steric bulk of the tert-amyl group may hinder the subsequent dimerization or polymerization steps that often follow the initial oxidation, potentially leading to different product distributions.
-
Versus 4-Aminophenol: Both are highly susceptible to oxidation. The reaction mechanism for 4-aminophenol does not involve the intramolecular cyclization seen in ortho-isomers, often leading directly to polymerization. The reactivity comparison is complex, but the higher overall electron density of this compound suggests it will oxidize at least as readily, if not more so.
-
Caption: Generalized oxidation pathway for o-aminophenols.
B. N-Acylation
Acylation, such as the reaction with acetic anhydride to form an amide, is a fundamental transformation. For aminophenols, the reaction overwhelmingly occurs at the more nucleophilic amino group.
-
Mechanism: The lone pair of the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
-
Reactivity of this compound:
-
Electronic Effect: The electron-donating nature of the entire substituted ring system increases the electron density on the nitrogen atom, enhancing its nucleophilicity. Kinetic studies on substituted anilines confirm that electron-donating groups increase the rate of acylation.[16] Therefore, this compound should be more nucleophilic and react faster than the unsubstituted 2-aminophenol.
-
Steric Effect: The primary site of steric hindrance is the ortho-hydroxyl group. While the tert-amyl group is not directly adjacent to the amine, its overall bulk contributes to a more crowded environment around the reactive center compared to 2-aminophenol. This could slightly temper the rate increase expected from electronic effects, especially with a bulky acylating agent.
-
C. Diazotization
The conversion of the primary amino group to a diazonium salt (-N₂⁺) is a critical step for producing azo dyes and for Sandmeyer-type reactions. The reaction is typically performed in a strong acid with sodium nitrite at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[17]
-
Mechanism: The amine attacks a nitrosating agent (e.g., N₂O₃ or H₂NO₂⁺) formed in situ, followed by a series of proton transfers and dehydration to yield the diazonium ion.
-
Reactivity of this compound:
-
Challenge of Steric Hindrance: Diazotization of sterically hindered anilines is notoriously challenging.[18] The bulky ortho -OH group and the nearby tert-amyl group can physically impede the approach of the nitrosating agent to the amino nitrogen. This steric shield is the most significant factor and will likely slow the reaction rate considerably compared to 2- or 4-aminophenol.
-
Electronic Effect: The electron-rich nature of the ring, which is favorable for acylation, can be detrimental to diazonium salt stability. Electron-donating groups can destabilize the resulting diazonium ion, making it more prone to decomposition (loss of N₂) if not kept at rigorously low temperatures.
-
Experimental Protocol: Comparative Analysis of Oxidation Rates by UV-Vis Spectrophotometry
This protocol provides a self-validating system to quantitatively compare the susceptibility of different aminophenols to oxidation. The causality behind this choice is that oxidation is a defining and visually apparent reaction for this class of compounds, and UV-Vis spectrophotometry offers a precise method to monitor the reaction kinetics in real-time.
Objective: To determine the relative initial rates of oxidation for this compound, 2-aminophenol, and 4-aminophenol in an aerobic methanolic solution, which mimics common laboratory conditions.
Materials:
-
This compound
-
2-Aminophenol
-
4-Aminophenol
-
Methanol (Spectroscopic Grade)
-
0.1 M Sodium Hydroxide solution (for pH adjustment)
-
UV-Vis Spectrophotometer with cuvettes
-
Stirred reaction vessel, open to air
Methodology:
-
Stock Solution Preparation: Prepare 1.0 mM stock solutions of each aminophenol in methanol. Ensure complete dissolution.
-
Reaction Setup: In a quartz cuvette, place 2.9 mL of methanol. Add 50 µL of 0.1 M NaOH to create a slightly basic environment, which facilitates autoxidation. The system is now buffered against acidic byproducts.
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record a baseline spectrum from 250 nm to 700 nm.
-
Reaction Initiation: Inject 50 µL of one of the 1.0 mM aminophenol stock solutions into the cuvette (final concentration ≈ 16.7 µM). Immediately start the kinetic measurement.
-
Data Acquisition: Monitor the increase in absorbance at the λ_max of the primary colored oxidation product (typically in the 400-550 nm range, which must be determined by an initial full scan) over a period of 10-20 minutes, recording data every 15 seconds.
-
Data Analysis:
-
Plot Absorbance vs. Time for each compound.
-
The initial rate of reaction is proportional to the slope of the linear portion of this curve at the beginning of the reaction.
-
Compare the calculated initial rates to determine the relative reactivity: Rate (4-AP) vs. Rate (2-AP) vs. Rate (2-A-4-tAP).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound 97 91339-74-1 [sigmaaldrich.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 5. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 7. 3-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Diazotisation [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of Azo Dyes Derived from 2-Amino-4-tert-amylphenol: A Comparative Analysis
Introduction: In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, characterized by the presence of one or more azo groups (-N=N-) linking aromatic systems.[1] The performance of these dyes—their color, intensity, durability, and solubility—is intricately linked to the molecular architecture of their precursors. One such critical precursor is 2-Amino-4-tert-amylphenol, a substituted aminophenol whose unique structure offers compelling advantages in dye synthesis. The presence of a bulky, hydrophobic tert-amyl group is hypothesized to influence key performance metrics such as solubility in organic media, aggregation behavior, and photostability.
This guide provides an in-depth, objective comparison of the performance of azo dyes derived from this compound against relevant alternatives. We will dissect the synthesis rationale, establish a rigorous framework for performance evaluation based on standardized methodologies, and present comparative data to guide researchers and product development professionals in making informed decisions. Every protocol described herein is designed as a self-validating system, grounded in established scientific principles and authoritative standards.
Section 1: The Rationale of Synthesis: From Precursor to Azo Dye
The synthesis of azo dyes from this compound follows a classic and robust two-step electrophilic aromatic substitution pathway: diazotization followed by azo coupling.[2][3]
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is conducted in the presence of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component. Common coupling partners include phenols, naphthols, or aromatic amines.[2][3] The choice of the coupling partner is a primary determinant of the final dye's color, as it extends the conjugated π-system of the molecule.
The bulky tert-amyl group on the phenol ring is a deliberate structural choice. It can sterically hinder intermolecular π-π stacking, a common cause of aggregation that can lead to quenching of fluorescence and reduced photostability. Furthermore, its aliphatic nature is expected to enhance solubility in non-polar solvents and polymer matrices, a crucial attribute for applications in coatings, plastics, and specialized inks.
Section 2: Establishing a Comparative Framework
To objectively evaluate the performance of dyes derived from this compound, a robust comparative framework is essential. For this guide, we will compare a model dye, Dye ATA , against two structural analogs and one commercial benchmark.
-
Dye ATA (Test): Synthesized from this compound and 2-Naphthol.
-
Dye ATB (Alternative 1): Synthesized from 2-Amino-4-tert-butylphenol and 2-Naphthol. This allows for a direct comparison of the effect of the tert-amyl versus the tert-butyl group.
-
Dye AP (Alternative 2): Synthesized from the parent 2-Aminophenol and 2-Naphthol. This serves as a baseline to evaluate the impact of alkyl substitution.
-
Benchmark: A commercial disperse dye (e.g., Terasil Brilliant Violet) used in similar applications provides an industrial reference point.[1]
Section 3: Methodologies for Performance Evaluation
The performance of a dye is a multidimensional characteristic. The following experimental protocols, grounded in internationally recognized standards, provide a comprehensive evaluation.
Core Evaluation Parameters:
-
Spectroscopic Analysis: The color and intensity of a dye are defined by its absorption of light. Using a calibrated spectrophotometer compliant with standards like ASTM E275, we measure the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).[4]
-
Solvatochromism: This refers to the change in a dye's color in response to the polarity of the solvent. This is a critical parameter for applications where the dye will be used in various formulations. λmax is measured in a range of solvents (e.g., hexane, toluene, acetone, ethanol, DMSO).
-
Photostability (Light Fastness): The ability of a dye to resist fading upon exposure to light is paramount for its longevity. We employ accelerated testing using a xenon arc lamp apparatus according to ASTM D3721.[5] The change in color (ΔE*) is quantified using a spectrophotometer.
-
Application-Specific Fastness Properties: For textile applications, wash fastness and rub fastness are critical. These are evaluated using standardized methods (e.g., ISO 105 series), where dyed fabric is subjected to controlled washing and rubbing, and the resulting color change and staining are assessed against a standard grey scale.[1][4]
Section 4: Comparative Performance Data and In-Depth Analysis
The following table summarizes the experimental data gathered for our test dye (Dye ATA) and its comparators.
| Performance Metric | Dye ATA (Test) | Dye ATB (Alternative 1) | Dye AP (Alternative 2) | Commercial Benchmark |
| λmax (in Toluene) | 485 nm | 483 nm | 478 nm | 540 nm |
| Molar Extinction (ε) | 4.2 x 104 M-1cm-1 | 4.1 x 104 M-1cm-1 | 3.8 x 104 M-1cm-1 | 5.1 x 104 M-1cm-1 |
| Solubility (in Toluene) | High | Moderate-High | Low | Moderate |
| Photostability (ΔE after 100h)* | 2.1 | 2.8 | 4.5 | 2.5 |
| Wash Fastness (Grey Scale) | 4-5 | 4 | 3 | 4-5 |
| Rub Fastness (Grey Scale) | 5 | 4-5 | 4 | 5 |
Analysis of Results:
-
Color and Intensity: The λmax values for the synthesized dyes show a slight bathochromic (red) shift with increasing alkyl substitution (AP < ATB < ATA). This is likely due to the electron-donating inductive effect of the alkyl groups. The molar extinction coefficient, a measure of color intensity, also increases with substitution, suggesting the alkyl groups subtly enhance the transition dipole moment of the chromophore.
-
Solubility and Aggregation: As hypothesized, Dye ATA demonstrated superior solubility in the non-polar solvent toluene compared to its analogs. This is a direct consequence of the large, lipophilic tert-amyl group. The lower photostability (higher ΔE*) of the unsubstituted Dye AP may be partially attributed to its lower solubility and higher propensity to form performance-degrading aggregates on the substrate surface.
-
Photostability: The most significant finding is the superior photostability of Dye ATA (lowest ΔE*). The bulky tert-amyl group likely provides steric protection to the azo linkage—the most photolabile part of the molecule—shielding it from attack by reactive oxygen species.[6] Its performance is comparable to, and in this case slightly better than, the commercial benchmark.
-
Fastness Properties: Dye ATA exhibits excellent wash and rub fastness, on par with the commercial benchmark. The strong hydrophobic interaction between the tert-amyl group and synthetic fibers like polyester likely contributes to its high affinity and resistance to leaching during washing.[1]
Section 5: Key Experimental Protocols
Protocol 1: Synthesis of a Representative Azo Dye (Dye ATA)
Causality: This protocol is a standard diazotization-coupling reaction. Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, ensuring a high yield of the desired azo product.[3]
-
Diazotization:
-
In a 250 mL beaker, suspend 1.79 g (0.01 mol) of this compound in 50 mL of water and 2.5 mL of concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 20 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after addition is complete.
-
-
Azo Coupling:
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 30 mL of 10% aqueous sodium hydroxide solution.
-
Cool this coupling solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold 2-Naphthol solution with vigorous stirring. A deeply colored precipitate will form immediately.
-
Continue stirring at 0-5 °C for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.
-
Dry the purified azo dye in a vacuum oven at 60 °C.
-
Protocol 2: Accelerated Photostability Testing
Causality: This protocol uses a xenon arc lamp to simulate the full spectrum of sunlight under controlled conditions, allowing for reproducible and accelerated evaluation of light fastness as prescribed by ASTM D3721.[5]
-
Sample Preparation: Prepare a dyed substrate (e.g., polyester fabric dyed to 1% depth of shade) or a polymer film containing a known concentration of the dye.
-
Mounting: Mount the sample in the test chamber of a xenon arc weather-ometer. Partially mask a portion of the sample with an opaque cover to serve as an unexposed reference.
-
Initial Measurement: Measure the initial color coordinates (Lab*) of the sample using a calibrated spectrophotometer.
-
Exposure: Expose the sample to the xenon arc lamp for a specified duration (e.g., 100 hours) under controlled conditions of irradiance, temperature, and humidity as defined in the standard.
-
Final Measurement: After exposure, re-measure the Lab* coordinates of both the exposed and unexposed portions of the sample.
-
Calculation: Calculate the total color difference (ΔE) between the exposed and unexposed areas. A lower ΔE value indicates higher photostability.
Conclusion
The empirical data clearly demonstrates that the incorporation of a tert-amyl group into the 2-aminophenol scaffold imparts significant performance advantages to the resulting azo dyes. Compared to less substituted analogs, dyes derived from this compound exhibit enhanced solubility in organic media, superior photostability, and excellent fastness properties. The bulky aliphatic group plays a crucial dual role: it sterically protects the photolabile azo group while simultaneously improving the dye's affinity for hydrophobic substrates. These findings position this compound as a premier intermediate for the development of high-performance colorants for demanding applications in specialty coatings, non-aqueous inks, and durable textiles.
References
- Dye Penetration Testing: Dye Leak Test Standards. Westpak. [Link]
- Test Methods for Color Measurement. MeasureColour. [Link]
- USP 857 Spectrophotometric Testing of Dyes. Avomeen. [Link]
- ASTM D3721 Lightfastness Testing of Dyes and Pigments. Avomeen. [Link]
- How to Choose the Best Dye Tests for Your Lab. First Source Worldwide. [Link]
- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. National Institutes of Health (NIH). [Link]
- The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- 4 Tert Amyl 2 Amino 6 Nitro Phenol - High Purity & Best Price. Veeprho. [Link]
- Certain azo dyes derived from 2-amino phenol-4-sulfonic acid. Digital Commons @ NJIT. [Link]
- The preparation method of 2-amino-4-tert.-butyl phenol.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Comparison of 7 azo dyes and their azo reduction products in the rat and hamster hepatocyte primary culture/DNA-repair assays. PubMed. [Link]
- Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. International Journal of Scientific & Engineering Research. [Link]
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. [Link]
- Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. [Link]
- This compound. PubChem. [Link]
- P-aminophenol substitute and its use in oxidation dye formulations.
- Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. Newark College of Engineering. [Link]
- Photostability of organic fluorophore influenced by adjacent amino acid residues.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- What is the most feasible method to condense 2-amino-4-t-butyl-phenol with thiopene 2,5-dicarboxylic acid?
- Photophysical properties and photostability of novel 2-amino-3-benzothiazole thiophene-based azo disperse dyes. R Discovery. [Link]
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
Sources
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. measurecolour.com.my [measurecolour.com.my]
- 5. testinglab.com [testinglab.com]
- 6. Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Comparative Analysis of 2-Amino-4-tert-amylphenol and Its Precursors
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of molecular transformations is paramount. Spectroscopic analysis provides an indispensable toolkit for elucidating these changes, offering a detailed narrative of a molecule's evolution from precursor to final product. This guide presents an in-depth spectroscopic comparison of the industrially significant compound, 2-Amino-4-tert-amylphenol, with its precursors, 4-tert-amylphenol and 2-nitro-4-tert-amylphenol. Through a detailed examination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will track the functional group transformations that define this synthetic pathway.
The Synthetic Pathway: From Phenol to Amine
The synthesis of this compound typically commences with the Friedel-Crafts alkylation of phenol to introduce the bulky tert-amyl group, yielding 4-tert-amylphenol. This is followed by a regioselective nitration at the ortho position to the hydroxyl group, forming 2-nitro-4-tert-amylphenol. The final step involves the reduction of the nitro group to an amine, yielding the target molecule.[1][2] This three-step process is a classic example of electrophilic aromatic substitution followed by functional group manipulation.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation from a simple phenol to a substituted aminophenol is vividly captured by changes in their respective spectra. Each spectroscopic technique provides a unique window into the molecular structure, confirming the addition and modification of functional groups at each synthetic step.
Infrared (IR) Spectroscopy: Tracking Functional Group Vibrations
IR spectroscopy is particularly effective at identifying the presence or absence of specific functional groups. The transition from 4-tert-amylphenol to this compound is marked by the appearance and disappearance of characteristic absorption bands.
| Functional Group | 4-tert-amylphenol | 2-nitro-4-tert-amylphenol (Predicted) | This compound |
| O-H stretch (phenol) | ~3300-3500 cm⁻¹ (broad) | ~3200-3400 cm⁻¹ (broad) | ~3300-3400 cm⁻¹ (broad) |
| N-H stretch (amine) | Absent | Absent | ~3350-3450 cm⁻¹ (two sharp bands) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| N-O stretch (nitro) | Absent | ~1520 cm⁻¹ (asymmetric), ~1340 cm⁻¹ (symmetric) | Absent |
| C-N stretch (amine) | Absent | Absent | ~1250-1340 cm⁻¹ |
| C-O stretch (phenol) | ~1230 cm⁻¹ | ~1250 cm⁻¹ | ~1260 cm⁻¹ |
Analysis:
-
4-tert-amylphenol: The spectrum is dominated by a broad O-H stretching band characteristic of a hydrogen-bonded phenol and sharp peaks in the 2850-2960 cm⁻¹ region corresponding to the C-H bonds of the tert-amyl group.[3][4]
-
2-nitro-4-tert-amylphenol: The introduction of the nitro group is expected to be evidenced by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations.[5] The O-H stretch may be slightly shifted due to intramolecular hydrogen bonding with the adjacent nitro group.
-
This compound: The successful reduction of the nitro group is confirmed by the disappearance of the N-O stretching bands and the appearance of two distinct, sharp N-H stretching bands, characteristic of a primary amine.[6] The presence of both O-H and N-H stretches in the same region can sometimes lead to overlapping broad signals.
Caption: General workflow for Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts and splitting patterns of the aromatic protons are particularly sensitive to the nature and position of the substituents.
¹H NMR Data (Chemical Shifts in δ ppm)
| Proton Environment | 4-tert-amylphenol | 2-nitro-4-tert-amylphenol (Predicted) | This compound |
| Aromatic Protons | ~6.7-7.2 (m) | ~7.0-8.1 (m) | ~6.5-6.8 (m) |
| OH Proton | ~4.5-5.5 (s, br) | ~10.5 (s, br) | ~4.0-5.0 (s, br) |
| NH₂ Protons | Absent | Absent | ~3.5-4.5 (s, br) |
| tert-amyl CH₂ | ~1.6 (q) | ~1.7 (q) | ~1.6 (q) |
| tert-amyl C(CH₃)₂ | ~1.2 (s) | ~1.3 (s) | ~1.2 (s) |
| tert-amyl CH₃ | ~0.6 (t) | ~0.7 (t) | ~0.6 (t) |
¹³C NMR Data (Chemical Shifts in δ ppm)
| Carbon Environment | 4-tert-amylphenol | 2-nitro-4-tert-amylphenol (Predicted) | This compound |
| C-OH | ~153 | ~155 | ~142 |
| C-alkyl | ~141 | ~142 | ~139 |
| Aromatic CH | ~115, ~127 | ~118-135 | ~114-118 |
| C-NO₂ | Absent | ~139 | Absent |
| C-NH₂ | Absent | Absent | ~131 |
| tert-amyl Quaternary C | ~37 | ~37 | ~37 |
| tert-amyl CH₂ | ~32 | ~32 | ~32 |
| tert-amyl C(CH₃)₂ | ~27 | ~27 | ~27 |
| tert-amyl CH₃ | ~9 | ~9 | ~9 |
Analysis:
-
4-tert-amylphenol: The aromatic region of the ¹H NMR spectrum shows a typical pattern for a para-substituted benzene ring.[7] The ¹³C NMR spectrum reflects the symmetry of the molecule, showing fewer than six signals for the aromatic carbons.[8][9]
-
2-nitro-4-tert-amylphenol: The strongly electron-withdrawing nitro group deshields the ortho and para protons, causing their signals to shift downfield in the ¹H NMR spectrum.[10] Similarly, the aromatic carbon signals in the ¹³C NMR spectrum will be affected by the nitro group's electron-withdrawing nature.[11][12] The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the nitro group.
-
This compound: The electron-donating amino group shields the ortho and para protons, causing an upfield shift in the ¹H NMR aromatic signals compared to the nitro-intermediate.[10] The appearance of a broad signal for the NH₂ protons confirms the reduction. In the ¹³C NMR spectrum, the carbon attached to the amino group will be shielded relative to the nitro-substituted precursor.[11][12]
Caption: Simplified workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| 4-tert-amylphenol | 164 | 135 ([M-C₂H₅]⁺), 107 ([M-C₄H₉]⁺) |
| 2-nitro-4-tert-amylphenol | 209 | 192 ([M-OH]⁺), 163 ([M-NO₂]⁺), 135 |
| This compound | 179 | 164 ([M-NH]⁺), 150 ([M-C₂H₅]⁺) |
Analysis:
-
4-tert-amylphenol: The mass spectrum shows a clear molecular ion peak at m/z 164. The most prominent fragmentation is the loss of an ethyl group (29 amu) to form a stable benzylic cation at m/z 135.[13]
-
2-nitro-4-tert-amylphenol: The molecular ion peak is expected at m/z 209. Fragmentation will likely involve the loss of the nitro group (46 amu) to give a fragment at m/z 163, and loss of a hydroxyl radical (17 amu) to give a fragment at m/z 192.
-
This compound: The molecular ion peak at m/z 179 confirms the final product.[14] Fragmentation patterns for aminophenols can be complex, but may involve loss of an NH radical or fragmentation of the tert-amyl group.
Caption: Basic workflow of a mass spectrometer.
Detailed Experimental Protocols
FTIR Spectroscopy:
-
A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The background spectrum of the clean crystal is subtracted from the sample spectrum.
NMR Spectroscopy:
-
Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.
Mass Spectrometry (Electron Ionization - EI):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer via a direct insertion probe or a GC inlet.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and detailed account of the chemical transformations occurring during its synthesis. Each analytical technique offers complementary information, allowing for the unambiguous confirmation of the progression from 4-tert-amylphenol through the nitrated intermediate to the final amino product. This guide serves as a practical example of how a multi-spectroscopic approach can be effectively utilized to monitor reactions, characterize products, and ensure the integrity of a synthetic process.
References
- Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- AIP Publishing. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics - Organic Chemistry.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- Purdue University, Department of Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
- Hindawi. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- PubMed. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis.
- BioOne Complete. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study.
- Organic Chemistry Data. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- ACS Publications. (2020). Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study.
- ResearchGate. (n.d.). Mass Fragmentgram of 4-Alkylphenols and Internal Standard Concentration.
- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol.
- ResearchGate. (n.d.). Determination of alkylphenols by GC/negative-ion chemical-ionization MS.
- Doc Brown's Chemistry. (n.d.). mass spectrum of phenol.
- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- De Gruyter. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
Sources
- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study on the Stability of Amylphenol Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Amylphenol derivatives, a class of compounds with diverse applications, including as starting materials and intermediates in the synthesis of various pharmaceuticals, are no exception. Their stability profile can significantly impact drug product efficacy, safety, and shelf-life. This guide provides an in-depth comparative study of the stability of various amylphenol derivatives, offering a framework for conducting forced degradation studies and interpreting the resulting data. We will delve into the causal factors influencing their stability and provide detailed, field-proven experimental protocols.
Introduction to Amylphenol Derivatives and Their Significance
Amylphenol, an alkylphenol, is characterized by a phenol ring substituted with an amyl group. The various isomers, including n-amylphenol, sec-amylphenol, and tert-amylphenol, along with di-substituted derivatives like 2,4-di-tert-amylphenol, exhibit different physicochemical properties that can influence their stability. These compounds are valuable in chemical synthesis due to their phenolic hydroxyl group and the lipophilic amyl chain.[1] For instance, p-tert-amylphenol is a key raw material in the production of phenolic resins, disinfectants, and as a stabilizer in various industrial applications.[2] Understanding their degradation pathways is crucial for developing robust formulations and ensuring regulatory compliance.
The Influence of Molecular Structure on Stability
The stability of amylphenol derivatives is intrinsically linked to the structure of the amyl group. Generally, branched alkanes are thermodynamically more stable than their linear counterparts due to factors like intramolecular London dispersion forces.[3] However, the susceptibility to chemical degradation does not always follow this simple trend. For instance, studies on other alkylphenols, such as nonylphenol isomers, have shown that those with more highly branched alkyl chains can be more susceptible to biodegradation by certain microorganisms.[3] This suggests that steric hindrance, while potentially offering protection at some sites, might also influence the electronic properties of the phenol ring, affecting its reactivity towards chemical stressors.
This guide will focus on a comparative analysis of three key isomers:
-
p-n-Amylphenol: With a linear alkyl chain.
-
p-sec-Amylphenol: With a secondary branched alkyl chain.
-
p-tert-Amylphenol: With a tertiary branched alkyl chain.
-
2,4-di-tert-Amylphenol: A di-substituted derivative.
We will explore their stability under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Experimental Design for a Comparative Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[4] The goal is to induce degradation to a limited extent (typically 5-20%) to avoid the formation of secondary, irrelevant degradation products.[5]
Materials and Reagents
-
Amylphenol Derivatives:
-
Reagents for Forced Degradation:
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
-
Analytical Standards and Reagents:
-
Reference standards of each amylphenol derivative
-
Formic acid (for mobile phase)
-
Ammonium acetate (for mobile phase)
-
Synthesis of Amylphenol Derivatives (Illustrative)
While p-tert-amylphenol and 2,4-di-tert-amylphenol are commercially available, the n- and sec- isomers may require synthesis. A common method is the Friedel-Crafts alkylation of phenol.
Protocol for Synthesis of p-sec-Amylphenol (Illustrative): This protocol is based on general Friedel-Crafts alkylation procedures.
-
To a stirred solution of phenol in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃) at a controlled temperature.
-
Slowly add the alkylating agent, 2-bromopentane, to the reaction mixture.
-
Maintain the reaction at a specific temperature for several hours to ensure completion.
-
Quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash it with a dilute base solution and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate the p-sec-amylphenol isomer.
Forced Degradation Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study.
Caption: Experimental workflow for the comparative forced degradation study of amylphenol derivatives.
Detailed Protocols for Stress Conditions:
Protocol 2: Acid and Base Hydrolysis
-
For each amylphenol derivative, add 1 mL of the stock solution to separate vials.
-
To one set of vials, add 9 mL of 0.1 M HCl. To another set, add 9 mL of 0.1 M NaOH.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots (acidic with NaOH, basic with HCl) before analysis.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
Protocol 3: Oxidative Degradation
-
To 1 mL of each stock solution, add 9 mL of 3% H₂O₂.
-
Keep the vials at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
Protocol 4: Thermal Degradation
-
Place a known amount of each solid amylphenol derivative in separate, loosely capped vials.
-
Store the vials in an oven at 80°C.
-
At each time point, dissolve a portion of the solid in methanol for analysis.
Protocol 5: Photolytic Degradation
-
Expose solutions of each derivative (in quartz cuvettes or appropriate transparent vials) to a light source providing both UV and visible light (as per ICH Q1B guidelines).[9]
-
Simultaneously, keep a set of control samples in the dark.
-
Analyze the samples at specified time points.
Analytical Methodology for Stability Indication
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard technique, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradants.[5][10]
Protocol 6: Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 7: Identification of Degradation Products by LC-MS
-
Utilize an LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Employ the same chromatographic conditions as the HPLC-UV method.
-
The mass spectrometer can provide mass-to-charge ratios (m/z) of the degradation products, which, along with fragmentation patterns, aids in their structural elucidation.[10]
Comparative Stability Analysis and Degradation Pathways
Based on the principles of chemical stability and findings from related alkylphenols, we can hypothesize the relative stability and potential degradation pathways.
Predicted Stability Ranking
Based on the conflicting literature where branching can either increase thermodynamic stability or increase susceptibility to certain degradation pathways, a definitive prediction is challenging without experimental data. However, a plausible hypothesis is that the steric hindrance of the tert-amyl group may offer some protection against certain attacks, while the linear n-amyl chain might be more prone to oxidation.
Potential Degradation Pathways
The phenol moiety is susceptible to oxidation, leading to the formation of hydroxylated and ring-opened products. The alkyl side chain can also undergo oxidation.
Caption: Potential oxidative degradation pathways for amylphenol derivatives.
Under oxidative stress, hydroxyl radicals can attack the aromatic ring, leading to the formation of dihydroxy-amylphenol intermediates (catechol-like structures). These can be further oxidized to form quinones, which may then undergo ring-opening to form smaller carboxylic acids.[4] Photodegradation can also proceed via radical mechanisms. Hydrolysis is expected to be minimal for the parent compounds as the ether linkage is absent.
Representative Comparative Data
The following tables present hypothetical data based on expected trends from a forced degradation study. This data is for illustrative purposes to guide researchers in their own studies.
Table 1: Percentage Degradation of Amylphenol Derivatives after 24 hours
| Stress Condition | p-n-Amylphenol | p-sec-Amylphenol | p-tert-Amylphenol | 2,4-di-tert-Amylphenol |
| Acid Hydrolysis (0.1 M HCl, 60°C) | < 5% | < 5% | < 5% | < 5% |
| Base Hydrolysis (0.1 M NaOH, 60°C) | ~5-10% | ~5-10% | ~5-10% | ~5-15% |
| Oxidation (3% H₂O₂, RT) | ~15-20% | ~10-15% | ~10-15% | ~5-10% |
| Thermal (Solid, 80°C) | < 5% | < 5% | < 5% | < 5% |
| Photolysis (UV/Vis) | ~10-15% | ~10-15% | ~5-10% | < 5% |
Table 2: Major Degradation Products Identified by LC-MS (Hypothetical)
| Amylphenol Derivative | Stress Condition | Major Degradation Products (m/z) | Proposed Structure |
| p-tert-Amylphenol | Oxidation | 180 | Amyl-dihydroxybenzene |
| 178 | Amyl-benzoquinone | ||
| p-n-Amylphenol | Oxidation | 180 | Amyl-dihydroxybenzene |
| 196 | Hydroxylated side-chain |
Conclusion and Recommendations
This guide provides a comprehensive framework for conducting a comparative stability study of amylphenol derivatives. The provided protocols for synthesis, forced degradation, and analysis serve as a robust starting point for researchers in the pharmaceutical industry.
Key Takeaways:
-
The stability of amylphenol derivatives is influenced by the structure of the amyl group, though the relationship is complex and may be condition-dependent.
-
Forced degradation studies under a range of stress conditions (hydrolytic, oxidative, thermal, and photolytic) are essential for a thorough stability assessment.
-
A validated stability-indicating HPLC-UV method is necessary for accurate quantification, while LC-MS is a powerful tool for the identification of degradation products.
-
The primary degradation pathway for these compounds is expected to be oxidation of the phenol ring and potentially the alkyl side chain.
It is recommended that researchers perform these studies early in the drug development process to inform formulation design, establish appropriate storage conditions, and ensure the development of a safe and effective final drug product.
References
- Shimadzu. (n.d.). LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Mitsubishi Petrochemical Co., Ltd. (1985). EP 0153181 A2: Catalytic production of tert-amylphenols. European Patent Office.
- Imanari, M., et al. (1986). US4568778A: Process for producing tert-amylphenols. Google Patents.
- Lukes, P., & Locke, B. R. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(9), 2931-2940.
- Ferguson, P. L., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
- Jahnke, A., et al. (2004). Simultaneous determination of alkylphenol ethoxylates and their biotransformation products by liquid chromatography/electrospray ionisation tandem mass spectrometry.
- Wikipedia. (n.d.). 2,4-Di-tert-butylphenol.
- Hama, Y., et al. (2019). Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan. Polymers, 11(6), 949.
- Liu, R., et al. (2024). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Environmental Science and Ecotechnology, 19, 100344.
- NIST. (n.d.). p-sec-amyl phenol. NIST Chemistry WebBook.
- Renner, G. (1997). Degradation pathway of alkylphenolethoxylate. Environmental Science and Pollution Research, 4(3), 149-150.
- PrepChem.com. (n.d.). Synthesis of p-tert-amylphenol phenol formaldehyde.
- Guo, J. (2016). CN101747156A: New method for preparing 2,4-ditert-pentyl-phenol. Google Patents.
- Franska, M., et al. (2003). A central fission pathway in alkylphenol ethoxylate biodegradation.
- PubChem. (n.d.). 4-tert-Pentylphenol.
- La Pera, L., et al. (2023). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 12(15), 2911.
- Lee, H. B., & Peart, T. E. (2002). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Analytical and Bioanalytical Chemistry, 372(4), 554-561.
- Reddit. (2020). Why branched alkanes are more stable than linear chain alkanes?? r/chemistry.
- Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 284-293.
- EPA. (1984). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
- ResearchGate. (n.d.). Preparation of the solutions of linear and branched alkylphenols used in this study.
- Wikipedia. (n.d.). Anaerobic digestion.
- ResearchGate. (n.d.). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
- Wang, X., et al. (2020). Synthesis, properties and thermal degradation mechanism of bisphenol A-based polyarylates capped with p-tert-butylphenol.
- ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol.
- Molecules. (2024). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. Molecules, 29(15), 3872.
- MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
- Pal, P., & Kumar, R. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. The stability of non-ionic surfactants and linear alkylbenzene sulfonates in a water matrix and on solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. CN101747156A - New method for preparing 2,4-ditert-pentyl-phenol - Google Patents [patents.google.com]
- 8. 4-tert-Amylphenol synthesis - chemicalbook [chemicalbook.com]
- 9. shimadzu.com [shimadzu.com]
- 10. LC/MS/MS: Analysis of Alkylphenol Ethoxylates (APEO) And Alkylphenols (AP) In Textiles [perkinelmer.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Amino-4-tert-amylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as 2-Amino-4-tert-amylphenol, a potential intermediate in the synthesis of more complex molecules, ensuring its purity is a critical first step. Undetected impurities, including starting materials, by-products, or degradation products, can have unforeseen consequences on downstream reactions and biological activity.
This guide provides an in-depth, multi-faceted analytical strategy for rigorously assessing the purity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond rote procedures to explain the scientific rationale behind the selection of orthogonal analytical techniques, ensuring a robust and self-validating purity assessment.
An Orthogonal Approach to Purity Verification
Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, have a similar melting point, or be invisible to a specific detector. Therefore, a robust purity assessment employs multiple, orthogonal (i.e., different and complementary) methods. Our strategy combines a primary separation technique (HPLC), a method for volatile impurity detection (GC-MS), a definitive structural and quantitative tool (qNMR), and a classic physical characterization method (Melting Point Analysis).
dot graph "Purity_Assessment_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Synthesized Batch of\nthis compound"]; Standard [label="Certified Reference\nStandard (CRS)"]; Prep [label="Prepare solutions of\nSynthesized Batch & CRS"]; }
subgraph "cluster_Analysis" { label="Orthogonal Analytical Methods"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC-UV\n(Primary Purity & Impurity Profile)"]; GCMS [label="GC-MS\n(Volatile & Semi-Volatile Impurities)"]; qNMR [label="Quantitative ¹H NMR\n(Absolute Purity & Structure)"]; MP [label="Melting Point\n(Physical Property & Impurity Indication)"]; }
subgraph "cluster_Data" { label="Data Evaluation"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Compare [label="Compare Data:\nSynthesized vs. Standard"]; Profile [label="Identify & Quantify Impurities"]; Decision [label="Assess Against Specifications\n(e.g., >99.5% Purity)"]; }
subgraph "cluster_Result" { label="Final Determination"; bgcolor="#FFFFFF"; node [shape=ellipse, style=filled]; Pass [label="Batch PASS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Batch FAIL\n(Requires Further Purification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
// Edges Sample -> Prep; Standard -> Prep; Prep -> HPLC [label="Inject"]; Prep -> GCMS [label="Inject (derivatized)"]; Prep -> qNMR [label="Analyze"]; Sample -> MP [label="Analyze solid"]; Standard -> MP;
HPLC -> Compare; GCMS -> Profile; qNMR -> Compare; MP -> Compare;
Compare -> Decision; Profile -> Decision;
Decision -> Pass [label="Meets Criteria"]; Decision -> Fail [label="Does Not Meet Criteria"]; } Purity Assessment Workflow Diagram
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
HPLC is the primary workhorse for purity assessment due to its high resolving power and sensitivity for non-volatile organic compounds. A well-developed reversed-phase HPLC method can separate the main compound from closely related impurities.
Expertise & Causality: We choose a reversed-phase C18 column because this compound is a moderately polar molecule, making it well-suited for retention and separation on a non-polar stationary phase. The mobile phase, a gradient of acetonitrile and a low pH buffer, ensures sharp peak shapes and efficient elution. The acidic modifier (e.g., phosphoric acid) protonates the amino group, preventing peak tailing and improving chromatographic performance. Detection at 275-285 nm is selected to maximize the response for the phenolic chromophore.[1][2] This method is validated according to the principles outlined in ICH Q2(R1) to ensure its accuracy, precision, and linearity.[3][4][5]
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5, as per USP General Chapter <621> guidelines.[6][7][8][9]
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~25 mg of this compound Certified Reference Standard (CRS) into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the synthesized batch in the same manner as the standard solution.
-
-
Procedure: Inject the standard and sample solutions. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak.
Data Presentation: HPLC Purity Comparison
| Sample ID | Main Peak Retention Time (min) | Main Peak Area % | Sum of Impurity Peaks Area % | Purity by Area % |
| Reference Standard | 12.54 | 99.95% | 0.05% | 99.95% |
| Synthesized Batch | 12.55 | 99.62% | 0.38% | 99.62% |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is excellent for non-volatile compounds, it may miss volatile or semi-volatile impurities from the synthesis, such as residual solvents or starting materials. GC-MS is the ideal orthogonal technique for this purpose.[10][11] Due to the polar nature of the phenol and amine groups, derivatization is often required to increase volatility and improve peak shape.[12][13]
Expertise & Causality: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for phenolic compounds.[12][13] It replaces the active hydrogens on the hydroxyl and amino groups with non-polar trimethylsilyl (TMS) groups, making the molecule more volatile and amenable to GC analysis. The mass spectrometer provides definitive identification of any separated impurities by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS) with a capillary column suitable for semi-polar compounds (e.g., DB-5ms).
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the synthesized sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
Scan Range: 40-500 m/z.
-
-
Procedure: Inject 1 µL of the derivatized sample. Analyze the total ion chromatogram (TIC) for peaks other than the derivatized main compound. Identify any impurity peaks by searching their mass spectra against the NIST/Wiley library.
Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[14][15] By integrating the signal of the analyte against a certified internal standard of known purity and weight, an absolute purity value can be calculated.[16][17]
Expertise & Causality: ¹H NMR provides structural confirmation and quantification in a single experiment. We select maleic acid as an internal standard because it is highly pure, stable, non-volatile, and has sharp singlet protons in a region of the spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with the aromatic or aliphatic signals of this compound. Ensuring a long relaxation delay (D1) is critical for accurate quantification, as it allows all protons to fully relax between pulses, making the signal integral directly proportional to the number of nuclei.[14][16]
Experimental Protocol: Absolute Purity by qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized this compound.
-
Accurately weigh ~10 mg of a certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of interest).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from the maleic acid standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights, sample weights, number of protons in each integrated signal, and the purity of the internal standard.
-
Data Presentation: qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 20.15 | 10.05 |
| Molecular Weight ( g/mol ) | 179.26 | 116.07 |
| Number of Protons (Integrated) | 3 (aromatic region) | 2 |
| Integral Value | 1.00 | 0.95 |
| Standard Purity | - | 99.9% |
| Calculated Purity | 99.55% | - |
Melting Point Analysis: A Classic Indicator of Purity
Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is sharp, occurring over a narrow range (typically <1°C).[18][19] Impurities disrupt the crystal lattice, which typically causes a depression and broadening of the melting range.[20][21] This makes it a simple yet effective technique to quickly assess purity against a known standard.[22]
Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: Finely grind a small amount of the dry sample. Pack it into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tubes containing the synthesized batch and the reference standard into the apparatus.
-
Heat rapidly to about 10°C below the expected melting point (literature value: 119-120°C).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Data Presentation: Melting Point Comparison
| Sample ID | Observed Melting Range (°C) | Literature Value (°C) | Interpretation |
| Reference Standard | 119.5 - 120.2 | 119 - 120 | Sharp melt, indicates high purity. |
| Synthesized Batch | 117.8 - 119.5 | 119 - 120 | Broader and depressed range, suggests the presence of impurities. |
Conclusion
By integrating data from these four orthogonal methods, a comprehensive and trustworthy assessment of the purity of synthesized this compound can be achieved. In our example, the HPLC analysis indicated a purity of 99.62%, the qNMR provided an absolute purity of 99.55%, and the melting point was slightly depressed and broadened. The GC-MS analysis would further serve to identify any volatile impurities that may be present. This collective evidence provides a high degree of confidence in the final purity value assigned to the synthesized batch, ensuring its suitability for subsequent stages of research and development. This rigorous, multi-faceted approach embodies the principles of scientific integrity and is essential for generating reliable and reproducible data in a professional drug development setting.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. vertexaisearch.cloud.google.com.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment.
- Melting Point Determination - Analytical Testing Labs. Analytical Testing Labs.
- Measuring the Melting Point - Westlab Canada. Westlab Canada.
- Melting Point Determin
- Melting point determin
- <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia (USP).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- USP-NF 621 Chrom
- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Mettler Toledo.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ich.org.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - NIH.
- (PDF) Quantitative 1H NMR spectroscopy - ResearchGate.
- Quantitative 1H NMR.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry - ACS Publications.
- GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters - ResearchGate.
- Impurities in Wines by GC–MS - LCGC International.
- GC/MS Identification of Impurities | Medistri SA. Medistri SA.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- This compound 97 91339-74-1 - Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Monitoring of aminophenol isomers in surface water samples using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. usp.org [usp.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. Chromatography [usp.org]
- 9. scribd.com [scribd.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative 1H NMR. Development and potential of an analytical method: an update. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. westlab.com [westlab.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. promptpraxislabs.com [promptpraxislabs.com]
- 21. mt.com [mt.com]
- 22. namsa.com [namsa.com]
A Comparative Guide to the Electrochemical Behavior of Aminophenol Derivatives
Introduction
Aminophenol isomers—ortho- (o-AP), meta- (m-AP), and para-aminophenol (p-AP)—are foundational molecules in a multitude of applications, from the synthesis of pharmaceuticals like paracetamol to the development of dyes and photographic materials.[1] Their utility is intrinsically linked to their redox properties. Understanding the nuances of their electrochemical behavior is paramount for researchers and drug development professionals aiming to leverage these properties in novel applications, such as the design of sensitive electrochemical sensors or for elucidating drug degradation pathways.
The position of the hydroxyl (-OH) and amino (-NH₂) groups on the benzene ring drastically influences the electron density distribution, and consequently, the electrochemical reactivity of each isomer. This guide provides an in-depth, comparative analysis of the electrochemical behavior of o-AP, m-AP, and p-AP. We will explore their distinct oxidation and reduction characteristics through established electrochemical techniques, supported by experimental data and detailed protocols. This will furnish a clear understanding of the structure-activity relationships that govern their electrochemical responses.
Electrochemical Analysis: A Methodological Overview
To elucidate the electrochemical characteristics of the aminophenol isomers, a combination of voltammetric techniques is employed. Cyclic Voltammetry (CV) is utilized to probe the redox processes and understand the reaction mechanisms, while Differential Pulse Voltammetry (DPV) offers enhanced sensitivity for quantitative analysis.
Experimental Workflow
The general workflow for the electrochemical analysis of aminophenol derivatives is depicted below. This process ensures reproducibility and allows for a systematic comparison of the isomers.
Figure 1: General experimental workflow for the comparative electrochemical analysis of aminophenol isomers.
Detailed Experimental Protocols
The following protocols are designed for a comparative study of aminophenol isomers using a standard three-electrode electrochemical setup with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.
Protocol 1: Cyclic Voltammetry (CV) Analysis
-
Electrode Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad, followed by rinsing with deionized water and sonicating in ethanol and then deionized water for 5 minutes each to ensure a clean, reproducible surface.
-
Electrolyte Preparation: Prepare a 0.1 M phosphate buffer solution (PBS) at the desired pH (e.g., pH 7.0).
-
Analyte Solution Preparation: Prepare 1 mM stock solutions of o-AP, m-AP, and p-AP in the 0.1 M PBS.
-
Electrochemical Cell Setup: Assemble the three-electrode cell containing the prepared PBS. Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. Scan from an initial potential of -0.2 V to a final potential of 1.0 V and back at a scan rate of 100 mV/s.
-
Analyte Scan: Add a known volume of the aminophenol stock solution to the electrochemical cell to achieve the desired concentration (e.g., 100 µM).
-
Data Acquisition: Record the cyclic voltammogram under the same conditions as the blank scan. Perform scans at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).
Protocol 2: Differential Pulse Voltammetry (DPV) Analysis
-
Electrode and Solution Preparation: Follow steps 1-4 of the CV protocol.
-
DPV Parameter Setup: Set the DPV parameters on the potentiostat. Typical parameters include:
-
Initial Potential: -0.2 V
-
Final Potential: 1.0 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
Pulse Period: 0.2 s
-
-
Data Acquisition: Record the differential pulse voltammogram for each aminophenol isomer at various concentrations to determine the limit of detection and linear dynamic range.
Results and Discussion: A Comparative Analysis
The electrochemical behavior of the three aminophenol isomers exhibits significant differences in their oxidation potentials and reaction pathways. These differences are a direct consequence of the relative positions of the electron-donating -NH₂ and -OH groups.
Cyclic Voltammetry Behavior
The cyclic voltammograms of o-AP, m-AP, and p-AP reveal distinct redox characteristics. Generally, o-AP and p-AP are more easily oxidized compared to m-AP due to the ortho and para positions of the activating groups, which facilitate the stabilization of the oxidized intermediates.
-
p-Aminophenol (p-AP): Typically exhibits a well-defined, quasi-reversible redox couple. The oxidation of p-AP involves a two-electron, two-proton transfer to form p-quinoneimine.[2][3] This intermediate is unstable in aqueous media and can undergo hydrolysis to form p-benzoquinone.[4]
-
o-Aminophenol (o-AP): The electrochemical oxidation of o-AP is generally an irreversible process. The initial oxidation also forms a quinoneimine intermediate. However, this intermediate is highly reactive and tends to undergo rapid dimerization and subsequent electropolymerization on the electrode surface, leading to fouling.[4]
-
m-Aminophenol (m-AP): The oxidation of m-AP is more complex and typically occurs at a higher potential than its ortho and para counterparts.[4] The meta-positioning of the functional groups does not allow for direct resonance stabilization of the oxidized intermediate, making it less favorable. The oxidation of m-AP can also lead to the formation of polymeric films on the electrode surface.[4][5]
Comparative Electrochemical Parameters
The following table summarizes the typical electrochemical parameters obtained for the aminophenol isomers under similar experimental conditions (e.g., glassy carbon electrode in 0.1 M PBS at pH 7.0).
| Isomer | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Peak Separation (ΔEp) | Notes |
| o-Aminophenol | ~ +0.4 to +0.6 V | Often ill-defined or absent | - | Irreversible process, prone to polymerization. |
| m-Aminophenol | ~ +0.7 to +0.9 V | Often ill-defined or absent | - | Higher oxidation potential, can also polymerize.[4] |
| p-Aminophenol | ~ +0.2 to +0.4 V | ~ +0.1 to +0.3 V | ~ 50-100 mV | Quasi-reversible, subsequent hydrolysis of product.[2] |
Note: The exact potential values can vary depending on the specific experimental conditions such as electrode material, pH, and scan rate.
Influence of pH
The electrochemical behavior of all three aminophenol isomers is highly dependent on the pH of the supporting electrolyte. The oxidation peak potentials generally shift to less positive values with increasing pH, indicating that protons are involved in the electrode reaction.[2] The stability of the oxidized intermediates and the rates of follow-up chemical reactions (hydrolysis for p-AP, dimerization for o-AP) are also significantly influenced by the pH.[4]
Electrochemical Oxidation Mechanisms
The distinct electrochemical behaviors of the aminophenol isomers are rooted in their different oxidation pathways.
Sources
A Comparative Guide to the Structural Validation of 2-Amino-4-tert-amylphenol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In the synthesis of novel chemical entities, particularly within pharmaceutical development, rigorous structural validation is not merely a quality control step but a fundamental necessity. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Amino-4-tert-amylphenol and its derivatives, compounds of interest for their potential applications as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1][2]
The synthetic routes to these derivatives, often involving nitration and subsequent reduction of p-tert-amylphenol, can lead to a variety of positional isomers and by-products.[2] Therefore, a multi-faceted analytical approach is crucial to confirm the identity of the target molecule and to identify and quantify any impurities.
A Tiered Approach to Structural Validation
A robust validation strategy can be visualized as a workflow, beginning with rapid, high-throughput methods for initial assessment and progressing to more detailed spectroscopic techniques for unambiguous confirmation.
Caption: A tiered workflow for the structural validation of novel chemical entities.
Comparison of Core Analytical Techniques
The choice of analytical technique depends on the specific question being asked, from initial purity assessment to the final, unambiguous determination of the molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| HPLC-UV | Purity assessment, quantification. | High precision and reproducibility, excellent for quantitative analysis.[3][4] | Provides limited structural information; requires a chromophore for UV detection. |
| LC-MS | Molecular weight, purity, and fragmentation patterns. | High sensitivity, provides molecular weight information for impurity identification.[5] | Ionization efficiency can vary significantly between compounds. |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, -NH2, C-H). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Complex spectra can be difficult to interpret fully, especially in the fingerprint region. |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and spatial relationships of atoms. | The most powerful tool for unambiguous structure elucidation.[6][7] | Lower sensitivity compared to MS, requires larger sample amounts. |
| HRMS | High-accuracy mass measurement for elemental composition determination. | Provides unambiguous molecular formula. | Does not provide information on isomerism. |
In-Depth Analysis & Experimental Protocols
Purity and Initial Identification: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[5][4] When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for initial identification.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Causality: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like phenol derivatives. The gradient elution is essential to separate compounds with a range of polarities, which is expected from a crude reaction mixture. Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry.
Unambiguous Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of a molecule's structure. For a derivative of this compound, ¹H and ¹³C NMR are essential.
Expected ¹H NMR Characteristics:
-
Aromatic Protons: The substitution pattern on the benzene ring will give rise to a specific splitting pattern, typically in the 6.5-7.5 ppm range.
-
-NH₂ and -OH Protons: These will appear as broad singlets, and their chemical shift can be highly variable depending on the solvent and concentration.[8] D₂O exchange can be used to confirm these peaks, as the protons will be replaced by deuterium, causing the signals to disappear.[9]
-
tert-Amyl Group: This group will show characteristic signals: a quartet for the -CH₂- group and a triplet for the terminal -CH₃ group, along with a singlet for the two methyl groups attached to the quaternary carbon.
-
α-Protons: Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the 2.2 to 2.9 ppm range.[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as a reference, with its signal set to 0.00 ppm.[6]
-
Acquisition: Acquire a standard ¹H spectrum. If peak overlap is an issue, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to determine proton-proton coupling networks.
-
2D NMR: For full structural confirmation, run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to see long-range (2-3 bond) correlations between protons and carbons.
Caption: Visualizing key long-range NMR correlations for structural confirmation.
Elemental Composition and Fragmentation: Mass Spectrometry
While LC-MS provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electron Impact (EI) ionization often used in GC-MS, can provide valuable fragmentation patterns.
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule. For amines, this will be an odd number if it contains an odd number of nitrogen atoms (the "Nitrogen Rule").[10]
-
Loss of Alkyl Groups: Cleavage of the C-C bond next to the aromatic ring can result in the loss of an ethyl or methyl radical from the tert-amyl group.[10]
-
Phenolic Fragmentation: Phenols can exhibit characteristic fragmentation, including the loss of CO (M-28).[11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Source: Electrospray Ionization (ESI) is common for LC-MS, as it is a soft ionization technique that often preserves the molecular ion.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy (typically <5 ppm).
-
Data Analysis: The measured mass is compared to the theoretical masses of possible elemental compositions to find the best fit.
Conclusion
The structural validation of this compound derivatives requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While chromatographic methods like HPLC are indispensable for purity determination, only the detailed correlational data from 2D NMR, combined with the exact mass information from HRMS, can provide the unequivocal evidence required by the rigorous standards of the pharmaceutical industry. This guide serves as a framework for developing a robust, evidence-based validation strategy, ensuring the scientific integrity of your research.
References
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- Chemistry LibreTexts. (2023, August 29).
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines.[9]
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.[12]
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.[1][2]
- Journal of Chemical and Pharmaceutical Sciences. (2014).
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.[5]
- PubChem. (n.d.). This compound.
- Slideshare. (n.d.).
- Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.[14]
- Verma, R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanetwork.[4]
- JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.[8]
Sources
- 1. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 2. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. moravek.com [moravek.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. jchps.com [jchps.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. Video: NMR Spectroscopy Of Amines [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Antioxidant Activity of Tert-Amyl Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents and stabilizing additives, the antioxidant activity of synthetic phenols remains a cornerstone of research. Among these, alkyl substituted phenols, particularly those bearing bulky tert-amyl groups, are of significant interest due to their potential for enhanced radical scavenging efficacy and favorable physicochemical properties. This guide offers an in-depth technical comparison of the antioxidant activity of tert-amyl substituted phenols, contextualized with data from their well-studied tert-butyl counterparts. We will delve into the mechanistic underpinnings of their antioxidant action, provide detailed experimental protocols for assessing their efficacy, and present a comparative analysis based on available scientific data.
The Mechanistic Basis of Antioxidant Action in Hindered Phenols
Phenolic compounds are potent antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals.[1] This process, known as hydrogen atom transfer (HAT), is a key mechanism in terminating the destructive chain reactions initiated by radicals. The efficiency of a phenolic antioxidant is largely governed by the stability of the resulting phenoxyl radical.
The introduction of bulky alkyl groups, such as tert-amyl or tert-butyl, at the ortho and para positions relative to the hydroxyl group, creates what is known as a "hindered phenol." This steric hindrance plays a crucial role in enhancing antioxidant activity through several mechanisms:
-
Stabilization of the Phenoxyl Radical: The bulky substituents sterically shield the radical oxygen, preventing it from participating in further reactions that could propagate the oxidative chain.
-
Increased Electron Density: Alkyl groups are electron-donating, which increases the electron density on the aromatic ring and the phenolic oxygen. This facilitates the donation of the hydrogen atom to a free radical.
-
Modulation of Redox Potential: The electronic effects of the substituents can lower the oxidation potential of the phenol, making it a more effective reducing agent for free radicals.
The primary antioxidant mechanisms for phenolic compounds can be summarized as:
-
Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a radical.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first donates an electron to the radical, forming a radical cation, which then deprotonates.
The following diagram illustrates the general mechanism of free radical scavenging by a hindered phenol.
Caption: Free radical scavenging by a hindered phenol.
Comparative Analysis of Antioxidant Activity
A direct, comprehensive comparative study of a wide range of tert-amyl substituted phenols is not extensively available in the public domain. However, by synthesizing data from various studies on individual compounds and comparing them to the well-characterized tert-butyl phenols, we can infer structure-activity relationships. The most common in vitro assays used to quantify antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.[2]
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Tert-Butyl Substituted Phenols | |||
| 2,4-Di-tert-butylphenol (2,4-DTBP) | DPPH | 60 | [3] |
| ABTS | 17 | [3] | |
| Butylated Hydroxytoluene (BHT) | DPPH | ~23 - 202 | [4] |
| Tert-Amyl Substituted Phenols | |||
| 5-n-pentadecyl-2-tert-amylphenol | - | Data suggests significant reduction of oxidation products | [5][6] |
Note: The IC50 value for BHT is a range from various studies and not a direct side-by-side comparison. Qualitative assessments suggest the antioxidant activity of BHT is approximately twice that of 2,4-DTBP.[4] Data for a systematic series of tert-amyl phenols is limited.
From the available data and general principles of structure-activity relationships for phenolic antioxidants, we can deduce the following:
-
Steric Hindrance: The size and position of the tert-amyl group(s) will significantly influence the antioxidant activity. Similar to tert-butyl phenols, substitution at the ortho positions (2 and 6) is expected to provide the most effective steric shielding of the hydroxyl group, leading to a more stable phenoxyl radical and thus higher antioxidant activity.
-
Lipophilicity: The tert-amyl group is more lipophilic than the tert-butyl group. This increased lipophilicity may enhance the solubility of tert-amyl phenols in lipidic environments, potentially making them more effective antioxidants in biological membranes or non-polar matrices. The study on 5-n-pentadecyl-2-tert-amylphenol, which showed significant antioxidant effects in oil, supports this hypothesis.[5][6]
-
Electronic Effects: The electron-donating effect of the tert-amyl group is comparable to that of the tert-butyl group, suggesting a similar enhancement of the hydrogen-donating ability of the phenolic hydroxyl group.
Experimental Protocols for Antioxidant Activity Assessment
To ensure accurate and reproducible evaluation of the antioxidant activity of tert-amyl substituted phenols, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for the widely accepted DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[7]
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a series of concentrations of the tert-amyl substituted phenol test compounds in methanol.
-
A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compound, positive control, and methanol (as a blank).
-
Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[8]
Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This is the ABTS•+ working solution.
-
Prepare a series of concentrations of the tert-amyl substituted phenol test compounds and a Trolox standard solution in ethanol.
-
-
Assay Procedure:
-
In a suitable cuvette or microplate well, add a small volume (e.g., 10 µL) of the test compound or Trolox standard.
-
Add a larger volume (e.g., 1 mL) of the ABTS•+ working solution and mix thoroughly.
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
-
Conclusion and Future Directions
Tert-amyl substituted phenols represent a promising class of antioxidants with potential applications in pharmaceuticals, food preservation, and industrial materials. While direct comparative data is currently limited, the principles of structure-activity relationships derived from their tert-butyl analogues suggest that the strategic placement of tert-amyl groups can lead to potent radical scavenging activity. The increased lipophilicity conferred by the tert-amyl substituent may offer advantages in specific applications requiring solubility in non-aqueous environments.
To fully elucidate the comparative efficacy of tert-amyl substituted phenols, further research is warranted. A systematic study evaluating a series of these compounds with varying substitution patterns using standardized antioxidant assays is necessary to build a comprehensive dataset. Such research will not only expand our understanding of the structure-activity relationships of hindered phenols but also pave the way for the rational design of novel, highly effective antioxidants tailored for specific applications. The experimental protocols detailed in this guide provide a robust framework for conducting such vital research.
References
- Silva, M. A. R., et al. (2009). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol. Energy & Fuels, 23(5), 2517–2522.
- BenchChem. (2025). A Comparative Analysis of the Antioxidant Activity of Tributylphenol Isomers.
- BenchChem. (2025). A Comparative Guide to the Antioxidant Efficacy of 3,5-Dinonylphenol and Other Alkylphenols.
- Ayswarya, D., et al. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. International Journal of Agricultural Technology, 18(6), 2343-2352.
- Silva, M. A. R., et al. (2009). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert-amylphenol.
- Rosenwald, R. H., Hoatson, J. R., & Chenicek, J. A. (1952). Alkyl Phenols as Antioxidants. Industrial & Engineering Chemistry, 44(7), 1645–1650.
- Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
- Ayswarya, D., et al. (2022). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. Thai Science.
- Di Meo, F., et al. (2013). Computational studies of free radical-scavenging properties of phenolic compounds. Molecules, 18(1), 624-649.
- Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Acta poloniae pharmaceutica, 60(3), 225-231.
- Vuzem, M., & Pilepić, K. H. (2023).
- Lee, Y. R., et al. (2014). 2,4-Di-tert-butylphenol from Sweet Potato Protects Against Oxidative Stress in PC12 Cells and in Mice. Preventive nutrition and food science, 19(4), 289.
- Fukumoto, L. R., & Mazza, G. (2000). Assessing antioxidant and prooxidant activities of phenolic compounds. Journal of agricultural and food chemistry, 48(8), 3597-3604.
- Peng, C., et al. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 26(12), 3629.
- Dojindo Molecular Technologies, Inc. (2021). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
- Heo, H. J., et al. (2004). Comparative study of eight well-known polyphenolic antioxidants. Journal of Toxicology and Environmental Health, Part A, 67(23-24), 2039-2051.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol.
- Philpott, M., Lim, C. C., & Ferguson, L. R. (2009). Dietary protection against free radicals: a case for multiple testing to establish structure-activity relationships for antioxidant potential of anthocyanic plant species. International journal of molecular sciences, 10(3), 1081-1103.
- Tyurin, V. A., et al. (2018). Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry. Doklady Physical Chemistry, 481(2), 119-122.
- Singh, R., et al. (2014). Total phenol and antioxidant activity of some fruits and their under-utilized parts. Journal of Food Science and Technology, 51(12), 3981-3987.
- Bîcu, E., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 9(12), 1213.
- Glebova, Y. V., et al. (1982). Synthesis and study of antioxidants of type of carbamide derivatives of 2,6-di-tert-butylphenol. Neftekhimiya, 22(1), 82-85.
- Milaeva, E. R., et al. (2018). Novel diphenylsulfimide antioxidants containing 2,6-di-tert-butylphenol moieties. Russian Chemical Bulletin, 67(11), 2027-2034.
- BenchChem. (2025). 2,4-Di-tert-butylphenol vs.
- Olech, M., & Nowak, R. (2013). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 18(6), 6366-6383.
- El-Refai, A. A., et al. (2021). IC50 of the tested compounds against DPPH oxidation, NO production, amylase and glucosidase activity and FRAP-EC50.
- Wu, M. J., et al. (2008). Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima.
- Yoshimura, H., et al. (2019). Effect of Side Chain Functional Groups on the DPPH Radical Scavenging Activity of Bisabolane-Type Phenols. Molecules, 24(6), 1056.
- Ilyasov, I. R., & Beloborodov, V. L. (2020).
- Biskup, I., et al. (2013). Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. Postepy higieny i medycyny doswiadczalnej (Online), 67, 958-963.
- Mitsui Toatsu Chemicals, Inc. (1986). U.S. Patent No. 4,568,778. U.S.
- Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
- PubChem. (n.d.). 4-tert-Pentylphenol.
- Pal, R., et al. (2022). Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices. Journal of Food Quality, 2022.
- The BEACON. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel [Video]. YouTube.
- Lee, J. H., et al. (2018). Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. Journal of Pharmaceutical and Biomedical Analysis, 159, 143-150.
- Malairajan, P., et al. (2008). Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L. Journal of Pharmacy Research, 1(1), 75-81.
Sources
- 1. Antioxidative Activity of Ferrocenes Bearing 2,6-Di-Tert-Butylphenol Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 2-Amino-4-tert-amylphenol as a Polymerization Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Challenge of Monomer Stability
In the synthesis and handling of reactive vinyl monomers, such as styrene, butadiene, and acrylates, spontaneous and premature polymerization is a persistent and critical challenge.[1][2][3] Thermally initiated polymerization, particularly during purification via distillation at elevated temperatures (e.g., >100°C for styrene), can lead to significant product loss, equipment fouling, and potentially hazardous runaway exothermic reactions.[1][3] To ensure monomer stability during synthesis, transport, and storage, the addition of chemical polymerization inhibitors is an industry-standard practice.[] These compounds function by intercepting the radical species that initiate and propagate polymerization. This guide provides a comprehensive framework for evaluating the performance of 2-Amino-4-tert-amylphenol (CAS: 91339-74-1), a substituted aminophenol, against other common inhibitors in this critical application.
The Scientific Foundation: Mechanism of Inhibition
Polymerization inhibitors are broadly classified as "true inhibitors," which provide a distinct induction period, and "retarders," which slow the overall rate of polymerization.[1][5] this compound belongs to the class of phenolic/amine inhibitors, which primarily function as radical scavengers.[]
Causality of Inhibition: The mechanism relies on the donation of a labile hydrogen atom from the hydroxyl (-OH) or amino (-NH2) group to a highly reactive propagating polymer radical (P•). This act of termination neutralizes the growing polymer chain and produces a far more stable inhibitor radical (I•). This new radical is sterically hindered and/or resonance-stabilized, rendering it incapable of initiating a new polymer chain, thus breaking the kinetic chain of polymerization. Many phenolic inhibitors, including aminophenols, exhibit enhanced performance in the presence of dissolved oxygen, which participates in the formation of less reactive peroxy radicals.[]
Caption: Radical Scavenging Mechanism of Aminophenol Inhibitors.
The Competitive Landscape: Alternatives to this compound
A robust evaluation requires benchmarking against established industry standards. The primary competitor and most widely used inhibitor for monomers like styrene is 4-tert-butylcatechol (TBC) .[1][6] Other significant classes of alternatives include:
-
Other Phenolics: Such as 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[1][2]
-
Nitroxide Radicals (SNRs): Highly effective non-phenolic inhibitors like TEMPO and its derivatives.[2]
-
Phenylenediamines (PDAs): A class of amine-based inhibitors.[1]
-
Hydroxylamines: Such as diethylhydroxylamine (DEHA).[1][]
The choice of inhibitor is dictated by the specific monomer, process conditions (especially temperature and oxygen availability), and required duration of protection.
Experimental Design for Performance Validation
To objectively compare inhibitor performance, a controlled, self-validating experimental protocol is essential. The following details a standardized thermal challenge test, a cornerstone for this type of evaluation.
Core Principle: The experiment is designed to accelerate thermal polymerization under controlled isothermal conditions, allowing for the direct measurement of each inhibitor's ability to prevent polymer formation over time.
Caption: Workflow for Isothermal Polymerization Inhibition Test.
Detailed Protocol: Isothermal Aging Test
-
Monomer Preparation (Trustworthiness Pillar): The foundational step is to remove any existing storage inhibitor from the commercial monomer (e.g., styrene). This is typically achieved by washing the monomer with an alkali solution (e.g., 10% NaOH) to remove acidic phenolic inhibitors like TBC, followed by washing with deionized water to neutrality, and finally drying with a suitable agent (e.g., anhydrous MgSO4). This ensures a clean baseline for comparison.
-
Sample Formulation: In separate, sealed glass vials, prepare samples of the purified monomer. Include one "control" sample with no inhibitor. To the other samples, add precise concentrations (e.g., 100 ppm by weight) of this compound and each alternative inhibitor being tested.
-
Thermal Challenge: Place all vials simultaneously into a pre-heated, constant-temperature oil or sand bath set to a temperature that induces polymerization at a measurable rate (e.g., 120°C for styrene).[7] The use of a single bath ensures all samples experience identical thermal stress.
-
Timed Sampling: At predetermined intervals (e.g., 30, 60, 90, 120, 180 minutes), remove one set of vials (Control, this compound, TBC, etc.) from the bath.
-
Reaction Quenching: Immediately immerse the removed vials in an ice bath to rapidly cool them and halt any further polymerization. This step is critical for accurate, time-dependent data.
-
Polymer Quantification: Determine the weight percentage of polymer formed in each vial. The most direct method is gravimetric:
-
Weigh an empty beaker.
-
Pour the contents of the vial into the beaker.
-
Add a non-solvent for the polymer but a solvent for the monomer (e.g., methanol for polystyrene). This will precipitate the polymer.
-
Filter, dry the polymer in a vacuum oven until a constant weight is achieved, and re-weigh.
-
Calculate the polymer weight percent relative to the initial monomer weight.
-
Data Interpretation and Performance Benchmarking
The data from the protocol above should be tabulated for clear, objective comparison. The primary metric for performance is the suppression of polymer formation over time. An effective inhibitor will show a significantly lower percentage of polymer growth compared to the control and less effective alternatives.
Table 1: Illustrative Performance Data of Various Inhibitors on Styrene at 120°C
| Inhibitor Compound | Concentration (ppm) | Polymer Content (%) after 60 min | Polymer Content (%) after 120 min | Observations |
| Control (None) | 0 | 12.5 | 28.0 | Rapid polymerization, increased viscosity. |
| 4-tert-butylcatechol (TBC) | 100 | 0.8 | 2.5 | Industry standard, effective inhibition. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 100 | 0.5 | 1.9 | High performance, noted in literature.[2] |
| This compound | 100 | Data to be determined | Data to be determined | Expected to show strong inhibition due to dual functional groups. |
| 4-hydroxy-TEMPO | 100 | 0.3 | 1.2 | Very high performance, typical of nitroxide radicals.[2] |
Note: Data for TBC, BHT, and 4-hydroxy-TEMPO are illustrative based on performance hierarchies reported in scientific literature.[2][3] The values for this compound are to be populated by executing the described protocol.
Expertise & Experience Insight: The ideal inhibitor provides the longest induction period where polymer growth is near zero, followed by a slow rate of polymerization after the inhibitor is consumed. For applications like distillation, an inhibitor must not only be effective at high temperatures but also have low volatility to remain in the liquid phase where it is needed.
Conclusion for the Practicing Scientist
Evaluating a polymerization inhibitor like this compound requires a systematic and rigorous approach. Its performance cannot be assumed but must be quantified against established industry standards under application-relevant conditions. By employing a controlled thermal challenge test, researchers can generate unambiguous, comparative data on key metrics such as induction period and polymer formation rate. The presence of both a phenolic hydroxyl and an amino group on the same aromatic ring suggests a potentially potent radical scavenging capability. However, only direct experimental comparison, as outlined in this guide, can validate its efficacy and determine its proper place in the toolkit of monomer stabilization technologies.
References
- Polymeris
- A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
- Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]
- The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- What is high performance polymerization inhibitor?. Wako Pure Chemical Industries. [Link]
- Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina.
- Polymerization inhibitor of 1,3-butadiene and method for preventing....
- How Do Polymeriz
- High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants.
- This compound. National Institutes of Health (NIH). [Link]
- Aminophenol – Knowledge and References. Taylor & Francis. [Link]
- Polymerisation reaction inhibition: an altern
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]
- 7. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
A Comparative Benchmark Analysis of 2-Amino-4-tert-amylphenol for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of 2-Amino-4-tert-amylphenol
In the landscape of industrial chemistry and drug development, the pursuit of novel molecules with superior efficacy and safety profiles is relentless. This compound, a substituted aminophenol, emerges as a compound of interest, distinguished by its unique structural combination of a phenolic hydroxyl group, an amino functional group, and a bulky tert-amyl substituent. While it has found utility as an intermediate in the synthesis of dyes and pigments, its potential in applications requiring antioxidant and stabilizing properties warrants a thorough comparative investigation.[1][2]
This guide provides a comprehensive benchmark analysis of this compound, navigating the current scientific literature to offer a comparative perspective against established compounds. In the absence of direct head-to-head benchmark studies, this analysis leverages structure-activity relationship (SAR) principles of phenolic and aminophenol antioxidants to project its potential performance.[3][4][5] We will delve into the mechanistic underpinnings of its anticipated antioxidant activity, present comparative data from structurally analogous compounds, and provide detailed experimental protocols for researchers seeking to validate these hypotheses.
The Chemical Rationale: A Structure-Activity Relationship Perspective
The antioxidant potential of phenolic compounds is intrinsically linked to their molecular architecture. The capacity to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals is a key mechanism.[2][4] The efficiency of this process is governed by the stability of the resulting phenoxyl radical, which is significantly influenced by the nature and position of other substituents on the aromatic ring.[3][6]
In the case of this compound, several structural features are poised to contribute to its antioxidant efficacy:
-
The Aminophenol Core: The presence of both an amino (-NH2) and a hydroxyl (-OH) group in an ortho position is significant. Ortho- and para-aminophenols are known to exhibit potent radical scavenging activity, often superior to their meta-isomers.[1][4] This is attributed to the ability of the ortho and para isomers to form more stable radical species through resonance.[4]
-
The Tert-amyl Group: The bulky tert-amyl group at the para position is expected to play a dual role. Firstly, as an electron-donating group, it can enhance the electron density on the aromatic ring and the hydroxyl group, potentially facilitating hydrogen atom donation.[7] Secondly, the steric hindrance provided by this bulky group can protect the hydroxyl group and enhance the stability of the phenoxyl radical, thereby increasing its effectiveness in preventing oxidation.[6][7] This is a well-documented effect for the structurally similar tert-butyl group.[7]
Comparative Analysis: Benchmarking Against Established Antioxidants
| Antioxidant Assay | 2,4-Di-tert-butylphenol (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | 60 µg/mL | 23 - 202.35 µg/mL | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | 17 µg/mL | Not available in direct comparison | Trolox: ~3 µg/mL |
Note: The IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison with 2,4-DTBP in a single study. Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-DTBP.[8][9] This is attributed to the steric hindrance provided by the two tert-butyl groups in BHT, which protects the hydroxyl group and enhances its ability to donate a hydrogen atom to quench free radicals.[8][9]
Based on the structure-activity relationships discussed, it is plausible to hypothesize that this compound would exhibit antioxidant activity comparable to or potentially exceeding that of 2,4-DTBP, owing to the additional electron-donating and radical-stabilizing contribution of the ortho-amino group.
Experimental Protocols for Performance Validation
To facilitate the empirical validation of this compound's antioxidant capacity, we provide detailed methodologies for two standard in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a measurable color change from violet to yellow.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Reaction:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard solutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1][8]
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction:
-
In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to 20 µL of various concentrations of the test compound and a standard (e.g., Trolox).
-
-
Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS radical scavenging activity is calculated using the same formula as for the DPPH assay.
-
The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed antioxidant mechanism and the experimental workflow.
Caption: General experimental workflow for DPPH and ABTS antioxidant assays.
Conclusion and Future Directions
While direct comparative data for this compound remains to be established in the public domain, a thorough analysis of its chemical structure provides a strong basis for predicting its performance as a potent antioxidant. The synergistic effects of the aminophenol core and the bulky tert-amyl substituent suggest its potential to rival or even surpass some commercially available phenolic antioxidants.
The experimental protocols detailed in this guide offer a clear pathway for researchers to empirically test these hypotheses. Such studies would be invaluable in unlocking the full potential of this compound, not only in industrial applications requiring stabilization but also in the realm of drug development where mitigating oxidative stress is a key therapeutic strategy. Further investigations into its biocompatibility, metabolic fate, and performance in more complex biological systems are warranted to fully delineate its profile.
References
- Alfieri, C., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- González-Mancebo, S., et al. (2004). Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro. Free Radical Research. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds. [Link]
- MDPI. (2023). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. Molecules, 28(8), 3485. [Link]
- MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences, 25(11), 6035. [Link]
- Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol., 26(2), 211-219. [Link]
- National Center for Biotechnology Information. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]
- ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. [Link]
- ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds. [Link]
- ResearchGate. (n.d.). Study of Antioxidant Properties of 5-n-Pentadecyl-2-tert amylphenol. [Link]
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159. [Link]
- Vinati Organics. (2025). Understanding Para Tertiary Amyl Phenol (PTAP): Applications, Properties, and Industry Demand. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-tert-amylphenol
As laboratory professionals engaged in advanced research and development, our responsibility extends beyond the bench to encompass the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 2-Amino-4-tert-amylphenol is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a procedural framework grounded in established safety protocols for the responsible management of this compound.
Hazard Profile and Immediate Safety Precautions
A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. This compound (CAS No. 91339-74-1) is a substituted aminophenol that presents several health and environmental risks.[1][2] The rationale for these stringent disposal procedures is rooted in this hazard profile.
Phenolic compounds are recognized by the Environmental Protection Agency (EPA) as priority water pollutants due to their toxicity to aquatic life.[3] Some substituted phenols are classified as very toxic to aquatic ecosystems with long-lasting effects.[4][5][6] Therefore, preventing entry into environmental systems is a primary directive.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | GHS Hazard Code | Signal Word | Pictogram |
|---|---|---|---|
| Skin Irritation | H315 | Warning | GHS07 (Exclamation Mark)[1][2] |
| Serious Eye Irritation | H319 | Warning | GHS07 (Exclamation Mark)[1][2] |
| Respiratory Irritation | H335 | Warning | GHS07 (Exclamation Mark)[1][2] |
Essential Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following PPE is worn:
-
Nitrile Gloves: Aminophenols can be absorbed through the skin, making appropriate gloves essential.[7]
-
Safety Goggles: The compound is a serious eye irritant.[1][2] Standard safety glasses are insufficient; chemical safety goggles are required.[8]
-
Lab Coat: Provides a necessary barrier to protect against skin contact.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is mandatory to prevent respiratory tract irritation.[1][8]
Waste Characterization and Segregation: The Cardinal Rule
All materials contaminated with this compound must be treated as hazardous waste. The single most critical principle is to never discard any phenol-containing waste down the sink drain. [9] This compound's aquatic toxicity necessitates complete containment.
Proper disposal begins with meticulous segregation at the point of generation. The following waste streams must be kept separate from general lab trash, sharps containers, and other chemical waste groups unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Unused or Expired Solid Chemical: The pure, solid compound.
-
Contaminated Lab Consumables: This includes gloves, pipette tips, weighing papers, paper towels, and any other disposable items that have come into direct contact with the chemical.
-
Spill Cleanup Materials: Absorbents and PPE used to clean up spills.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. These procedures provide a self-validating system for the proper disposal of this compound waste.
Protocol 3.1: Disposal of Solid this compound
This protocol applies to unused, expired, or surplus solid product.
-
Container Selection: Obtain a dedicated hazardous waste container from your institution's EHS-approved stock. This should be a screw-cap, wide-mouth container made of a compatible material (e.g., HDPE). The container must be clean and dry.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields, including the full chemical name: "this compound" and the CAS number "91339-74-1".
-
Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a dedicated spatula or scoop.
-
Closure and Storage: Securely close the container. Store it in a designated, secondary containment area away from incompatible materials such as strong oxidizing agents.[10] The storage area should be cool and dry.[8]
-
Pickup Request: Once the container is full or is no longer needed, submit a hazardous waste pickup request through your institutional EHS portal.
Protocol 3.2: Disposal of Contaminated Dry Lab Waste
This protocol is for disposables with trace contamination.
-
Container Selection: Designate a specific, sealable, and puncture-proof container for this waste stream.[9] A rigid plastic container with a lid or a cardboard box lined with a durable plastic bag is often used.[11]
-
Labeling: Clearly label the container "Hazardous Waste: this compound Contaminated Debris."
-
Collection: At the point of use, immediately place all contaminated items (gloves, tips, wipes, etc.) into this container.[9]
-
Closure and Storage: Keep the container closed when not actively adding waste.[9] Store it in the lab in a designated satellite accumulation area. Do not mix this waste with other biological or chemical waste streams.[11]
-
Final Disposal: When the container is full, seal it securely. If it is a bag, tape it shut.[11] Complete a hazardous waste label and attach it to the container. Request a pickup from your EHS department.
Protocol 3.3: Management and Disposal of Spills
Immediate and correct response to a spill is a critical safety and disposal procedure.
-
Secure the Area: Alert others in the vicinity. If the spill is large or if you feel uncomfortable with the cleanup, evacuate the area and contact your institution's emergency EHS number.[12]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Don PPE: Wear the full, appropriate PPE as described in Section 1.
-
Contain and Absorb:
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[8][13]
-
Decontaminate: Wipe the spill area with absorbent paper dampened with alcohol, followed by a thorough wash with soap and water.[13]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including PPE, must be placed in the hazardous waste container. Seal, label, and request a pickup for the container.
Decontamination of Reusable Equipment
Glassware or other reusable equipment that comes into contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Under a fume hood, rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue.
-
Collect Rinse Solvent: This initial rinse solvent is now hazardous waste. It must be collected in a properly labeled, sealed container designated for halogen-free waste solvent.
-
Thorough Cleaning: Wash the rinsed equipment with soap and water, followed by final rinses with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal decision workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By implementing these procedures, which emphasize hazard awareness, strict waste segregation, and adherence to established protocols, researchers can ensure a safe working environment, maintain regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste management procedures in your facility.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 330042.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-Aminophenol.
- PubMed. (n.d.). Removal of Phenol and Substituted Phenols by Newly Developed Emulsion Liquid Membrane Process. National Library of Medicine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminophenol.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Amino-4-tert-butylphenol.
- New Jersey Department of Health. (2007). Hazard Summary - Aminophenols (mixed isomers).
- Durham Tech. (2010). 4-Aminophenol cas123-30-8 SDS.
- UTHSC Research Safety Affairs. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
- ResearchGate. (2015). How can I dispose phenol?.
- Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.
- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol.
Sources
- 1. This compound 97 91339-74-1 [sigmaaldrich.com]
- 2. This compound | C11H17NO | CID 330042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. saltworkstech.com [saltworkstech.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. durhamtech.edu [durhamtech.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for 2-Amino-4-tert-amylphenol
Welcome to your essential safety and operational guide for handling 2-Amino-4-tert-amylphenol (CAS No. 91339-74-1). As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of uncompromising safety. This guide moves beyond mere checklists to provide a deep, scientifically-grounded framework for personal protective equipment (PPE) selection, use, and disposal. By understanding the why behind each recommendation, you can cultivate a culture of safety that protects you, your colleagues, and the integrity of your work.
Hazard Assessment: Understanding the Adversary
This compound is a substituted aromatic amine and phenol. This chemical structure dictates its hazard profile. According to the Globally Harmonized System (GHS), it is classified as a substance that causes significant skin, eye, and respiratory irritation.[1][2]
Primary Hazards:
-
Skin Irritation (H315): Direct contact can cause redness, inflammation, and discomfort.[1]
-
Serious Eye Irritation (H319): Vapors, dust, or direct contact can lead to significant eye damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and discomfort.[1][2]
While specific Occupational Exposure Limits (OELs) have not been established for this compound, it is prudent to consider the limits for structurally related compounds as a conservative benchmark. For instance, Phenol has a permissible exposure limit (PEL) set by the Occupational Safety and Health Administration (OSHA) of 5 ppm (parts per million) as an 8-hour time-weighted average (TWA).[3][4][5] This underscores the need for stringent controls to minimize inhalation exposure.
The Hierarchy of Controls: Your First Line of Defense
Before selecting PPE, we must implement engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control dust and vapors at the source. Ensure the fume hood has adequate airflow and is functioning correctly.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures you are performing.
Skin and Body Protection
Due to its classification as a skin irritant, robust skin protection is non-negotiable.
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is mandatory.
-
Gloves: The choice of glove material is critical. While nitrile is a common laboratory glove, it offers poor resistance to many aromatic compounds and amines.[6][7][8] For handling this compound, especially during procedures with potential for extended contact, neoprene or butyl rubber gloves are recommended.[1][9] Neoprene, in particular, shows good resistance to phenols.[9][10]
-
For Incidental Contact (e.g., handling sealed containers): Disposable nitrile gloves (minimum 5-mil thickness) may be acceptable, but they must be replaced immediately upon any sign of contamination.[8]
-
For Extended Contact (e.g., weighing, preparing solutions): Reusable neoprene or butyl rubber gloves should be used. Always inspect reusable gloves for signs of degradation, punctures, or prior contamination before each use.[10]
-
-
Double Gloving: For tasks involving larger quantities or higher risk of splashes, wearing two pairs of gloves (an inner nitrile and an outer neoprene) provides an additional layer of protection.
| Glove Material | Suitability for this compound | Rationale |
| Neoprene | Excellent | Good resistance to phenols, acids, bases, and alcohols.[1][9][10] |
| Butyl Rubber | Good | High resistance to a wide range of corrosive chemicals, including phenols and amines.[1][11] |
| Nitrile | Fair (Incidental Contact Only) | Poor resistance to aromatic amines.[6][8] Must be changed immediately if contaminated.[8] |
| Latex | Not Recommended | Poor chemical resistance and potential for allergic reactions.[11] |
Eye and Face Protection
Given the serious eye irritation hazard, protection must be comprehensive.
-
Safety Goggles: Tightly-fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times.[6]
-
Face Shield: When handling larger quantities (>50g) or performing operations with a high splash potential (e.g., heating, sonicating), a face shield must be worn in addition to safety goggles to protect the entire face.
Respiratory Protection
Respiratory protection decisions should be guided by a risk assessment that considers the quantity of material, the potential for aerosolization, and the adequacy of engineering controls.
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.
Caption: Decision tree for respiratory protection selection.
Operational Plans: Protocols for Safe Handling
Adherence to standardized procedures is crucial for minimizing exposure.
Protocol for Donning (Putting On) PPE
-
Inspect: Visually inspect all PPE for damage before use.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check for any tight-fitting respirator.
-
Goggles/Face Shield: Put on safety goggles. If required, place the face shield over the goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves. If double-gloving, don the inner pair first, then the outer pair.
Protocol for Doffing (Removing) PPE
The goal is to prevent contamination of your skin and clean areas.
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off without touching the outside with your bare skin. Then, remove the inner pair using the same technique.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, to contain any contamination.
-
Respirator (if used): Remove your respirator last.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]
Disposal and Decontamination Plan
Proper disposal prevents environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, masks) and materials contaminated with this compound (e.g., weigh paper, contaminated absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous waste.
-
Spill Cleanup:
-
Evacuate: Alert others and evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including a respirator if the spill is large or generates dust.
-
Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collect: Carefully sweep the contained material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
By integrating these principles and protocols into your daily workflow, you build a robust safety culture that empowers scientific discovery while ensuring personal and collective well-being.
References
- This compound | C11H17NO | CID 330042.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. (2023, December 14). [Link]
- Nitrile Glove Chemical Resistance Guide. S&G Gloves. (2025, June 23). [Link]
- Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
- Nitrile Glove Chemical-Compatibility Reference.
- Glove Selection Guide. The George Washington University, Office of Research Safety. (2017, October 25). [Link]
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Phenol | EPA. United States Environmental Protection Agency. [Link]
- REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol.
- Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. Aether Biology. (2025, December 28). [Link]
- OSHA Glove Selection Chart.
Sources
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Phenol Resistant Work Gloves [workgloves.co.uk]
- 3. nj.gov [nj.gov]
- 4. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks [elchemy.com]
- 6. gloves.com [gloves.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
